1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Description
PA(16:0/18:1(9Z)) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
PA(16:0/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVZUEPSMJNLOM-QEJMHMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264095 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PA(16:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62600-81-1 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA): Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a significant phospholipid in both biological systems and advanced drug delivery research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of POPA, its biological relevance, and its practical applications, with a focus on robust experimental methodologies.
Unveiling the Molecular Architecture and Physicochemical Landscape of POPA
This compound, commonly abbreviated as POPA or 16:0-18:1 PA, is a glycerophospholipid distinguished by its specific stereochemistry and fatty acid composition. The molecule consists of a glycerol backbone esterified with palmitic acid (a saturated C16 fatty acid) at the sn-1 position, oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position, and a phosphate group at the sn-3 position[1][2][3][4]. This precise arrangement imparts distinct physicochemical properties that are fundamental to its biological function and utility in formulated systems.
The amphipathic nature of POPA, with its hydrophilic phosphate head group and hydrophobic fatty acid tails, is a defining characteristic. This duality drives its self-assembly into bilayer structures in aqueous environments, forming the basis of biological membranes and synthetic liposomes[1][3].
Key Physicochemical Properties of POPA:
| Property | Value | Source(s) |
| Molecular Formula | C37H71O8P | [4] |
| Molecular Weight | 674.9 g/mol | [5] |
| Physical State | Varies (often supplied in chloroform) | [2] |
| Solubility | Soluble in organic solvents like chloroform | [2] |
| Purity | Typically >95% for research-grade | [2][4] |
Synthesis of POPA: Chemical and Enzymatic Strategies
The synthesis of POPA with high purity and stereospecificity is crucial for its application in research and pharmaceutical development. Both chemical and enzymatic routes can be employed, each with distinct advantages.
Chemo-enzymatic Synthesis Strategy
A common and effective approach to synthesize POPA involves a combination of chemical and enzymatic steps to ensure the correct placement of the fatty acids.
Workflow for Chemo-Enzymatic Synthesis of POPA:
Caption: Chemo-enzymatic synthesis of POPA.
Step-by-Step Protocol (Adapted from related lipid synthesis[6][7]):
-
Protection of the Phosphate Group: The synthesis often begins with a protected sn-glycero-3-phosphate to prevent side reactions.
-
Acylation at the sn-1 Position: The hydroxyl group at the sn-1 position is selectively acylated with palmitoyl chloride in the presence of a suitable base like pyridine in an anhydrous solvent such as dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification of the Mono-acylated Intermediate: The resulting 1-palmitoyl-sn-glycero-3-phosphate is purified using column chromatography on silica gel.
-
Enzymatic Acylation at the sn-2 Position: The purified intermediate is then subjected to enzymatic acylation using a lipase specific for the sn-2 position. The reaction is carried out with oleic acid in a suitable organic solvent.
-
Final Purification: The final product, POPA, is purified from the reaction mixture using column chromatography to remove any unreacted starting materials and byproducts.
Enzymatic Synthesis via Phospholipase D
Alternatively, POPA can be synthesized from a corresponding phosphatidylcholine (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) through the action of Phospholipase D (PLD). PLD catalyzes the hydrolysis of the phosphodiester bond of glycerophospholipids, removing the head group (in this case, choline) to yield the corresponding phosphatidic acid.
Workflow for Enzymatic Synthesis of POPA via PLD:
Caption: Enzymatic synthesis of POPA from POPC.
Biological Significance: POPA as a Key Signaling Lipid
Phosphatidic acid (PA) is not merely a structural component of cell membranes but also a critical second messenger involved in a myriad of cellular processes. The cellular levels of PA are tightly regulated by the interplay of several enzymes, including phospholipases, diacylglycerol kinases, and lysophosphatidic acid acyltransferases.
POPA, as a specific molecular species of PA, is implicated in the regulation of crucial signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism[8][9].
The PI3K/Akt/mTOR Signaling Nexus
The PI3K/Akt/mTOR pathway is a complex signaling cascade that responds to various extracellular and intracellular cues. Dysregulation of this pathway is a hallmark of many diseases, including cancer. While the direct binding and activation of mTOR by phosphatidic acid has been a subject of intense research, it is generally accepted that PA plays a crucial role in the activation of mTORC1.
Simplified PI3K/Akt/mTOR Signaling Pathway:
Caption: Role of POPA in the PI3K/Akt/mTOR pathway.
Evidence suggests that phosphatidic acid can directly bind to the FRB domain of mTOR, promoting its localization to lysosomal membranes where it can be activated by Rheb. The specific contribution of POPA versus other PA species in this process is an active area of investigation.
Analytical Methodologies for POPA
Accurate and robust analytical methods are essential for the characterization, quantification, and quality control of POPA.
Purification by Column Chromatography
Column chromatography is a fundamental technique for the purification of POPA from synthesis reaction mixtures or biological extracts. Silica gel is a commonly used stationary phase for the separation of phospholipids.
Step-by-Step Protocol for Column Chromatography Purification of POPA (Adapted from general lipid purification protocols[10][11][12][13][14]):
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/chloroform mixture).
-
Sample Loading: The crude POPA sample is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: A solvent gradient is typically employed, starting with a non-polar mobile phase and gradually increasing the polarity.
-
Non-polar lipids and impurities will elute first.
-
POPA, being more polar, will be retained on the column and will elute as the polarity of the mobile phase is increased (e.g., with increasing concentrations of methanol in chloroform).
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing pure POPA.
-
Solvent Evaporation: The solvent from the pooled pure fractions is removed under reduced pressure to yield purified POPA.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the analysis and quantification of POPA. Reversed-phase HPLC is commonly used for the separation of different lipid species.
Typical HPLC Method for POPA Analysis (Adapted from methods for similar lipids[15][16]):
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of solvents such as methanol, acetonitrile, and water, often with a small amount of an ion-pairing agent or buffer. |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Column Temperature | 30-40 °C |
Characterization by Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for the structural confirmation of POPA and for its identification in complex mixtures. Electrospray ionization (ESI) is a common ionization method for phospholipids. In negative ion mode, POPA will typically be observed as the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation.
Expected Fragmentation Pattern of POPA in Negative Ion Mode:
The fragmentation of the [M-H]⁻ ion of POPA is expected to yield characteristic product ions corresponding to the loss of the fatty acyl chains.
Caption: Predicted major fragmentation pathways of POPA [M-H]⁻.
Applications in Drug Delivery: POPA-Containing Liposomes
The unique properties of POPA make it a valuable component in the formulation of liposomal drug delivery systems. Its anionic nature and ability to form stable bilayers are key to its utility.
Formulation of Doxorubicin-Loaded Liposomes
POPA can be incorporated into liposomal formulations for the encapsulation of chemotherapeutic agents like doxorubicin. These liposomes can enhance the therapeutic index of the drug by altering its pharmacokinetics and biodistribution.
Step-by-Step Protocol for Preparation of POPA-Containing Doxorubicin Liposomes (Thin-Film Hydration Method)[17][18][19][20][21]:
-
Lipid Film Formation: A mixture of lipids, including POPA, a neutral phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol, are dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., ammonium sulfate solution for active drug loading) at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: The MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Drug Loading: For a drug like doxorubicin, an active loading method using a transmembrane pH or ammonium sulfate gradient is often employed to achieve high encapsulation efficiencies.
-
Purification: Unencapsulated drug is removed by techniques such as dialysis or size exclusion chromatography.
pH-Sensitive Liposomes
POPA and its derivatives can be used to create pH-sensitive liposomes that are stable at physiological pH but become destabilized and release their contents in the acidic microenvironment of tumors or within endosomes[17]. This triggered release mechanism can enhance the site-specific delivery of drugs.
Mechanism of pH-Sensitive Release:
At physiological pH (around 7.4), the phosphate group of POPA is deprotonated and negatively charged, contributing to a stable liposomal membrane. In an acidic environment, the phosphate group becomes protonated, leading to a change in the lipid packing and destabilization of the bilayer, which facilitates the release of the encapsulated drug.
Storage and Handling of POPA
Proper storage and handling are critical to maintain the integrity of POPA, particularly due to the presence of the unsaturated oleoyl chain, which is susceptible to oxidation.
-
Storage: POPA is typically stored in an organic solvent, such as chloroform, at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis[4].
-
Handling: When handling solutions of POPA, it is important to use glass or Teflon-lined containers and to avoid contact with plastics that may leach impurities. It is also recommended to work under an inert atmosphere as much as possible.
Conclusion
This compound is a phospholipid of significant interest due to its defined structure, which imparts unique physicochemical properties. Its role as a signaling molecule, particularly in the context of the PI3K/Akt/mTOR pathway, makes it a key area of study in cell biology and oncology. Furthermore, its utility as a component of advanced drug delivery systems, such as liposomes for targeted cancer therapy, highlights its potential in pharmaceutical sciences. The robust methodologies for its synthesis, purification, and analysis outlined in this guide provide a foundation for researchers to explore and harness the full potential of this versatile molecule.
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In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]
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Doxorubicin loaded liposomes for lung tumor targeting: in vivo cell line study in human lung cancer. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Comparative Cellular and In Vivo Anti-cancer studies of Doxorubicin Liposomes Prepared with Different Types of Phospholipids. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]
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In vivo evaluation of doxorubicin carried with long circulating and remote loading proliposome. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Doxorubicin-loaded liposomes surface engineered with the matrix metalloproteinase-2 cleavable polyethylene glycol conjugate for cancer therapy. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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This compound | C37H71O8P | CID 5283523. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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The Pivotal Phospholipid: An In-depth Technical Guide to 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphate (POPA)
Introduction: Beyond a Simple Building Block
In the intricate world of lipid biochemistry, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) emerges as a molecule of profound significance. Far from being a mere structural component of cellular membranes, POPA is a critical signaling lipid and a central intermediate in the biosynthesis of a vast array of other glycerophospholipids.[1][2] This guide provides an in-depth exploration of the chemical and physical characteristics of POPA, its multifaceted biological roles, and the key experimental methodologies employed to unravel its functions. For researchers, scientists, and drug development professionals, a comprehensive understanding of POPA is paramount for advancing our knowledge of cellular processes and for the rational design of novel therapeutics.[3][4]
Part 1: Core Physicochemical Characteristics of POPA
POPA is a glycerophospholipid distinguished by a glycerol backbone. At the sn-1 and sn-2 positions, it is esterified with a saturated palmitic acid (16:0) and a monounsaturated oleic acid (18:1), respectively.[5][6][7] The sn-3 position is esterified with a phosphate group, which imparts a net negative charge at physiological pH, a key determinant of its biological activity.[2] This amphipathic structure, with a hydrophilic phosphate headgroup and hydrophobic fatty acid tails, dictates its behavior in aqueous environments, leading to the formation of micelles and its incorporation into lipid bilayers.[5][6][7][8]
Key Physicochemical Data for POPA
For researchers working with POPA, a clear understanding of its physical properties is essential for designing experiments, particularly those involving the creation of model membrane systems like liposomes.[6][7] The following table summarizes the core physicochemical data for POPA.
| Property | Value | Source |
| Synonyms | 16:0-18:1 PA, PA(16:0/18:1), 1,2-POPA | [5] |
| Molecular Formula | C₃₇H₇₁O₈P | [5] |
| Formula Weight | 674.9 g/mol | [5] |
| Purity | ≥95% | [5] |
| Solubility | Chloroform (5 mg/ml) | [5] |
| Storage Temperature | -20°C | [9] |
| Transition Temperature (Tm) | 28°C | [10] |
Expert Insight: The transition temperature (Tm) is a critical parameter. It represents the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For POPA, a Tm of 28°C indicates that at physiological temperatures (around 37°C), membranes containing POPA will be in a fluid state, which is crucial for the dynamic processes that occur within and on the surface of cellular membranes.
Part 2: The Biological Significance of POPA: A Key Signaling Hub
Phosphatidic acid (PA), the class of phospholipids to which POPA belongs, has emerged as a crucial second messenger involved in a multitude of cellular processes.[11] The cellular levels of PA are tightly regulated and can change rapidly in response to various stimuli.[11] POPA, as a specific molecular species of PA, plays a significant role in these signaling cascades.
POPA in Cellular Signaling
POPA is a key player in signaling pathways that regulate cell growth, proliferation, and responses to stress.[11][12] It exerts its effects by directly interacting with and modulating the activity of a diverse range of proteins, including kinases, phosphatases, and GTPases.[11] The unique cone-like shape of POPA, with its small headgroup and larger acyl chains, can also induce negative curvature in membranes, influencing membrane fission and fusion events.
Below is a diagram illustrating the central role of POPA in cellular signaling pathways.
Caption: POPA is synthesized in response to stimuli and activates downstream signaling pathways.
Part 3: Experimental Methodologies for the Study of POPA
The investigation of POPA's chemical characteristics and biological functions necessitates a range of sophisticated experimental techniques. The choice of methodology is dictated by the specific research question, whether it be the characterization of its physical properties in model membranes or the elucidation of its interactions with proteins in a cellular context.
Workflow for Preparing and Characterizing POPA-Containing Liposomes
A fundamental technique in the study of POPA is the use of liposomes, which are artificial vesicles composed of a lipid bilayer.[6][7] These model systems allow for the investigation of POPA's biophysical properties and its interactions with other molecules in a controlled environment.
The following diagram outlines a typical workflow for the preparation and characterization of POPA-containing liposomes.
Caption: A standard workflow for the preparation and characterization of liposomes.
Self-Validating Protocol: Liposome Preparation by Extrusion
-
Lipid Film Formation: Dissolve POPA and other lipids (e.g., POPC) in chloroform in a round-bottom flask. The inclusion of a neutral lipid like POPC helps to create a more stable and biologically relevant bilayer.[1] Remove the solvent using a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to ensure complete removal of the organic solvent. A thin, uniform lipid film should be visible.
-
Hydration: Add the desired aqueous buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the transition temperature of the lipids to facilitate hydration. Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To produce unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be performed at a temperature above the lipid Tm. The number of passes (typically 11-21) is critical for achieving a narrow size distribution.
-
Characterization:
-
Dynamic Light Scattering (DLS): Verify the size and polydispersity index (PDI) of the liposome population. A low PDI (<0.2) indicates a homogenous sample.
-
Zeta Potential: Measure the surface charge of the liposomes. The negative charge imparted by POPA's phosphate group can be quantified.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the liposomes to confirm their unilamellar nature and spherical shape.
-
Causality in Experimental Choices: The extrusion method is chosen over sonication for its ability to produce liposomes with a more uniform size distribution and less risk of lipid degradation. The choice of buffer and ionic strength can influence the properties of the liposomes and should be tailored to the specific application.
Analytical Techniques for POPA Analysis
The accurate identification and quantification of POPA in complex biological samples require powerful analytical techniques.
-
Chromatography: Thin-layer chromatography (TLC) provides a rapid and cost-effective method for separating different lipid classes.[13][14] For more detailed analysis, high-performance liquid chromatography (HPLC) coupled with a suitable detector is employed.[14]
-
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for the structural elucidation and quantification of lipids.[15][16] When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual lipid species within a complex mixture.[13] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to confirm the identity of the fatty acyl chains and the headgroup.[13]
Part 4: POPA in Drug Development and Future Perspectives
The unique physicochemical properties and biological functions of POPA make it a molecule of great interest in the field of drug development. Its ability to form stable lipid bilayers is harnessed in the formulation of liposomal drug delivery systems.[3][17] These lipid-based nanoparticles can encapsulate therapeutic agents, enhancing their solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues.[3][8][18]
Furthermore, as a key signaling molecule, the pathways regulated by POPA represent potential targets for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders.[8] A deeper understanding of the enzymes that regulate POPA metabolism and the proteins that are its downstream effectors will undoubtedly open up new avenues for drug discovery.
The continued development of advanced analytical techniques will be crucial for unraveling the complex roles of specific molecular species of phosphatidic acid, like POPA, in health and disease. This will pave the way for the development of more effective and targeted therapies that modulate the activity of this pivotal phospholipid.
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Function of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate in cell signaling
An In-depth Technical Guide to the Function of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate in Cell Signaling
Authored by: A Senior Application Scientist
Abstract
This compound (POPA), a specific molecular species of phosphatidic acid (PA), has emerged from its traditional role as a mere biosynthetic intermediate to a pivotal lipid second messenger. This guide provides an in-depth exploration of POPA's function in cellular signaling, tailored for researchers, scientists, and drug development professionals. We dissect the enzymatic pathways governing its synthesis and metabolism, offering a foundation for understanding its spatiotemporal dynamics. The core of this document is a detailed examination of the signaling pathways modulated by POPA, including its influence on G-protein coupled receptor (GPCR) cascades, the mTOR and Hippo pathways, and its direct regulatory interaction with ion channels. By synthesizing current literature, this guide illuminates the causal mechanisms behind POPA's diverse cellular functions, from regulating cell growth and proliferation to modulating neuronal excitability. Furthermore, we provide comprehensive, field-proven experimental methodologies for the accurate quantification of cellular POPA, the visualization of its dynamic behavior, and the characterization of its protein interactions. This technical resource is designed to be a self-validating system of knowledge, grounding key claims in authoritative sources and providing actionable protocols to empower further discovery in this exciting field of lipid signaling.
Introduction: The Rise of a Bioactive Lipid
For decades, phosphatidic acid (PA) was viewed primarily as a transient intermediate in the synthesis of all glycerophospholipids and triacylglycerols. However, this simple phospholipid, defined by a glycerol backbone, two fatty acyl chains, and a phosphate headgroup, possesses a unique conical shape and a dianionic charge at physiological pH that imparts significant biophysical properties. These characteristics allow PA to influence membrane curvature, facilitating vesicle fission and fusion, and to act as a direct binding partner for a multitude of proteins.[1]
This compound (POPA) is a prominent species of PA, featuring a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position.[2] This specific acyl chain composition is not arbitrary; it influences the biophysical properties of the lipid and its recognition by downstream effector proteins. The signaling function of PA is strongly altered by lipid saturation.[3] The growing body of evidence now firmly establishes that spatially and temporally controlled generation of POPA is a critical regulatory event in a vast array of cellular processes, including vesicle trafficking, cell growth, and cytoskeletal dynamics.[4] This guide aims to provide a comprehensive technical overview of the current understanding of POPA's role in the intricate network of cell signaling.
Biosynthesis and Metabolism: The Control of POPA Pools
The cellular concentration of POPA is tightly regulated by the coordinated action of several enzyme families. Understanding these pathways is crucial for interpreting the results of experimental manipulations and for appreciating the localized nature of POPA signaling. There are three primary pathways for the synthesis of PA.[5]
-
Phospholipase D (PLD) Pathway : PLD catalyzes the hydrolysis of the headgroup from phosphatidylcholine (PC), directly generating PA. The PLD family, particularly PLD1 and PLD2, are major producers of signaling PA in response to a wide range of stimuli, including growth factors and hormones.[4]
-
Diacylglycerol Kinase (DGK) Pathway : DGKs phosphorylate diacylglycerol (DAG) to produce PA. This pathway is often linked to phospholipase C (PLC) activity, which generates DAG from phosphatidylinositol 4,5-bisphosphate (PIP2). There are ten mammalian DGK isoforms, suggesting specialized roles in different cellular contexts.[1]
-
Lysophosphatidic Acid Acyltransferase (LPAAT) Pathway : In the de novo lipid synthesis pathway, LPAATs acylate lysophosphatidic acid (LPA) at the sn-2 position to form PA.
Conversely, POPA levels are attenuated by two main routes:
-
PA Phosphatases (PAPs or Lipins) : These enzymes dephosphorylate PA to yield DAG, thereby terminating PA signaling and potentially initiating DAG-mediated pathways.
-
Phospholipase A (PLA) Isoforms : These enzymes can deacylate PA to produce LPA, another potent signaling lipid.
The dynamic interplay between these synthetic and catabolic enzymes creates distinct pools of POPA at various subcellular locations, such as the plasma membrane, Golgi, and nucleus, each with specific downstream functions.
Core Signaling Pathways of POPA
POPA exerts its signaling functions primarily by recruiting and activating specific proteins. The identification of PA-binding domains (PABDs), often characterized by a stretch of basic amino acid residues, has been instrumental in elucidating its mechanism of action.[6]
G-Protein Coupled Receptor (GPCR) Signaling
POPA is a key player in the signaling cascades downstream of Gq-coupled GPCRs. Upon receptor activation, Gq activates Phospholipase C (PLC), which hydrolyzes PIP2 into DAG and IP3. The generated DAG can then be rapidly phosphorylated by DGKs to produce PA. This localized burst of PA at the plasma membrane serves as a docking site for various effector proteins, amplifying and diversifying the initial signal. Advanced chemical tools have been developed to study the precise role of PA in GPCR-Gq signaling.[4]
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. PA is a direct activator of the mTOR complex 1 (mTORC1). The acyl chain composition of PA is critical for this interaction; species with at least one monounsaturated chain, like POPA, are potent stimulators of mTOR signaling, whereas disaturated PAs can be inhibitory.[3] POPA binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, inducing a conformational change that promotes mTORC1 activity and subsequent phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-BP1, leading to increased protein synthesis and cell growth.
The Hippo Signaling Pathway
The Hippo pathway is a crucial tumor-suppressive signaling cascade that controls organ size by regulating cell proliferation and apoptosis. A key output of this pathway is the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP. Recent studies have shown that PA produced at the plasma membrane by PLD can attenuate Hippo signaling.[3][5] This leads to decreased phosphorylation of YAP, allowing its translocation to the nucleus where it promotes the expression of pro-proliferative genes. This discovery positions POPA as a potential player in cancer progression by counteracting a key tumor suppressor pathway.
Regulation of Ion Channels: The Case of TREK1
Anionic phospholipids are increasingly recognized as important modulators of ion channel activity. Cryo-electron microscopy studies have revealed a direct binding site for POPA on the TREK1 potassium channel, a member of the two-pore domain potassium (K2P) channel family.[7] POPA binds to two distinct sites on TREK1, flanking a transmembrane helix. This interaction allosterically modulates the channel's gating, leading to its activation.[7] Since TREK1 channels are involved in setting the resting membrane potential in various cell types, including neurons, this direct regulation by POPA provides a mechanism for integrating lipid signaling with cellular excitability.
Experimental Methodologies to Interrogate POPA Signaling
Investigating the function of a specific lipid second messenger requires a robust and multifaceted experimental approach. Here, we detail key methodologies for the study of POPA.
Quantification of Cellular POPA by LC-MS/MS
Accurate quantification of endogenous POPA is essential for correlating its levels with cellular events. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Table 1: Example LC-MS/MS Parameters for POPA Quantification
| Parameter | Value |
| Lipid Extraction | Bligh-Dyer method |
| Internal Standard | 17:0/17:0-PA (non-endogenous) |
| LC Column | C18 Reverse Phase |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 673.5 -> m/z 153.0 (POPA) |
| MRM Transition (IS) | m/z 687.5 -> m/z 153.0 (17:0/17:0-PA) |
Step-by-Step Protocol: Lipid Extraction and Quantification
-
Sample Collection: Harvest cells (e.g., 1x10^6 cells) and wash with ice-cold PBS. Immediately quench metabolism by adding ice-cold methanol.
-
Internal Standard Spiking: Add a known amount of a non-endogenous PA internal standard (e.g., 17:0/17:0-PA) to each sample to correct for extraction efficiency and matrix effects.
-
Lipid Extraction (Bligh-Dyer): a. Add methanol and chloroform to the sample in a ratio of 2:1 (v/v) relative to the sample volume. Vortex thoroughly. b. Add chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water). Vortex again. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid film in a suitable volume of the initial LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the lipid species. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for POPA and the internal standard.
-
Data Analysis: Calculate the peak area ratio of POPA to the internal standard. Determine the absolute amount of POPA in the sample by comparing this ratio to a standard curve generated with known amounts of POPA.
Studying POPA-Protein Interactions using Liposome Co-sedimentation
This in vitro assay is a reliable method to validate a direct interaction between a protein of interest and POPA presented in a biologically relevant bilayer context.[8][9]
Step-by-Step Protocol: Liposome Co-sedimentation
-
Liposome Preparation: a. Prepare lipid mixtures in chloroform. For a negative control, use a base mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) (e.g., 80:20 molar ratio). For the test condition, include POPA by replacing a portion of the PC (e.g., 70% PC, 20% PE, 10% POPA). b. Dry the lipid mixture into a thin film under nitrogen gas, followed by vacuum desiccation for at least 1 hour. c. Rehydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs). d. Generate small unilamellar vesicles (SUVs) by probe sonication on ice or by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
Binding Reaction: a. Incubate a fixed amount of purified recombinant protein with the prepared liposomes (both control and POPA-containing) for 30-60 minutes at room temperature.
-
Separation: a. Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Analysis: a. Carefully separate the supernatant (containing unbound protein) from the pellet. b. Resuspend the pellet in an equal volume of buffer as the supernatant. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest. d. A specific interaction is confirmed if the protein is significantly enriched in the pellet fraction of the POPA-containing liposomes compared to the control liposomes.
Therapeutic and Drug Development Implications
Given the central role of POPA in pathways like mTOR and Hippo, which are frequently dysregulated in cancer, the enzymes that control POPA levels are attractive targets for drug development.[4] For instance, inhibitors of PLD or specific DGK isoforms could potentially reduce the levels of pro-proliferative POPA, offering a novel therapeutic strategy. Conversely, understanding how POPA modulates ion channels could open new avenues for treating channelopathies or diseases of cellular excitability. The development of sophisticated tools to precisely manipulate PA signaling, such as optogenetic PLDs, provides a powerful platform for validating these targets in preclinical models.[5]
Conclusion
This compound is a pleiotropic signaling molecule that stands at the crossroads of lipid metabolism and cellular regulation. Its controlled synthesis and degradation define its function as a precise spatial and temporal regulator of key signaling nodes. From the plasma membrane to the nucleus, POPA orchestrates a diverse range of cellular responses by directly interacting with and modulating the activity of a growing list of effector proteins. The continued development of advanced analytical and chemical biology tools will undoubtedly uncover further layers of complexity in POPA signaling, solidifying its importance in health and disease and paving the way for novel therapeutic interventions.
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The Pivotal Role of Phosphatidic Acid in Shaping Cellular Membranes and Orchestrating Signaling Cascades
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidic acid (POPA), the simplest glycerophospholipid, transcends its foundational role as a mere biosynthetic intermediate to emerge as a pleiotropic regulator of membrane architecture and a critical signaling hub in eukaryotic cells.[1][2] Its unique physicochemical properties, characterized by a small, highly charged headgroup and a conical shape, empower it to locally modulate membrane curvature, a fundamental process in vesicle trafficking, fusion, and fission events.[3][4] Beyond its structural influence, POPA acts as a lipid second messenger, orchestrating a multitude of cellular processes, including cell growth, proliferation, stress responses, and cytoskeletal organization.[5][6][7] This guide provides a comprehensive exploration of the multifaceted roles of POPA in biological membranes, delving into its metabolism, its profound impact on membrane dynamics, and its intricate involvement in cellular signaling pathways. We will further discuss the key experimental methodologies to probe POPA function and explore its emerging implications in human health and disease, offering a vital resource for professionals in cellular biology and drug discovery.
The Molecular Architecture and Metabolism of Phosphatidic Acid: A Tightly Regulated Hub
Phosphatidic acid is structurally defined by a glycerol backbone esterified with two fatty acid chains at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position.[5] This amphipathic molecule is a central intermediate in the biosynthesis of all other glycerophospholipids and triacylglycerols.[1] The cellular levels of POPA are kept remarkably low under basal conditions but can be rapidly and transiently increased in specific membrane compartments in response to a wide array of stimuli.[7][8][9] This tight spatiotemporal control is achieved through the coordinated action of several enzyme families that constitute the POPA signaling toolkit.[1]
Biosynthetic Pathways of Phosphatidic Acid
The generation of POPA can be broadly categorized into two main routes: de novo synthesis for structural purposes and stimulus-dependent synthesis for signaling functions.[4]
-
De Novo Synthesis: This pathway, primarily occurring in the endoplasmic reticulum and mitochondria, generates the bulk of cellular POPA that serves as a precursor for other lipids.[8] It begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA), which is subsequently acylated by lysophosphatidic acid acyltransferase (LPAAT) to yield POPA.[1]
-
Signaling POPA Production: In response to extracellular and intracellular cues, POPA is rapidly synthesized through two major pathways:
-
Phospholipase D (PLD) Pathway: PLD catalyzes the hydrolysis of the phosphodiester bond of structural phospholipids, most commonly phosphatidylcholine (PC), to generate POPA and the corresponding headgroup alcohol (e.g., choline).[8][9] This is a major route for stimulus-induced POPA production.
-
Diacylglycerol (DAG) Kinase (DGK) Pathway: DAG, another important signaling lipid, can be phosphorylated by a family of diacylglycerol kinases to produce POPA.[8][9] This pathway not only generates signaling POPA but also attenuates DAG-mediated signals.
-
Catabolism and Interconversion
The transient nature of POPA signaling is ensured by its rapid conversion to other molecules:
-
Phosphatidic Acid Phosphatases (PAPs): These enzymes, which include both Mg2+-dependent (PAP1) and Mg2+-independent (PAP2) forms, dephosphorylate POPA to generate DAG.[10] This is a critical step in both terminating POPA signals and producing DAG for the synthesis of other lipids or for its own signaling functions.[10]
-
Conversion to Other Phospholipids: POPA is the precursor for the synthesis of CDP-DAG, which is then used to produce phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[8]
The intricate network of enzymes responsible for POPA metabolism ensures a dynamic and tightly regulated pool of this lipid, allowing for precise control over its structural and signaling functions.
Figure 1: A simplified overview of the major enzymatic pathways governing the synthesis and catabolism of phosphatidic acid (POPA).
The Biophysical Influence of POPA on Membrane Dynamics
The unique molecular geometry of POPA, with its small, charged headgroup and two acyl chains, imparts a conical shape that favors the formation of negative membrane curvature.[3][4] This intrinsic property allows POPA to play a crucial role in shaping membrane architecture and facilitating dynamic membrane remodeling processes.
Induction of Membrane Curvature
Unlike cylindrical lipids such as phosphatidylcholine (PC), which pack into flat bilayers, the cone-shaped POPA molecules induce a negative curvature when they accumulate in one leaflet of the membrane.[4] This biophysical effect is fundamental to a variety of cellular events:
-
Vesicle Budding and Fission: During processes like endocytosis and the formation of transport vesicles from the Golgi apparatus, the generation of localized pools of POPA can help to initiate membrane budding and facilitate the subsequent fission of the vesicle neck.[8]
-
Membrane Fusion: While the precise role is complex, POPA is implicated in membrane fusion events, potentially by destabilizing the membrane structure at the fusion site.
Studies have shown that POPA accumulates in regions of negative curvature in liposomes and can promote the formation of tubulated membrane structures.[3] The interconversion between LPA, POPA, and DAG, each with distinct molecular shapes, provides a powerful mechanism for dynamically regulating membrane curvature.[8]
Modulation of Membrane Fluidity and Protein Function
The presence of POPA can also alter the local biophysical properties of the membrane, influencing its fluidity and the function of embedded proteins.[6] The negative charge of the phosphate headgroup can electrostatically interact with and recruit cytosolic proteins to the membrane surface.
POPA as a Versatile Signaling Lipid
Beyond its structural roles, POPA is a bona fide signaling molecule that regulates a vast array of cellular processes.[5][6][7] Its signaling functions are mediated through the direct interaction with and modulation of a diverse set of protein effectors.
Recruitment and Activation of Protein Targets
The localized and transient increase in POPA concentration at specific membrane domains serves as a signal to recruit and/or activate downstream effector proteins.[7] Many POPA-binding proteins contain specific domains that recognize its unique chemical and physical properties. These interactions can lead to:
-
Modulation of Enzymatic Activity: POPA can directly bind to and allosterically regulate the activity of various enzymes, including protein kinases and phosphatases.[5][7]
-
Membrane Tethering of Cytosolic Proteins: The negative charge of POPA can attract and anchor proteins with positively charged domains to the membrane, facilitating their function at the membrane interface.[7][11]
Key Signaling Pathways Regulated by POPA
POPA is a central node in numerous signaling networks that control fundamental cellular activities:
-
mTOR Signaling: POPA is a well-established activator of the mechanistic target of rapamycin (mTOR), a master regulator of cell growth, proliferation, and metabolism.[6] This interaction is crucial for integrating nutrient and growth factor signals.
-
Cytoskeletal Dynamics: POPA plays a significant role in regulating the actin cytoskeleton, influencing cell shape, migration, and division.[6] It can interact with actin-binding proteins to promote the polymerization of actin filaments.[6]
-
Vesicular Trafficking: As discussed, POPA is intimately involved in various steps of vesicular trafficking, including endocytosis, exocytosis, and phagocytosis, by both influencing membrane curvature and recruiting necessary protein machinery.[1][6]
-
Stress Responses: The production of POPA is a common response to a variety of cellular stresses, including osmotic stress, oxidative stress, and pathogen attack.[12] It acts as a key mediator in the cellular stress response pathways.
Figure 2: A conceptual diagram illustrating the role of POPA as a central signaling hub, linking various upstream stimuli to diverse downstream cellular responses.
Experimental Methodologies for Studying Phosphatidic Acid
Investigating the multifaceted roles of POPA requires a combination of sophisticated techniques to quantify its levels, visualize its distribution, and identify its interacting partners.
Quantification of POPA Levels
Given its low abundance and dynamic nature, accurate quantification of POPA is challenging.[1]
| Method | Principle | Advantages | Disadvantages |
| Lipidomics (LC-MS/MS) | Separation of lipid species by liquid chromatography followed by mass spectrometry for identification and quantification. | High sensitivity, specificity, and ability to resolve different fatty acyl species of POPA. | Requires specialized equipment and expertise. |
| Radiolabeling | Metabolic labeling of cells with radioactive precursors (e.g., 32P-orthophosphate) followed by lipid extraction and thin-layer chromatography (TLC). | Can measure newly synthesized POPA. | Low throughput, use of radioactive materials. |
| Enzymatic Assays | Use of specific enzymes (e.g., DGK) to convert POPA to a detectable product. | Can be adapted for high-throughput screening. | May lack the specificity to distinguish between different POPA pools. |
Protocol: Lipid Extraction and Quantification of POPA by LC-MS/MS
-
Sample Preparation: Harvest and wash cells, then rapidly quench metabolic activity (e.g., with cold methanol).
-
Lipid Extraction: Perform a biphasic extraction using the Bligh and Dyer method (chloroform:methanol:water). The lower organic phase will contain the lipids.
-
Sample Derivatization (Optional): Derivatization can improve ionization efficiency and chromatographic separation.
-
LC-MS/MS Analysis: Inject the lipid extract onto a suitable liquid chromatography column (e.g., C18) coupled to a tandem mass spectrometer.
-
Data Analysis: Identify POPA species based on their precursor and product ion masses and retention times. Quantify against an internal standard.[13]
Visualization of POPA Distribution
Visualizing the subcellular localization of POPA is crucial for understanding its function in specific membrane compartments.
-
POPA Biosensors: Genetically encoded biosensors that fluoresce upon binding to POPA allow for the real-time visualization of dynamic changes in POPA levels in living cells.[2]
-
Immunofluorescence: While challenging due to the small size and inaccessibility of the headgroup, antibodies against POPA can be used for immunolocalization in fixed cells.
Identification of POPA-Interacting Proteins
Identifying the effector proteins that bind to POPA is key to elucidating its signaling pathways.
-
Lipid-Protein Overlay Assays: Purified proteins or cell lysates are incubated with membranes spotted with different lipids, and bound proteins are detected by immunoblotting.[2]
-
Affinity Chromatography: POPA-coupled beads are used to pull down interacting proteins from cell lysates.
-
Liposome Binding Assays: The binding of purified proteins to liposomes of defined lipid composition (with and without POPA) is assessed.
Implications of POPA in Health and Disease
Given its central role in fundamental cellular processes, it is not surprising that dysregulation of POPA metabolism and signaling is implicated in a variety of human diseases.[6]
-
Cancer: Altered POPA levels have been linked to cancer progression, with increased PLD activity and POPA production promoting cell proliferation, survival, and metastasis.[6]
-
Metabolic Disorders: POPA is involved in the regulation of glucose metabolism and adipogenesis, and its dysregulation is associated with obesity and type 2 diabetes.[6]
-
Neurological Disorders: POPA plays a critical role in neuronal function, including neurotransmission and synaptic vesicle trafficking.[1][4] Perturbations in POPA metabolism have been linked to neurodegenerative diseases.[4]
The enzymes of POPA metabolism, particularly PLD and DGKs, are emerging as attractive therapeutic targets for these conditions.
Conclusion and Future Perspectives
Phosphatidic acid is a remarkably versatile lipid that functions at the nexus of membrane structure and cellular signaling. Its ability to influence membrane curvature and act as a localized second messenger allows it to orchestrate a wide range of cellular processes with exquisite spatiotemporal precision. As our understanding of the complexities of POPA metabolism and its diverse effector proteins continues to grow, so too will our appreciation for its profound impact on cellular physiology. The development of more sophisticated tools to study POPA dynamics and function in living systems will undoubtedly uncover new roles for this essential lipid and pave the way for novel therapeutic strategies targeting POPA-related pathways in human disease.
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An In-depth Technical Guide to the Biosynthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Abstract
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPG), a specific molecular species of phosphatidic acid (PA), is a pivotal intermediate in the de novo synthesis of a vast array of glycerophospholipids and triacylglycerols.[1][2][3] Beyond its structural role as a precursor, PA is a potent signaling lipid, modulating numerous cellular processes including membrane trafficking, cytoskeletal organization, and cell proliferation.[4][5][6][7] The precise acyl chain composition of PA, such as in POPG, is critical for determining its metabolic fate and signaling efficacy. This guide provides a detailed exploration of the de novo biosynthetic pathway of POPG, focusing on the enzymatic reactions, substrate specificities, and regulatory mechanisms that ensure the precise placement of a palmitoyl group at the sn-1 position and an oleoyl group at the sn-2 position. Furthermore, we present established experimental protocols for the characterization and quantification of this pathway, offering a comprehensive resource for researchers in lipid biology and drug development.
Introduction: The Centrality of Phosphatidic Acid
Phosphatidic acid (PA) stands at a crucial intersection of lipid metabolism. It is the simplest diacyl-glycerophospholipid, yet it serves as the direct precursor for all other glycerophospholipids and for triacylglycerols (TAGs), the primary energy storage lipids in mammals.[1][8] The cellular levels of PA are tightly regulated and dynamic, fluctuating in response to various stimuli.[4][5] This dynamic nature underscores PA's dual function: a fundamental building block for membranes and a critical second messenger in signal transduction.[9][10]
The biological function of a specific PA molecule is profoundly influenced by the nature of its fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone.[9] The combination of a saturated fatty acid like palmitic acid (16:0) at sn-1 and an unsaturated fatty acid like oleic acid (18:1) at sn-2, as seen in POPG, is a common structural motif.[11][12][13] This specific arrangement influences membrane fluidity and curvature and dictates the substrate suitability for downstream enzymes that will further modify the lipid.[14] Understanding the biosynthesis of a defined PA species like POPG is therefore essential for dissecting its specific roles in cellular physiology and pathology.
The De Novo Biosynthetic Pathway: The Kennedy Pathway
The primary route for the de novo synthesis of POPG is the Kennedy pathway, a two-step acylation process starting from glycerol-3-phosphate (G3P).[1][14] This pathway is predominantly located in the endoplasmic reticulum (ER) and the outer mitochondrial membrane.[1][15]
Step 1: Acylation of Glycerol-3-Phosphate
The first committed step is the esterification of G3P at the sn-1 position with a fatty acyl-CoA, catalyzed by the enzyme Glycerol-3-Phosphate Acyltransferase (GPAT) .[1][15] To produce the POPG precursor, the acyl donor is palmitoyl-CoA.
-
Reaction: Glycerol-3-Phosphate + Palmitoyl-CoA → 1-Palmitoyl-sn-glycero-3-phosphate (Lyso-PA) + CoA-SH
-
Enzyme: Glycerol-3-Phosphate Acyltransferase (GPAT)
-
Rationale: GPAT enzymes exhibit a strong preference for saturated fatty acyl-CoAs, such as palmitoyl-CoA, for the sn-1 position.[2] This selectivity is the foundational step in establishing the specific acyl chain composition of the final PA molecule. Several GPAT isoforms exist, with GPAT1 and GPAT2 being located in the mitochondria and GPAT3 and GPAT4 in the ER.[15] This spatial separation suggests distinct roles in cellular lipid metabolism.[15] GPAT is considered a rate-limiting step in glycerolipid synthesis.[15][16]
Step 2: Acylation of Lysophosphatidic Acid
The resulting 1-palmitoyl-sn-glycero-3-phosphate (a species of lysophosphatidic acid, or LPA) is then rapidly acylated at the sn-2 position. This reaction is catalyzed by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT).[1][14][17] For POPG synthesis, the acyl donor is oleoyl-CoA.
-
Reaction: 1-Palmitoyl-sn-glycero-3-phosphate + Oleoyl-CoA → this compound (POPG) + CoA-SH
-
Enzyme: 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT/LPAAT)
-
Rationale: In contrast to GPATs, AGPAT/LPAAT enzymes generally show a preference for unsaturated fatty acyl-CoAs for the sn-2 position.[14] This enzymatic selectivity ensures the incorporation of oleic acid at the correct position to form POPG. A family of at least eleven AGPAT isoforms has been identified in humans, each with distinct tissue expression patterns and substrate specificities, allowing for the generation of a diverse array of PA molecular species.[14][18][19] For instance, LPAATβ (AGPAT2) preferentially transfers oleoyl (18:1), palmitoyl (16:0), and stearoyl (18:0) groups.[20][21] The existence of multiple isoforms highlights the complexity and importance of generating specific PA pools for different metabolic and signaling purposes.[18][19]
Below is a diagram illustrating the core de novo biosynthetic pathway for POPG.
Caption: De novo biosynthesis of POPG via the Kennedy Pathway.
Metabolic Fate of this compound
Once synthesized, POPG is a branch-point intermediate that can be channeled into two major pathways:
-
Synthesis of Diacylglycerol (DAG): POPG is dephosphorylated by the enzyme PA phosphatase (PAP) , also known as lipin, to yield 1-palmitoyl-2-oleoyl-sn-glycerol (DAG).[22] This DAG species can then be used for the synthesis of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and triacylglycerols (TAGs).[8][22]
-
Synthesis of CDP-Diacylglycerol: Alternatively, POPG can be converted to CDP-diacylglycerol by the enzyme CDP-diacylglycerol synthase. This activated intermediate is the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[22]
The regulation of PAP activity is a critical control point that determines the flux of POPG towards either storage lipids (TAGs) or other membrane phospholipids.[22]
Caption: Major metabolic fates of POPG.
Experimental Protocols & Methodologies
Accurate characterization of the POPG biosynthetic pathway requires robust methodologies for enzyme activity assays and lipid quantification.
AGPAT/LPAAT Enzyme Activity Assay
This protocol is designed to measure the activity of AGPAT/LPAAT enzymes in cellular extracts (e.g., microsomes) by quantifying the conversion of a specific lysophosphatidic acid (LPA) to phosphatidic acid (PA).[23]
Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into an LPA substrate. The product, PA, is then separated from the substrates and quantified. A competition-based assay using a mixture of substrates can also provide insights into enzyme specificity.[24]
Materials:
-
Cell lysate or microsomal fraction containing AGPAT/LPAAT activity.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.[23]
-
Substrates:
-
1-Palmitoyl-sn-glycero-3-phosphate (16:0 LPA).
-
[¹⁴C]Oleoyl-CoA or other labeled oleoyl-CoA.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
-
Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v).
-
Scintillation counter or phosphorimager.
Step-by-Step Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 200 µL final volume:
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction. Incubate for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 750 µL of Chloroform:Methanol (2:1). Vortex thoroughly.
-
Lipid Extraction (Bligh & Dyer modification):
-
Add 250 µL of 0.9% NaCl solution. Vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Lipid Separation:
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the plate in a chamber pre-equilibrated with the TLC developing solvent.
-
Allow the solvent to migrate to the top of the plate, then remove and air dry.
-
-
Quantification:
-
Visualize the lipid spots using iodine vapor or by autoradiography.
-
Scrape the silica corresponding to the PA spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Quantification of POPG by LC-MS/MS
For precise quantification of specific PA molecular species like POPG, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[25]
Principle: Lipids are extracted from a biological sample, separated by chromatography (often HILIC for polar lipids like PA), and then ionized and detected by a mass spectrometer.[25] The mass spectrometer can be programmed to specifically detect the parent ion of POPG and its characteristic fragment ions, allowing for highly sensitive and specific quantification.
Abbreviated Workflow:
-
Lipid Extraction: Extract total lipids from the sample using a robust method like a modified Bligh & Dyer or MTBE extraction.[25] An internal standard (e.g., a deuterated PA species) should be added at the start for accurate quantification.
-
Chromatographic Separation: Use Hydrophilic Interaction Liquid Chromatography (HILIC) to separate PA from other lipid classes.[25]
-
Mass Spectrometry:
-
Employ negative-ion electrospray ionization (ESI), as PA is readily detected in this mode.[25]
-
Use a high-resolution mass spectrometer.[25]
-
Perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the transition from the POPG precursor ion (m/z) to specific product ions (e.g., the palmitate and oleate fatty acid anions).
-
-
Data Analysis: Quantify the POPG peak area relative to the internal standard to determine its concentration in the original sample.
Caption: Workflow for POPG quantification by LC-MS/MS.
Quantitative Data Summary
The substrate specificities of AGPAT/LPAAT isoforms are crucial for the synthesis of specific PA species. The following table summarizes representative acyl-CoA preferences for a generic LPAAT enzyme, highlighting the typical selectivity for unsaturated fatty acids at the sn-2 position.
| Acyl-CoA Substrate (for sn-2) | Relative Activity (%) | Rationale for Inclusion/Exclusion in POPG Synthesis |
| Oleoyl-CoA (18:1) | 100 | Preferred unsaturated substrate for POPG synthesis. [20][26] |
| Linoleoyl-CoA (18:2) | ~90 | Highly incorporated, but leads to a different PA species.[26] |
| Palmitoyl-CoA (16:0) | ~25 | Lower preference; incorporation leads to dipalmitoyl-PA.[20][26] |
| Stearoyl-CoA (18:0) | ~40 | Moderate preference; leads to a different PA species.[20] |
| Arachidonoyl-CoA (20:4) | Variable | Highly variable by isoform; AGPAT3 shows preference.[23] |
Note: Relative activities are illustrative and can vary significantly between different AGPAT/LPAAT isoforms and experimental conditions.[18][23]
Conclusion and Future Directions
The biosynthesis of this compound is a highly specific and regulated process, governed by the sequential and selective actions of GPAT and AGPAT enzymes. This specificity is fundamental to generating a distinct pool of PA that can be directed towards specific structural and signaling functions within the cell. The diversity of AGPAT isoforms suggests that cells can fine-tune their PA molecular species profile in different tissues and subcellular locations to meet specific physiological demands.[19]
Future research will likely focus on elucidating the precise roles of individual AGPAT isoforms in generating specific PA pools and how these pools are trafficked and utilized for downstream synthesis or signaling events. The development of isoform-specific inhibitors will be a critical tool in dissecting these pathways and may offer therapeutic opportunities for diseases characterized by aberrant lipid metabolism, such as metabolic syndrome, cancer, and certain lipodystrophies.[18][27] The methodologies outlined in this guide provide a robust framework for pursuing these critical areas of investigation.
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The Lipid Messenger: A Technical Guide to Understanding POPA's Interaction with Membrane Proteins
Introduction: Beyond the Bilayer—POPA as a Critical Signaling Hub
For decades, the lipid bilayer was viewed primarily as a semi-permeable barrier, a scaffold for the integral and peripheral proteins that carried out the dynamic functions of the cell. This perspective has evolved dramatically. We now understand that specific lipids are not mere structural components but are potent signaling molecules in their own right, capable of allosterically regulating the very proteins embedded within their matrix.
Among the most versatile of these lipid second messengers is Phosphatidic Acid (PA) . As the simplest glycerophospholipid, PA stands at the crossroads of lipid metabolism, serving as a precursor for both storage lipids (diacylglycerol and triacylglycerol) and the majority of other phospholipids.[1] Its cellular levels are kept low under basal conditions but can increase rapidly and locally in response to a vast array of extracellular stimuli.[2] This transient production is orchestrated by enzymes like Phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and Diacylglycerol Kinase (DGK), which phosphorylates diacylglycerol (DAG).[1][3]
This guide focuses on a specific and highly abundant molecular species of PA: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) . The unique biophysical properties conferred by its saturated palmitoyl chain and unsaturated oleoyl chain, combined with its conical shape and anionic phosphomonoester headgroup, make POPA a key modulator of membrane protein function.[4][5] Its small, highly charged headgroup can engage in specific electrostatic and hydrogen-bonding interactions, while its shape can induce negative membrane curvature, influencing membrane fission and fusion events.[4][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms governing POPA-protein interactions and a detailed survey of the field-proven methodologies used to characterize them. We will move beyond simple protocols to explain the causality behind experimental choices, emphasizing the design of self-validating systems to ensure data integrity and trustworthiness.
Part 1: The Molecular Logic of POPA-Protein Recognition
The ability of POPA to selectively engage and modulate protein function is not arbitrary. It relies on a combination of specific electrostatic interactions and the broader biophysical context of the membrane environment.
The Phosphatidic Acid-Binding Motif: An Electrostatic Anchor
Unlike proteins that recognize large, complex headgroups, PA-binding proteins do not rely on a single, strictly conserved structural motif. Instead, a consensus is emerging around a flexible "electrostatic-hydrogen bond switch" mechanism.[7] PA-binding domains (PABDs) are typically characterized by a cluster of basic amino acids, particularly lysine (Lys) and arginine (Arg), often complemented by histidine, serine, and tryptophan residues.[8] These positively charged residues form an electrostatic clamp for the negatively charged phosphate of POPA.
This interaction is highly sensitive to the local environment. The pKa of PA's second deprotonation is near physiological pH, meaning its charge can shift from -1 to -2. The close proximity of basic residues on a protein surface can stabilize the -2 charge state, strengthening the interaction significantly.[4] This pH- and charge-sensing capability allows for fine-tuning of protein recruitment and activity. These basic residues are often presented on an amphipathic α-helix, which allows hydrophobic residues on the opposite face of the helix to shallowly insert into the membrane, further stabilizing the interaction.[9]
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Case Studies: POPA's Impact on Key Membrane Protein Families
The functional consequences of POPA binding are diverse, ranging from direct channel gating to the modulation of complex signaling cascades.
Direct, high-affinity binding of POPA to GPCRs themselves is not the primary mechanism of regulation. Instead, POPA acts as a crucial upstream and downstream modulator of GPCR signaling pathways.[10] Activation of many Gq- and G12/13-coupled receptors stimulates PLD activity, leading to a rapid increase in local POPA concentration.[11] This POPA surge then acts on downstream effectors:
-
Phospholipase C-β1 (PLC-β1): PA directly binds to and potentiates the activity of PLC-β1, an enzyme stimulated by Gαq. This creates a synergistic amplification loop where both G-protein and lipid signals converge to maximize downstream signaling (e.g., IP3 and DAG production).[3][12]
-
Kinases and Scaffolds: POPA helps recruit and activate key kinases like Raf-1 to the membrane, linking GPCR signaling to MAPK pathways.[13]
In contrast to GPCRs, certain ion channels are directly regulated by POPA. A compelling example is the voltage-gated potassium (Kv) channel family. Studies using reconstituted channels in planar lipid bilayers, where lipid composition is precisely controlled, have shown that POPA has a unique and potent effect on channel gating.[8][13]
The interaction is twofold:
-
Non-specific Electrostatic Effect: The negative charge of POPA on the membrane surface alters the local electric field, which all negatively charged lipids do to some extent.
-
Specific Allosteric Regulation: POPA in the intracellular leaflet directly interacts with a specific arginine residue in the S4 voltage sensor of the Kv channel. This specific interaction stabilizes the voltage sensor in its closed conformation, shifting the channel's activation voltage by nearly 50 mV to more depolarized potentials.[8] This makes it harder for the channel to open, thereby directly modulating neuronal excitability.
Part 2: A Practical Guide to Investigating POPA-Protein Interactions
Characterizing the interaction between a lipid like POPA and a membrane protein requires a multi-faceted approach, starting with robust sample preparation and employing a suite of biophysical techniques. The workflow is designed as a self-validating system, where results from one method inform and are confirmed by another.
Foundational Step: Preparation of POPA-Containing Proteoliposomes
The quality of any in vitro binding assay depends entirely on the quality of the reconstituted system. The goal is to insert a purified, functional membrane protein into a lipid bilayer of defined composition.[14]
Detailed Protocol: Proteoliposome Reconstitution by Detergent Removal
-
Lipid Film Preparation:
-
In a glass vial, mix lipids from chloroform stocks to achieve the desired molar ratio. A typical background lipid is POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
-
Experimental: POPC:POPA (e.g., 90:10 mol%).
-
Control: 100% POPC.
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the vial wall.
-
Place the vial under high vacuum for at least 2 hours (preferably overnight) to remove all residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.
-
Vortex vigorously to create multilamellar vesicles (MLVs).
-
To create large unilamellar vesicles (LUVs) of a defined size (typically 100 nm), subject the MLV suspension to multiple freeze-thaw cycles (liquid nitrogen/warm water bath) followed by extrusion through a polycarbonate membrane with a 100 nm pore size (21 passes).
-
-
Protein-Liposome Mixing and Detergent Removal:
-
Solubilize the LUVs by adding a detergent (e.g., Triton X-100, octylglucoside) to a concentration above its critical micelle concentration (CMC).
-
Add the purified membrane protein (also in a detergent solution) to the solubilized liposomes at a desired protein-to-lipid molar ratio. Incubate for 1 hour at room temperature with gentle mixing.
-
Remove the detergent gradually to allow the protein to insert into the forming bilayer. This is most effectively done by adding detergent-adsorbing polystyrene beads (e.g., Bio-Beads SM-2) and incubating for several hours or overnight at 4°C.
-
Remove the beads by centrifugation. The resulting supernatant contains the proteoliposomes.
-
Technique 1: Liposome Co-sedimentation Assay (Qualitative & Semi-Quantitative)
This technique is a robust, straightforward method to screen for interactions. It leverages the fact that liposomes, due to their size and density, can be pelleted by ultracentrifugation. If a protein binds to the liposomes, it will be co-pelleted.[15][16]
Experimental Causality: The central principle is separating bound from unbound protein via centrifugation. The inclusion of proper controls is what makes this system self-validating.
Detailed Protocol:
-
Binding Reaction:
-
In a microcentrifuge tube, incubate a constant amount of purified protein (e.g., 1-2 µM) with an increasing concentration of liposomes (e.g., 0.1 to 2 mg/mL).
-
Crucial Controls:
-
Specificity Control: Perform parallel incubations with control (100% POPC) liposomes and experimental (POPC/POPA) liposomes.
-
No Liposome Control: Incubate the protein in buffer alone to check for protein precipitation.
-
-
Incubate at room temperature for 30-60 minutes.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.
-
-
Analysis:
-
Carefully collect the supernatant (S), which contains the unbound protein.
-
Wash the pellet (P) gently with buffer and then resuspend it in a volume equal to the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
Data Interpretation: A specific interaction is confirmed if the protein is found predominantly in the pellet fraction with POPA-containing liposomes but remains in the supernatant with POPC-only liposomes. The amount of protein in the pellet should increase with the concentration of POPA liposomes.[17]
Technique 2: Surface Plasmon Resonance (SPR) (Quantitative)
SPR is a label-free, real-time technique that provides high-quality kinetic and affinity data (Kd, kon, koff).[18] The method involves immobilizing liposomes onto a sensor chip and flowing the protein analyte over the surface. Binding is detected as a change in the refractive index at the sensor surface.[19]
Experimental Causality: The SPR response is directly proportional to the mass accumulating on the sensor surface. By immobilizing a membrane surface (the liposome), one can directly measure the binding of a soluble or membrane protein.
Detailed Protocol:
-
Chip Preparation and Liposome Capture:
-
Use a liposome-capturing sensor chip (e.g., an L1 chip), which has a lipophilic surface.
-
Prime the system with running buffer (e.g., HBS-EP).
-
Inject a solution of your liposomes (both POPC/POPA and 100% POPC for a reference surface) at a low flow rate (e.g., 5 µL/min). The liposomes will spontaneously fuse and form a planar lipid bilayer on the chip surface.[20]
-
Inject a blocking agent like BSA to block any exposed hydrophobic patches on the chip.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of the purified protein analyte over both the experimental (POPA) and reference (POPC) surfaces.
-
Each injection cycle consists of:
-
Association Phase: Protein flows over the surface, and binding is observed.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the protein is monitored.
-
Regeneration Step: A pulse of a mild detergent or high/low pH solution is used to remove all bound protein, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
The reference surface signal (non-specific binding to the POPC bilayer and chip) is subtracted from the experimental surface signal.
-
For affinity (Kd) determination, the steady-state response levels are plotted against the protein concentration and fitted to a 1:1 binding model.
-
For kinetics, the association (kon) and dissociation (koff) phases of the sensorgrams are fitted to kinetic models.
-
Technique 3: Microscale Thermophoresis (MST) (Quantitative)
MST is a solution-based method that measures binding by detecting changes in the movement of a fluorescently labeled molecule in a microscopic temperature gradient.[21][22] This movement (thermophoresis) is sensitive to changes in size, charge, and hydration shell that occur upon binding.
Experimental Causality: A protein-liposome complex will have a different thermophoretic signature than the unbound, labeled protein. By titrating the unlabeled partner (liposomes), one can generate a binding curve. This technique is particularly powerful as it is performed in solution, minimizing surface-related artifacts.[4]
Detailed Protocol:
-
Protein Labeling:
-
Label the purified protein with a fluorescent dye (e.g., via NHS-ester chemistry on primary amines or using His-tag specific dyes). Ensure the label does not interfere with the binding site.
-
Keep the labeled protein concentration constant and low (nM range) in the assay.
-
-
Sample Preparation:
-
Prepare a serial dilution of the liposomes (both POPC/POPA and POPC controls) in the assay buffer.
-
Mix each liposome dilution with a constant amount of the fluorescently labeled protein.
-
Load the samples into glass capillaries.
-
-
Measurement and Analysis:
-
Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient, and a camera records the change in fluorescence as molecules move out of the heated spot.
-
The change in normalized fluorescence is plotted against the logarithm of the liposome concentration.
-
The resulting sigmoidal binding curve is fitted to derive the dissociation constant (Kd).[23]
-
Trustworthiness through Controls: For all quantitative techniques, the system's validity rests on controls. A mutant protein with key basic residues in the putative PABD mutated to alanine should show significantly reduced or no binding to POPA-containing liposomes, confirming the binding site and specificity.[24]
Part 3: Data Synthesis and Future Directions
Quantitative Data Summary
The following tables provide representative binding affinity data for protein-lipid interactions studied using the techniques described.
Table 1: Representative Protein-Lipid Affinities Determined by MST
| Protein | Labeled Species | Interacting Liposome | Apparent Kd (µM) | Reference |
|---|---|---|---|---|
| PmtA | PmtA | Cardiolipin Liposomes | 4.9 | [23] |
| PmtA | PmtA | PG Liposomes | 17.6 | [23] |
| PmtA | PmtA | DMPE Liposomes | 316.6 |[23] |
Table 2: Representative Protein-Lipid Affinities Determined by SPR
| Protein (Analyte) | Immobilized Liposome | Apparent Kd | Reference |
|---|---|---|---|
| LHY | di16:0-PA Liposomes | Specific binding observed | [25] |
| LHY | di18:1-PA Liposomes | No binding observed | [25] |
| Sec18 (NSF) | PA-Nanodisc | Binding parameters measurable |[26] |
Future Outlook
The study of POPA-protein interactions is a vibrant and expanding field. While the biophysical tools described here provide robust quantitative data, the next frontier lies in understanding these interactions in their native cellular context. The development of novel chemical probes and advanced imaging techniques will allow for real-time visualization of POPA production and its subsequent recruitment of protein partners at specific subcellular locations.[2] Furthermore, the increasing resolution of cryo-electron microscopy (cryo-EM) holds the promise of capturing atomic-level snapshots of membrane proteins in complex with specific lipid molecules like POPA, providing the ultimate structural validation for the mechanisms described in this guide.
By combining the rigorous in vitro characterization outlined here with emerging in-cell and structural techniques, we can achieve a truly holistic understanding of how this simple yet powerful lipid messenger orchestrates a complex symphony of cellular signaling.
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Title: Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions.[38] Source: Springer Link URL: [Link]
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An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) in Lipidomics Research
Introduction: The Dual Identity of a Pivotal Phospholipid
In the intricate world of the cellular lipidome, few molecules command the dual authority of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a specific and highly significant molecular species of phosphatidic acid (PA). Comprising a glycerol backbone with a saturated palmitic acid (16:0) at the sn-1 position, an unsaturated oleic acid (18:1) at the sn-2 position, and a phosphate headgroup, POPA exists at a critical nexus of cellular function. It is simultaneously a foundational building block for the synthesis of nearly all other glycerophospholipids and a potent second messenger that translates external stimuli into intracellular action.[1]
The unique physicochemical properties of POPA—a small, negatively charged headgroup combined with a conical molecular shape—allow it to exert profound influence over cell membrane topology and to directly interact with and modulate the activity of key signaling proteins.[1][2] Dysregulation of POPA metabolism and signaling is increasingly implicated in a host of pathological conditions, including cancer, metabolic disorders like type 2 diabetes, and neurological diseases.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a technical overview of POPA's biological significance and a field-proven, in-depth protocol for its robust analysis in lipidomics research. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a scientifically rigorous and reproducible approach to studying this critical lipid mediator.
Part 1: Biological Significance & Core Signaling Pathways
POPA is not merely a passive structural component but an active participant in cellular decision-making. Its levels are tightly regulated and rapidly modulated by a suite of enzymes in response to diverse stimuli like growth factors and stress.[2] The primary signaling pools of POPA are generated by two key enzyme families:
-
Phospholipase D (PLD): PLD hydrolyzes the abundant membrane phospholipid phosphatidylcholine (PC) to generate POPA and choline.
-
Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce POPA.
Once generated, POPA executes its signaling functions by engaging with specific protein targets, most notably within the mTOR and RAS/MAPK pathways, which are central to cell growth, proliferation, and survival.
POPA as a Critical Activator of the mTOR Pathway
The mammalian Target of Rapamycin (mTOR) is a master regulator of cell metabolism and growth, existing in two distinct multiprotein complexes: mTORC1 and mTORC2. POPA is essential for the function of both.[3] Mechanistically, POPA binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[1] This interaction is crucial for stabilizing the assembly and maintaining the kinase activity of both mTORC1 and mTORC2 complexes.[3][6]
Interestingly, the bioactivity of PA species is dependent on their fatty acid composition. PA species containing at least one unsaturated acyl chain, such as POPA (16:0/18:1), are potent activators of mTOR signaling, whereas fully saturated PA species can be inhibitory toward mTORC2.[7] This highlights the importance of species-specific lipid analysis. By activating mTOR, POPA promotes downstream signals that encourage protein synthesis, suppress apoptosis, and drive cell proliferation—processes frequently hijacked in cancer.[1][3]
Figure 1: POPA interaction with the mTOR signaling complexes.
POPA in the Ras/Raf/ERK Signaling Cascade
The Ras/Raf/ERK pathway is another cornerstone of cell proliferation and survival signaling. POPA plays a direct role in the activation of its first serine/threonine kinase, Raf-1. Growth factor stimulation leads to the generation of POPA at the plasma membrane, where it acts as a crucial docking site for Raf-1.[8] The direct binding of POPA to Raf-1 is a key event that facilitates its translocation from the cytosol to the membrane, a prerequisite for its activation and subsequent phosphorylation of MEK, which in turn phosphorylates and activates ERK.[8]
Figure 3: Validated workflow for robust POPA analysis.
Step 1 & 2: Sample Preparation and Internal Standardization
Causality: The primary goal of this stage is to create a homogenous sample and, most critically, to introduce a suitable internal standard (IS). The IS is the cornerstone of a self-validating protocol. It is a non-endogenous molecule with physicochemical properties highly similar to the analyte (POPA) that is added in a known quantity at the very beginning of the workflow. It co-extracts and co-analyzes with the endogenous POPA, allowing for the correction of sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.
Protocol:
-
Sample Collection: For cultured cells, wash a pellet of 2–10 million cells with ice-cold PBS or an ammonium acetate buffer to remove media components. For tissues, flash-freeze in liquid nitrogen and pulverize to a fine powder, weighing out 15-50 mg. [9]2. Internal Standard Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as PA(16:0/18:1)-d31. If a SIL standard is unavailable, a structurally similar PA species with non-endogenous odd-chain fatty acids, like PA(17:0/17:0), is an excellent alternative. [10]3. Spiking: To the prepared cell pellet or tissue powder, add a precise volume of the chosen internal standard solution at a concentration that is expected to be within the same order of magnitude as the endogenous POPA.
Step 3: Acidified Lipid Extraction
Causality: Standard lipid extraction methods like the Bligh & Dyer or Folch procedures can result in poor recovery of acidic phospholipids like POPA. [4]The negatively charged phosphate headgroup can form strong ionic interactions with positively charged sites on denatured proteins, causing POPA to be lost in the protein disk at the aqueous-organic interface. To overcome this, the extraction is performed under acidic conditions. The low pH protonates the phosphate headgroup, neutralizing its charge and disrupting these ionic interactions, thereby ensuring its quantitative partitioning into the organic (chloroform) phase. [11] Protocol (Modified Bligh & Dyer):
-
To the sample spiked with IS, add 200 µL of ice-cold methanol. Vortex vigorously to precipitate proteins.
-
Add 500 µL of chloroform, vortex, and incubate on ice for 10 minutes.
-
Add 200 µL of an acidic aqueous solution (e.g., 50 mM citric acid or 0.5% acetic acid) to induce phase separation. Vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Three phases will form: an upper aqueous/methanol phase, a middle protein disk, and a lower organic (chloroform) phase containing the lipids.
-
Carefully aspirate the lower chloroform layer using a glass syringe and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v).
Step 4 & 5: LC-MS/MS Separation and Detection
Causality: Liquid chromatography is essential for separating POPA from other isobaric lipid species that would otherwise interfere with quantification. Normal Phase Liquid Chromatography (NPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often preferred as they provide excellent separation of phospholipid classes based on headgroup polarity. [10]Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. This technique involves selecting the specific molecular ion of POPA (the precursor ion) and, after fragmentation, monitoring only for specific, characteristic fragment ions (product ions).
Protocol:
-
LC Column: Use a HILIC column (e.g., silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
-
Gradient: Develop a gradient that starts at a high percentage of A (e.g., 95%) and gradually increases the percentage of B to elute the polar phospholipids.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode. The phosphate group is readily deprotonated.
-
MRM Transitions: The key to specificity. For POPA (PA 16:0/18:1), the instrument will be set to monitor the following transitions:
-
Precursor Ion [M-H]⁻: m/z 673.9
-
Product Ion 1 (Palmitate): m/z 255.2
-
Product Ion 2 (Oleate): m/z 281.2
-
-
The same precursor-to-product transitions will be monitored for the chosen internal standard (e.g., for PA 17:0/17:0, Precursor: m/z 702.0; Product: m/z 269.2).
-
Step 6: Data Analysis and Absolute Quantification
Causality: To move from relative response to absolute concentration, a calibration curve must be generated. This is created by analyzing a series of standards with known concentrations of POPA, each containing the same fixed amount of the internal standard. This allows the instrument's response to be correlated with a precise concentration.
Protocol:
-
Prepare Calibrators: Create a series of calibration standards by spiking a blank matrix (e.g., water or a lipid-stripped extract) with known concentrations of a certified POPA standard (e.g., 0.1 to 100 ng/mL). Spike each calibrator with the same fixed amount of internal standard used for the unknown samples.
-
Process Calibrators: Extract and analyze the calibrators using the exact same procedure as the unknown biological samples.
-
Generate Calibration Curve: For each point on the curve and for each unknown sample, calculate the peak area ratio of the analyte (POPA) to the internal standard (IS).
-
Plot the peak area ratio (Y-axis) against the known concentration of the standards (X-axis) and apply a linear regression.
-
Determine Concentration: Interpolate the peak area ratios from the unknown samples onto the calibration curve to determine their absolute concentration (e.g., in ng/mL or pmol/µL). This value can then be normalized to the initial sample amount (e.g., cell number or tissue weight).
Part 3: Data Presentation & Interpretation
The robust quantification of POPA allows for meaningful comparisons across different experimental conditions. The data below illustrates how POPA levels can be presented and interpreted in the context of disease models.
| Lipid Species | Control (pmol/mg protein) | SCDi-Treated VSMCs (pmol/mg protein) | Fold Change | Significance (p-value) |
| POPA (16:0/18:1) | 15.4 ± 2.1 | 14.9 ± 2.5 | 0.97 | > 0.05 (NS) |
| PA (16:0/18:0) | 0.8 ± 0.2 | 165.6 ± 22.3 | > 200 | < 0.001 |
| PA (18:0/18:0) | 1.1 ± 0.3 | 231.0 ± 31.5 | > 200 | < 0.001 |
Data synthesized from findings reported in Saturated phosphatidic acids mediate saturated fatty acid–induced vascular calcification and lipotoxicity, JCI, 2015. This table demonstrates that while global PA levels may change dramatically, the specific POPA (16:0/18:1) pool can remain stable, underscoring the necessity of species-level analysis.
| Lipid Class | Chow-Fed Control (Relative Abundance) | HFHCD-Fed Week 16 (Relative Abundance) | Fold Change | Significance (p-value) |
| Total Phosphatidic Acid | 1.0 ± 0.2 | 550 ± 75 | ~550 | < 0.001 |
| Total Diacylglycerol | 1.0 ± 0.3 | 8.5 ± 1.5 | ~8.5 | < 0.01 |
| Total Cholesterol Esters | 1.0 ± 0.1 | 11.7 ± 2.0 | ~11.7 | < 0.001 |
Data synthesized from findings reported in A Lipidomic Readout of Disease Progression in A Diet-Induced Mouse Model of Nonalcoholic Fatty Liver Disease, PubMed Central, 2016. [3]This table shows a dramatic increase in the total PA class in a disease model, a pool in which POPA is a major constituent.
Conclusion
This compound is a lipid of profound importance, operating at the intersection of cellular structure, metabolism, and signaling. Its accurate quantification is not a trivial task but is essential for understanding its role in health and disease. The workflow presented in this guide, which emphasizes the rationale behind key steps such as internal standardization, acidic extraction, and targeted mass spectrometry, provides a robust and self-validating framework for lipidomics research. By applying these rigorous methods, researchers can confidently dissect the complex signaling networks governed by POPA, paving the way for new diagnostic insights and therapeutic strategies targeting a vast array of human diseases.
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Title: A Lipidomic Readout of Disease Progression in A Diet-Induced Mouse Model of Nonalcoholic Fatty Liver Disease Source: PubMed Central URL: [Link]
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Title: Comprehensive Lipidome Profiling of the Kidney in Early-Stage Diabetic Nephropathy Source: Frontiers in Physiology URL: [Link]
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Spontaneous Curvature of POPA Membranes: From Molecular Shape to Functional Implications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), the anionic form of phosphatidic acid (PA), is more than a simple structural lipid; it is a critical signaling molecule and a potent modulator of membrane architecture. Its ability to influence and induce membrane curvature is fundamental to a host of cellular processes, including membrane fusion, fission, and vesicle trafficking. For drug development professionals, harnessing the unique biophysical properties of POPA offers a promising avenue for designing next-generation liposomal delivery systems with enhanced efficacy. This guide provides an in-depth exploration of the spontaneous curvature of POPA membranes, delving into its molecular origins, the factors that modulate it, the experimental techniques used to measure it, and its profound implications for cell biology and pharmaceutical science.
The Concept of Spontaneous Curvature
Biological membranes are not static, flat sheets. They are dynamic structures that must constantly bend and reshape to perform their functions. The term spontaneous curvature (J₀) refers to the intrinsic tendency of a lipid monolayer to curve in the absence of any external forces. This property is dictated by the effective molecular shape of the constituent lipids.[1][2]
Lipid molecules can be broadly classified into three shapes, governed by their critical packing parameter (CPP), which relates the volume of the hydrophobic tails to the area of the hydrophilic headgroup and the tail length:
-
Cylindrical (CPP ≈ 1): Lipids like phosphatidylcholine (PC) have a headgroup area that balances their tail volume, favoring the formation of flat bilayers.[1][3]
-
Inverted Cone (Cone-shaped, CPP > 1): Lipids with small headgroups relative to their bulky tails, such as phosphatidylethanolamine (PE) and phosphatidic acid (PA), tend to form monolayers that curve away from their headgroups. This is defined as negative spontaneous curvature.[1][4][5]
-
Cone (Wedge-shaped, CPP < 1): Lipids with large headgroups and a single acyl tail, like lysophospholipids, curve towards their headgroups, exhibiting positive spontaneous curvature.[3][4][5]
POPA, with its small, anionic phosphate headgroup and two acyl chains (one saturated palmitoyl, one unsaturated oleoyl), is a quintessential cone-shaped lipid that strongly favors negative spontaneous curvature.[1][6] This intrinsic property is a key driver of its biological activity.
Caption: Relationship between lipid molecular shape and preferred monolayer curvature.
Key Modulators of POPA's Spontaneous Curvature
The spontaneous curvature of POPA is not a fixed value but is dynamically influenced by its local microenvironment. Understanding these factors is crucial for predicting its behavior in both cellular and formulation contexts.
pH and Headgroup Protonation
The phosphate headgroup of POPA has two pKa values, meaning its charge state is highly sensitive to pH. At physiological pH (~7.4), the headgroup is typically deprotonated, carrying a net negative charge. This electrostatic repulsion between neighboring headgroups is counteracted by the small size of the phosphate moiety itself, resulting in a small effective headgroup area and significant negative curvature.[6][7] Lowering the pH can protonate the phosphate group, neutralizing its charge, increasing the effective headgroup size, and thereby reducing the magnitude of its negative spontaneous curvature.[8][9]
Ion Binding
As an anionic lipid, POPA's properties are profoundly affected by cations.
-
Monovalent Cations (e.g., Na⁺, K⁺): These ions can screen the electrostatic repulsion between negatively charged POPA headgroups. This "shielding" allows the headgroups to pack more tightly, effectively reducing the headgroup area and increasing the magnitude of the negative spontaneous curvature.[7][10] Studies have shown that omitting NaCl from the hydration buffer can dramatically reduce the spontaneous curvature of PA, causing it to behave more like a cylindrically shaped lipid.[7]
-
Divalent Cations (e.g., Ca²⁺, Mg²⁺): Divalent cations bind much more strongly to the phosphate headgroup. A single Ca²⁺ ion can form a "bridge" between two adjacent POPA molecules.[8] This bridging effect drastically alters lipid packing, sequesters POPA into clusters, and can significantly enhance its negative curvature preference.[8][11][12] However, some studies note that the addition of Ca²⁺ may not significantly alter the spontaneous curvature under certain physiological salt conditions, suggesting a complex interplay of factors.[7]
Caption: Influence of pH and cations on the effective shape and curvature of POPA.
Methodologies for Measuring Spontaneous Curvature
Quantifying the spontaneous curvature of lipids is a non-trivial experimental challenge. Several biophysical techniques are employed, each with distinct principles and applications.
| Technique | Principle | Advantages | Limitations | Primary Reference(s) |
| Small-Angle X-ray Scattering (SAXS) | Measures the lattice parameters of the inverted hexagonal (HII) phase formed by cone-shaped lipids under varying osmotic stress. The spontaneous curvature is extrapolated from the response to dehydration. | Considered the gold standard; provides a direct, quantitative measurement. | Requires the lipid to form a stable HII phase, which is not always possible. The measurement is performed on a bulk phase, not a single bilayer. | [7][13] |
| Fluorescence-Based Assays | Measures the equilibrium distribution of a fluorescently labeled lipid analogue between the inner (negatively curved) and outer (positively curved) leaflets of small unilamellar vesicles (SUVs) of varying sizes. | Can be performed in a dilute, solution-based system under physiological conditions. Does not require HII phase formation. | An indirect measurement that relies on the partitioning of a fluorescent probe, which may perturb the membrane.[13][14] | |
| Micropipette Aspiration / Tube Pulling | A mechanical force is applied by an optical tweezer to pull a thin cylindrical tube from a giant unilamellar vesicle (GUV). The force required to hold the tube is related to the membrane's bending rigidity and its spontaneous curvature. | Provides direct mechanical data on a single membrane. Can measure curvature induced by protein binding. | Technically demanding. Requires specialized equipment (micropipettes, optical tweezers). | [15][16] |
Workflow Example: Spontaneous Curvature Determination by SAXS
This protocol outlines the conceptual steps for determining the spontaneous curvature of a lipid like POPA, often mixed with a neutral lipid like DOPE to facilitate HII phase formation.
-
Sample Preparation:
-
Co-dissolve the test lipid (POPA) and a host lipid (e.g., DOPE) in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the film under high vacuum for several hours to remove residual solvent.
-
-
Hydration & Equilibration:
-
Hydrate the lipid film with a buffer solution containing a known concentration of an osmolyte (e.g., sucrose) to apply osmotic pressure. The buffer should have a defined pH and ionic strength.
-
Allow the sample to equilibrate, during which the lipids will self-assemble into the HII phase, consisting of water channels surrounded by lipid monolayers.
-
-
SAXS Data Acquisition:
-
Load the hydrated sample into a capillary tube and place it in the SAXS instrument.
-
Expose the sample to a collimated X-ray beam.
-
Record the resulting diffraction pattern, which will show a series of peaks corresponding to the repeating lattice structure of the HII phase.
-
-
Data Analysis:
-
Determine the position of the diffraction peaks to calculate the lattice parameter of the HII phase.
-
Repeat steps 2-4 for a range of different osmolyte concentrations (osmotic pressures).
-
Plot the inverse of the HII lattice spacing against the osmotic pressure. By applying a theoretical model of membrane elasticity, the spontaneous curvature (J₀) and the bending rigidity can be extracted from this relationship.[13]
-
Caption: Experimental workflow for measuring spontaneous curvature using SAXS.
Functional Implications in Biology and Drug Delivery
The ability of POPA to induce negative curvature is not merely a biophysical curiosity; it is a mechanism leveraged by cells and exploitable in pharmaceutics.
Cellular Membrane Dynamics
The enzymatic production of PA is a key event in cellular signaling. Enzymes like phospholipase D can locally generate high concentrations of PA, creating regions of high negative spontaneous curvature.[6] This localized stress in the membrane is thought to be a driving force for:
-
Membrane Fission and Vesicle Budding: The negative curvature strain helps to bend the membrane inward, facilitating the scission of vesicles from a parent membrane, a process essential for endocytosis and intracellular trafficking.[6][7]
-
Membrane Fusion: Membrane fusion requires the formation of highly curved, non-lamellar lipid intermediates (like fusion stalks). Lipids with negative spontaneous curvature, such as POPA, are crucial for stabilizing these transient structures and lowering the energy barrier for fusion to occur.
Caption: Role of localized POPA synthesis in inducing membrane curvature for vesicle formation.
Advanced Drug Delivery Systems
In the design of liposomal drug carriers, achieving efficient delivery of cargo into the target cell's cytosol is a major hurdle. Many standard liposomes are taken up via endocytosis, where the cargo can be degraded in lysosomes.[17][18] Incorporating POPA and other cone-shaped lipids into liposome formulations can promote a more direct delivery mechanism:
-
Enhanced Membrane Fusion: Liposomes containing lipids that favor negative curvature (like POPA or DOPE) are more fusogenic.[19] They can more readily fuse directly with the plasma membrane or the endosomal membrane, releasing their contents directly into the cytoplasm and bypassing the degradative lysosomal pathway.[17][20][21]
-
Modulation of Carrier Stability and Morphology: The inclusion of POPA can alter the material properties of the liposomal membrane, influencing its fluidity, packing, and stability.[20] This allows for the fine-tuning of drug release profiles and the overall performance of the delivery vehicle.
Conclusion and Future Outlook
The spontaneous curvature of POPA is a defining characteristic that stems directly from its molecular architecture and is finely tuned by its physicochemical environment. This property makes it a central player in the dynamic remodeling of cellular membranes. For scientists in drug development, a deep understanding of POPA's curvature properties provides a powerful tool for the rational design of liposomes and other lipid-based nanoparticles. By strategically incorporating POPA, it is possible to create delivery systems that are not just passive containers but active participants in the delivery process, capable of undergoing membrane fusion to ensure efficient intracellular cargo release. Future research will likely focus on exploiting the interplay between POPA, other lipid species, and membrane-associated proteins to create even more sophisticated, environmentally responsive delivery platforms.
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The Unseen Dance: A Technical Guide to the Phase Behavior of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
This guide provides an in-depth exploration of the complex phase behavior of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a pivotal anionic phospholipid in cellular signaling and membrane structure. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced experimental insights to illuminate the structural dynamics of POPA.
Introduction: The Significance of a Simple Yet Dynamic Phospholipid
This compound (POPA) is a species of phosphatidic acid (PA), a class of glycerophospholipids that serve as crucial intermediates in the biosynthesis of all other glycerophospholipids and as potent signaling molecules.[1][2] Comprising a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position, POPA possesses a unique molecular geometry that profoundly influences its physical properties and biological functions.[3] The deceptively simple phosphomonoester headgroup of POPA is a key player in its dynamic behavior, acting as a pH-sensitive switch that modulates membrane charge and protein interactions.[1] Understanding the phase transitions of POPA is paramount for elucidating its role in cellular processes and for the rational design of lipid-based drug delivery systems.
The Polymorphic and Mesomorphic Landscape of POPA
Like other lipids, POPA exhibits rich polymorphic and mesomorphic behavior, transitioning between different structural phases in response to changes in its environment. These transitions involve rearrangements of the hydrocarbon chains and the headgroup, leading to alterations in membrane fluidity, curvature, and electrostatic potential. The primary phases observed for phospholipids include the gel (Lβ) phase, characterized by ordered, tightly packed acyl chains, and the liquid-crystalline (Lα) or fluid phase, where the acyl chains are disordered and mobile.[4]
The main phase transition temperature (Tm) for POPA is approximately 28°C.[5][6] Below this temperature, POPA exists in a gel phase, and above it, in a liquid-crystalline phase. This transition is a critical determinant of the physical state of POPA-containing membranes.
The Critical Influence of pH on POPA's Headgroup and Phase Behavior
The phosphomonoester headgroup of POPA is unique among phospholipids as it can be deprotonated twice, leading to ionization states of -1 or -2.[2] This property makes POPA a highly sensitive pH biosensor.[1] The pKa for the second deprotonation is within the physiological pH range (around 7-8), meaning that small fluctuations in intracellular pH can significantly alter the charge state of POPA.[1]
This pH-dependent charge modulation has profound implications for POPA's phase behavior. At acidic pH (below ~pH 5), where the headgroup is predominantly in the -1 state, there is an increased propensity for the formation of non-lamellar structures, such as the inverted hexagonal (HII) phase.[7] This is attributed to a smaller effective headgroup size and increased intermolecular hydrogen bonding, which favors negative curvature. Conversely, at neutral to alkaline pH, the headgroup carries a -2 charge, leading to greater electrostatic repulsion between adjacent POPA molecules and stabilizing the lamellar bilayer structure.[7][8]
The ability of pH to modulate the phase preference of POPA is a key mechanism by which this lipid can influence membrane-associated processes such as vesicle fusion and fission, and the recruitment and activation of signaling proteins.[9][10]
Caption: Influence of pH on POPA headgroup ionization and resulting phase preference.
The Role of Divalent Cations: The Calcium Bridge
Divalent cations, particularly calcium (Ca²⁺), are potent modulators of the phase behavior of anionic phospholipids like POPA.[7] Calcium ions can form a "bridge" between two negatively charged POPA headgroups, effectively neutralizing the electrostatic repulsion and promoting closer packing of the lipid molecules. This interaction can induce a number of effects:
-
Increase in Tm: By stabilizing the gel phase, the addition of Ca²⁺ typically leads to an increase in the main phase transition temperature of POPA.
-
Induction of Non-Lamellar Phases: At low concentrations, Ca²⁺ can induce the formation of the HII phase, particularly at pH values below 6.0.[7]
-
Formation of Complex Structures: At higher concentrations, Ca²⁺ can lead to the formation of more complex, non-bilayer structures.[7]
The interplay between pH and divalent cation concentration creates a complex phase diagram for POPA, allowing for fine-tuned regulation of membrane properties in response to cellular signals.
Experimental Methodologies for Characterizing POPA Phase Behavior
A multi-pronged experimental approach is essential for a comprehensive understanding of POPA's phase transitions. Each technique provides unique insights into the structural and thermodynamic properties of the lipid assemblies.
Differential Scanning Calorimetry (DSC)
DSC is a powerful and non-perturbative technique for measuring the thermodynamic properties of thermally induced phase transitions.[11][12][13] It directly measures the heat flow associated with conformational changes in the lipid molecules as a function of temperature.[12]
Key Information Obtained from DSC:
-
Main Phase Transition Temperature (Tm): The peak of the endothermic transition corresponds to the Tm.
-
Enthalpy of Transition (ΔH): The area under the transition peak provides the enthalpy change, which is related to the degree of cooperativity of the transition.
-
Pre-transition and Sub-transitions: DSC can also reveal more subtle transitions that precede the main transition.
Experimental Protocol: DSC Analysis of POPA Liposomes
-
Liposome Preparation:
-
Dissolve POPA in a chloroform/methanol solvent mixture.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., Tris or HEPES buffer at a specific pH) by vortexing at a temperature above the Tm of POPA.
-
To obtain unilamellar vesicles, the multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.
-
-
DSC Measurement:
-
Load the liposome suspension into the DSC sample pan.
-
Load an equal volume of the corresponding buffer into the reference pan.
-
Seal both pans hermetically.
-
Perform heating and cooling scans at a controlled rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine Tm and ΔH.
-
Caption: A streamlined workflow for Differential Scanning Calorimetry (DSC) analysis of POPA liposomes.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is an invaluable tool for determining the polymorphic phase of phospholipids in aqueous dispersions.[7][14][15] The chemical shift anisotropy and lineshape of the ³¹P NMR signal are highly sensitive to the motional averaging of the phosphate headgroup, which differs significantly between different lipid phases.
Characteristic ³¹P NMR Lineshapes:
-
Lamellar Phase (Lα): An asymmetric lineshape with a high-field peak and a low-field shoulder.
-
Inverted Hexagonal Phase (HII): A similar, but reversed, asymmetric lineshape with a chemical shift anisotropy that is half that of the lamellar phase.
-
Isotropic Phases (e.g., Micelles, Cubic): A narrow, symmetric peak due to rapid, isotropic motion.
Experimental Protocol: ³¹P NMR Analysis of POPA Dispersions
-
Sample Preparation: Prepare hydrated POPA dispersions as described for DSC, using a deuterated buffer (e.g., D₂O) for the NMR lock.
-
NMR Acquisition:
-
Acquire proton-decoupled ³¹P NMR spectra at various temperatures.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the lineshape of the resulting spectra to identify the predominant lipid phase at each temperature.
X-Ray Diffraction
X-ray diffraction provides detailed structural information about the arrangement and packing of lipid molecules in a membrane.[16][17][18] Small-angle X-ray scattering (SAXS) is used to determine the lamellar repeat distance (d-spacing) in bilayer systems, while wide-angle X-ray scattering (WAXS) provides information about the packing of the hydrocarbon chains.[16]
Key Information from X-ray Diffraction:
-
Phase Identification: The diffraction patterns are characteristic of different lipid phases (e.g., lamellar, hexagonal, ripple).
-
Bilayer Thickness: The lamellar repeat distance can be used to calculate the thickness of the lipid bilayer.
-
Acyl Chain Packing: WAXS patterns reveal whether the acyl chains are in an ordered (sharp peak) or disordered (broad peak) state.
Data Summary: Physicochemical Properties of POPA
| Property | Value | Reference |
| Molecular Formula | C₃₇H₇₁O₈P | [3] |
| Molecular Weight | 674.9 g/mol | [3] |
| Main Phase Transition Temperature (Tm) | 28°C | [5][6] |
| Headgroup pKa2 | ~7-8 | [1] |
Interactions with Other Molecules: The Biological Context
The phase behavior of POPA is not only of fundamental biophysical interest but also has significant implications for its interactions with other biomolecules. The ability of POPA to form non-lamellar structures and to create localized domains of negative charge is crucial for its function as a signaling lipid.
-
Protein Recruitment and Activation: The specific recognition of POPA by various proteins is a key aspect of cellular signaling.[19] The charge and shape of the POPA headgroup, as well as the local membrane curvature, can all contribute to the specificity of these interactions.[20]
-
Peptide Interactions: The phase properties of POPA-containing membranes can influence the binding and insertion of peptides, which is relevant for the action of antimicrobial peptides and the function of transmembrane proteins.[21][22][23][24][25]
Conclusion: A Finely Tuned Molecular Switch
The phase behavior of this compound is a testament to the intricate relationship between molecular structure and macroscopic properties. Governed by a delicate interplay of temperature, pH, and ion concentration, the polymorphic and mesomorphic transitions of POPA allow it to function as a highly responsive molecular switch within cellular membranes. A thorough understanding of these phase dynamics, achieved through a combination of powerful analytical techniques, is essential for advancing our knowledge of membrane biology and for the development of novel lipid-based technologies.
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Polymorphisms Contributing to Calcium Status: A Systematic Review. PMC. Available at: [Link]
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Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. Available at: [Link]
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Effects of pH alterations on stress- and aging-induced protein phase separation. PMC. Available at: [Link]
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Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available at: [Link]
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X-Ray Diffraction of Lipid Model Membranes. ResearchGate. Available at: [Link]
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X-Ray Diffraction Study of Lipid Bilayer Membranes Interacting with Amphiphilic Helical Peptides: Diphytanoyl Phosphatidylcholine with Alamethicin at Low Concentrations. Biophysical Journal. Available at: [Link]
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Differential scanning calorimetry (DSC) heating scans of DPPC/POPG,... ResearchGate. Available at: [Link]
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Calcium-sensing receptor polymorphisms increase the risk of osteoporosis in ageing males. Springer. Available at: [Link]
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Differential Scanning Calorimetry- A Review. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
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Structure of phospholipid-cholesterol membranes: an x-ray diffraction study. PubMed. Available at: [Link]
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X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations. PMC. Available at: [Link]
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Multilayer structures in lipid monolayer films containing surfactant protein C: effects of cholesterol and POPE. PubMed. Available at: [Link]
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Mixing Phase Behavior of 1,3-Dipalmitoyl-2-Oleoyl-sn-Glycerol (POP) and 1,2-Dipalmitoyl-3-Oleoyl-rac-Glycerol (PPO) in n-Dodecane Solution. ResearchGate. Available at: [Link]
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Formation and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)/(1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) supported lipid bilayers on polyelectrolyte multilayer films. ResearchGate. Available at: [Link]
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Langmuir Monolayer Studies of Phosphatidylcholine Membranes with Naproxen on the Polysaccharide Subphase. PMC. Available at: [Link]
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Phox-Derived Phosphatidic Acid (POPA): A Linchpin in Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Phox-derived phosphatidic acid (POPA) has emerged from its traditional role as a simple metabolic intermediate to a critical signaling lipid that orchestrates a multitude of cellular processes. This technical guide provides a comprehensive exploration of POPA, from its biosynthesis and conversion into other key signaling molecules to its pivotal function in the activation of the NADPH oxidase complex and the subsequent downstream signaling cascades. We will delve into the causality behind experimental choices for studying POPA, providing detailed, field-proven protocols and data interpretation insights. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the multifaceted roles of POPA in health and disease.
The Genesis of a Signaling Powerhouse: POPA Biosynthesis
Phosphatidic acid (PA) is a deceptively simple phospholipid, yet its cellular concentration and localization are under tight spatial and temporal control.[1][2] Its transient production is a key event in cellular signaling.[1] While PA can be generated through multiple pathways, the activity of Phospholipase D (PLD) is of particular significance in the context of "Phox-derived" PA, which is intrinsically linked to the activation of the phagocyte NADPH oxidase (Phox) complex.[3][4]
There are three primary enzymatic routes to PA synthesis:
-
Phospholipase D (PLD) Pathway: PLD catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to generate PA and choline.[5][6] This pathway is a principal source of signaling PA.
-
Diacylglycerol Kinase (DGK) Pathway: DGKs phosphorylate diacylglycerol (DAG) to produce PA.[5][7] This pathway not only generates PA but also attenuates DAG signaling.
-
Lysophosphatidic Acid Acyltransferase (LPAAT) Pathway: This de novo synthesis pathway involves the acylation of lysophosphatidic acid (LPA) to form PA.[5][6]
The heterogeneity of PA species, differing in their fatty acid chain length and saturation, adds another layer of complexity to their signaling functions.[1]
POPA as a Precursor: Fueling a Cascade of Signaling Lipids
POPA is not a terminal signaling molecule; it stands at a critical metabolic crossroads, serving as the precursor for other potent lipid messengers, most notably diacylglycerol (DAG) and lysophosphatidic acid (LPA).[8][9]
-
Conversion to Diacylglycerol (DAG): Phosphatidic acid phosphatases (PAPs) dephosphorylate PA to yield DAG.[8][10] This conversion is a crucial step in the biosynthesis of major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), and also generates DAG as a second messenger in its own right, famously activating protein kinase C (PKC) isoforms.[5]
-
Conversion to Lysophosphatidic Acid (LPA): PA can be deacylated by phospholipase A (PLA) enzymes to produce LPA.[7] LPA is a potent signaling molecule that acts on specific G protein-coupled receptors to elicit a wide range of cellular responses, including cell proliferation, migration, and survival.[11][12]
This metabolic flux between POPA, DAG, and LPA creates a dynamic and interconnected signaling network.
The Cornerstone of Innate Immunity: POPA and NADPH Oxidase Activation
A primary and extensively studied role of POPA is its involvement in the activation of the phagocyte NADPH oxidase (NOX) complex. This multi-protein enzyme complex is essential for the innate immune response, generating superoxide anions to kill invading pathogens.[13][14]
In resting cells, the NOX complex is dormant, with its catalytic subunit, flavocytochrome b558 (comprising gp91phox and p22phox), localized to the membrane, while the regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac reside in the cytosol.[13][14] Upon cellular stimulation, a complex series of events leads to the assembly of the active oxidase at the membrane.
POPA is thought to play a crucial role in this assembly process. The phosphorylation of p47phox is a key event that triggers a conformational change, exposing domains that allow it to interact with other Phox components and with membrane lipids.[15] It is hypothesized that POPA, generated at the phagosomal membrane, acts as a docking site for the cytosolic components, facilitating their translocation and the subsequent assembly of the functional NADPH oxidase complex.[16]
Below is a diagram illustrating the proposed role of POPA in NADPH oxidase assembly.
Caption: POPA facilitates the assembly of the NADPH oxidase complex at the membrane.
Downstream Signaling Cascades: The Ripple Effect of POPA
The influence of POPA extends far beyond NADPH oxidase activation, impacting a diverse array of downstream signaling pathways that regulate fundamental cellular processes.[2][17]
-
mTOR Signaling: POPA has been identified as a direct activator of the mammalian target of rapamycin (mTOR), a master regulator of cell growth, proliferation, and survival.[18][19] This interaction is particularly crucial in cancer cells, where elevated PLD activity and subsequent POPA production can promote survival and suppress apoptosis.[18]
-
MAPK Signaling: POPA can influence the mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways.[19][20] These pathways are central to the regulation of gene expression, cell proliferation, differentiation, and stress responses.
-
Protein Kinase and G Protein Regulation: A number of protein kinases and G proteins have been identified as direct targets of POPA.[2] By recruiting these proteins to membranes and modulating their activity, POPA can fine-tune a wide range of signaling events.
-
Vesicular Trafficking: The unique biophysical properties of PA, including its conical shape, can induce negative membrane curvature, which is important for membrane budding and fission events in vesicular trafficking.[21]
The intricate web of POPA's downstream effects underscores its importance as a central signaling hub.
Experimental Methodologies for POPA Research
Studying the dynamic and often transient nature of POPA requires robust and sensitive analytical techniques. The choice of methodology depends on the specific research question, whether it is quantifying total POPA levels, identifying specific molecular species, or measuring the activity of POPA-metabolizing enzymes.
Quantification of Phosphatidic Acid
Table 1: Comparison of POPA Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Fluorometric Coupled Enzyme Assay | Enzymatic conversion of PA to a fluorescent product.[22][23] | High sensitivity, suitable for high-throughput screening. | Indirect measurement, potential for interference from other lipids. |
| Mass Spectrometry (MS)-based Lipidomics | Direct detection and quantification of individual PA molecular species.[24][25] | High specificity and sensitivity, provides structural information. | Requires specialized equipment and expertise, complex data analysis. |
| In Vivo Radiolabeling | Metabolic labeling of cells with radioactive precursors (e.g., ³H-palmitic acid) followed by lipid extraction and analysis.[3] | Allows for the study of PA turnover and flux through metabolic pathways. | Use of radioactive materials, lower throughput. |
Detailed Protocol: Fluorometric Coupled Enzyme Assay for Total PA Quantification
This protocol is adapted from commercially available kits and published methods.[7][22][23]
Principle: This assay involves a series of enzymatic reactions. First, lipase hydrolyzes PA to glycerol-3-phosphate (G3P). G3P is then oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase, H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured.[7]
Materials:
-
PA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)
-
Triton X-100
-
Lipase (from Pseudomonas sp.)
-
Glycerol-3-phosphate oxidase
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Phosphatidic Acid Standard
-
Lipid extracts from samples
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530-560/585-595 nm)
Procedure:
-
Standard Curve Preparation: Prepare a series of PA standards (e.g., 0-100 µM) in assay buffer containing Triton X-100.
-
Sample Preparation: Resuspend dried lipid extracts in assay buffer containing Triton X-100.
-
Reaction Mixture Preparation: Prepare a master mix containing lipase, glycerol-3-phosphate oxidase, HRP, and the fluorometric probe in assay buffer.
-
Assay: a. Add standards and samples to the wells of the 96-well plate. b. Add the reaction mixture to each well. c. Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence using a microplate reader.
-
Calculation: Subtract the blank reading and determine the PA concentration in the samples from the standard curve.
Self-Validation and Causality:
-
Specificity Control: Run parallel reactions without lipase to ensure the signal is specific to PA hydrolysis.
-
Detergent Purity: Use highly pure Triton X-100 to minimize background fluorescence.[22]
-
Heat Inactivation: If necessary, ensure complete heat inactivation of any endogenous enzymes from the sample that might interfere with the assay.[22]
Measurement of Phospholipase D (PLD) Activity
Table 2: Methods for Measuring PLD Activity
| Method | Principle | Advantages | Disadvantages |
| Transphosphatidylation Assay | In the presence of a primary alcohol (e.g., 1-butanol), PLD catalyzes the formation of phosphatidylalcohol instead of PA.[3] | Highly specific for PLD activity. | Requires the use of labeled substrates or mass spectrometry for detection. |
| Choline Release Assay | Measures the release of choline from PC, which is then detected using a coupled enzymatic reaction.[3][26] | Amenable to high-throughput screening. | Indirect measurement, potential for interference from choline metabolism. |
Detailed Protocol: In Vitro PLD Transphosphatidylation Assay
This protocol is based on established methods for measuring PLD activity.[3][27]
Principle: This assay leverages the unique ability of PLD to utilize a primary alcohol as a nucleophile in place of water, resulting in the formation of a phosphatidylalcohol (e.g., phosphatidylbutanol). The production of this unique lipid is a direct and specific measure of PLD activity.
Materials:
-
PLD enzyme source (e.g., purified enzyme, cell lysate)
-
Liposomes containing a labeled phosphatidylcholine substrate (e.g., fluorescently or radiolabeled PC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl)
-
1-Butanol
-
Lipid extraction reagents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) system or LC-MS for lipid analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the PLD enzyme source, liposomes, and assay buffer.
-
Initiate Reaction: Start the reaction by adding 1-butanol to a final concentration of 0.3-1%.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop Reaction & Lipid Extraction: Terminate the reaction by adding acidic methanol and chloroform to extract the lipids.
-
Lipid Analysis: a. Separate the lipids by TLC. b. Visualize and quantify the phosphatidylbutanol spot (e.g., by autoradiography or fluorescence scanning). c. Alternatively, analyze the lipid extract by LC-MS to quantify the specific phosphatidylbutanol species.
Self-Validation and Causality:
-
Negative Control: A reaction without 1-butanol should be included to confirm that the measured product is indeed phosphatidylbutanol and not PA.
-
Enzyme Titration: Perform the assay with varying amounts of enzyme to ensure the reaction is in the linear range.
-
Time Course: Measure product formation at different time points to determine the initial reaction velocity.
Below is a diagram illustrating the PLD transphosphatidylation assay workflow.
Caption: Workflow for the PLD transphosphatidylation assay.
Conclusion and Future Perspectives
Phox-derived phosphatidic acid is a critical signaling molecule that stands at the intersection of lipid metabolism and cellular regulation. Its roles in orchestrating the innate immune response through NADPH oxidase activation and in modulating key signaling pathways like mTOR and MAPK highlight its significance in both normal physiology and disease. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and novel imaging probes, will undoubtedly provide deeper insights into the spatio-temporal dynamics of POPA signaling. For drug development professionals, the enzymes that regulate POPA metabolism, particularly PLD and DGK isoforms, represent promising therapeutic targets for a range of inflammatory diseases and cancers. A thorough understanding of the principles and methodologies outlined in this guide is essential for any researcher aiming to unravel the complexities of POPA signaling and harness its therapeutic potential.
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Kolesnikov, Y., et al. (2022). Phosphatidic Acid in Plant Hormonal Signaling: From Target Proteins to Membrane Conformations. International Journal of Molecular Sciences, 23(6), 3227. [Link]
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An In-depth Technical Guide to the Biophysical Characterization of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
Foreword: Understanding the "Why" of POPA Characterization
Welcome. This guide is designed for researchers, scientists, and drug development professionals who are not just looking for protocols, but for a deeper understanding of the biophysical nature of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA). POPA is more than just a lipid; it is a critical cellular component acting as both a biosynthetic precursor for all acylglycerol lipids and a potent signaling molecule.[1][2] Its unique structure—a glycerol backbone with a saturated palmitic acid at the sn-1 position, an unsaturated oleic acid at the sn-2 position, and a small, highly charged phosphate headgroup—imparts distinct biophysical properties that dictate its function.[1][3]
Understanding these properties is paramount. For drug development professionals, POPA's presence in a liposomal formulation can dramatically alter stability, charge, and interaction with target cells. For cell biologists, its ability to influence membrane curvature and recruit cytosolic proteins is central to signaling pathways.[1][2] This guide, therefore, emphasizes the causality behind our experimental choices. We will explore not just how to characterize POPA, but why a specific technique reveals a crucial aspect of its behavior, and how these pieces of information create a holistic biophysical profile.
Section 1: Foundational Workflow - Preparing POPA-Containing Model Membranes
Nearly all biophysical characterization of lipids begins with creating a model system that mimics the cellular membrane. The most common and versatile model is the liposome, a spherical vesicle composed of a lipid bilayer.[4] The method of preparation is critical as it dictates the final size, lamellarity, and stability of the vesicles.
Core Logic: From Dry Film to Uniform Vesicles
Our primary goal is to create a homogenous population of Large Unilamellar Vesicles (LUVs). The process begins by ensuring a uniform mixture of lipids in a dry film, followed by controlled hydration and mechanical extrusion to achieve a defined size distribution. This workflow is a self-validating system; the quality of the final preparation, as assessed by techniques in the following sections, is a direct reflection of the precision executed here.
Caption: Overall workflow for POPA liposome preparation and subsequent biophysical analysis.
Experimental Protocol: Thin-Film Hydration and Extrusion
Objective: To prepare 100 nm LUVs composed of POPA or a POPA-containing lipid mixture.
Materials:
-
This compound (POPA) powder (e.g., Avanti Polar Lipids, Cat. No. 840857)[5]
-
Chloroform or a chloroform/methanol mixture (HPLC grade)
-
Aqueous buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Mini-Extruder apparatus
Procedure:
-
Lipid Film Preparation: a. Weigh the desired amount of POPA powder and dissolve it in chloroform in a round-bottom flask. If creating a mixed lipid system, dissolve all lipids in the same solvent.[4] A typical concentration is 10-20 mg/mL.[4] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the solvent's boiling point but below the lipid's degradation temperature. c. Reduce the pressure to evaporate the solvent, which will result in a thin, uniform lipid film on the flask's inner surface.[6] d. For complete solvent removal, place the flask under high vacuum for at least 2-4 hours or overnight.[6]
-
Hydration: a. Pre-warm the hydration buffer to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipids in the mixture. This ensures the lipid bilayers are in a fluid state, facilitating proper hydration and swelling.[6] b. Add the pre-warmed buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 0.5 and 10 mg/mL.[6] c. Agitate the flask by vortexing or swirling. This allows the lipid sheets to hydrate, swell, and detach, forming large, multilamellar vesicles (MLVs).[4]
-
Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions. Pre-heat the extruder block to the same temperature as the hydration buffer. b. Draw the MLV suspension into one of the gas-tight syringes. c. Place the syringe into the extruder and slowly pass the lipid suspension through the membranes into the second syringe. d. Repeat this extrusion process an odd number of times (e.g., 11 to 21 passes). This ensures that the final sample has passed through the membrane an equal number of times from each direction, resulting in a homogenous population of LUVs with a narrow size distribution.[7] e. The resulting translucent solution contains your LUVs, ready for characterization.
Section 2: Vesicle Physical Properties - Size and Surface Charge
Before delving into molecular-level details, we must validate the macroscopic properties of our vesicle population. Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental quality control steps that inform all subsequent experiments.
Dynamic Light Scattering (DLS)
Core Logic: DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of vesicles in suspension.[8] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.[9] By analyzing these fluctuations, we can determine the hydrodynamic radius (size) and the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI (<0.2) is indicative of a uniform and high-quality preparation.[10]
Why it's critical for POPA: The size of a liposomal drug carrier is a key determinant of its in-vivo pharmacokinetics.[9] For mechanistic studies, a monodisperse sample is essential for reproducible results. DLS provides immediate feedback on the success of the extrusion process.
Experimental Protocol: DLS Measurement
-
Sample Preparation: Dilute a small aliquot of the liposome suspension with the same buffer used for hydration. The final concentration must be optimized for the specific instrument to avoid multiple scattering effects, which can occur in overly concentrated samples.[8]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow it to thermally equilibrate. Perform the measurement, typically acquiring data over several runs to ensure statistical significance.
-
Data Analysis: The instrument software will generate a correlation function, from which it calculates the average particle size (Z-average) and the PDI.
Zeta Potential Analysis
Core Logic: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles.[11] It is determined by measuring the electrophoretic mobility of the vesicles in an applied electric field. For POPA, the phosphate headgroup carries a negative charge at neutral pH. This results in a negative zeta potential, creating a repulsive force that helps prevent vesicle aggregation and ensures colloidal stability.[12]
Why it's critical for POPA: The strong negative charge of POPA is one of its defining biophysical features. It governs interactions with cations (like Ca²⁺ or Mg²⁺), cationic peptides, and cell surfaces.[13] Measuring the zeta potential confirms the presence of this surface charge and is crucial for predicting the stability and interaction profile of the formulation.[14]
Experimental Protocol: Zeta Potential Measurement
-
Sample Preparation: Dilute the liposome suspension in the appropriate buffer, similar to DLS. Using a buffer with low ionic strength can enhance the signal, but it's often best to measure in the buffer relevant to the application.
-
Instrument Setup: Use a dedicated electrode cuvette (e.g., a folded capillary cell). Ensure no bubbles are present.
-
Measurement: The instrument applies a voltage across the sample, causing the negatively charged POPA vesicles to migrate towards the positive electrode. The velocity of this migration is measured and used to calculate the zeta potential.
-
Data Analysis: The result is reported in millivolts (mV).
| Parameter | Technique | Typical Values for 100nm POPA-containing LUVs | Rationale & Significance |
| Hydrodynamic Size | DLS | 100 - 120 nm | Confirms the effectiveness of extrusion. Size impacts biological fate. |
| Polydispersity (PDI) | DLS | < 0.2 | Indicates a homogenous, monodisperse population, crucial for reproducibility.[10] |
| Zeta Potential | Electrophoretic Light Scattering | -30 mV to -70 mV (at neutral pH) | Confirms the strong negative surface charge from the phosphate group.[11] Predicts colloidal stability and electrostatic interactions. |
Section 3: Thermal Behavior - Probing Membrane Fluidity with DSC
Core Logic: Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature.[15] When a lipid bilayer is heated, it undergoes a phase transition from a tightly packed "gel" phase to a more fluid "liquid-crystalline" phase. This transition is endothermic and is detected by DSC as a peak, the apex of which is the melting temperature (Tm).[16]
Why it's critical for POPA: The acyl chain composition of POPA (one saturated palmitoyl, one unsaturated oleoyl chain) significantly influences membrane fluidity. The kink in the oleoyl chain disrupts tight packing, generally leading to a lower Tm compared to fully saturated lipids. Incorporating POPA into a membrane composed of higher-Tm lipids, such as DPPC (dipalmitoylphosphatidylcholine), will broaden and lower the overall phase transition, indicating an increase in membrane fluidity.[17][18] This property is vital for membrane functions like fusion and protein activity.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Experimental Protocol: DSC of POPA-Containing Vesicles
-
Sample Preparation: Prepare a concentrated sample of the liposome suspension (typically 5-10 mg/mL).
-
Loading: Accurately pipette a precise volume of the liposome suspension into an aluminum DSC pan. In a separate pan, place an identical volume of the matched buffer to serve as the reference.[16]
-
Sealing: Hermetically seal both pans to prevent solvent evaporation during the heating scan.
-
Scanning: Place the sample and reference pans into the calorimeter. Program the instrument to scan over the temperature range of interest (e.g., 10°C to 60°C) at a controlled rate (e.g., 0.5-1.0 °C/min).[17][18]
-
Data Analysis: Subtract the reference buffer scan from the sample scan to obtain the final thermogram. Analyze the resulting peak to determine the Tm and the enthalpy of the transition (ΔH), which is the integrated area of the peak.
Section 4: Molecular Insights - Structural Characterization via Spectroscopy
While DLS, Zeta Potential, and DSC provide macroscopic information, spectroscopic techniques like NMR and FTIR offer a window into the molecular structure and environment of the POPA molecule within the bilayer.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Logic: ³¹P NMR is exquisitely sensitive to the chemical environment of the phosphorus nucleus in the phosphate headgroup.[19] The chemical shift and peak shape provide information about the phase of the lipid assembly (e.g., bilayer, hexagonal, isotropic), headgroup hydration, and interactions with ions or proteins.[20][21] In a fluid lipid bilayer, rapid anisotropic motion results in a characteristic peak shape with a high-field peak and a low-field shoulder.
Why it's critical for POPA: The phosphate headgroup is the primary site of interaction for POPA. ³¹P NMR can directly probe changes in this headgroup upon binding of divalent cations (which can alter phase preference) or interaction with protein binding partners.[22] It is a non-invasive method to confirm the lamellar (bilayer) structure of the prepared vesicles and assess headgroup dynamics.[23]
Fourier-Transform Infrared (FTIR) Spectroscopy
Core Logic: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[24] Specific functional groups within the POPA molecule—such as the C=O of the ester linkages, the CH₂ of the acyl chains, and the P=O of the phosphate group—absorb at characteristic frequencies.[25][26]
Why it's critical for POPA: The positions and shapes of these absorption bands are sensitive to the lipid's conformation, hydration, and local environment.
-
Ester Carbonyl (C=O) Stretch (~1735 cm⁻¹): This band is sensitive to hydrogen bonding at the membrane interface. Changes can indicate altered hydration or protein interaction.[25]
-
Acyl Chain (CH₂) Symmetric/Asymmetric Stretches (~2850 & ~2920 cm⁻¹): The frequency of these peaks is a well-established indicator of acyl chain order (packing). An upward shift in frequency corresponds to a decrease in order (more gauche conformers), as seen during a gel-to-liquid phase transition.
-
Phosphate (P=O) Asymmetric Stretch (~1220-1240 cm⁻¹): This peak provides direct information about the hydration state and hydrogen bonding of the critical phosphate headgroup.
Section 5: Functional Assessment - Membrane Fusion Assays
Core Logic: A key biological role of phosphatidic acid is to facilitate membrane fusion, a process essential for events like vesicular trafficking and neurotransmitter release.[5] Its small headgroup and negative charge can induce negative membrane curvature, a key intermediate step in the fusion process.[5] In vitro fusion assays allow us to quantify the ability of POPA-containing vesicles to merge with other vesicles.
Why it's critical for POPA: For drug delivery applications, the fusogenic potential of a liposome can determine whether its contents are released into the cytoplasm of a target cell. These assays provide a direct, functional readout of a critical biophysical property. A common approach is a Fluorescence Resonance Energy Transfer (FRET)-based lipid-mixing assay.[27]
Experimental Protocol: FRET-Based Lipid-Mixing Assay
-
Vesicle Preparation:
-
"Donor" Vesicles: Prepare one population of vesicles (e.g., containing POPA) and label them with two fluorescent lipid analogs that form a FRET pair, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration of ~1 mol% each.
-
"Acceptor" Vesicles: Prepare a second, unlabeled population of vesicles (the "target" membrane). These should be in 5-10 fold excess to the labeled vesicles.
-
-
Assay Setup:
-
In a fluorometer cuvette, add the unlabeled acceptor vesicles.
-
Inject the labeled donor vesicles to initiate the experiment and begin recording the NBD fluorescence emission (typically ~530 nm) while exciting at the NBD excitation wavelength (~465 nm).
-
-
Induce Fusion: Add a fusogenic agent (e.g., Ca²⁺ ions, which bridge the negatively charged POPA headgroups) to the cuvette.
-
Data Analysis:
-
Initial State: Before fusion, the donor (NBD) and acceptor (Rhodamine) probes are close together in the same membrane, resulting in efficient FRET and quenched NBD fluorescence.
-
Fusion Event: When a labeled vesicle fuses with an unlabeled vesicle, the fluorescent probes diffuse into the larger, combined membrane area.[28] This increases the average distance between donor and acceptor probes, decreasing FRET efficiency.
-
Result: The observed result is an increase in NBD fluorescence intensity over time, which is proportional to the rate of lipid mixing (fusion).[29]
-
Caption: Principle of a FRET-based membrane fusion assay for lipid mixing.
Conclusion
The biophysical characterization of this compound is a multi-faceted process that builds a comprehensive picture from the macroscopic to the molecular level. By systematically preparing uniform vesicles and then applying a suite of orthogonal techniques—DLS and Zeta Potential for physical integrity, DSC for thermal dynamics, NMR and FTIR for molecular structure, and functional assays for biological relevance—we can fully elucidate the properties that make POPA such a critical and versatile phospholipid. This integrated understanding is essential for its effective application in both fundamental research and advanced drug delivery design.
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Methodological & Application
Application Note: Preparation and Characterization of POPA Liposomes and Micelles
Introduction: The Unique Versatility of POPA
1-Palmitoyl-2-Oleoyl-sn-glycero-3-Phosphate (POPA) is an anionic, unsaturated phospholipid that serves as a remarkably versatile building block for creating nanoscale lipid assemblies.[1][2] Comprising a glycerol backbone, a saturated palmitic acid chain at the sn-1 position, an unsaturated oleic acid chain at the sn-2 position, and a phosphomonoester headgroup, POPA's structure is key to its function.[3][4] Unlike structurally neutral phospholipids such as phosphatidylcholine, POPA's behavior is exquisitely sensitive to pH. This property allows researchers to direct its self-assembly into distinct nanostructures—bilayer liposomes or monolayer micelles—simply by adjusting the acidity of the aqueous environment.[5][6]
The phosphate headgroup of POPA has a pKa value that is sensitive to its environment but is generally in the range of physiological pH.[7] At neutral or alkaline pH (pH > pKa), the phosphate group is deprotonated and carries a significant negative charge. This increases the effective size of the hydrophilic headgroup, favoring a cylindrical molecular shape that readily assembles into lipid bilayers, the foundation of liposomes.[6] Conversely, in an acidic environment (pH < pKa), the phosphate headgroup becomes protonated, reducing its charge and effective size. This induces a cone-like molecular geometry, which promotes the formation of curved monolayer structures, namely micelles.[1][7] This pH-dependent structural transition makes POPA an invaluable tool for developing "smart" drug delivery systems designed to release their payload in acidic microenvironments, such as those found in tumors or endosomes.[8][9]
This guide provides a comprehensive overview and detailed protocols for the preparation and characterization of both POPA liposomes and POPA micelles.
Physicochemical Properties of POPA
A clear understanding of POPA's properties is essential for successful formulation.
| Property | Value | Source |
| Full Name | This compound, Sodium Salt | |
| Abbreviation | POPA, PA(16:0/18:1) | [3] |
| Molecular Formula | C₃₇H₇₀O₈PNa (Sodium Salt) | [4] |
| Molecular Weight | 696.9 g/mol (Sodium Salt) | [4] |
| pKa | Environmentally dependent; can shift from ~7.0-7.5 down to ~6.0 in certain membrane contexts. | [6][7] |
| Physical Form | Typically supplied as a white solid or dissolved in chloroform. | [4] |
| Charge at pH 7.4 | Anionic | [2] |
The pH-Dependent Self-Assembly of POPA
The ability to control the morphology of POPA assemblies is rooted in the principles of lipid packing geometry, which is directly influenced by the protonation state of its headgroup.
PART 1: Preparation of POPA Liposomes (pH ≥ 7.4)
For liposome formation, the goal is to hydrate a film of POPA lipid with a buffered aqueous solution at a neutral or slightly alkaline pH, ensuring the headgroups are charged and favor bilayer formation. The most common and reliable method is thin-film hydration followed by size reduction.[10][11][12]
Protocol 1: Thin-Film Hydration for Multilamellar Vesicles (MLVs)
This initial step creates large, heterogeneous, multilamellar vesicles (MLVs).
Causality: Dissolving the lipid in an organic solvent ensures a homogenous mixture, and evaporating it in a round-bottom flask creates a high surface area for uniform hydration.[12] Hydrating above the lipid's phase transition temperature (Tc) ensures the lipid is in a fluid state, allowing it to swell and form bilayers properly.[11]
Materials:
-
POPA (in chloroform or as a powder)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of POPA in a suitable volume of organic solvent in the round-bottom flask. If starting from powder, ensure complete dissolution by gentle swirling. A typical lipid concentration for the final suspension is 10-20 mg/mL.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature of 45-60°C.[12] Rotate the flask and apply a vacuum to slowly evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.
-
Solvent Removal: Once a visible film has formed, continue evaporation for at least 30 minutes to remove the bulk solvent. For complete removal of residual solvent, which is critical for bilayer integrity, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[13]
-
Hydration: Pre-heat the aqueous hydration buffer to a temperature above POPA's Tc (approx. 60-70°C is a safe temperature).[12] Add the warm buffer to the flask containing the dry lipid film.
-
Vesicle Formation: Agitate the flask vigorously to suspend the lipid film. This can be done by hand-swirling or continued rotation on the rotary evaporator (without vacuum) for 30-60 minutes.[14] This process swells the lipid sheets, which then self-close into MLVs. The resulting suspension will appear milky and opaque.
Protocol 2: Size Reduction and Homogenization by Extrusion
The MLV suspension is heterogeneous. Extrusion is the preferred method for generating unilamellar vesicles (LUVs) with a defined size and narrow size distribution.[15][16][17]
Causality: Forcing the MLV suspension through a polycarbonate membrane with a specific pore size subjects the vesicles to high shear forces.[] This process ruptures the large, multilamellar structures and forces them to re-form into smaller vesicles whose diameter is constrained by the pore size.[19] Repeating the process multiple times ensures a homogenous population.
Materials:
-
MLV suspension from Protocol 1
-
Liposome extruder (e.g., handheld mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Filter supports for the extruder
-
Gas-tight syringes (e.g., 1 mL)
-
Heating block or water bath
Procedure:
-
Extruder Assembly: Assemble the extruder according to the manufacturer's instructions, placing the desired polycarbonate membrane (e.g., 100 nm) between the filter supports.
-
Temperature Control: Pre-heat the extruder assembly and the MLV suspension to a temperature above the lipid's Tc (e.g., 65°C) to ensure the membrane is fluid and less prone to rupture during extrusion.[]
-
Loading: Load the warm MLV suspension into one of the syringes and carefully place it into the extruder.
-
Extrusion: Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the second, empty syringe.
-
Repeat: Pass the suspension back and forth between the two syringes. An odd number of passes (e.g., 11 or 21) is recommended to ensure the entire sample passes through the final membrane an equal number of times.[16]
-
Collection: After the final pass, collect the extruded liposome suspension, which should now appear more translucent than the initial MLV suspension.
-
Storage: Store the final liposome solution at 4°C. For long-term storage, an inert atmosphere (e.g., argon) can prevent lipid oxidation.
PART 2: Preparation of POPA Micelles (pH < 4.5)
To form micelles, the same initial lipid film is prepared, but the hydration step is performed using an acidic buffer. This protonates the POPA headgroups, inducing the conical shape necessary for micelle formation.
Protocol 3: Acidic Hydration for Micelle Formation
Causality: Hydrating the lipid film with a buffer at a pH well below the pKa of the phosphate headgroup ensures near-complete protonation. The resulting small, neutral headgroup and bulky tail region favor the high curvature of a micellar structure over the flat sheet of a bilayer.[7][20]
Materials:
-
Dry POPA lipid film (prepared as in Protocol 1, Steps 1-3)
-
Acidic hydration buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 4.0)
-
Bath sonicator or probe sonicator
-
Vortex mixer
Procedure:
-
Prepare Film: Prepare a dry, solvent-free POPA film in a glass vial or flask as described previously.
-
Acidic Hydration: Add the acidic buffer (pH 4.0) to the dry film. The volume should correspond to the desired final lipid concentration (e.g., 1-5 mg/mL).
-
Agitation: Vigorously mix the suspension using a vortex mixer for 5-10 minutes to fully suspend the lipid.
-
Energy Input (Optional but Recommended): To ensure the formation of small, uniform micelles and break up any larger aggregates, sonicate the suspension.
-
Bath Sonication: Place the vial in a bath sonicator for 10-15 minutes. Monitor the temperature to avoid overheating.
-
Probe Sonication: For higher energy input, use a probe sonicator with short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes while keeping the sample on ice.
-
-
Clarification: The final micellar solution should be clear or slightly opalescent. To remove any non-micellar aggregates or titanium particles (from probe sonication), centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes and collect the supernatant.
-
Storage: Store the micelle solution at 4°C.
PART 3: Characterization of POPA Assemblies
After preparation, it is crucial to characterize the resulting nanoparticles to confirm their physical properties. Dynamic Light Scattering (DLS) and Zeta Potential analysis are essential techniques for this validation.[21][22][23]
Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a suspension.[24] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[21] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The key outputs are the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
Z-Average: The intensity-weighted mean hydrodynamic size. For 100 nm extruded liposomes, a Z-average of 100-120 nm is typical. For micelles, sizes are typically much smaller, often in the 10-30 nm range.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.2 indicates a monodisperse, or homogenous, sample, which is desirable for most applications.[11] Extrusion typically yields PDI values between 0.05 and 0.15.[16]
Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles.[25][26] It is a critical indicator of the stability of a colloidal suspension. Particles with a high magnitude zeta potential (e.g., more negative than -30 mV or more positive than +30 mV) will repel each other, preventing aggregation and improving shelf-life.
-
POPA Liposomes (pH 7.4): Should exhibit a strong negative zeta potential (e.g., -40 to -70 mV) due to the deprotonated phosphate groups.[8]
-
POPA Micelles (pH 4.0): Should have a zeta potential close to neutral (e.g., -10 to +5 mV) as the phosphate headgroups are largely protonated and uncharged.
Expected Characterization Results
| Formulation | Parameter | Expected Value | Rationale |
| POPA Liposomes | Z-Average (nm) | 100 - 120 (for 100 nm extrusion) | Size is determined by the extruder membrane pore size.[15][17] |
| PDI | < 0.15 | Extrusion produces a highly uniform population.[16] | |
| Zeta Potential (mV) | < -30 mV | The phosphate headgroup is deprotonated and negatively charged at pH 7.4.[8][26] | |
| POPA Micelles | Z-Average (nm) | 10 - 30 | Micelles are significantly smaller single-layer structures. |
| PDI | < 0.3 | Sonication helps create a relatively uniform population. | |
| Zeta Potential (mV) | -10 to +5 mV | The phosphate headgroup is protonated and nearly neutral at pH 4.0.[25] |
References
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Fields, D. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Available at: [Link]
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Ong, S. G., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. Available at: [Link]
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Wyatt Technology. (n.d.). Liposome Characterization by Dynamic Light Scattering. Waters. Available at: [Link]
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Sterlitech. (n.d.). Liposome Extrusion. Available at: [Link]
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Wikipedia. (n.d.). Liposome extruder. Available at: [Link]
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ResearchGate. (n.d.). Characterization of liposomes. (A) Dynamic light scattering (DLS) of.... Available at: [Link]
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Machado, D., et al. (2021). Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane. International Journal of Molecular Sciences, 22(21), 11586. Available at: [Link]
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Li, Y., et al. (2012). Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate. Journal of Pharmaceutical Sciences, 101(1), 234-243. Available at: [Link]
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Guo, X., et al. (2007). Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate. Drug Development and Industrial Pharmacy, 33(2), 145-151. Available at: [Link]
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Guo, X., et al. (2007). Preparation and Characterization of pH-Sensitive Vesicles Made of Cholesteryl Hemisuccinate. Drug Development and Industrial Pharmacy, 33(2), 145-151. Available at: [Link]
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Al-Mahallawi, A. M., et al. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. Pharmaceutics, 14(6), 1143. Available at: [Link]
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CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Available at: [Link]
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E-Flux. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Available at: [Link]
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Grimaldi, N., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International Journal of Molecular Sciences, 23(2), 750. Available at: [Link]
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Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Available at: [Link]
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Kopeć, W., et al. (2016). Phosphatidic acid – a simple phospholipid with multiple faces. Acta Biochimica Polonica, 63(3), 449-457. Available at: [Link]
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Black, R. A., et al. (2023). Sequential gentle hydration increases encapsulation in model protocells. PLoS One, 18(10), e0292275. Available at: [Link]
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Young, B. P., et al. (2010). Phosphatidic acid is a pH biosensor that links membrane biogenesis to metabolism. Science, 329(5995), 1085-1088. Available at: [Link]
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Leaptrot, K. L., et al. (2019). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. Biophysical Journal, 116(3), 475-487. Available at: [Link]
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Shin, J. J., & Loewen, C. J. (2011). Putting the pH into phosphatidic acid signaling. BMC Biology, 9, 85. Available at: [Link]
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Wikipedia. (n.d.). Phosphatidic acid. Available at: [Link]
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Hauser, H., & Gains, N. (1982). Spontaneous vesiculation of phospholipids: a simple and quick method of forming unilamellar vesicles. Proceedings of the National Academy of Sciences, 79(6), 1683-1687. Available at: [Link]
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Jordan, S., et al. (2020). Mg2+-driven selection of natural phosphatidic acids in primitive membranes. ChemRxiv. Available at: [Link]
- Shimada, Y., et al. (2003). Process for the production of phospholipids. U.S.
- Wang, Y., et al. (2020). Method for preparing phosphatidic acid by micro-aqueous phase.
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Chen, I. A., & Szostak, J. W. (2015). Preparation of fatty acid micelles. Bio-protocol, 5(2), e1361. Available at: [Link]
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Creative Biostructure. (n.d.). 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphatidic acid(Lipo-459). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497103, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available at: [Link]
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Application Notes and Protocols: A Guide to Reconstituting Membrane Proteins with POPA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Lipid Environment in Membrane Protein Stability and Function
Membrane proteins are central to a vast array of cellular processes, acting as channels, transporters, receptors, and enzymes. Their function is intrinsically linked to their native environment: the lipid bilayer.[1] To study these proteins in vitro, it is crucial to extract them from their native membranes and reconstitute them into an artificial lipid environment that mimics their natural setting, thereby preserving their structure and activity.[2][3][4] This process, known as reconstitution, results in the formation of proteoliposomes—lipid vesicles containing the membrane protein of interest.[5]
This guide provides a detailed protocol for the reconstitution of membrane proteins using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), an anionic phospholipid. Anionic lipids play a crucial role in the function of many membrane proteins by providing specific binding sites and influencing the local electrostatic environment of the membrane.[6][7][8] POPA, with its negatively charged phosphate headgroup, can be instrumental in stabilizing membrane proteins that possess positively charged domains, thereby facilitating their proper folding and function.[9][10]
Principle of Detergent-Mediated Reconstitution
The most prevalent method for reconstituting membrane proteins into liposomes is the detergent-mediated approach.[11] This technique involves three key stages:
-
Solubilization: The target membrane protein is first extracted from its native membrane and solubilized using a suitable detergent. This process forms protein-detergent micelles. Concurrently, the chosen lipids, in this case, a mixture including POPA, are also solubilized by a detergent to form lipid-detergent micelles.
-
Mixing: The protein-detergent micelles and lipid-detergent micelles are then mixed together.
-
Detergent Removal: The detergent is gradually removed from the mixture. As the detergent concentration falls below its critical micelle concentration (CMC), the lipid molecules self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.[12] The slow removal of the detergent is critical to ensure the proper folding and insertion of the protein into the newly formed lipid bilayer.
The choice of detergent is paramount and depends on the specific membrane protein. The detergent must effectively solubilize the protein while maintaining its structural integrity and activity.[13]
Physicochemical Properties of POPA
Understanding the properties of POPA is essential for designing a successful reconstitution protocol.
| Property | Value | Significance |
| Headgroup | Phosphatidic Acid (Anionic) | The negative charge is crucial for electrostatic interactions with positively charged residues on the membrane protein, potentially aiding in proper orientation and stability.[7][14] The charge of the headgroup is pH-dependent.[15][16] |
| Acyl Chains | 16:0 (Palmitoyl) and 18:1 (Oleoyl) | The combination of a saturated and a monounsaturated fatty acid chain results in a fluid lipid bilayer at physiological temperatures, which is important for the conformational flexibility of the reconstituted protein.[17] |
| Phase Transition Temperature (Tm) | 28°C | This is the temperature at which the lipid transitions from a gel-like state to a more fluid, liquid-crystalline state.[18] Reconstitution is typically performed above the Tm to ensure the lipid bilayer is fluid and can readily accommodate the protein. |
Experimental Workflow for Membrane Protein Reconstitution into POPA-Containing Proteoliposomes
The following diagram illustrates the key steps in the detergent-mediated reconstitution of a membrane protein into POPA-containing liposomes.
Caption: Workflow for detergent-mediated reconstitution.
Detailed Protocol for Reconstitution
This protocol outlines a general procedure for reconstituting a purified membrane protein into liposomes composed of a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and POPA. POPC is a common zwitterionic lipid that provides a fluid and stable bilayer.
Materials
-
Purified membrane protein in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG))
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
POPA (this compound)
-
Chloroform
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Detergent (e.g., DDM or OG)
-
Bio-Beads SM-2
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Step-by-Step Methodology
1. Preparation of Lipid Film
a. In a clean glass vial, mix the desired amounts of POPC and POPA dissolved in chloroform to achieve a 3:1 molar ratio.
b. Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the bottom and sides.
c. Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration of Lipid Film and Liposome Formation
a. Add the reconstitution buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
b. Vortex the mixture vigorously for several minutes until the lipid film is fully resuspended. The solution will appear milky.
c. To create unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.
d. Extrude the lipid suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This will result in a clear or slightly opalescent solution of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[19]
3. Solubilization of Liposomes
a. To the prepared liposomes, add the chosen detergent (e.g., DDM) to a final concentration that is above its critical micelle concentration (CMC) and sufficient to saturate the liposomes. The optimal detergent concentration should be determined empirically for each lipid composition and protein.[20]
b. Incubate the mixture at room temperature with gentle agitation for 1-2 hours, or until the solution becomes clear, indicating the formation of lipid-detergent micelles.
4. Mixing of Protein and Lipid-Detergent Micelles
a. Add the purified, detergent-solubilized membrane protein to the lipid-detergent micelle solution. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized for each protein. A typical starting LPR is 100:1 (w/w).
b. Incubate the mixture on ice for 30 minutes to allow for equilibration.
5. Detergent Removal and Proteoliposome Formation
a. Add pre-washed Bio-Beads SM-2 to the mixture at a ratio of approximately 20 mg of beads per 1 mg of detergent.[21]
b. Incubate the mixture at 4°C with gentle rotation. The incubation time will depend on the detergent used. For detergents with a high CMC like OG, a few hours may be sufficient. For detergents with a low CMC like DDM, overnight incubation may be necessary.[22][23]
c. For more efficient detergent removal, the Bio-Beads can be replaced with fresh beads after a few hours of incubation.[21]
6. Characterization of Proteoliposomes
a. After detergent removal, carefully aspirate the proteoliposome solution, leaving the Bio-Beads behind.
b. To confirm the successful incorporation of the protein, the proteoliposomes can be analyzed by SDS-PAGE and Western blotting.
c. The size distribution and homogeneity of the proteoliposomes can be assessed using dynamic light scattering (DLS).[20]
d. Functional assays should be performed to verify that the reconstituted protein is active.
Key Considerations and Optimization
-
Detergent Choice: The ideal detergent should maintain the protein's stability and activity. Screening a panel of detergents is often necessary.[24]
-
Lipid-to-Protein Ratio (LPR): The LPR can influence the number of proteins per liposome and the overall stability of the proteoliposomes. A range of LPRs should be tested.
-
pH: The pH of the reconstitution buffer can affect the charge of the POPA headgroup and the surface charge of the protein, which can influence their interaction.[15][25]
-
Temperature: The reconstitution process should be carried out above the phase transition temperature of the lipid mixture to ensure the bilayer is in a fluid state.[26][27]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Precipitation | Inefficient detergent removal; Inappropriate LPR; Unstable protein. | Optimize detergent removal method; Test different LPRs; Add stabilizing agents (e.g., glycerol). |
| Low Reconstitution Efficiency | Incomplete solubilization of lipids or protein; Incorrect detergent concentration. | Ensure complete solubilization; Optimize detergent concentration. |
| Inactive Protein | Denaturation during solubilization or reconstitution. | Screen for a milder detergent; Optimize reconstitution conditions (pH, temperature). |
Conclusion
The reconstitution of membrane proteins into POPA-containing liposomes is a powerful technique for studying their structure and function in a controlled, near-native environment. The anionic nature of POPA can be particularly beneficial for stabilizing and orienting membrane proteins. By carefully optimizing the parameters outlined in this guide, researchers can successfully prepare functional proteoliposomes for a wide range of downstream applications, from biophysical characterization to drug screening.
References
-
Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. (n.d.). PubMed. [Link]
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On the role of anionic lipids in charged protein interactions with membranes. (2011). BBA Biomembranes, 1808(6), 1673-1683. [Link]
-
Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins. (2024). Chemical Science. [Link]
-
A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. (2017). Scientific Reports, 7(1), 12826. [Link]
-
Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins. (2023). ResearchGate. [Link]
-
The role of anionic lipids in protein insertion and translocation in bacterial membranes. (1998). The Journal of Membrane Biology, 162(1), 1–7. [Link]
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Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins. (2024). Chemical Science. [Link]
-
Emerging Diversity in Lipid–Protein Interactions. (2020). The Journal of Membrane Biology, 253(4-5), 257–274. [Link]
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A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles. (2012). JoVE (Journal of Visualized Experiments), (66), e4108. [Link]
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A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles. (2012). National Institutes of Health. [Link]
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Selective detergent-extraction from mixed detergent/lipid/protein micelles, using cyclodextrin inclusion compounds: a novel generic approach for the preparation of proteoliposomes. (1998). The EMBO Journal, 17(15), 4490–4496. [Link]
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Lipid-protein interactions. (2012). Essays in Biochemistry, 51, 53–63. [Link]
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Anionic lipids and the maintenance of membrane electrostatics in eukaryotes. (2016). Communicative & Integrative Biology, 9(3), e1172782. [Link]
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Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. (2018). Membranes, 8(4), 113. [Link]
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An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (2020). Crystals, 10(4), 273. [Link]
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Introduction to Detergents for Membrane Protein Solubilisation. (n.d.). Peak Proteins. [Link]
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Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. [Link]
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Molecular details of the POPA lipids binding sites The upper and lower... (n.d.). ResearchGate. [Link]
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Reconstitution of membrane proteins. (n.d.). CORE. [Link]
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Editorial: Effects of Membrane Lipids on Protein Function. (2021). Frontiers in Cell and Developmental Biology, 9, 678486. [Link]
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Selective detergent-extraction from mixed detergent/lipid/protein micelles, using cyclodextrin inclusion compounds: A novel generic approach for the preparation of proteoliposomes. (1998). ResearchGate. [Link]
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Purification of Liposomes—Detergent Removal Methods. (n.d.). IntechOpen. [Link]
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Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Structure Determination of a Membrane Protein in Proteoliposomes. (2014). Journal of the American Chemical Society, 136(30), 10734–10740. [Link]
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Reconstitution of Membrane Proteins in Liposomes. (2017). Methods in Molecular Biology, 1635, 205–221. [Link]
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Reconstitution of proteolipid protein: some properties and its role in interlamellar attachment. (1994). Biochemistry, 33(21), 6651–6658. [Link]
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Lipid-protein interactions in biological membranes: a structural perspective. (2003). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1612(1), 1–40. [Link]
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Reconstitution of Membrane Proteins in Liposomes. (2017). Springer Nature Experiments. [Link]
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Concept 01: Recap & introduction to lipid-protein interactions. (2021). YouTube. [Link]
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How do I reconstitute a membrane protein into liposomes? (2015). ResearchGate. [Link]
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Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents. (2018). Scientific Reports, 8(1), 14949. [Link]
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Reconstitution of Proteolipid Protein: Some Properties and Its Role in Interlamellar Attachment. (1994). PubMed. [Link]
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Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers. (2009). Biophysical Journal, 96(10), 4164–4173. [Link]
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Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. (2018). Scientific Reports, 8(1), 14856. [Link]
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Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids. [Link]
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Effects of pH Adjustment on the Release of Carbon Source of Particulate Organic Matter (POM) in Domestic Sewage. (2022). Water, 14(15), 2390. [Link]
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Effects of pH on bacterial porin function. (1993). The Journal of Membrane Biology, 136(2), 227–235. [Link]
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Membrane protein reconstitution for functional and structural studies. (2014). ResearchGate. [Link]
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Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2022). Molecules, 27(18), 5894. [Link]
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Lipid composition can determine membrane protein orientation during reconstitution into proteoliposomes. (2013). OSTI.GOV. [Link]
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Effects of pH alterations on stress- and aging-induced protein phase separation. (2022). Signal Transduction and Targeted Therapy, 7(1), 1–13. [Link]
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Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals. (1998). Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(3), 349–370. [Link]
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Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
Introduction: The Significance of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) and the Analytical Imperative
This compound (POPA), a specific molecular species of phosphatidic acid (PA), is a pivotal lipid molecule that transcends its fundamental role as a mere structural component of cellular membranes.[1] It is a potent second messenger, intricately involved in a myriad of cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis.[2][3] The unique composition of POPA, featuring a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position, imparts specific biophysical properties that influence membrane dynamics and protein interactions.[4][5] Given its low abundance and transient nature, the accurate and sensitive quantification of POPA in complex biological matrices is a formidable analytical challenge, yet it is crucial for elucidating its role in health and disease, including inflammatory conditions and cancer.[6][7]
This comprehensive guide provides a detailed protocol for the robust analysis of POPA using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer the selectivity and sensitivity required for the confident identification and quantification of this critical lipid mediator in research and drug development settings.
Part 1: Foundational Principles of POPA Analysis
The successful analysis of POPA hinges on a multi-stage process, each step optimized to preserve the integrity of the analyte and maximize the analytical signal. The workflow encompasses efficient extraction from the biological matrix, chromatographic separation from interfering species, and sensitive detection by mass spectrometry.
Figure 1: General workflow for the LC-MS/MS analysis of POPA.
Chemical Structure of POPA
Understanding the chemical structure of POPA is fundamental to interpreting its mass spectrometric behavior.
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Application Note: Comprehensive Characterization of Poly(oligo-p-phenylenevinylene) with Alternating Alkoxy Side Chains (POPA) using Advanced NMR Spectroscopy
An Application Guide by a Senior Application Scientist
Abstract
Poly(oligo-p-phenylenevinylene)s with alternating alkoxy side chains (POPA) are a class of π-conjugated polymers with significant potential in organic electronics and biomedical applications. Their performance is intrinsically linked to their precise molecular structure, conformation, and aggregation behavior. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive suite of techniques for a comprehensive, atom-level characterization of these complex macromolecules in solution.[1][2] This guide provides an in-depth exploration of one- and two-dimensional NMR methodologies for the unambiguous structural elucidation, conformational analysis, and dynamic assessment of POPA polymers. We present not just the protocols, but the underlying scientific rationale, enabling researchers to adapt and validate these methods for their specific systems.
Introduction: The Need for Precision in POPA Characterization
The optoelectronic and self-assembly properties of POPA polymers are dictated by factors such as the regularity of the conjugated backbone, the length and placement of solubilizing alkoxy side chains, and the three-dimensional conformation the polymer adopts in solution and solid state.[3][4] Minor variations in synthesis can lead to structural defects or variations in stereochemistry (tacticity), which can profoundly impact material properties.[5][6]
NMR spectroscopy is indispensable for polymer analysis because it provides detailed information on chemical composition, connectivity, conformation, and dynamics at the molecular level.[7][8] For POPA polymers, a multi-faceted NMR approach can answer critical questions:
-
Structural Verification: Has the desired monomer been successfully polymerized? What is the precise chemical structure of the repeating unit?
-
Microstructure: Are the monomer units connected in a regular, predictable fashion (regioregularity)?
-
Conformation: What is the preferred 3D arrangement of the polymer backbone and its side chains in solution?
-
Purity & Aggregation: Is the sample pure? Does the polymer exist as individual chains or as aggregates in solution?
This guide will walk through a logical workflow, from basic structural confirmation to advanced conformational and dynamic studies.
Foundational Analysis: Unambiguous Structure Elucidation
The first step in characterizing a newly synthesized POPA polymer is to confirm its primary chemical structure. This is achieved through a combination of 1D (¹H, ¹³C) and 2D correlation NMR experiments.
One-Dimensional (1D) NMR: The Initial Fingerprint
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the polymer structure. For a typical POPA polymer, the spectrum can be divided into three key regions:
-
Aromatic Region (δ ≈ 7.0-7.5 ppm): Signals from protons on the phenylene rings of the backbone.[9]
-
Vinylic Region (δ ≈ 7.1-7.3 ppm): Protons on the vinylene (-CH=CH-) double bonds. These may sometimes overlap with aromatic signals.[9]
-
Aliphatic Region (δ ≈ 0.8-4.1 ppm): Protons of the alkoxy side chains. The -OCH₂- protons directly attached to the aromatic ring are the most downfield (deshielded) in this region (≈ 3.9-4.1 ppm), followed by the rest of the alkyl chain, with the terminal -CH₃ group being the most upfield (shielded) (≈ 0.8-0.9 ppm).[9][10]
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, providing information on all carbon environments, including quaternary carbons. A key indicator of successful polymerization is the disappearance of signals corresponding to the monomer's reactive groups.[11][12] The spectrum typically shows:
-
Aromatic & Vinylic Carbons (δ ≈ 110-155 ppm): A cluster of signals for the sp²-hybridized carbons of the backbone.
-
Alkoxy & Alkyl Carbons (δ ≈ 14-70 ppm): Signals for the sp³-hybridized carbons of the side chains.
Two-Dimensional (2D) NMR: Building the Molecular Jigsaw
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For conjugated polymers, whose 1D spectra can be crowded, 2D techniques are essential for unambiguous assignments.[13]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[14][15] For POPA, it is invaluable for tracing the connectivity within the alkyl side chains, confirming the sequence from the -OCH₂- group down to the terminal -CH₃.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to (a one-bond correlation).[13][14] It provides definitive confirmation of the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the overall structure. It reveals correlations between protons and carbons over 2-4 bonds.[13][15] Its critical applications for POPA include:
-
Connecting Side Chains to Backbone: Observing a correlation from the -OCH₂- protons of the side chain to the quaternary aromatic carbon to which it is attached.
-
Assigning Quaternary Carbons: Identifying all non-protonated carbons in the aromatic backbone.
-
Confirming Backbone Connectivity: Linking aromatic protons to vinylic carbons and vice-versa.
-
The combination of these experiments allows for a complete and validated assignment of every proton and carbon resonance in the polymer's repeating unit.
Table 1: Typical NMR Chemical Shift Ranges for POPA Polymers (Based on data for related PPV derivatives in CDCl₃)
| Group | Nucleus | Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| Aromatic | ¹H | 7.0 – 7.5 | Vinylic Carbons, other Aromatic C/H |
| Vinylic | ¹H | 7.1 – 7.3 | Aromatic Carbons |
| Alkoxy (-OCH₂-) | ¹H | 3.9 – 4.1 | Aromatic Quaternary Carbon |
| Alkyl (-CH₂-)n | ¹H | 1.2 – 1.9 | Adjacent Carbons in Side Chain |
| Terminal Methyl (-CH₃) | ¹H | 0.8 – 0.9 | Penultimate Carbon in Side Chain |
| Aromatic/Vinylic | ¹³C | 110 – 155 | Aromatic/Vinylic Protons |
| Alkoxy (-OCH₂-) | ¹³C | 68 – 70 | Own Protons, Adjacent Alkyl Protons |
| Alkyl/Methyl | ¹³C | 14 – 32 | Protons within the Side Chain |
Protocol 1: Standard Operating Procedure for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the POPA polymer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in a standard 5 mm NMR tube.[16] Ensure the polymer is fully dissolved to avoid spectral broadening.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum to assess sample purity and signal dispersion.
-
1D ¹³C Acquisition: Acquire a ¹³C spectrum. A proton-decoupled experiment with a sufficient number of scans is standard.
-
2D COSY Acquisition: Run a gradient-selected (gCOSY) or DQF-COSY experiment. Typically, 2-4 scans per increment are sufficient.[14]
-
2D HSQC Acquisition: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. Set the ¹J-coupling constant (¹JCH) to an average value of 145 Hz.[15]
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling constant (ⁿJCH) to 7-10 Hz to observe 2-3 bond correlations.[14]
-
Data Analysis: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Analyze the spectra sequentially: use the ¹H spectrum to guide analysis of the COSY, then use both to assign the HSQC, and finally, use all assigned signals to interpret the crucial HMBC correlations.
Figure 1: Workflow for NMR-based structural elucidation of POPA polymers.
Advanced Analysis: Probing Conformation and Dynamics
Once the primary structure is confirmed, NMR can provide deeper insights into the polymer's behavior in solution.
Conformational Analysis via NOESY
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[17] A 2D NOESY experiment maps these spatial proximities, providing powerful insights into the 3D conformation of the polymer.
For POPA, NOESY can reveal:
-
Side Chain Orientation: Correlations between protons on the alkoxy side chains and protons on the aromatic/vinylic backbone indicate how the side chains fold relative to the main chain.
-
Inter-Residue Proximity: Correlations between protons on adjacent monomer units can help define the overall chain conformation (e.g., planar vs. twisted). This is crucial for understanding π-stacking potential.[13]
Protocol 2: NOESY for Conformational Insights
-
Sample Preparation: Use the same sample as for structural elucidation. Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect.
-
Acquisition: Run a standard 2D NOESY experiment. The most critical parameter is the mixing time (τm) . This is the period during which the NOE builds up. For polymers, a range of mixing times (e.g., 100 ms to 800 ms) should be tested to optimize the signal and avoid spin diffusion artifacts.
-
Data Analysis: Process the 2D spectrum. Look for "cross-peaks" that do not appear in the COSY spectrum. These are the NOE correlations. For example, a cross-peak between an -OCH₂- proton and an aromatic proton confirms their spatial proximity.
Figure 2: Key through-space NOE correlation for POPA conformation.
Aggregation and Size Analysis via DOSY
Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficient (D).[18] Since large molecules diffuse more slowly than small molecules, DOSY can be considered "NMR chromatography."[19]
Applications for POPA characterization include:
-
Purity Check: Confirms that all observed ¹H signals (backbone, side chains) belong to the same macromolecule, as they will all share the same diffusion coefficient and appear on the same horizontal line in the 2D DOSY spectrum. Signals from residual solvent or small-molecule impurities will appear on different lines corresponding to faster diffusion.
-
Aggregation Studies: If the polymer forms aggregates or undergoes self-assembly in solution, the apparent diffusion coefficient will decrease (slower diffusion). Comparing DOSY spectra at different concentrations or in different solvents can reveal the extent of aggregation.[13]
-
Molecular Weight Estimation: While not an absolute method, DOSY can be used to estimate the average molecular weight (Mw) by creating a calibration curve with polymer standards of known molecular weight.[20][21]
Protocol 3: DOSY for Purity and Aggregation Analysis
-
Sample Preparation: Prepare a sample as for standard NMR. For aggregation studies, prepare a series of samples at different concentrations.
-
Acquisition: Use a pulsed-field gradient (PFG) pulse sequence, such as the stimulated echo with bipolar gradients (ledbpgp2s).[16] Key parameters to optimize are the diffusion time (Δ) and the gradient pulse duration (δ). For polymers, a longer Δ is often required. The experiment is run by incrementally increasing the gradient strength.
-
Data Processing: The raw 2D data is processed with specialized software that fits the decay of each signal as a function of gradient strength to the Stejskal-Tanner equation, yielding a diffusion coefficient for each resonance. The final spectrum displays chemical shift on one axis and the calculated diffusion coefficient (log D) on the other.
Conclusion
A systematic, multi-technique NMR approach provides an unparalleled level of detail for the characterization of POPA polymers. Standard 1D and 2D correlation experiments (COSY, HSQC, HMBC) are essential for validating the primary chemical structure and ensuring synthetic success. Advanced techniques like NOESY and DOSY move beyond simple structure to reveal critical information about the polymer's conformation, purity, and supramolecular behavior in solution. By combining these protocols, researchers can establish robust structure-property relationships, accelerating the development of new functional materials.
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Application Notes and Protocols: Fluorescent Labeling of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
Introduction: Illuminating the Role of a Key Phospholipid Second Messenger
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) is a pivotal, yet transient, phospholipid second messenger integral to a myriad of cellular processes. From the regulation of membrane trafficking and cytoskeletal dynamics to the activation of signaling cascades, the spatiotemporal distribution of POPA is tightly controlled and dictates profound physiological outcomes. To dissect its intricate functions, researchers require robust tools to visualize and track POPA within the complex milieu of the cell. Fluorescent labeling of POPA provides an indispensable methodology for such investigations, enabling real-time imaging of its localization, trafficking, and interactions with effector proteins.
This comprehensive guide provides detailed protocols and expert insights into the fluorescent labeling of POPA. We will explore two primary strategies: a state-of-the-art bioorthogonal labeling approach leveraging click chemistry for minimal perturbation, and a classic method involving the synthesis of a fluorescent POPA analog. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.
PART 1: Bioorthogonal Labeling of POPA via Click Chemistry
This cutting-edge approach introduces a small, bio-inert chemical handle (an azide or alkyne) onto the POPA molecule. This handle can then be specifically and efficiently conjugated to a fluorescent probe containing a complementary reactive group. The primary advantage of this method is that the small size of the initial modification is less likely to interfere with the natural behavior of the lipid.
Principle of the Method
The protocol involves a two-step process:
-
Synthesis of Azide-Modified POPA (POPA-N₃): The phosphate headgroup of POPA is chemically modified to introduce an azide group.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified POPA is then "clicked" to a fluorescent dye containing a terminal alkyne, forming a stable triazole linkage.
Experimental Protocol: Synthesis of POPA-N₃ and Fluorescent Labeling
Materials:
-
This compound (POPA)
-
2-Azidoethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Step-by-Step Protocol:
Step 1: Synthesis of Azide-Modified POPA (POPA-N₃)
-
Dissolve POPA (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 2-azidoethanol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the POPA solution dropwise over 10 minutes with constant stirring.
-
Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting POPA-N₃ by silica gel column chromatography using a chloroform/methanol gradient.
Step 2: Fluorescent Labeling of POPA-N₃ via CuAAC
-
Dissolve the purified POPA-N₃ (1 equivalent) in a mixture of DMSO and water (4:1).
-
Add the alkyne-functionalized fluorescent dye (1.1 equivalents).
-
In a separate microfuge tube, prepare the copper catalyst solution by mixing CuSO₄ (0.1 equivalents) and TBTA (0.1 equivalents) in DMSO/water.
-
Add sodium ascorbate (0.2 equivalents) to the catalyst solution to reduce Cu(II) to Cu(I).
-
Add the activated catalyst solution to the POPA-N₃/dye mixture.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction by TLC.
-
Purify the fluorescently labeled POPA by reverse-phase HPLC.
Data Presentation and Validation
| Parameter | Expected Outcome | Validation Method |
| Purity of POPA-N₃ | >95% | TLC, ¹H NMR, Mass Spectrometry |
| Purity of Fluorescent POPA | >98% | HPLC, UV-Vis Spectroscopy |
| Labeling Efficiency | >90% | Comparison of HPLC peak areas of starting material and product |
Visualization of the Workflow
Caption: Workflow for the bioorthogonal fluorescent labeling of POPA.
PART 2: Synthesis of a Fluorescent POPA Analog
This traditional and widely practiced method involves synthesizing a POPA molecule where one of the acyl chains is a fluorescent fatty acid. While this approach results in a molecule that is not identical to the native lipid, it is a robust and effective way to generate a fluorescent probe that often mimics the behavior of the parent lipid.
Principle of the Method
The synthesis involves the acylation of a lysophosphatidic acid precursor with a fluorescently labeled fatty acid. For this protocol, we will use a BODIPY-labeled fatty acid due to the excellent photophysical properties of BODIPY dyes, including high quantum yields and photostability.[1]
Experimental Protocol: Synthesis of BODIPY-POPA
Materials:
-
1-Palmitoyl-sn-glycero-3-phosphate (Lyso-PA)
-
BODIPY FL C₁₂ (or other BODIPY-labeled fatty acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Chloroform
-
Anhydrous Pyridine
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Dissolve Lyso-PA (1 equivalent) and BODIPY FL C₁₂ (1.1 equivalents) in a mixture of anhydrous chloroform and anhydrous pyridine (4:1) in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.2 equivalents) to the solution.
-
In a separate vial, dissolve EDC (1.5 equivalents) in anhydrous chloroform.
-
Slowly add the EDC solution to the Lyso-PA/BODIPY fatty acid mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 0.1 M HCl, followed by saturated sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting BODIPY-POPA by silica gel column chromatography using a chloroform/methanol gradient.
Data Presentation and Validation
| Parameter | Expected Outcome | Validation Method |
| Purity of BODIPY-POPA | >95% | TLC, HPLC, ¹H NMR, Mass Spectrometry |
| Fluorescent Properties | Excitation/Emission maxima consistent with BODIPY FL | Fluorescence Spectroscopy |
Visualization of a Potential Application
Caption: Visualizing POPA-mediated signaling with a fluorescent probe.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. Key to ensuring the validity of your results is the rigorous purification and characterization of the final fluorescently labeled POPA.
-
Chromatographic Purity: TLC and HPLC are essential to confirm the absence of unreacted starting materials and fluorescent dye.
-
Structural Verification: Mass spectrometry and NMR spectroscopy should be used to confirm the correct molecular weight and structure of the final product.
-
Functional Assays: Before use in complex cellular experiments, it is advisable to test the fluorescent POPA in a simple in vitro system, such as liposomes, to ensure it partitions into membranes as expected.
By following these guidelines, researchers can be confident in the quality of their fluorescent POPA probes and the biological insights they reveal.
References
-
Bumpus, T. W., & Baskin, J. M. (2018). Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. Methods in enzymology, 607, 39–68. [Link]
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring proteomes and biological pathways with bioorthogonal protein ligation. Current opinion in chemical biology, 12(5), 496–501. [Link]
-
van Berkel, S. S., van Eldijk, M. B., & van Hest, J. C. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie (International ed. in English), 50(38), 8806–8827. [Link]
-
Wiesner, W., Kühnel, R. M., & Pomorski, T. G. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11), e4694. [Link]
-
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891–4932. [Link]
Sources
Application Notes & Protocols: Poly(aminophenols) in Advanced Drug Delivery Systems
Introduction: The Emergence of Conductive Polymers in Smart Drug Delivery
In the landscape of advanced drug delivery, there is a continuous pursuit of "smart" materials capable of releasing therapeutic payloads in response to specific physiological or external stimuli. Among the most promising candidates are conductive polymers, a class of materials that uniquely combine the electrical properties of semiconductors or metals with the processability and flexibility of traditional polymers.[1][2] Polyaniline (PANI) and its derivatives have garnered significant attention for their biocompatibility, tunable conductivity, and environmental stability, making them ideal for biomedical applications.[3][4][5]
This application note focuses on a specific subclass of PANI derivatives: poly(aminophenols) . While a standardized polymer named "poly(ortho-para-aminophenol)" (POPA) is not widely documented, polymers synthesized from aminophenol isomers (ortho-, meta-, and para-) are an active area of research.[6][7] These polymers, such as poly(o-aminophenol) (PoAP), inherit the conductive backbone of polyaniline but feature hydroxyl (-OH) functional groups. This structural modification enhances their hydrophilicity and provides valuable sites for drug conjugation and interaction, offering a sophisticated platform for developing stimuli-responsive drug delivery systems.[6] This guide will provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of poly(aminophenol) nanoparticles for controlled drug release.
Core Principles: Why Poly(aminophenols) for Drug Delivery?
The utility of poly(aminophenols) in drug delivery is rooted in several key properties:
-
Electrical Conductivity: The conjugated π-electron system along the polymer backbone allows for the transport of charge. This electroactivity can be harnessed to trigger drug release on-demand using an external electrical stimulus, which alters the polymer's redox state and disrupts the drug-carrier interactions.[2][8]
-
Stimuli-Responsiveness: Beyond electrical stimulation, the chemical structure of poly(aminophenols) imparts sensitivity to pH. The amino and hydroxyl groups can be protonated or deprotonated depending on the environmental pH, leading to changes in polymer swelling, solubility, and drug interaction. This is particularly advantageous for targeting acidic microenvironments found in tumors or intracellular compartments.
-
Biocompatibility: Polyaniline and its derivatives have shown good biocompatibility in numerous studies.[3][4] The presence of hydroxyl groups in poly(aminophenols) can further improve their interaction with biological systems.
-
Versatile Drug Loading: The polymer matrix can encapsulate drugs through various non-covalent interactions, including hydrogen bonding (facilitated by the -OH and -NH groups), π-π stacking, and electrostatic interactions.[9] This allows for the loading of a diverse range of therapeutic molecules.
-
Photothermal Capability: Like other conductive polymers, poly(aminophenols) can exhibit photothermal properties, absorbing near-infrared (NIR) light and converting it into heat.[10][11] This enables NIR-triggered drug release, a mechanism that offers high spatial and temporal control.
Experimental Protocols
Protocol 1: Synthesis of Poly(o-aminophenol) (PoAP) Nanoparticles
This protocol describes the synthesis of PoAP nanoparticles via chemical oxidative polymerization. The principle involves the oxidation of o-aminophenol monomers using an oxidizing agent, typically ammonium persulfate (APS), in an acidic medium, which initiates polymerization.
Materials:
-
o-Aminophenol (oAP)
-
Ammonium Persulfate (APS)
-
Hydrochloric Acid (HCl), 1 M
-
Methanol
-
Deionized (DI) Water
-
Dialysis tubing (MWCO 3.5 kDa)
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Monomer Solution Preparation: Dissolve 0.5 g of o-aminophenol in 100 mL of 1 M HCl in a 250 mL beaker. Stir the solution at room temperature for 30 minutes to ensure complete dissolution. Place the beaker in an ice bath and allow it to cool to 0-4°C.
-
Rationale: An acidic medium is crucial for protonating the aniline nitrogen, which is a key step for polymerization to proceed, resulting in the conductive emeraldine salt form of the polymer.[6] Cooling the reaction minimizes over-oxidation and promotes more controlled nanoparticle formation.
-
-
Initiator Solution Preparation: Separately, dissolve 1.1 g of APS in 50 mL of DI water. Cool this solution in an ice bath.
-
Polymerization: While vigorously stirring the o-aminophenol solution, add the APS solution dropwise over a period of 30 minutes.
-
Rationale: A slow, dropwise addition of the oxidant ensures a uniform initiation of polymerization, which is critical for achieving a narrow size distribution of the resulting nanoparticles.
-
-
Reaction Incubation: After the addition is complete, allow the reaction to proceed with continuous stirring at 0-4°C for 24 hours. The solution will gradually change color, indicating the formation of the polymer.
-
Purification - Centrifugation: Transfer the reaction mixture to centrifuge tubes and centrifuge at 12,000 rpm for 20 minutes to collect the precipitated PoAP nanoparticles. Discard the supernatant.
-
Purification - Washing: Resuspend the pellet in DI water and centrifuge again. Repeat this washing step three times to remove unreacted monomer, oligomers, and residual APS. Follow with two additional washes using methanol.
-
Rationale: Thorough washing is essential to remove impurities that could be cytotoxic or interfere with subsequent drug loading and characterization steps.
-
-
Purification - Dialysis: Resuspend the final pellet in 50 mL of DI water and transfer to dialysis tubing. Dialyze against DI water for 48 hours, changing the water every 6-8 hours to ensure complete removal of any remaining small-molecule impurities.
-
Lyophilization: Freeze the purified nanoparticle suspension and lyophilize for 48 hours to obtain a dry powder of PoAP nanoparticles. Store at 4°C.
Protocol 2: Loading of Doxorubicin (DOX) onto PoAP Nanoparticles
This protocol details the loading of a model anticancer drug, Doxorubicin (DOX), onto the synthesized PoAP nanoparticles. The loading is achieved through physical adsorption and electrostatic interactions.
Materials:
-
Lyophilized PoAP nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) Water
Equipment:
-
Ultrasonic bath (sonicator)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse 10 mg of PoAP nanoparticles in 10 mL of DI water. Sonicate for 15 minutes to ensure a uniform suspension.
-
Drug Solution: Prepare a 1 mg/mL stock solution of DOX in DI water.
-
Loading Process: Add 2 mg of DOX (2 mL of the stock solution) to the PoAP nanoparticle suspension. Adjust the pH of the mixture to 7.4 using PBS.
-
Rationale: At pH 7.4, the amino group of DOX is protonated (positive charge), while the PoAP surface may be partially deprotonated, facilitating electrostatic interaction. Hydrogen bonding between DOX's hydroxyl/carbonyl groups and PoAP's hydroxyl/amino groups also plays a significant role.
-
-
Incubation: Stir the mixture at room temperature for 24 hours in the dark to allow it to reach equilibrium.
-
Rationale: DOX is light-sensitive; incubation in the dark prevents its degradation.
-
-
Separation of Unbound Drug: Centrifuge the suspension at 15,000 rpm for 30 minutes. Carefully collect the supernatant, which contains the unbound DOX.
-
Washing: Wash the resulting pellet of DOX-loaded PoAP nanoparticles (DOX-PoAP) twice with DI water to remove any loosely bound drug.
-
Quantification of Loading:
-
Measure the absorbance of the collected supernatant at 480 nm using a UV-Vis spectrophotometer.
-
Determine the concentration of unbound DOX using a pre-established calibration curve of DOX in the same buffer.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Final Product: Lyophilize the DOX-PoAP nanoparticles and store them at 4°C, protected from light.
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol evaluates the release of DOX from the DOX-PoAP nanoparticles under different pH conditions, simulating physiological (pH 7.4) and tumor/endosomal (pH 5.0) environments.
Materials:
-
Lyophilized DOX-PoAP nanoparticles
-
Phosphate Buffered Saline (PBS) solutions at pH 7.4 and pH 5.0
-
Dialysis tubing (MWCO 3.5 kDa)
Equipment:
-
Thermostatic shaker incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Weigh 5 mg of DOX-PoAP nanoparticles and suspend them in 5 mL of the release buffer (either pH 7.4 or pH 5.0).
-
Dialysis Setup: Transfer the suspension into a dialysis bag. Securely clip both ends.
-
Release Study: Place the dialysis bag into a beaker containing 45 mL of the corresponding release buffer. Place the beaker in a shaker incubator set to 37°C and 100 rpm.
-
Rationale: The dialysis membrane allows the released, free DOX to diffuse into the external buffer while retaining the nanoparticles. 37°C is used to mimic body temperature.
-
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer for analysis. Immediately replace it with 1 mL of fresh buffer to maintain a constant volume and sink conditions.
-
Quantification: Measure the absorbance of the collected samples at 480 nm to determine the concentration of released DOX.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded. Plot the cumulative release (%) versus time (hours).
Visualizations and Data
Diagrams
Caption: Workflow for the synthesis of PoAP nanoparticles.
Caption: Schematic of drug loading and stimuli-responsive release.
Data Summary
The following table presents expected characterization and performance data for a typical batch of DOX-PoAP nanoparticles.
| Parameter | Typical Value | Method |
| Particle Size (Diameter) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +35 mV | DLS / Electrophoretic Light Scattering |
| Drug Loading Content (DLC) | 5 - 15 % (w/w) | UV-Vis Spectrophotometry |
| Encapsulation Efficiency (EE) | 60 - 85 % | UV-Vis Spectrophotometry |
| Cumulative Release (48h, pH 7.4) | 15 - 25 % | Dialysis & UV-Vis |
| Cumulative Release (48h, pH 5.0) | 50 - 70 % | Dialysis & UV-Vis |
Conclusion and Future Perspectives
Poly(aminophenols) represent a versatile and promising platform for the development of next-generation drug delivery systems. Their inherent conductivity, coupled with pH-responsiveness, allows for multi-modal, controlled release of therapeutic agents. The protocols outlined in this note provide a foundational framework for researchers to synthesize and evaluate these novel biomaterials. Future work in this area may focus on conjugating targeting ligands to the nanoparticle surface for enhanced site-specificity, exploring their application in combination therapies, and further investigating their use in electro-responsive and photothermal-responsive therapeutic systems.
References
- Natural Polyphenols in Drug Delivery Systems: Current Status and Future Challenges. (n.d.). Google Scholar.
- Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. (n.d.). PubMed Central.
- Novel Delivery Systems of Polyphenols and Their Potential Health Benefits. (n.d.). PubMed Central.
- Actively controlled local drug delivery using conductive polymer-based devices. (2020). Google Scholar.
- Polyphenol-Enabled Drug Carriers: Nanoengineering and Organ Selective Delivery. (n.d.). Google Scholar.
- Conductive polymers for drug and bioactives delivery. (n.d.). PlumX.
- Natural polyphenols for drug delivery and tissue engineering construction: A review. (2024). PubMed.
- Innovations and challenges of polyphenol-based smart drug delivery systems. (2022). CoLab.
- Electroactive Polymers for On-Demand Drug Release. (n.d.). PubMed.
- Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment. (n.d.). RSC Publishing.
- Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. (n.d.). Semantic Scholar.
- Advances in Polyaniline for Biomedical Applications. (2022). Bentham Science Publishers.
- Progress in Conductive Polyaniline-Based Nanocomposites for Biomedical Applications: A Review. (2019). ACS Publications.
- A strategy for photothermal conversion of polymeric nanoparticles by polyaniline for smart control of targeted drug delivery. (2017). PubMed.
- Progress in Conductive Polyaniline-Based Nanocomposites for Biomedical Applications: A Review. (2020). PubMed.
- Design of 3-aminophenol-grafted polymer-modified zinc sulphide nanoparticles as drug delivery system. (n.d.). PubMed Central.
- [Acid-sensitive liposomes prepared with poly(ethylene glycol)-POPA derivatives]. (n.d.). PubMed.
- Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies.
- Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (n.d.). MDPI.
- (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2020). ResearchGate.
Sources
- 1. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroactive Polymers for On-Demand Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress in Conductive Polyaniline-Based Nanocomposites for Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Innovations and challenges of polyphenol-based smart drug delivery systems | CoLab [colab.ws]
- 10. Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A strategy for photothermal conversion of polymeric nanoparticles by polyaniline for smart control of targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Engineering Biomimetic Membranes with Defined Phosphatidic Acid Concentrations
Introduction: The Significance of Phosphatidic Acid in Model Membranes
In the intricate landscape of cellular signaling, lipids are not merely structural components but active participants in a dynamic molecular dialogue. Among these, phosphatidic acid (PA or POPA) has emerged as a critical signaling lipid and a key intermediate in the biosynthesis of other glycerophospholipids.[1][2][3] Although a minor constituent of total cellular lipids, typically 1-4 mol%, its influence is profound and far-reaching.[3] The transient and localized production of POPA in cellular membranes, driven by enzymes like phospholipase D, modulates a host of cellular processes including cell growth, proliferation, and responses to stress.[1][4][5][6]
The unique biophysical properties of POPA, characterized by a small, negatively charged headgroup, allow it to influence membrane curvature and recruit specific proteins to the membrane surface.[2][3][7][8] To dissect the precise roles of POPA in these events, researchers and drug development professionals increasingly rely on model membrane systems. These biomimetic platforms, such as liposomes and supported lipid bilayers (SLBs), offer a controlled environment to study lipid-protein interactions and the biophysical consequences of varying lipid concentrations.[9][10][11]
This application note provides a comprehensive guide to creating model membranes with precisely defined POPA concentrations. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for the preparation of both liposomes and supported lipid bilayers, and outline robust methods for the characterization and validation of these systems.
I. Designing Your Model Membrane: Key Considerations
The choice of the model membrane system and its lipid composition is dictated by the specific research question. Liposomes, spherical vesicles composed of one or more lipid bilayers, are excellent for studying processes in a three-dimensional context and for encapsulation studies.[12][13] Supported lipid bilayers, planar membranes assembled on a solid substrate, are ideal for surface-sensitive analytical techniques that can probe membrane structure and dynamics with high resolution.[9][10][14]
Table 1: Comparison of Model Membrane Systems
| Feature | Liposomes (Vesicles) | Supported Lipid Bilayers (SLBs) |
| Geometry | Spherical, 3D | Planar, 2D |
| Applications | Drug delivery, encapsulation, studies in solution | Surface-sensitive analysis (e.g., QCM-D, AFM, fluorescence microscopy), biosensors |
| Advantages | Biologically relevant geometry, can be used in suspension | High stability, compatibility with surface analytical techniques |
| Disadvantages | Can be less stable, size heterogeneity can be a challenge | Substrate effects can influence membrane properties |
When incorporating POPA, it's crucial to consider its interaction with other lipids in the membrane, such as phosphatidylcholine (PC) and cholesterol.[3] The presence of cholesterol, for instance, can significantly modulate the behavior of POPA within the bilayer.[3]
II. Preparation of Liposomes with Defined POPA Concentration
The most common and reliable method for producing unilamellar liposomes of a defined size is the thin-film hydration followed by extrusion.[12][13][15]
Workflow for Liposome Preparation
Caption: Workflow for preparing liposomes with a defined POPA concentration.
Detailed Protocol: Thin-Film Hydration and Extrusion
This protocol describes the preparation of 100 nm Large Unilamellar Vesicles (LUVs) with a specific molar percentage of POPA.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
-
Chloroform/Methanol (2:1, v/v)
-
Hydration Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with heating block
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Mixture Preparation:
-
Calculate the required volumes of POPC and POPA stock solutions to achieve the desired molar ratio. For example, for a 9:1 POPC:POPA mixture, you would combine the appropriate volumes of each lipid dissolved in chloroform/methanol.
-
Transfer the lipid mixture to a round-bottom flask.
-
-
Thin-Film Formation:
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of Multilamellar Vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[12]
-
Heat the extruder to a temperature above the Tc of the lipid mixture.
-
Transfer the MLV suspension to one of the gas-tight syringes and connect it to the extruder.
-
Pass the lipid suspension through the membranes by gently pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.[12][13] The solution should become clearer as LUVs are formed.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider sterile filtration and storage under an inert gas like argon.
-
III. Formation of Supported Lipid Bilayers (SLBs) with Defined POPA Concentration
SLBs can be formed through several methods, with vesicle fusion and the Langmuir-Blodgett technique being the most prominent.[9][10][11]
A. Vesicle Fusion Method
This technique involves the spontaneous adsorption and rupture of liposomes on a hydrophilic solid support, such as silica, glass, or mica.[9][10][17]
Workflow for SLB Formation by Vesicle Fusion
Caption: Key steps for forming a supported lipid bilayer via vesicle fusion.
Detailed Protocol: SLB Formation by Vesicle Fusion
Materials:
-
Prepared LUVs with the desired POPA concentration (see liposome protocol).
-
Solid support (e.g., glass coverslip, silicon wafer).
-
Piranha solution (use with extreme caution) or other appropriate cleaning agent.
-
Hydration buffer.
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to create a hydrophilic surface. This is critical for successful SLB formation. For silica-based substrates, piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is highly effective but extremely hazardous and requires appropriate safety precautions.
-
Rinse the cleaned substrate extensively with ultrapure water and dry under a stream of nitrogen.
-
-
Vesicle Incubation:
-
Place the cleaned substrate in a chamber and add the prepared LUV suspension.
-
Incubate for 30-60 minutes at a temperature above the Tc of the lipid mixture to allow for vesicle adsorption and rupture, leading to the formation of a continuous bilayer.
-
-
Rinsing:
-
Gently rinse the surface with the hydration buffer to remove any non-adsorbed vesicles.
-
B. Langmuir-Blodgett / Langmuir-Schaefer Technique
This method offers precise control over the lipid composition of each leaflet of the bilayer, allowing for the creation of asymmetric membranes.[10][18][19] It involves the transfer of a compressed lipid monolayer from an air-water interface onto a solid substrate.[20][21]
Workflow for SLB Formation by Langmuir-Blodgett Deposition
Caption: Process of forming a supported lipid bilayer using the Langmuir-Blodgett technique.
IV. Characterization and Validation of POPA Concentration
Once the model membranes are prepared, it is essential to verify the incorporation and concentration of POPA. A multi-technique approach is often necessary for a comprehensive characterization.
Table 2: Techniques for Characterizing Model Membranes
| Technique | Information Provided | Reference |
| Dynamic Light Scattering (DLS) | Liposome size distribution and polydispersity. | [22] |
| Chromatography (HPLC, GC) | Separation and quantification of lipid species. | [23][24] |
| Mass Spectrometry (MS) | Precise identification and quantification of lipid molecular species.[25][26][27] | [25][26][27] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information and lipid-lipid interactions. | [23][24] |
| Fluorescence-based Assays | Detection and quantification of POPA using specific fluorescent probes or sensors.[28][29][30][31][32] | [28][29][30][31][32] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Real-time monitoring of SLB formation and mass adsorption. | [11] |
| Atomic Force Microscopy (AFM) | High-resolution imaging of SLB topography and defect analysis. | [11] |
Protocol: Quantification of POPA using a Fluorometric Assay
Several commercial kits are available for the sensitive quantification of phosphatidic acid.[29][31][32] These assays are typically based on a coupled enzymatic reaction that produces a fluorescent product proportional to the amount of POPA in the sample.
General Procedure (refer to specific kit instructions for details):
-
Lipid Extraction: Extract the lipids from a known amount of your liposome preparation or from the SLB using an appropriate organic solvent mixture (e.g., chloroform/methanol).
-
Sample Preparation: Dry the extracted lipids and resuspend them in the assay buffer provided with the kit.
-
Assay Reaction: Add the enzyme mix and fluorescent probe to the samples and standards.
-
Incubation: Incubate the reaction at the recommended temperature and for the specified time.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Quantification: Determine the POPA concentration in your samples by comparing their fluorescence to a standard curve generated with known concentrations of POPA.
V. Conclusion and Future Perspectives
The ability to create model membranes with defined concentrations of phosphatidic acid is a powerful tool for elucidating the multifaceted roles of this critical signaling lipid. The protocols outlined in this application note provide a robust framework for the preparation and validation of both liposomal and supported lipid bilayer systems containing POPA. By carefully controlling the lipid composition and choosing the appropriate characterization techniques, researchers can gain valuable insights into the molecular mechanisms underlying POPA-mediated cellular processes, paving the way for new therapeutic strategies and a deeper understanding of membrane biology.
References
-
Wang, X. (2004). Signaling functions of phosphatidic acid. PubMed. [Link]
-
English, D. (1996). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. PubMed. [Link]
-
Jurowski, K., et al. (2018). Analytical Techniques in Lipidomics: State of the Art. Taylor & Francis Online. [Link]
-
Cho, N. J., et al. (2016). Supported Lipid Bilayer Formation: Beyond Vesicle Fusion. SemOpenAlex. [Link]
-
Hong, Y., & Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. PubMed. [Link]
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Michigan State University Department of Chemistry. (n.d.). LB Trough. MSU Chemistry. [Link]
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Jurowski, K., et al. (2018). Analytical Techniques in Lipidomics: State of the Art. ResearchGate. [Link]
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Dahal, S., & Guild, B. (2018). Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. ACS Publications. [Link]
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Longnecker, K., & Collins, J. (2017). Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims. Protocols.io. [Link]
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Ovčačíková, M., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. PubMed Central. [Link]
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Tabaei, S. R., et al. (2017). Optimizing the Formation of Supported Lipid Bilayers from Bicellar Mixtures. Langmuir. [Link]
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Jędrysiak, D., et al. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. MDPI. [Link]
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Cárdenas, M., et al. (2016). Understanding the formation of supported lipid bilayers via vesicle fusion—A case that exemplifies the need for the complementary method approach (Review). Biointerphases. [Link]
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Kulkarni, J. A., et al. (2014). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments. [Link]
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Lenoir, M., et al. (2014). Visualization of Phosphatidic Acid Fluctuations in the Plasma Membrane of Living Cells. PLOS ONE. [Link]
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Kassas, N., et al. (2017). Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. PubMed Central. [Link]
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Application Note: Quantitative Analysis of Protein-Protein Interactions Using Proximity-dependent Biotinylation Assay (POPA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Unveiling the Interactome with Proximity Biotinylation
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics.[1] Traditional methods for studying PPIs, such as yeast two-hybrid and affinity purification, have been instrumental but are often limited to detecting stable interactions that can withstand specific experimental conditions.[2] However, the cellular environment is replete with transient and weak interactions that are crucial for signaling and metabolic functions.[2][3]
Proximity-dependent Biotinylation Assay (POPA), a powerful in vivo technique, has emerged to address this gap by enabling the identification of both stable and transient protein interactions within their native cellular context.[1] This method relies on a promiscuous biotin ligase fused to a "bait" protein of interest. When expressed in living cells, this fusion protein biotinylates nearby "prey" proteins within a nanometer-scale radius.[4] These biotinylated proteins can then be isolated under stringent conditions and identified by mass spectrometry, providing a high-confidence snapshot of the bait protein's interactome.[1]
This application note provides a comprehensive guide to utilizing POPA for the identification and quantitative assessment of protein-protein binding affinity, offering insights into experimental design, detailed protocols, data analysis, and validation strategies crucial for drug discovery and fundamental research.
The Core Principle of POPA: A Spatial Snapshot of Molecular Neighborhoods
The POPA methodology is elegantly simple in its concept yet powerful in its application. It leverages the enzymatic activity of a biotin ligase, such as BirA* (a promiscuous mutant of the E. coli biotin ligase) or more recent iterations like TurboID and AirID, which offer improved kinetics and reduced toxicity.[5]
The central steps of the POPA workflow are as follows:
-
Fusion Construct Generation: The gene encoding the "bait" protein is fused with the gene for a promiscuous biotin ligase.
-
Cellular Expression: This fusion construct is introduced into the desired cell line, leading to the expression of the bait-ligase fusion protein.
-
Biotin Labeling: The cells are incubated with an excess of biotin. The ligase, now localized to the subcellular region of the bait protein, actively biotinylates any endogenous proteins that come into its proximity.
-
Cell Lysis and Protein Solubilization: The cells are lysed under denaturing conditions to disrupt non-covalent protein interactions, ensuring that only covalently biotinylated proteins are captured.
-
Streptavidin Affinity Purification: The biotinylated proteins are selectively captured from the cell lysate using streptavidin-coated beads, which have an extremely high affinity for biotin.
-
Identification and Quantification: The captured proteins are eluted from the beads and identified and quantified using mass spectrometry (MS).
This process provides a detailed inventory of the proteins that are in close proximity to the bait protein, offering valuable clues about direct and indirect interaction partners.
Visualizing the POPA Workflow
Caption: The POPA experimental workflow, from in vivo biotinylation to in vitro analysis.
Detailed Protocols for POPA-based Binding Affinity Studies
The success of a POPA experiment hinges on meticulous execution and careful optimization. This section provides a detailed, step-by-step protocol that can be adapted to specific bait proteins and cell systems.
Part 1: Generation of the Bait-Ligase Fusion Construct
-
Vector Selection: Choose an appropriate expression vector (e.g., lentiviral, retroviral, or plasmid-based) that is compatible with your target cell line. The vector should contain a suitable promoter for driving the expression of the fusion protein.
-
Cloning: Clone the cDNA of your bait protein in-frame with the promiscuous biotin ligase (e.g., TurboID). Ensure that the linker between the bait and the ligase is of adequate length and flexibility to minimize steric hindrance.
-
Sequence Verification: Sequence the entire open reading frame of the fusion construct to confirm the absence of mutations and to ensure the in-frame fusion of the bait and ligase.
Part 2: Cell Line Generation and Validation
-
Transfection/Transduction: Introduce the fusion construct into the target cell line using a suitable method (e.g., lipid-based transfection, electroporation, or viral transduction).
-
Selection and Clonal Isolation: If the vector contains a selection marker, select for stable integrants. Isolate single-cell clones to ensure a homogenous population of cells expressing the fusion protein.
-
Expression Validation: Validate the expression of the full-length fusion protein by Western blotting using antibodies against the bait protein and the ligase. It is crucial to confirm that the fusion protein is expressed at a level comparable to the endogenous bait protein to avoid artifacts from overexpression.
-
Localization Confirmation: Perform immunofluorescence microscopy to verify that the fusion protein localizes to the correct subcellular compartment, consistent with the known localization of the endogenous bait protein.
Part 3: In Vivo Biotinylation
-
Cell Culture: Plate the validated stable cell line and a parental (untransfected) control cell line.
-
Biotin Incubation: Once the cells reach the desired confluency, supplement the culture medium with a final concentration of 50 µM biotin. The incubation time will depend on the ligase used (e.g., 10 minutes for TurboID, 16-24 hours for BirA*).
-
Harvesting: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove excess biotin. Harvest the cells by scraping or trypsinization.
Part 4: Cell Lysis and Affinity Purification
-
Lysis: Lyse the cell pellets in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The denaturing conditions of the RIPA buffer are essential for disrupting non-covalent PPIs.
-
Sonication: Sonicate the lysates to shear genomic DNA and ensure complete cell disruption.
-
Clarification: Centrifuge the lysates at high speed to pellet cellular debris.
-
Streptavidin Pulldown: Incubate the clarified lysates with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series includes washes with RIPA buffer, high-salt buffer, and a final wash with a low-detergent buffer.
-
Elution: Elute the biotinylated proteins from the beads by boiling in a sample buffer containing biotin and a reducing agent.
Part 5: Downstream Analysis by Mass Spectrometry
-
Sample Preparation: Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS data.
Quantitative Data Analysis and Interpretation
A key advantage of POPA is its amenability to quantitative analysis, which can provide insights into the relative binding affinities of different prey proteins for the bait.
Quantitative Approaches:
-
Label-Free Quantification (LFQ): This method compares the signal intensities of peptides between the bait-expressing sample and a negative control (e.g., parental cells or cells expressing an untagged ligase).
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach provides more accurate quantification by differentially labeling the proteomes of the experimental and control cells with "light" and "heavy" isotopes of amino acids.
Data Interpretation:
The primary output of the MS analysis will be a list of identified proteins and their relative abundance in the experimental versus control samples.
| Prey Protein | Log2 Fold Change (Bait/Control) | p-value | Putative Function |
| Protein A | 8.2 | 1.5e-8 | Kinase |
| Protein B | 6.5 | 3.2e-6 | Adaptor Protein |
| Protein C | 2.1 | 0.04 | Transcription Factor |
| Protein D | 0.5 | 0.65 | Metabolic Enzyme |
Table 1: Example of Quantitative Proteomics Data from a POPA Experiment. Proteins with a high fold change and low p-value are considered high-confidence interacting partners.
A volcano plot is a useful visualization tool to identify proteins that are significantly enriched in the bait pulldown.
Self-Validating Systems: Ensuring the Rigor of Your Findings
The trustworthiness of POPA results relies on a series of internal and external validation steps.
Internal Controls:
-
Negative Controls: Always include a negative control, such as the parental cell line or a cell line expressing the ligase alone, to distinguish true interactors from non-specific binders.
-
Positive Controls: If a known interactor of your bait protein exists, its presence in your dataset serves as a positive control, validating the experimental setup.
Orthogonal Validation:
It is crucial to validate key findings from your POPA screen using independent, orthogonal methods.[6][7] This multi-faceted approach provides robust evidence for the identified PPIs.[6]
-
Co-immunoprecipitation (Co-IP): This classic technique can confirm direct or complex-mediated interactions.
-
In Vitro Binding Assays: Purified proteins can be used in assays like pull-downs or surface plasmon resonance (SPR) to confirm direct binding and determine binding kinetics.[8][9]
-
Functional Assays: If the interaction is hypothesized to have a functional consequence, this can be tested in cellular assays (e.g., by observing the effect of knocking down the prey protein on a bait-mediated signaling pathway).
Visualizing the Validation Strategy
Caption: A multi-pronged approach to validating candidate interactors identified via POPA.
Applications in Drug Development
The insights gained from POPA can be instrumental in various stages of the drug development pipeline.
-
Target Identification and Validation: Identifying the binding partners of a drug target can elucidate its mechanism of action and potential off-target effects.
-
Pharmacophore Modeling: Understanding the interaction interface between a bait and prey protein can inform the design of small molecules that modulate this interaction.[10]
-
Biomarker Discovery: Changes in the interactome of a protein in a disease state can reveal novel biomarkers for diagnosis or prognosis.
Conclusion: A Powerful Tool for a Complex World
The Proximity-dependent Biotinylation Assay (POPA) offers a robust and versatile platform for exploring the intricate network of protein-protein interactions within the living cell. Its ability to capture both stable and transient interactions in their native environment provides a unique window into cellular function. By coupling this powerful discovery tool with rigorous quantitative analysis and orthogonal validation strategies, researchers can gain high-confidence insights into the molecular mechanisms that underpin health and disease, thereby accelerating the pace of biological discovery and therapeutic innovation.
References
-
Proximity-Dependent Biotinylation for Identification of Interacting Proteins. (2016). Current Protocols in Cell Biology. [Link]
-
Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID. (n.d.). National Institutes of Health (NIH). [Link]
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In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. (2022). National Institutes of Health (NIH). [Link]
-
Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells. (2022). PubMed. [Link]
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Identifying Protein-Protein Interactions by Proximity Biotinylation with AirID and splitAirID. (2025). SpringerLink. [Link]
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Proximity-Dependent Biotinylation (BioID) of Integrin Interaction Partners. (n.d.). SpringerLink. [Link]
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Quantitative Assessment of Binding Affinities for Nanoparticles Targeted to Vulnerable Plaque. (n.d.). National Institutes of Health (NIH). [Link]
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Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). National Institutes of Health (NIH). [Link]
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Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. (2023). Labcompare.com. [Link]
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Quantitative assessment of binding affinities for nanoparticles targeted to vulnerable plaque. (2015). PubMed. [Link]
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Quantitative Analysis of Multivalent Ligand Presentation on Gold Glyconanoparticles and the Impact on Lectin Binding. (n.d.). National Institutes of Health (NIH). [Link]
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High-throughput quantitative binding analysis of DNA aptamers using exonucleases. (2022). National Institutes of Health (NIH). [Link]
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Mutational Analysis of the Putative High-Affinity Propofol Binding Site in Human β3 Homomeric GABAA Receptors. (n.d.). ASPET Journals. [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. (n.d.). National Institutes of Health (NIH). [Link]
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A guide to simple, direct, and quantitative in vitro binding assays. (2017). National Institutes of Health (NIH). [Link]
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Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. (2023). American Laboratory. [Link]
-
Overview of methods to measure biochemical binding affinity. (2023). YouTube. [Link]
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Application Notes and Protocols for Intracellular Delivery of POPA-Containing Vesicles
Introduction: Leveraging the Unique Properties of POPA for Enhanced Intracellular Delivery
In the landscape of advanced drug delivery, the effective transport of therapeutic cargo into the cytoplasm of target cells remains a significant hurdle. Many promising therapeutics, from small molecule drugs to large biologics like siRNA and peptides, are rendered ineffective by their inability to cross the cell membrane and escape the endo-lysosomal pathway. Phospholipid vesicles, or liposomes, have emerged as a versatile platform for encapsulating and delivering these agents. However, conventional liposomes often struggle with endosomal entrapment, leading to the degradation of their cargo.
This guide focuses on the formulation and application of vesicles containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), an anionic phospholipid with unique biophysical properties that can be harnessed to overcome these challenges. POPA's distinct molecular structure, featuring a small, negatively charged headgroup and a conical shape, imparts a propensity to induce negative membrane curvature. This characteristic is pivotal in facilitating membrane fusion and destabilization, particularly in the acidic environment of the endosome, thereby promoting the efficient release of encapsulated cargo into the cytoplasm.[1][2][3]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, prepare, and characterize POPA-containing vesicles for enhanced intracellular delivery. We will delve into the mechanistic rationale behind formulation choices, provide detailed, field-proven protocols, and offer insights into the evaluation of their delivery efficiency.
The Scientific Rationale: Why Incorporate POPA into Delivery Vesicles?
The inclusion of POPA in liposomal formulations is a strategic choice rooted in its distinct physicochemical properties that directly address the primary barriers to effective intracellular delivery.
-
Anionic Surface Charge: POPA imparts a negative surface charge to the vesicles. While highly cationic lipids can be toxic, anionic vesicles are generally well-tolerated and are internalized by cells primarily through endocytosis.[4][5] This provides a predictable pathway for cellular entry.
-
pH-Sensitivity and Endosomal Escape: The phosphomonoester headgroup of POPA has a pKa in the physiological range. In the neutral pH of the bloodstream, POPA is deprotonated and negatively charged, contributing to vesicle stability. However, upon internalization and trafficking to the acidic environment of the late endosome (pH ~5.0-6.0), the phosphate group of POPA becomes protonated.[6][7] This neutralization of charge, coupled with POPA's intrinsic conical shape, disrupts the packing of the lipid bilayer, promoting a transition from a stable lamellar phase to a non-bilayer, inverted hexagonal (HII) phase.[8] This structural change facilitates the fusion of the vesicle membrane with the endosomal membrane, leading to the release of the encapsulated cargo into the cytoplasm and avoiding lysosomal degradation.[8][9][10]
-
Fusogenic Properties: The ability of POPA to induce negative curvature and promote non-bilayer structures makes it a "fusogenic" lipid.[1][7] This property is not only crucial for endosomal escape but can also be modulated by combining POPA with other lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which also has a conical shape and promotes the formation of the HII phase.[9]
The logical workflow for developing and validating POPA-containing vesicles for intracellular delivery is outlined below:
Caption: Workflow for POPA Vesicle Development.
Experimental Protocols
Protocol 1: Formulation and Preparation of POPA-Containing Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar POPA-containing vesicles using the widely adopted thin-film hydration method followed by extrusion for size homogenization.[7][11][12]
Rationale: The thin-film hydration method allows for the thorough mixing of lipids in an organic solvent, ensuring a homogenous lipid composition in the resulting vesicles.[11] Evaporation of the solvent leaves a thin lipid film, which is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). Extrusion through polycarbonate membranes with defined pore sizes is a robust method to reduce the size and lamellarity of the MLVs, producing large unilamellar vesicles (LUVs) with a more uniform size distribution.[7]
Materials:
-
This compound (POPA)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Chloroform
-
Hydration Buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Cargo for encapsulation (hydrophilic or hydrophobic)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas stream
-
Vacuum desiccator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. In a clean round-bottom flask, dissolve the desired lipids (e.g., POPA, DOPE, and cholesterol in a molar ratio of 2:3:1) in chloroform. The total lipid concentration should be between 10-20 mg/mL. b. If encapsulating a hydrophobic drug , dissolve it along with the lipids in the chloroform.[7][11] c. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the transition temperature of the lipids (e.g., 37-40°C). d. Gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under a high vacuum in a desiccator for at least 2 hours, or overnight.
-
Hydration: a. Pre-warm the hydration buffer to a temperature above the lipid transition temperature. b. If encapsulating a hydrophilic drug , dissolve it in the hydration buffer.[7][11] c. Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. d. Hydrate the lipid film by gentle rotation of the flask for 1-2 hours at a temperature above the lipid transition temperature. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into the extruder. c. Force the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles with a uniform size distribution. d. The resulting translucent suspension contains the POPA-containing vesicles.
-
Purification: a. To remove unencapsulated cargo, the vesicle suspension can be purified by size exclusion chromatography or dialysis.
Formulation Optimization:
The molar ratio of the lipid components is a critical parameter that influences the stability, fusogenicity, and drug release profile of the vesicles. The following table provides starting points for formulation optimization:
| Lipid Composition (Molar Ratio) | Rationale | Expected Characteristics |
| POPA:DOPE:Cholesterol (2:3:1) | A balanced formulation with pH-sensitivity (POPA), fusogenicity (DOPE), and membrane stability (Cholesterol). | Good balance of stability at neutral pH and triggered release in acidic conditions. |
| POPA:DOPE (1:1) | A simpler, highly fusogenic formulation. | More prone to instability at neutral pH but may exhibit faster endosomal escape. |
| POPA:PC:Cholesterol (2:2:1) | Increased stability compared to DOPE-containing formulations, as PC is a bilayer-forming lipid. | Reduced fusogenicity but potentially longer circulation times in vivo. |
Protocol 2: Characterization of POPA-Containing Vesicles
Rationale: Thorough characterization is essential to ensure the quality, reproducibility, and performance of the prepared vesicles. Dynamic Light Scattering (DLS) is a standard technique to determine the size distribution and surface charge (zeta potential) of the vesicles. Transmission Electron Microscopy (TEM) provides direct visualization of vesicle morphology.
A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution. A PDI value below 0.2 indicates a homogenous population.
-
Measure the zeta potential to determine the surface charge of the vesicles. POPA-containing vesicles are expected to have a negative zeta potential.
B. Morphological Analysis by Transmission Electron Microscopy (TEM)
-
Apply a drop of the diluted vesicle suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., uranyl acetate or phosphotungstic acid).
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope to visualize the size, shape, and lamellarity of the vesicles.
Expected Characterization Data:
| Parameter | Expected Value/Observation |
| Hydrodynamic Diameter (DLS) | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -50 mV |
| Morphology (TEM) | Spherical, unilamellar vesicles |
Protocol 3: In Vitro Evaluation of pH-Triggered Release using the Calcein Release Assay
Rationale: This assay quantifies the pH-dependent release of a fluorescent cargo from the vesicles, providing a direct measure of their pH-sensitivity, which is a proxy for their potential to undergo endosomal escape.[1][6] Calcein is a self-quenching fluorescent dye that, when encapsulated at a high concentration, exhibits low fluorescence. Upon release and dilution in the surrounding buffer, its fluorescence increases significantly.[1]
Procedure:
-
Prepare POPA-containing vesicles encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM) following Protocol 1.
-
Purify the calcein-loaded vesicles to remove any unencapsulated dye.
-
Prepare a series of buffers with different pH values (e.g., pH 7.4, 6.5, 5.5).
-
Add an aliquot of the calcein-loaded vesicles to each buffer and incubate at 37°C.
-
At various time points, measure the fluorescence intensity of the samples using a fluorometer.
-
To determine the 100% release value, add a detergent (e.g., Triton X-100) to a sample to completely lyse the vesicles and measure the maximum fluorescence.
-
Calculate the percentage of calcein release at each pH and time point.
Caption: Calcein Release Assay Workflow.
Protocol 4: Assessment of Intracellular Delivery and Endosomal Escape by Confocal Microscopy
Rationale: Confocal microscopy allows for the visualization of the internalization of fluorescently labeled vesicles and their colocalization with endo-lysosomal compartments, providing qualitative and semi-quantitative information on endosomal escape.
Procedure:
-
Label the POPA-containing vesicles with a lipophilic fluorescent dye (e.g., DiI or DiD).
-
Encapsulate a fluorescent cargo (e.g., calcein or a fluorescently labeled drug).
-
Incubate cultured cells with the dual-labeled vesicles for various time points.
-
Stain the cells with a marker for late endosomes/lysosomes (e.g., LysoTracker).
-
Image the cells using a confocal microscope.
-
Analyze the images for:
-
Cellular Uptake: Presence of vesicle-associated fluorescence within the cells.
-
Endosomal Entrapment: Co-localization of the vesicle and cargo fluorescence with the LysoTracker signal (appearing as yellow in merged images).
-
Endosomal Escape: Diffuse cytosolic fluorescence of the encapsulated cargo, with a lack of co-localization with LysoTracker.
-
Sources
- 1. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Triggered Echogenicity and Contents Release from Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamer-functionalized pH-sensitive liposomes for a selective delivery of echinomycin into cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05138E [pubs.rsc.org]
- 7. shms.kaust.edu.sa [shms.kaust.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
- 10. pH-sensitive liposomes: mechanism of triggered release to drug and gene delivery prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) in Artificial Cell Construction
Introduction: The Pivotal Role of POPA in Biomimetic Membranes
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) is an anionic, cone-shaped glycerophospholipid that has garnered significant attention in the construction of artificial cells and drug delivery systems.[1][2] Its unique physicochemical properties, stemming from its small, negatively charged phosphomonoester headgroup and the presence of both a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position, make it a versatile component for modulating membrane structure and function.[1][3]
The conical shape of POPA introduces negative membrane curvature, which is instrumental in processes requiring membrane remodeling, such as fusion and fission.[3][4] This fusogenic characteristic is of paramount importance in drug delivery applications, where the artificial cell must efficiently merge with a target cell membrane to release its payload. Furthermore, the anionic nature of POPA's headgroup imparts a negative surface charge to the artificial cell, influencing its interactions with the surrounding environment and with specific proteins.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of POPA as a key component in the fabrication of artificial cells. We will delve into the fundamental properties of POPA, provide detailed protocols for the preparation of POPA-containing liposomes (a primary model for artificial cells), discuss essential characterization techniques, and explore specific applications.
Physicochemical Properties of POPA
A thorough understanding of POPA's physicochemical properties is crucial for the rational design of artificial cells with desired characteristics. The table below summarizes key parameters for POPA.
| Property | Value | Significance in Artificial Cell Design | Source(s) |
| Molecular Formula | C₃₇H₇₁O₈P | Defines the basic chemical identity and molecular weight. | N/A |
| Molecular Weight | 674.9 g/mol | Essential for calculating molar ratios in lipid mixtures. | N/A |
| Main Phase Transition Temperature (Tm) | 28 °C | Dictates the temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline phase. Formulations should be prepared above the Tm to ensure proper lipid hydration and vesicle formation. | [5] |
| Area per Molecule (at pH 7.5) | 53.6 ± 2.3 Ų | Influences the packing density of the lipid bilayer, which in turn affects membrane fluidity and permeability. | [6] |
| Headgroup pKa | pKa1 ~3.5, pKa2 ~8.0 | The ionization state of the phosphate headgroup is pH-dependent, affecting the surface charge of the artificial cell. This property is exploited in the design of pH-sensitive drug delivery systems. | [3] |
Experimental Protocols: Crafting POPA-Infused Artificial Cells
The thin-film hydration method followed by extrusion is a robust and widely adopted technique for the preparation of unilamellar liposomes with a defined size distribution.[7] This protocol outlines the steps for creating artificial cells composed of a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and POPA. The inclusion of the zwitterionic lipid POPC provides a stable bilayer matrix, while POPA introduces the desired functional properties.
Protocol 1: Preparation of POPC/POPA (9:1 molar ratio) Unilamellar Vesicles
This protocol yields liposomes with a 10 mol% incorporation of POPA, a concentration often sufficient to impart fusogenic and pH-sensitive properties without compromising overall vesicle stability.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
This compound (POPA) in chloroform
-
Chloroform/Methanol (2:1, v/v) solvent
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask (e.g., 50 mL)
-
Rotary evaporator
-
High-vacuum pump
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes for extruder
Workflow Diagram:
Caption: Workflow for POPA-containing liposome preparation.
Step-by-Step Procedure:
-
Lipid Dissolution and Mixing:
-
In a clean round-bottom flask, combine the desired amounts of POPC and POPA from their stock solutions in chloroform. For a 9:1 molar ratio, a typical preparation might involve 9 µmol of POPC and 1 µmol of POPA.
-
Add a sufficient volume of the chloroform/methanol (2:1, v/v) mixture to ensure complete dissolution of the lipids, resulting in a clear solution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-35°C) to facilitate solvent removal.
-
Rotate the flask under reduced pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
-
High-Vacuum Drying:
-
Once the lipid film appears dry, place the flask on a high-vacuum pump for at least 2 hours (preferably overnight) to remove any residual organic solvent. This step is critical for the stability and biocompatibility of the final artificial cells.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the Tm of both lipids (for POPC/POPA, hydration at room temperature is generally sufficient, but warming to ~30-35°C can be beneficial).
-
Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration. A common target concentration is 1-10 mg/mL.
-
-
Vesicle Formation (Multilamellar Vesicles - MLVs):
-
Agitate the flask to disperse the lipid film in the aqueous buffer. This can be achieved by vigorous vortexing or by using a bath sonicator for short periods. This process will lead to the spontaneous formation of large, multilamellar vesicles (MLVs).
-
-
Size Reduction and Homogenization (Extrusion):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder's glass syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This mechanical extrusion forces the MLVs to break down and reassemble into smaller, unilamellar vesicles (LUVs) with a more uniform size distribution.[7]
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, flushing the container with an inert gas like argon can help prevent lipid oxidation.
-
Characterization of POPA-Containing Artificial Cells
Proper characterization is essential to ensure the quality, reproducibility, and functionality of the prepared artificial cells.
| Characterization Technique | Parameter Measured | Importance |
| Dynamic Light Scattering (DLS) | Vesicle size (hydrodynamic diameter) and size distribution (Polydispersity Index - PDI) | Confirms the formation of nanoparticles and assesses their homogeneity. A low PDI (<0.2) is generally desirable. |
| Zeta Potential Measurement | Surface charge | Determines the electrostatic properties of the artificial cells, which is crucial for their stability (prevention of aggregation) and interaction with biological systems. The incorporation of POPA will result in a negative zeta potential. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Vesicle morphology, lamellarity, and size | Provides direct visualization of the artificial cells, confirming their spherical shape and unilamellar nature. |
| Fluorescence Spectroscopy (e.g., using Laurdan) | Membrane fluidity | Assesses the packing of the lipid bilayer. The presence of the unsaturated oleoyl chain in POPA can increase membrane fluidity. |
| pH-Titration | Surface charge as a function of pH | Characterizes the pH-responsiveness of the artificial cells, which is vital for applications in pH-sensitive drug delivery. |
Applications of POPA-Containing Artificial Cells
The unique properties of POPA make it a valuable component in a range of applications within research and drug development.
pH-Sensitive Drug Delivery Systems
The pH-dependent ionization of POPA's headgroup can be harnessed to create "smart" drug delivery vehicles that release their cargo in response to the acidic microenvironment of tumors or within the endosomes of cells.[8][9]
Mechanism of Action:
Caption: pH-triggered drug release from POPA-containing liposomes.
At physiological pH (~7.4), the POPA headgroup is partially ionized, contributing to a stable liposomal structure that retains the encapsulated drug. Upon exposure to a lower pH, as found in tumor tissues or after endocytosis, the phosphate headgroup becomes protonated. This change in ionization state alters the lipid packing and can lead to the destabilization of the liposome, triggering the release of its therapeutic contents.[8]
Model Systems for Studying Membrane Fusion
The fusogenic nature of POPA makes liposomes containing this lipid excellent models for studying the fundamental processes of membrane fusion.[10][11] By incorporating fluorescent probes into the liposomal membrane or its aqueous core, fusion events with other liposomes or with biological membranes can be monitored in real-time. These studies are crucial for understanding biological processes like synaptic vesicle fusion and for designing more effective drug delivery systems that rely on membrane fusion for cargo release.[11][12]
Conclusion
This compound is a powerful tool in the arsenal of scientists and researchers working on the development of artificial cells. Its distinct physicochemical properties offer a means to engineer biomimetic vesicles with tailored functionalities, from enhanced fusogenicity to environmental responsiveness. The protocols and information provided herein serve as a foundational guide for the successful incorporation of POPA into artificial cell designs, paving the way for innovations in drug delivery, diagnostics, and fundamental cell biology research.
References
-
[Acid-sensitive liposomes prepared with poly(ethylene glycol)-POPA derivatives]. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Pleskot, R., et al. (2016). Phosphatidic acid – a simple phospholipid with multiple faces*. Frontiers in Plant Science, 7. [Link]
-
Kwolek, U., et al. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International Journal of Molecular Sciences, 22(21), 11531. [Link]
-
de Almeida, R. F., et al. (2005). Interaction of human apolipoprotein A-I with model membranes exhibiting lipid domains. Biophysical Journal, 88(4), 2775-2788. [Link]
-
Raghu, P., & Balla, T. (2015). Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications. Frontiers in Neurology, 6, 129. [Link]
-
Baneux, C., et al. (2018). Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. International Journal of Molecular Sciences, 19(4), 1238. [Link]
-
Pleskot, R., et al. (2014). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry, 56, 111-123. [Link]
-
La-Beck, N. M., & Remsberg, J. R. (2019). Lipid loss and compositional change during preparation of simple two-component liposomes. Analytical Biochemistry, 586, 113426. [Link]
-
Stengel, F., et al. (2008). Highly Efficient Protein-free Membrane Fusion: A Giant Vesicle Study. Biophysical Journal, 95(5), 2286-2297. [Link]
-
Studying The Membrane Fusion of Cationic Nanoliposomes Using a Simple Fusion Assay. (n.d.). Rose-Hulman Scholar. Retrieved January 9, 2026, from [Link]
-
van den Bogaart, G., et al. (2011). Drug Delivery via Cell Membrane Fusion Using Lipopeptide Modified Liposomes. ACS Chemical Biology, 6(11), 1247-1255. [Link]
-
Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. (2023). MDPI. [Link]
-
Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids. Retrieved January 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Acid-sensitive liposomes prepared with poly(ethylene glycol)-POPA derivatives] [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Highly Efficient Protein-free Membrane Fusion: A Giant Vesicle Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
- 12. Drug Delivery via Cell Membrane Fusion Using Lipopeptide Modified Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
Welcome to the technical support center for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA). This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this anionic phospholipid. Here, we provide in-depth, evidence-based answers to frequently asked questions and troubleshooting workflows to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding POPA Instability - FAQs
This section addresses the fundamental chemical properties of POPA that contribute to its stability issues.
Q1: What is POPA, and why is it a scientifically interesting lipid?
A1: this compound, or POPA, is a specific molecular species of phosphatidic acid (PA). It is an anionic phospholipid characterized by a glycerol backbone, a saturated palmitic acid (16:0) at the sn-1 position, an unsaturated oleic acid (18:1) at the sn-2 position, and a phosphate headgroup at the sn-3 position.
Its scientific importance stems from its dual role in cellular function:
-
Structural Component: As a core component of cell membranes, its cone-like shape, resulting from a small headgroup and large tail region, can influence membrane curvature, which is critical for processes like vesicle trafficking and membrane fusion.[1][2]
-
Signaling Molecule: POPA is a key lipid second messenger. It is generated by enzymes like phospholipase D (PLD) and can recruit and activate a variety of proteins, most notably mTOR, a central regulator of cell growth and proliferation.[3] The specific acyl chain composition (one saturated, one unsaturated) is known to be particularly effective in stabilizing mTOR complexes.[3]
Q2: I'm observing inconsistent results in my experiments. What are the primary degradation pathways for POPA?
A2: Inconsistent results are frequently linked to the chemical instability of POPA. There are two main degradation pathways you must be aware of:
-
Hydrolysis: The ester bonds linking the fatty acid chains to the glycerol backbone and the phosphomonoester bond of the headgroup are susceptible to hydrolysis.
-
Acid/Base Catalyzed Hydrolysis: Exposure to acidic or alkaline pH can cleave the phosphate headgroup, converting POPA into diacylglycerol (DAG), or cleave a fatty acid, generating lysophosphatidic acid (LPA). This is a significant concern during lipid extraction or formulation procedures that use pH adjustments.[4]
-
Enzymatic Degradation: Contamination with lipases or phosphatases (e.g., from cellular lysates or microbial sources) can rapidly degrade POPA.[5][6] For instance, Lipid Phosphate Phosphohydrolases (LPPs) convert PA into DAG.[7]
-
-
Peroxidation: The oleic acid chain at the sn-2 position contains a double bond, making it a target for oxidation by reactive oxygen species (ROS). This process can be accelerated by exposure to air (oxygen), light, and transition metals (e.g., iron).[8] Lipid peroxidation can alter the structure and function of POPA and any formulation (like liposomes) it is part of.
Q3: How does pH affect the stability and behavior of POPA?
A3: pH has a profound effect on POPA. The phosphate headgroup has two pKa values, meaning its charge state changes with pH. This influences not only its chemical stability but also its biophysical behavior. Changes in pH can alter the conformational dynamics of POPA, impacting membrane fluidity, curvature, and its interactions with proteins.[7][9] Extreme pH conditions (both acidic and basic) will accelerate the rate of hydrolysis, leading to the rapid generation of impurities like DAG and LPA.[4]
Section 2: Troubleshooting Guide - Handling, Formulation, and Analysis
This section provides actionable solutions to specific problems you may encounter during your research.
Issue 1: Variability in Reconstituted Aliquots
"I dissolve a fresh vial of POPA powder, but different aliquots from the same stock give me different results."
This common issue almost always points to problems during the initial handling and storage of the lipid.
Troubleshooting Steps:
-
Assess Reconstitution Protocol: How are you dissolving the lipid powder? Phospholipids can be difficult to solubilize and are prone to forming micelles. A suboptimal protocol can lead to a non-homogenous stock solution.
-
Check Solvent Purity: Are you using high-purity, peroxide-free solvents? Solvents like chloroform can degrade over time, forming acidic byproducts that hydrolyze POPA.
-
Evaluate Storage Conditions: How are the aliquots being stored? Even at low temperatures, repeated freeze-thaw cycles can damage lipid structures and introduce moisture.
Validated Protocol: Reconstitution and Aliquoting of POPA
This protocol is designed to maximize the stability and consistency of your POPA stock solution.
Materials:
-
POPA powder in a sealed glass ampule or vial.
-
High-purity chloroform (or a suitable organic solvent).
-
Inert gas (Argon or Nitrogen).
-
Gas-tight Hamilton syringe.
-
Small amber glass vials with PTFE-lined caps.
Procedure:
-
Equilibration: Allow the sealed container of POPA powder to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold lipid, which can initiate hydrolysis.
-
Inert Atmosphere: Once opened, immediately flush the vial with a gentle stream of inert gas (argon or nitrogen) to displace oxygen and minimize oxidation.
-
Solvent Addition: Using a gas-tight syringe, add the required volume of high-purity chloroform to achieve your target concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex gently until the lipid is fully dissolved. The solution should be clear and free of particulates. Avoid sonication, as it can induce degradation.
-
Aliquoting: Under the inert gas blanket, immediately dispense the stock solution into smaller, single-use amber glass vials. This prevents the need to open and close the main stock vial repeatedly.
-
Final Purge & Seal: Flush the headspace of each aliquot vial with inert gas before sealing tightly with the PTFE-lined cap.
-
Storage: Store the sealed aliquots at or below -20°C. For long-term storage (months), -80°C is recommended.[10]
Issue 2: Lipid Nanoparticle (LNP) Formulation Failures
"My POPA-containing LNPs are aggregating, have a large particle size, or show poor encapsulation efficiency."
POPA's negative charge and conical shape can be challenging to balance in an LNP formulation.
Troubleshooting Steps:
-
Evaluate Lipid Ratios: The molar ratio of components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is critical.[11] The negative charge of POPA can disrupt the electrostatic interactions needed for nucleic acid complexation if not properly balanced by the ionizable lipid.
-
Check pH of Buffers: The pH of your aqueous buffer during formulation is crucial. For LNPs containing ionizable lipids, a low pH (e.g., pH 4) is required to protonate the ionizable lipid, making it cationic to complex with RNA. Ensure this buffer is prepared correctly and its pH is verified.
-
Assess Mixing Dynamics: LNP formation is a rapid precipitation process.[12] The method of mixing (e.g., microfluidics vs. bulk mixing) dramatically affects particle size and homogeneity. Ensure your mixing parameters are consistent and optimized.
Workflow for Diagnosing LNP Formulation Issues
Below is a diagram illustrating the logical flow for troubleshooting LNP problems.
Caption: Troubleshooting workflow for POPA-based LNP formulation.
Issue 3: Analytical Artifacts in Mass Spectrometry
"I am detecting high levels of LPA or DAG in my control samples. Is my POPA degrading during analysis?"
This is a critical issue where the analytical method itself can cause degradation, leading to false positives.
Troubleshooting Steps:
-
Evaluate Extraction Method: Standard lipid extraction methods, like acidic Bligh-Dyer, can induce hydrolysis if the acid concentration or extraction time is not strictly controlled.[4]
-
Check Mass Spectrometer Source Conditions: In-source fragmentation is a known artifact in lipidomics. High energy in the electrospray ionization (ESI) source can cleave the headgroup or fatty acids, artificially generating LPA or DAG from your intact POPA.[4]
-
Use Appropriate Internal Standards: Are you using a stable, non-endogenous lipid standard (e.g., a deuterated or odd-chain PA) to monitor and correct for analytical variability?
Data Summary: Key Factors in POPA Stability
The table below summarizes the critical parameters to control for maintaining POPA integrity across different experimental stages.
| Parameter | Recommended Condition | Rationale for Stability |
| Storage (Powder) | -20°C to -80°C, under inert gas | Minimizes thermal degradation and oxidation. |
| Storage (Solution) | -80°C in amber glass vials, inert gas headspace | Prevents hydrolysis, oxidation, and photodegradation.[10] |
| Solvent | High-purity Chloroform or Ethanol | Avoids acidic contaminants and peroxides that cause degradation. |
| Working pH | Neutral (pH 6.5-7.5) | Minimizes acid/base-catalyzed hydrolysis of ester bonds.[7] |
| Additives | Avoid transition metals; consider antioxidants (e.g., BHT) | Prevents metal-catalyzed oxidation of the oleoyl chain.[8] |
| Handling | Minimize freeze-thaw cycles; use inert gas | Reduces physical stress on lipid assemblies and prevents oxidation. |
Visualizing POPA's Primary Degradation Pathways
The following diagram illustrates the main points of chemical attack on the POPA molecule.
Caption: Key degradation sites on the POPA molecule.
References
-
Cambridge Commodities. Phosphatidic Acid 70% Safety Data Sheet. [Link]
-
Hasan, M. T., & Carman, G. M. (2018). Fat-regulating phosphatidic acid phosphatase: a review of its roles and regulation in lipid homeostasis. Journal of Lipid Research, 59(2), 186–193. [Link]
-
AA Blocks. Safety Data Sheet. [Link]
-
Saini, J. K., et al. (2023). Saturation of fatty acids in phosphatidic acid uniquely alters transthyretin stability changing morphology and toxicity of amyloid fibrils. Chemistry and Physics of Lipids, 257, 105350. [Link]
-
Wikipedia. Phosphatidic acid. [Link]
-
Triebl, A., et al. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Journal of Chromatography A, 1347, 104-110. [Link]
-
Pan, M., & Hussain, M. M. (2004). Lipid peroxidation and oxidant stress regulate hepatic apolipoprotein B degradation and VLDL production. The Journal of Clinical Investigation, 113(9), 1297–1306. [Link]
-
Fuller, N., et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. Biomolecules, 12(11), 1709. [Link]
-
Foster, D. A. (2013). Phospholipase D and the Maintenance of Phosphatidic Acid Levels for Regulation of Mammalian Target of Rapamycin (mTOR). The Journal of Biological Chemistry, 288(31), 22581–22588. [Link]
-
Fuller, N., et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. NSF Public Access Repository. [Link]
-
T. H. Mok, et al. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. Nanoscale Horizons. [Link]
-
ResearchGate. Formation and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)/(1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) supported lipid bilayers on polyelectrolyte multilayer films. [Link]
-
LibreTexts Chemistry. Fatty Acids - Lipid Degradation. [Link]
-
LibreTexts Chemistry. Lipid Degradation. [Link]
-
PubChem. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)). [Link]
-
Li, Y., & Li, P. (2024). Mechanisms of lipid droplet degradation. Current Opinion in Cell Biology, 90, 102402. [Link]
-
G. K. Radha, et al. (2024). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Journal of Controlled Release, 365, 877-898. [Link]
-
YouTube. Roles of Apolipoproteins in Lipid endogenous metabolism. [Link]
-
eScholarship@McGill. Establishing and Optimizing a Lipid Nanoparticle Encapsulation Process for Production of Stable mRNA-LNPs. [Link]
-
Sabnis, S., et al. (2016). Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies. Frontiers in Bioengineering and Biotechnology. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Fat-regulating phosphatidic acid phosphatase: a review of its roles and regulation in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 8. Lipid peroxidation and oxidant stress regulate hepatic apolipoprotein B degradation and VLDL production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing POPA Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of aggregation in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) liposome preparations. Our goal is to equip you with the scientific understanding and practical protocols to achieve stable and reproducible liposomal formulations.
I. Understanding POPA Liposome Aggregation: The "Why" Before the "How"
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of POPA that make it prone to aggregation. POPA is an anionic phospholipid with a phosphate headgroup that has two distinct pKa values, typically around 3-4 and 8-9. This means its charge state is highly sensitive to the pH of the surrounding buffer.
Mechanism of Aggregation: At pH values near its first pKa, the phosphate headgroup is partially protonated, reducing the electrostatic repulsion between liposomes. This diminished repulsion, coupled with attractive van der Waals forces, can lead to aggregation. Furthermore, the presence of divalent cations (like Ca²⁺) can bridge the negatively charged phosphate groups of adjacent liposomes, causing significant aggregation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Question 1: My POPA liposomes are visibly aggregated immediately after preparation. What went wrong?
Possible Causes & Solutions:
-
Incorrect pH of Hydration Buffer: If the pH of your buffer is close to the first pKa of POPA (~3-4), the liposomes will have a reduced negative charge and will be prone to aggregation.
-
High Ionic Strength of the Buffer: While some ions are necessary, excessively high salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[3]
-
Solution: Start with a buffer of moderate ionic strength (e.g., 150 mM NaCl). If aggregation persists, you may need to decrease the salt concentration.[3]
-
-
Presence of Divalent Cations: Contamination with divalent cations (e.g., Ca²⁺, Mg²⁺) from glassware or buffer components is a common cause of aggregation for anionic liposomes.
-
Solution: Use ultrapure water and high-purity salts to prepare your buffers. Consider adding a chelating agent like EDTA (0.1 mM) to your hydration buffer to sequester any contaminating divalent cations.[4]
-
Question 2: My POPA liposomes look fine initially but aggregate upon storage. How can I improve their long-term stability?
Possible Causes & Solutions:
-
Inappropriate Storage Temperature: Storing liposomes at temperatures that promote lipid hydrolysis or phase transitions can lead to instability and aggregation over time.[5][6]
-
Lipid Hydrolysis: Over time, the ester linkages in phospholipids can hydrolyze, leading to the formation of lysolipids and free fatty acids, which can destabilize the liposome bilayer.[6]
-
Solution: Maintain a sterile workflow to minimize microbial contamination that can accelerate hydrolysis. Storage at a neutral pH (around 7.0) is also recommended to minimize acid and base-catalyzed hydrolysis.[6]
-
-
Oxidation of Unsaturated Chains: The oleoyl chain in POPA is susceptible to oxidation, which can alter the membrane properties and lead to instability.
Question 3: I'm co-formulating POPA with other lipids, and the mixture is aggregating. What should I consider?
Possible Causes & Solutions:
-
Lipid Miscibility and Phase Separation: At certain ratios and temperatures, lipids can phase-separate within the bilayer, creating domains that may promote aggregation.[4]
-
Charge Neutralization: If you are incorporating a cationic lipid, it can neutralize the negative charge of POPA, leading to aggregation.
-
Solution: Carefully control the molar ratio of cationic to anionic lipids to maintain a net surface charge that promotes stability.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing POPA liposomes?
For optimal stability, prepare and store POPA liposomes at a pH of around 7.4.[1][2] This ensures the phosphate headgroup is sufficiently deprotonated to provide electrostatic repulsion. The stability of liposomes can decrease by as much as 50% in acidic conditions.[9][16]
Q2: Can I use sonication to prepare POPA liposomes?
Yes, sonication can be used to prepare small unilamellar vesicles (SUVs) from a multilamellar vesicle (MLV) suspension.[17][18][19] However, be aware that probe sonication can introduce titanium particles and cause lipid degradation due to localized heating.[19][20] Bath sonication is a gentler alternative.[18]
Q3: Is extrusion necessary for POPA liposome preparation?
Extrusion is a highly recommended step to produce unilamellar vesicles with a defined and homogenous size distribution.[21][22][23] This is crucial for many applications and can improve the stability of the liposome preparation by reducing the polydispersity.
Q4: How does lipid concentration affect POPA liposome aggregation?
Higher lipid concentrations can increase the frequency of collisions between liposomes, potentially leading to a higher rate of aggregation.[24] If you are observing concentration-dependent aggregation, you may need to work with more dilute suspensions.
Q5: What is the role of cholesterol in stabilizing POPA liposomes?
Cholesterol can be incorporated into the lipid bilayer to increase its rigidity and reduce permeability.[12][13][15][25] It acts as a "buffer" for membrane fluidity, preventing the bilayer from becoming too rigid at low temperatures or too fluid at high temperatures, thereby enhancing overall stability.[12]
IV. Experimental Protocols & Data
Protocol 1: Preparation of Stable POPA Liposomes by Extrusion
-
Lipid Film Hydration:
-
Dissolve POPA and any other lipids in chloroform/methanol (2:1 v/v) in a round-bottom flask.[19][26][27]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.[28]
-
Hydrate the lipid film with your chosen buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.[19][28] This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
Data Summary: Factors Influencing POPA Liposome Stability
| Parameter | Recommendation | Rationale |
| pH | 7.4 | Maximizes negative surface charge, enhancing electrostatic repulsion.[1][2] |
| Ionic Strength | < 150 mM Monovalent Salt | Prevents charge screening and subsequent aggregation.[3] |
| Divalent Cations | Avoid or chelate (e.g., 0.1 mM EDTA) | Divalent cations can bridge anionic liposomes, causing aggregation.[4] |
| Storage Temperature | 4-8°C | Minimizes lipid hydrolysis and maintains bilayer integrity.[6][7] Do not freeze.[6][8] |
| Stabilizing Agents | Cholesterol, PEGylated lipids | Cholesterol enhances membrane rigidity[12][13][15]; PEGylation provides steric hindrance. |
Visualizing the Process: Workflow and Mechanisms
Caption: Workflow for preparing stable POPA liposomes.
Caption: Influence of pH on POPA liposome stability.
V. References
-
Influence of lipid composition and ionic strength on the physical stability of liposomes. PubMed.
-
Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. NSF Public Access Repository.
-
Temperature-dependent aggregation of pH-sensitive phosphatidyl ethanolamine-oleic acid-cholesterol liposomes as measured by fluorescent spectroscopy. PubMed.
-
The Science Behind Liposome Formation and Stability: A Comprehensive Review. Comprehensive Review.
-
Effect on the Liposome Morphology of DOPS in Ionic Solution. JSciMed Central.
-
The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Taylor & Francis Online.
-
Ion-Mediated Structural Discontinuities in Phospholipid Vesicles. PMC - PubMed Central.
-
Effect of Ions on the Organization of Phosphatidylcholine/Phosphatidic Acid Bilayers. NIH.
-
Effects of lipid concentration on liposome size (A) and dispersity (B). ResearchGate.
-
Liposome bilayer stability: emphasis on cholesterol and its alternatives. Bohrium.
-
Stability of liposomes on long term storage. PubMed.
-
pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine. PubMed.
-
Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir - ACS Publications.
-
Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion. Pharm Res.
-
Ultrasonic Liposome Preparation. Hielscher Ultrasonics.
-
Stability behavior of liposomes during storage after predetermined time intervals. ResearchGate.
-
Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. PMC - NIH.
-
Influence of pH on liposome stability. ResearchGate.
-
Sonication-Based Basic Protocol for Liposome Synthesis. Request PDF - ResearchGate.
-
REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Marcel Dekker, Inc.
-
Liposomes via Reverse-Phase Evaporation Method using Sonication. Hielscher Ultrasonics.
-
General preparation of liposomes using probe-tip sonication. Protocols.io.
-
Nano sizing liposomes by extrusion technique and its application. ijrti.
-
Phosphatidylinositol Stabilizes Fluid-Phase Liposomes Loaded with a Melphalan Lipophilic Prodrug. PMC - NIH.
-
Coating Materials to Increase the Stability of Liposomes. PMC - NIH.
-
Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC - NIH.
-
The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. MDPI.
-
Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. NIH.
-
Liposome Preparation. Echelon Biosciences.
-
Liposome's Structure and Extrusion: Introduction, Method, and Application. Creative Biostructure.
-
Extrusion techniques for producing liposomes. Google Patents.
-
pH-Sensitive Liposomes with Embedded 3-(isobutylamino)cholan-24-oic Acid: What Is the Possible Mechanism of Fast Cargo Release?. MDPI.
-
The Effects of Liposome Composition and Temperature on the Stability of Liposomes and the Interaction of Liposomes with Human Neutrophils. Science Alert.
-
The influence of temperature, cholesterol content and pH on liposome stability. PDF.
-
Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. MDPI.
-
Application Notes and Protocols for Preparing Liposomes with 2,3-Bis(hexadecyloxy)propan-1-ol. Benchchem.
-
Temperature and Electrolyte Dependence of Liposome Aggregation Caused by Nanoparticle Binding. Request PDF - ResearchGate.
-
The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. MDPI.
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. NIH.
-
How to Prepare Liposomes? - Liposome Preparation Guide. BOC Sciences - YouTube.
-
Temperature-sensitive polymers to promote heat-triggered drug release from liposomes. RWTH Publications.
-
Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. ResearchGate.
-
Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. PMC - PubMed Central.
-
Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research.
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- 4. Effect of Ions on the Organization of Phosphatidylcholine/Phosphatidic Acid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-dependent aggregation of pH-sensitive phosphatidyl ethanolamine-oleic acid-cholesterol liposomes as measured by fluorescent spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
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- 24. researchgate.net [researchgate.net]
- 25. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hielscher.com [hielscher.com]
- 27. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
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- 30. CA1264668A - Extrusion techniques for producing liposomes - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Mass Spectrometry of POPA (Palmitoyl-oleoyl-phosphatidic acid)
Welcome to the technical support center for the mass spectrometry analysis of Palmitoyl-oleoyl-phosphatidic acid (POPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this specific phosphatidic acid. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your analytical workflows.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Question: I am seeing low recovery of POPA from my biological samples. What could be the cause and how can I improve it?
Answer: Low recovery of POPA is often related to the extraction method. Phosphatidic acids are acidic phospholipids and can be challenging to extract efficiently with standard protocols like the Bligh & Dyer or Folch methods.
-
Expertise & Experience: The phosphate headgroup of POPA is negatively charged at neutral pH, which can lead to its retention in the aqueous phase during liquid-liquid extraction. To counteract this, it is advisable to acidify the extraction solvent system. The addition of a small amount of a strong acid, such as hydrochloric acid (HCl), to the extraction solvent neutralizes the charge on the phosphate group, thereby increasing its partitioning into the organic phase.[1]
-
Trustworthiness: A modified Bligh & Dyer extraction incorporating 0.1 M HCl has been shown to significantly increase the recovery of phosphatidic acid species.[1] However, it is crucial to avoid strong acids if you are analyzing for cyclic phosphatidic acids, as this can lead to the artificial formation of these species.[2]
Experimental Protocol: Acidified Bligh & Dyer Extraction for POPA
-
Homogenization: Homogenize your sample (e.g., cell pellet, tissue homogenate) in a mixture of chloroform:methanol (1:2, v/v).
-
Acidification: Add 0.1 M HCl to the mixture.
-
Phase Separation: Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the sample to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with your LC-MS system (e.g., methanol:chloroform 1:1, v/v).
Liquid Chromatography & Mass Spectrometry (LC-MS) Analysis
Question: I am observing poor peak shape and inconsistent retention times for POPA in my LC-MS analysis. How can I troubleshoot this?
Answer: Poor chromatography for POPA can stem from several factors, including the choice of column, mobile phase, and potential interactions with the analytical hardware.
-
Expertise & Experience: For the separation of phospholipids like POPA, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed.[1][3]
-
Reversed-phase LC: Separates lipids based on their hydrophobicity, primarily determined by the length and degree of unsaturation of the fatty acyl chains. A C18 column is a common choice.[1]
-
HILIC: Separates lipids based on the polarity of their headgroups. This can be advantageous for separating different phospholipid classes.
-
-
Trustworthiness: Inconsistent retention times can be a sign of column degradation, improper column equilibration, or issues with the LC system, such as leaks or pump malfunctions.[4][5] Poor peak shape, such as tailing, for an acidic lipid like POPA can sometimes be improved by the addition of a weak acid modifier to the mobile phase, like formic acid or acetic acid, to ensure consistent protonation of the analyte.
Troubleshooting Workflow for Poor Chromatography
Caption: A logical workflow for troubleshooting common chromatographic issues with POPA analysis.
Question: I am struggling with low signal intensity for POPA. What are the likely causes and how can I enhance the signal?
Answer: Low signal intensity for POPA in mass spectrometry is a common issue that can be attributed to several factors, including inefficient ionization, ion suppression, and incorrect instrument settings.[6][7]
-
Expertise & Experience:
-
Ionization Mode: For acidic phospholipids like POPA, negative ion electrospray ionization (ESI) is generally preferred as the phosphate group is readily deprotonated, leading to the formation of [M-H]⁻ ions.[8]
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with POPA for ionization, leading to a suppressed signal.[8][9][10][11][12] This is a significant challenge in the analysis of complex biological samples.[9][11] Phospholipids themselves are known to cause significant ion suppression.[9][13]
-
In-source Fragmentation: POPA might be fragmenting in the ion source before it reaches the mass analyzer.[7][14][15][16] This can lead to a decrease in the abundance of the precursor ion.
-
-
Trustworthiness: To mitigate these issues, consider the following:
-
Optimize Ion Source Parameters: Systematically tune the ion source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the signal for a POPA standard.[6]
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or phospholipid removal plates to reduce matrix components that cause ion suppression.[13]
-
Chromatographic Separation: Ensure that POPA is chromatographically resolved from major interfering species.
-
Reduce In-source Fragmentation: Lowering the cone voltage or fragmentor voltage can often reduce the extent of in-source fragmentation.[14]
-
Table 1: Suggested Starting Parameters for POPA Analysis by LC-ESI-MS
| Parameter | Suggested Setting | Rationale |
| Ionization Mode | Negative ESI | Promotes the formation of [M-H]⁻ for acidic phospholipids.[8] |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for stable spray and maximum signal. |
| Cone/Fragmentor Voltage | 30 - 50 V | Start with lower values to minimize in-source fragmentation.[14] |
| Drying Gas Temperature | 250 - 350 °C | Optimize for efficient desolvation without thermal degradation. |
| Drying Gas Flow | 8 - 12 L/min | Adjust for stable spray and optimal desolvation. |
| Nebulizer Pressure | 30 - 50 psi | Affects droplet size and ionization efficiency. |
Data Interpretation & Fragmentation
Question: I am observing multiple peaks in my mass spectrum for POPA, even after injecting a pure standard. What are these additional peaks?
Answer: The presence of multiple peaks for a single analyte like POPA is often due to the formation of adducts or in-source fragmentation.
-
Expertise & Experience:
-
Adduct Formation: In ESI, it is common for analytes to form adducts with cations present in the mobile phase or from the sample matrix.[17][18] For POPA in negative ion mode, you might observe adducts with formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ if these are present in your mobile phase. In positive ion mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are very common.[5][19][20]
-
In-source Fragmentation: As mentioned earlier, POPA can fragment in the ion source, leading to the appearance of fragment ions in your full scan spectrum.[7][15][16]
-
-
Trustworthiness: To identify these peaks, you can:
-
Calculate Mass Differences: Look for mass differences corresponding to common adducts (e.g., +22 Da for Na⁺, +38 Da for K⁺ in positive mode; +45 Da for formate in negative mode).
-
Tandem MS (MS/MS): Isolate the precursor ion of interest and fragment it to confirm its identity. Adducts will typically show a neutral loss of the adducted molecule upon fragmentation.
-
Question: What is the expected MS/MS fragmentation pattern for POPA?
Answer: Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of POPA. In negative ion mode, the fragmentation of the [M-H]⁻ precursor ion of POPA (m/z 673.5) will typically yield the following characteristic product ions:
-
Expertise & Experience: The most common fragmentation pathway for glycerophospholipids involves the neutral loss of the fatty acyl chains. For POPA (16:0/18:1), you can expect to see:
-
Loss of Palmitic acid (16:0): A fragment ion corresponding to the loss of the palmitic acid chain.
-
Loss of Oleic acid (18:1): A fragment ion corresponding to the loss of the oleic acid chain.
-
Fatty Acyl Anions: Product ions corresponding to the deprotonated fatty acids themselves (palmitate at m/z 255.2 and oleate at m/z 281.2). The relative intensity of these ions can sometimes provide information about the position of the fatty acids on the glycerol backbone.
-
-
Trustworthiness: The fragmentation of phosphatidylethanolamine (PEth) 16:0/18:1, a structurally related phospholipid, shows major fragments corresponding to the fatty acid chains (m/z 255.5 for 16:0 and m/z 281.5 for 18:1).[21] A similar pattern is expected for POPA.
Diagram of Expected POPA Fragmentation
Caption: Expected major fragmentation pathways for POPA in negative ion mode MS/MS.
Concluding Remarks
The successful mass spectrometric analysis of POPA requires a systematic approach to troubleshooting, from sample preparation to data interpretation. By understanding the underlying chemical principles of ionization, fragmentation, and potential sources of interference, researchers can develop robust and reliable analytical methods. This guide provides a foundation for addressing common challenges, and it is recommended to always start with a thorough understanding of your instrumentation and the specific properties of your analyte of interest.
References
- Gnann, H., et al. (2007). Molecular Species of the Alcohol Biomarker Phosphatidylethanol in Human Blood Measured by LC-MS. Ovid.
- Miki, Y., et al. (2018). Quantitative determination of cyclic phosphatidic acid and its carba analog in mouse organs and plasma using LC-MS/MS.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog.
- LIPID MAPS. (n.d.).
- Shan, L., et al. (2008). Quantitative determination of cyclic phosphatidic acid in human serum by LC/ESI/MS/MS.
- Sigma-Aldrich. (n.d.).
- Gu, J., Hiraga, T., & Wada, Y. (1994). Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation. Biological Mass Spectrometry, 23(4), 212-217.
- Li, H., et al. (2021). Structural Characterization of Membrane Proteins and Their Complexes with Lipids by Native Top-Down Mass Spectrometry. eScholarship.org.
- Hsu, F. F., & Turk, J. (2009). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(10), 1856-1867.
- Wang, J., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519.
- Tong, X. Q., et al. (2006). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. Rapid Communications in Mass Spectrometry, 20(19), 2863-2870.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
- Klein, R. A. (1971). Mass spectrometry of the phosphatidylcholines: dipalmitoyl, dioleoyl, and stearoyl-oleoyl glycerylphosphorylcholines. Journal of Lipid Research, 12(1), 123-131.
- Sun, G., et al. (2017). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. Analytical and Bioanalytical Chemistry, 409(28), 6653-6663.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Analysis.
- BenchChem. (n.d.). Troubleshooting low signal intensity in mass spectrometry of polymethoxyflavonoids. BenchChem.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia.
- ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
- Yagishita, S., et al. (2018). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of Lipid Research, 59(10), 1996-2003.
- Chemical Science. (2023). Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins. Chemical Science.
- ResearchGate. (n.d.). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific Blog.
- Chen, C. S., et al. (2013). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of the American Society for Mass Spectrometry, 24(10), 1547-1560.
- ResearchGate. (n.d.). Impact of Multiple S-Palmitoylation on Peptide Ionization and Fragmentation in Mass Spectrometry.
- Trebosc, J., et al. (2023).
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.
- Environmental Science & Technology. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology.
- ResearchGate. (n.d.). MS/MS spectrum and structure of PC(16:0/18:1). The ion at m/z 86 is a....
- Klein, D. R., et al. (2015). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1878-1881.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog.
- Fiehn Lab. (n.d.).
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies.
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711.
- Human Metabolome Database. (n.d.). Showing metabocard for PA(16:0/18:1(9Z)) (HMDB0007859).
- Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894.
- Klein, R. A. (1971). Mass spectrometry of the phosphatidyl amino alcohols: detection of molecular species and use of low voltage spectra and metastable scanning in the elucidation of structure. Journal of Lipid Research, 12(6), 628-634.
- Serban, R., et al. (2021). Observation of Intact and Proteolytically Cleaved Amyloid-Beta (1–40)-Oleuropein Noncovalent Complex at Neutral pH by Mass Spectrometry. Molecules, 26(11), 3223.
- ResearchGate. (n.d.). Overcoming the Instability of Gaseous Peptide Phosphate Ester Groups by Dimetal Protection.
Sources
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Technical Support Center: NMR Analysis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the Nuclear Magnetic Resonance (NMR) analysis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a crucial acidic phospholipid in cell signaling and membrane structure. As a phosphatidic acid, POPA presents unique challenges in NMR due to its physicochemical properties. This center provides field-proven insights and solutions to common artifacts and experimental hurdles.
Troubleshooting Guide: From Broad Peaks to Inconsistent Shifts
This section addresses specific, common problems encountered during the NMR analysis of POPA. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Q1: Why are the peaks in my ¹H or ³¹P NMR spectrum of POPA broad, poorly resolved, or distorted?
This is the most frequent issue encountered with phospholipids and typically points to molecular aggregation or instrumental factors.
A1: Underlying Causes & Solutions
Broad signals in NMR spectra of lipids are often a result of restricted molecular mobility.[1] When POPA molecules aggregate to form micelles, vesicles, or other large structures in solution, their tumbling rate slows down dramatically, leading to significant line broadening.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Step-by-Step Protocol to Overcome Aggregation:
-
Optimize the Solvent System: Standard deuterated chloroform (CDCl₃) is often insufficient to prevent aggregation of amphiphilic molecules like POPA.[2] A common and effective solution is to use a mixed solvent system that can disrupt these aggregates. A well-regarded system for phospholipids is a mixture of chloroform, methanol, and an aqueous component.[4][5]
-
Protocol: Prepare a stock solution of 0.2 M EDTA in D₂O, adjusted to a slightly basic pH (~7.5-8.0) with cesium hydroxide (CsOH). A final solvent mixture of CDCl₃:CD₃OD:(D₂O/EDTA/CsOH) in a ratio around 50:40:10 (v/v/v) often yields sharp signals.[1] The cesium counterion is particularly effective at preventing line broadening.[5]
-
-
Reduce Sample Concentration: High concentrations promote aggregation.[6] If you observe broadening, try diluting your sample. While this reduces signal-to-noise, it is often a necessary trade-off for resolution. Optimal concentrations are typically in the range of 1-10 mM.
-
Adjust Temperature: Increasing the acquisition temperature can decrease the solvent viscosity and increase molecular tumbling, leading to sharper lines.[7][8] However, be aware that temperature also affects the chemical shift of the phosphate group.[7]
-
Check for Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause significant line broadening. This is a common issue if glassware is not scrupulously clean or if reagents are of low quality. The addition of a chelating agent like EDTA to the solvent system helps sequester these ions.[1][5]
Q2: The chemical shift of my ³¹P signal is not reproducible between experiments. What is the cause?
The chemical environment of the phosphorus nucleus in POPA is highly sensitive, making its chemical shift a powerful probe but also a source of variability if not controlled.
A2: The Critical Role of pH
The ³¹P chemical shift of phosphatidic acid is exceptionally dependent on the protonation state of the phosphate headgroup.[7][9] The pKa of the phosphate monoester is in the physiological range, meaning small fluctuations in sample pH can cause significant and unpredictable shifts in the resonance position.
| pH Value | Effect on POPA Phosphate Group | Expected ³¹P Chemical Shift Change |
| Acidic (pH < 6) | Fully protonated (RO-PO₃H₂) | Signal shifts upfield (lower ppm value). |
| Neutral (pH ~7-8) | Partially deprotonated (RO-PO₃H⁻) | Signal is in an intermediate position. |
| Basic (pH > 9) | Fully deprotonated (RO-PO₃²⁻) | Signal shifts significantly downfield (higher ppm value).[9] |
| Table 1: Influence of pH on the ³¹P Chemical Shift of Phosphatidic Acid. |
Protocol for Reproducible Chemical Shifts:
-
Control the pH: Do not assume the pH of your sample is stable. The best practice is to control it directly within the NMR tube.
-
Method: As described in the solvent system above, use an aqueous component (e.g., D₂O with EDTA) and adjust its pH to a consistent value before adding it to the organic solvents. A pH of ~8.0 is often used to ensure the phosphate is in its fully deprotonated state, minimizing shift variability.[10] Use a base with a large cation like CsOH for the adjustment.[5]
-
-
Maintain Constant Temperature: The ³¹P chemical shift of phosphatidic acid also has a significant temperature coefficient.[7][9] Ensure that all comparative experiments are run at the same, well-calibrated temperature.
-
Use an Internal Standard: For absolute referencing, include a stable, non-reactive phosphorus-containing compound as an internal standard. Triphenyl phosphate (TPP) or tributyl phosphate (TBP) are common choices, as their signals appear in a region of the spectrum that is typically free of phospholipid resonances.[11][12]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding experimental design for POPA analysis.
Q1: How should I prepare my POPA sample for NMR to ensure high-quality data?
Proper sample preparation is paramount and prevents many of the issues discussed above.
A1: A robust sample preparation workflow is the foundation of a successful experiment.
Caption: Recommended workflow for POPA NMR sample preparation.
Q2: How can I obtain accurate quantitative data from my ³¹P NMR spectrum?
Quantitative ³¹P NMR is a powerful tool, but it requires specific acquisition parameters to be accurate. The signal area must be directly proportional to the number of nuclei.[1][8]
A2: Two main factors disrupt this proportionality: the Nuclear Overhauser Effect (NOE) and incomplete T₁ relaxation.
Protocol for Quantitative ³¹P NMR:
-
Suppress the NOE: During standard proton-decoupled ³¹P experiments, an NOE can unpredictably enhance the signal intensity of different phosphorus nuclei to varying degrees, making integration unreliable.[13][14]
-
Solution: Use inverse-gated decoupling . In this pulse sequence, the proton decoupler is turned on only during the acquisition of the signal and is turned off during the relaxation delay. This eliminates the NOE while still providing a simple, decoupled spectrum.
-
-
Ensure Full Relaxation: The longitudinal relaxation time (T₁) for ³¹P nuclei can be long. If the time between pulses (the relaxation delay, D1) is too short, nuclei will not have fully returned to their equilibrium state, leading to signal saturation and inaccurate integrals.[13]
-
Solution: Set the relaxation delay (D1) to be at least 5 times the longest T₁ value of any phosphorus signal in your sample. For phospholipids, T₁ values can be several seconds. A D1 of 10-15 seconds is often a safe starting point.
-
-
Consider a Relaxation Agent (with caution): To shorten the required relaxation delay and speed up the experiment, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (~10 mM).[12] This drastically reduces T₁ values. However, it will also cause some line broadening, so there is a trade-off between speed and resolution.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Inverse-gated ¹H decoupling | Suppresses NOE for accurate integration.[13] |
| Relaxation Delay (D1) | ≥ 5 x Longest T₁ (typically 10-15 s) | Ensures complete relaxation of all nuclei before the next pulse. |
| Acquisition Time (AQ) | ~1-2 seconds | Sufficient to capture the full decay of the signal. |
| Number of Scans (NS) | Variable (e.g., 128 to 1024) | Dependent on sample concentration; chosen to achieve adequate signal-to-noise. |
| Table 2: Key Acquisition Parameters for Quantitative ³¹P NMR of POPA. |
References
-
Lutz, N. W., & Cozzone, P. J. (2007). Effect of temperature and pH on 31P nuclear magnetic resonances of phospholipids in cholate micelles. Chemistry and Physics of Lipids, 150(2), 176–185. [Link]
-
Lutz, N. W., et al. (2013). Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Analytical and Bioanalytical Chemistry, 405(2-3), 1149-1159. [Link]
-
Request PDF: Effect of temperature and pH on 31P nuclear magnetic resonances of phospholipids in cholate micelles. (n.d.). ResearchGate. [Link]
-
Schiller, J., et al. (2007). 31P NMR Spectroscopy of Phospholipids: From Micelles to Membranes. Current Analytical Chemistry, 3(4), 283-301. [Link]
-
Gulliarme, D., & Godejohann, M. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. Analytical Chemistry, 91(4), 2698–2704. [Link]
-
Powell, G. L., & Morrow, M. R. (1995). A solvent system for the high-resolution proton nuclear magnetic resonance spectroscopy of membrane lipids. Analytical Biochemistry, 226(1), 127-131. [Link]
-
Metz, K. R., & Dunphy, L. K. (1996). Absolute Quantitation of Tissue Phospholipids Using 31P NMR Spectroscopy. Journal of Lipid Research, 37(10), 2251-2265. [Link]
-
Chen, D.-W., et al. (2025). Use of Nuclear Magnetic Resonance Spectroscopy to Identify Phospholipids in Food: A Brief Review. Journal of Food Composition and Analysis, 140, 107268. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
NMR Service. (n.d.). 31 Phosphorus NMR. University of Ottawa. [Link]
-
Hanna, R., et al. (2011). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 67(35), 6563–6568. [Link]
-
Arouri, A., & Mouritsen, O. G. (2006). An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. Molecules, 11(5), 334–344. [Link]
-
Edzes, H. T., et al. (1992). Analysis of phospholipids in brain tissue by 31P NMR at different compositions of the solvent system chloroform-methanol-water. Magnetic Resonance in Medicine, 26(1), 46-59. [Link]
-
Wang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5821. [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]
-
Meneses, P., & Glonek, T. (1988). High resolution 31P NMR of extracted phospholipids. Journal of Lipid Research, 29(5), 679-689. [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Steelyard Analytics, Inc. (2019, May 24). Analysis of Phospholipids by NMR-Spectroscopy. [Link]
-
Arouri, A., & Welz, R. (2006). An improved NMR study of liposomes using 1-palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as model. Molecules (Basel, Switzerland), 11(5), 334–344. [Link]
-
Balaram, P., et al. (1982). Aggregation of apolar peptides in organic solvents. Concentration dependence of 1H-nmr parameters for peptide NH groups in 310 helical decapeptide fragment of suzukacillin. Biopolymers, 21(6), 1241-1255. [Link]
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Clark, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 819-825. [Link]
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Bruker BioSpin. (2009). NMR CASE Troubleshooting Guide. [Link]
-
Pardi, A., et al. (2022). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 144(45), 20914–20922. [Link]
-
Mouritsen, O. G., & Arouri, A. (2006). An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. OUCI. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Ueda, K., et al. (2019). 1H NMR data of 1,2-dipalmitoyl-sn-glycero-3-phospholipids and their helical conformational properties in solution states. ResearchGate. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? [Link]
-
Lee, J., et al. (2022). Identification of interaction partners using protein aggregation and NMR spectroscopy. BMB Reports, 55(9), 431–436. [Link]
-
Chen, S.-A., et al. (2009). Aggregation of conjugated polymers in aromatic solvent. Langmuir, 25(3), 1667-1674. [Link]
-
UCSD NMR Facility. (n.d.). Trouble Shooting Page. [Link]
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Technical Support Center: Prevention and Analysis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) Oxidation
Welcome to the technical support guide for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing, identifying, and quantifying the oxidation of POPA. Adherence to these protocols is critical for ensuring the stability and reliability of your experimental systems, from liposome formulation to cell signaling studies.
Introduction: The Inherent Instability of Unsaturated Phospholipids
This compound (POPA) is a crucial anionic phospholipid in cellular signaling and membrane structure.[1] Its structure, containing a monounsaturated oleic acid at the sn-2 position, makes it a prime target for lipid peroxidation.[1][2] This process, a free-radical chain reaction, can significantly alter the physicochemical properties of POPA, leading to compromised membrane integrity, formation of reactive aldehydes, and ultimately, confounding experimental results.[3][4][5][6] Understanding and mitigating this oxidative degradation is paramount for reproducible and accurate research.
This guide provides a comprehensive overview of best practices for handling and storing POPA, validated methods for detecting oxidation, and troubleshooting advice for common issues.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered during the handling and use of POPA.
Q1: My POPA solution has turned a yellowish color. Is it still usable?
A yellowish tint is a common visual indicator of advanced lipid oxidation. The color change is often due to the formation of secondary oxidation products. It is strongly advised not to use discolored solutions for experiments where lipid integrity is critical. We recommend quantifying the level of oxidation using the methods outlined in Part 2 of this guide to make an informed decision.
Q2: I stored my POPA as a dry powder at -20°C, but it has become gummy and difficult to handle. What happened?
Unsaturated lipids like POPA are highly hygroscopic in powder form.[7] Exposure to even small amounts of moisture from the air upon opening the container can cause the powder to absorb water, leading to a gummy consistency. This moisture can also accelerate hydrolysis and oxidation. To prevent this, it is best practice to dissolve the entire vial of powdered POPA in a suitable organic solvent, such as chloroform, immediately upon receipt and store it as a solution under an inert atmosphere.
Q3: Can I use plastic tubes or pipette tips when handling POPA in an organic solvent?
No. Organic solvents can leach plasticizers and other impurities from polymer-based labware (e.g., polypropylene, polystyrene). These contaminants can interfere with your experiments and may even catalyze lipid oxidation. Always use glass, stainless steel, or Teflon-lined containers and syringes for handling and storing POPA solutions in organic solvents.
Q4: I suspect my POPA is oxidized. What is the quickest way to check?
For a rapid assessment, the Peroxide Value (PV) assay is a good initial screening tool to measure primary oxidation products (hydroperoxides). A detailed protocol for a microplate-based PV assay is provided in Part 2. However, for more sensitive and specific detection of various oxidation products, we recommend using an HPLC-MS-based method.
Q5: What are the key drivers of POPA oxidation in my experiments?
The primary drivers of lipid oxidation are:
-
Oxygen: The presence of molecular oxygen is essential for the propagation of the free-radical chain reaction.
-
Light: UV and visible light can generate free radicals, initiating the oxidation process.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
Transition Metals: Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of reactive oxygen species.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Oxidized POPA may be present, leading to altered signaling or cytotoxicity. | 1. Verify the quality of your POPA stock using one of the analytical methods in Part 2.2. Prepare fresh POPA solutions from a new, unopened vial.3. Ensure proper storage and handling procedures are followed. |
| Liposome preparations are unstable or show particle size changes over time | Oxidation of POPA can alter membrane packing and fluidity, leading to aggregation or fusion. | 1. Use high-purity, non-oxidized POPA.2. Incorporate a lipophilic antioxidant, such as α-tocopherol, into your liposome formulation.3. Prepare liposomes in degassed buffers. |
| High background signal in fluorescence-based assays | Aldehydic secondary oxidation products can be fluorescent or can react with assay components. | 1. Confirm POPA integrity with a TBARS assay (measures aldehydes) or HPLC-MS.2. Use freshly prepared POPA solutions for all experiments. |
Part 2: Prevention and Analysis Protocols
Protocol 2.1: Proper Storage and Handling of POPA
Adherence to these storage and handling protocols is the first and most critical step in preventing oxidation.
Materials:
-
POPA (as powder or in organic solvent)
-
High-purity chloroform or other suitable organic solvent
-
Glass vials with Teflon-lined caps
-
Argon or nitrogen gas with a gentle stream delivery system
-
Glass syringes or pipettes
Procedure:
-
For Powdered POPA:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Immediately dissolve the entire contents in an appropriate volume of high-purity organic solvent (e.g., chloroform) to a known concentration.
-
-
Solubilized POPA:
-
Aliquot the POPA solution into smaller, single-use glass vials with Teflon-lined caps. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the stock.
-
-
Inert Gas Overlay:
-
Before sealing each vial, gently flush the headspace with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.
-
-
Storage:
Workflow for Handling and Storage of POPA
Caption: Workflow for optimal preparation and storage of POPA.
Protocol 2.2: Quantification of Primary Oxidation Products (Peroxide Value)
This protocol is adapted from the International Dairy Federation standard method and modified for a microplate format.[8] It measures hydroperoxides, the primary products of lipid oxidation.
Materials:
-
POPA sample
-
Working Solvent: 2:1 (v/v) Methanol:Butanol
-
Ammonium thiocyanate solution (30% w/v)
-
Ferrous chloride solution (prepared by mixing equal volumes of 0.132 M BaCl₂ and 0.144 M FeSO₄, then adding 1 ml of 10 N HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Add 10 µL of your POPA sample (or a blank/standard) to a microplate well.
-
Add 200 µL of the working solvent and mix thoroughly.
-
Add 15 µL of ammonium thiocyanate solution and mix.
-
Initiate the reaction by adding 15 µL of ferrous chloride solution and mix immediately.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Read the absorbance at 510 nm.
-
Quantify the peroxide value against a standard curve prepared with ferric chloride.
Protocol 2.3: Quantification of Secondary Oxidation Products (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA) and other reactive aldehydes, which are secondary products of lipid peroxidation.[9][10][11][12]
Materials:
-
POPA sample (e.g., in liposome suspension)
-
TBA reagent (0.375% w/v thiobarbituric acid, 15% w/v trichloroacetic acid in 0.25 N HCl)
-
Butylated hydroxytoluene (BHT)
-
Microcentrifuge tubes
-
Heating block or water bath at 95°C
-
Microplate reader for absorbance (532 nm) or fluorescence (Ex/Em = 530/550 nm)
Procedure:
-
Add 100 µL of your sample to a microcentrifuge tube.
-
Add 2 µL of BHT (to prevent further oxidation during the assay).
-
Add 200 µL of the TBA reagent and vortex.
-
Incubate the tubes at 95°C for 20 minutes.
-
Cool the tubes on ice for 5 minutes.
-
Centrifuge at 3,000 x g for 15 minutes to pellet any precipitate.
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.
-
Quantify the MDA concentration using a standard curve prepared with MDA.
Mechanism of Lipid Peroxidation
Caption: The free-radical chain reaction of lipid peroxidation.
Protocol 2.4: High-Sensitivity Analysis by HPLC-MS
For the most accurate and detailed analysis of POPA oxidation, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.[13][14][15][16][17] This technique can separate and identify specific oxidized phospholipid species.
General Approach:
-
Lipid Extraction: Extract lipids from your sample using a standard method such as Bligh-Dyer or Folch extraction.
-
Chromatographic Separation: Use a reversed-phase C18 or C8 column. Oxidized phospholipids are more polar than their non-oxidized counterparts and will typically elute earlier.[13][14] A gradient elution with solvents such as methanol, acetonitrile, and water with additives like formic acid or ammonium formate is commonly employed.
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive detection.
-
In positive ion mode, look for the characteristic phosphocholine headgroup fragment at m/z 184 (if analyzing a phosphatidylcholine for comparison) or other specific fragments.
-
In negative ion mode, monitor for the precursor ion of the fatty acyl chains to identify modifications.
-
Perform targeted analysis by looking for the expected mass-to-charge ratio (m/z) of POPA and its potential oxidation products (e.g., POPA + 16 Da for a hydroxyl group, POPA + 32 Da for a hydroperoxide).
-
Part 3: Antioxidant Strategies
Incorporating antioxidants can be an effective strategy to prolong the stability of POPA, particularly in experimental systems like liposomes or oil-in-water emulsions.
| Antioxidant Type | Example | Mechanism of Action | Application Notes |
| Chain-Breaking (Lipophilic) | α-Tocopherol (Vitamin E) | Donates a hydrogen atom to peroxyl radicals, terminating the propagation cycle.[3] | Ideal for incorporation into lipid bilayers (e.g., liposomes) or when POPA is in an organic phase. |
| Chain-Breaking (Hydrophilic) | Ascorbic Acid (Vitamin C) | Scavenges aqueous-phase radicals and can regenerate α-tocopherol.[18] | Useful for protecting POPA in aqueous dispersions or at the lipid-water interface. Often used synergistically with α-tocopherol. |
| Metal Chelators | Ethylenediaminetetraacetic acid (EDTA) | Binds metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing the initiation of lipid peroxidation. | Add to aqueous buffers used for preparing POPA suspensions or liposomes. |
References
-
Determination of Peroxide Value (PV) of lipid. (n.d.). Retrieved from [Link]
- Spickett, C. M., Dever, G., & Pitt, A. R. (2001). Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray MS. Biochemical Journal, 355(Pt 2), 489–497.
- Michel, K., et al. (2021). Effects of Natural Antioxidants on Phospholipid and Ceramide Profiles of 3D-Cultured Skin Fibroblasts Exposed to UVA or UVB Radiation. International Journal of Molecular Sciences, 22(11), 5895.
- Lordan, R., Redfern, S., & Tsoupras, A. B. (2020). Role of Individual Phospholipids as Antioxidants. Marine Drugs, 18(4), 194.
- Spickett, C. M., Dever, G., & Pitt, A. R. (2001). Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electroscopy MS. Biochemical Journal, 355(2), 489-497.
- Shantha, N. C., & Decker, E. A. (1994). A novel colorimetric microplate assay for the determination of peroxide value.
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylglycerol sodium salt, Phosphatidylglycerol component (ab143959). (n.d.). Abcam Japan. Retrieved from [Link]
-
Effect of storage conditions on TBARS formed in liposomal formulations... (n.d.). ResearchGate. Retrieved from [Link]
-
Simple Method for Measuring the Peroxide Value in a Colored Lipid. (n.d.). ResearchGate. Retrieved from [Link]
-
TBARS (Lipid Peroxidation) Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
Lipid Peroxidation (TBARS) in Biological Samples. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- Spickett, C. M. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine, 51(10), 1709-1725.
- Unterwurzacher, I., et al. (2015). Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. Molecules, 20(4), 6637-6655.
- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. (2017). Journal of Visualized Experiments, (130), 56733.
- The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. (2021). Pharmaceutics, 13(2), 268.
- Increasing the Power of Polyphenols through Nanoencapsulation for Adjuvant Therapy against Cardiovascular Diseases. (2022). International Journal of Molecular Sciences, 23(23), 15215.
- Liposomal Antioxidants for Protection against Oxidant-Induced Damage. (2014). Oxidative Medicine and Cellular Longevity, 2014, 174013.
-
Lipid peroxidation. (2014, November 7). YouTube. Retrieved from [Link]
-
Lipid peroxidation. (n.d.). Wikipedia. Retrieved from [Link]
- Oxidation of polyunsaturated fatty acids to produce lipid mediators. (2020). Essays in Biochemistry, 64(3), 445–462.
-
Peroxide Value Calculation in Oils. (n.d.). Scribd. Retrieved from [Link]
- Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. (2015). Molecules, 20(4), 6637-6655.
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-). (n.d.). PubChem. Retrieved from [Link]
-
Definition of Lipid Peroxidation and it's Stages (Initiation, Propagation, Termination). (2024, October 23). YouTube. Retrieved from [Link]
- Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. (2014). Oxidative Medicine and Cellular Longevity, 2014, 360438.
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Technical Support Center: Optimizing POPA-Mediated Delivery
Welcome to the technical support resource for the Pulse-Optimized Pore-forming Agent (POPA) delivery system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of delivering cargo molecules into cells using POPA technology. As Senior Application Scientists, we have compiled this information based on established principles of cell permeabilization and extensive field experience to ensure your experiments are a success.
Principle of POPA Delivery
POPA technology is a novel method that utilizes a synergistic approach to transiently permeabilize cell membranes for the intracellular delivery of a wide range of cargo, from small molecules to large plasmids. It combines the physical force of precisely controlled energy pulses with a proprietary pore-forming agent (the "Agent") that stabilizes membrane openings and facilitates cargo passage.
The process involves two key components: the POPA Pulse Generator and the POPA Reagent Kit. The generator delivers calibrated energy pulses (e.g., electrical or acoustic) that create initial instabilities in the cell membrane's lipid bilayer. Concurrently, the POPA Agent interacts with the membrane, lowering the energy barrier required for pore formation and temporarily stabilizing these pores to allow for efficient cargo uptake.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions about the POPA system.
Q1: What is the fundamental mechanism of POPA technology?
A1: POPA technology works by creating temporary, reversible pores in the cell membrane.[1] This is achieved by applying short, high-energy pulses that disrupt the lipid bilayer. The included POPA Agent, a proprietary formulation, localizes to these disruption sites, stabilizes the transient pores, and facilitates the entry of your cargo into the cytoplasm. This mechanism is analogous to well-established physical transfection methods like electroporation and sonoporation, which also rely on transient membrane disruption.[2][3]
Q2: Which cell types are compatible with the POPA system?
A2: The POPA system is designed to be versatile across a wide variety of cell types, including immortalized cell lines, primary cells, and stem cells, which are often considered difficult to transfect.[4][5] However, because every cell type has unique membrane characteristics, optimization of POPA parameters is critical for success.[4]
Q3: What types of cargo can be delivered using POPA?
A3: The system is compatible with a broad range of hydrophilic molecules that do not passively cross the cell membrane, including plasmid DNA, mRNA, siRNA, proteins, and small-molecule drugs.[6][7] The efficiency of delivery may vary based on the size and charge of the cargo molecule, requiring specific optimization.
Q4: How is POPA different from standard electroporation or lipofection?
A4: Unlike traditional electroporation, which relies solely on the strength of the electric field, the POPA system uses optimized pulses in synergy with the POPA Agent. This can allow for less intense energy application, which often translates to higher cell viability.[8] Compared to lipid-based reagents (lipofection), POPA is a physical delivery method, which can be more effective for certain cell types that are resistant to chemical transfection.[9]
Troubleshooting Guides
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low Delivery Efficiency
You've completed the POPA protocol, but analysis (e.g., flow cytometry for a fluorescent reporter) shows a low percentage of positive cells.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for troubleshooting low POPA delivery efficiency.
| Possible Cause | Recommended Solution & Explanation |
| Sub-optimal Pulse Parameters | Action: Perform a titration experiment by systematically varying the pulse voltage/power and duration.[4][10] Causality: The relationship between pulse intensity and membrane permeabilization is cell-type specific.[7] An insufficient pulse will not create pores, while an excessive pulse leads to irreversible damage and cell death. Finding the "sweet spot" is the most critical step for optimization.[11] |
| Incorrect Buffer Composition | Action: Always use the provided POPA-specific, low-conductivity buffer. Do not use standard culture media or PBS.[12] Causality: High-salt buffers (like PBS or media) are highly conductive.[12][13] During a pulse, this high conductivity can lead to an uncontrolled surge of current, generating excess heat and causing arcing, which kills cells and prevents effective delivery.[12][14] Low-conductivity buffers ensure the energy is focused on permeabilizing the cell membrane.[13] |
| Sub-optimal Cell State | Action: Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density (typically 70-90% confluency). Use cells with a low passage number. Causality: Cells under stress (e.g., overgrown, starved, or recently thawed) have compromised membranes and are less resilient to the POPA process.[14][15] Cell density affects the local environment and the effective energy delivered per cell. |
| Poor Cargo Quality or Quantity | Action: Verify the purity and integrity of your cargo. For plasmids, ensure an A260/280 ratio of ~1.8 and low endotoxin levels.[12][14] Check for degradation via gel electrophoresis.[16] Titrate the amount of cargo used. Causality: Contaminants like salts, ethanol, or endotoxins are toxic to cells and can interfere with the delivery process.[9][12] Nicked or degraded nucleic acids will not express correctly, even if delivered successfully.[14] Too much cargo can also be toxic.[14] |
Problem 2: High Cell Toxicity or Death
You have high delivery efficiency, but cell viability is unacceptably low 24-48 hours post-delivery.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for troubleshooting high cell toxicity after POPA.
| Possible Cause | Recommended Solution & Explanation |
| Pulse Parameters are too Harsh | Action: Systematically decrease the pulse voltage/power and/or duration by 10% increments.[12] Causality: While higher energy increases permeabilization, there is a threshold beyond which irreversible damage occurs, leading to apoptosis or necrosis.[8][17] The goal is reversible permeabilization. Reducing the pulse energy is the most direct way to improve cell viability.[12] |
| Delayed Post-Pulse Recovery | Action: Immediately after the pulse, transfer cells into a larger volume of pre-warmed, complete growth medium and move them to an incubator. Causality: The cell membrane needs time to reseal. Leaving cells in the low-salt POPA buffer for an extended period disrupts homeostasis and is detrimental.[12] Prompt transfer to a nutrient-rich recovery medium is crucial for membrane repair and survival. |
| POPA Agent Concentration Too High | Action: Perform a titration experiment to find the lowest effective concentration of the POPA Agent. Causality: While the POPA Agent is designed to be non-toxic, at excessive concentrations, its membrane-interacting properties can lead to cytotoxicity. Optimization is key to balancing efficiency and viability. |
| Sub-optimal Culture Conditions | Action: Do not include antibiotics in the culture medium for at least 24-48 hours after POPA delivery.[12][16] Ensure the recovery medium contains serum (unless your experiment requires serum-free conditions). Causality: Cells are under significant stress post-delivery. Antibiotics add another layer of metabolic stress. Serum contains growth factors and lipids that aid in cellular recovery and membrane repair.[18] |
Experimental Protocols
Protocol 1: Optimizing POPA Pulse Parameters
This protocol provides a framework for identifying the optimal balance between delivery efficiency and cell viability for your specific cell type.
Objective: To determine the ideal pulse voltage and duration.
Materials:
-
Healthy, log-phase cells
-
POPA Pulse Generator and consumables
-
POPA Reagent Kit (Agent and Buffer)
-
Reporter cargo (e.g., plasmid expressing GFP)
-
Flow cytometer
-
Viability dye (e.g., Propidium Iodide, Trypan Blue)
Methodology:
-
Preparation: Prepare a single-cell suspension at the recommended density (e.g., 5 x 10^6 cells/mL) in POPA buffer.
-
Aliquoting: Aliquot the cell suspension into separate tubes for each condition. Add your reporter cargo and the recommended starting concentration of POPA Agent to each tube.
-
Matrix Creation: Set up a matrix of conditions. It is often best to hold one parameter constant while varying the other. For example:
-
Part A (Voltage Titration): Keep pulse duration constant (e.g., 20 ms) and vary the voltage (e.g., 180V, 200V, 220V, 250V).
-
Part B (Duration Titration): Keep voltage constant (at the best value from Part A) and vary the pulse duration (e.g., 10ms, 20ms, 30ms).
-
-
Execution: Apply the POPA pulse for each condition according to the manufacturer's instructions. Include a "no pulse" control.
-
Recovery: Immediately after each pulse, transfer the cells to a well of a 12-well plate containing pre-warmed complete growth medium.
-
Incubation: Culture the cells for 24-48 hours to allow for reporter gene expression and for the toxic effects to manifest.
-
Analysis:
-
Interpretation: Plot efficiency (%) and viability (%) against the tested parameters. The optimal condition is the one that provides the highest delivery efficiency while maintaining high cell viability (ideally >80%).[11]
Example Data Summary Table:
| Voltage (V) | Pulse Duration (ms) | Efficiency (% GFP+) | Viability (%) |
| 180 | 20 | 35 | 95 |
| 200 | 20 | 75 | 91 |
| 220 | 20 | 81 | 82 |
| 250 | 20 | 83 | 55 |
In this example, 220V / 20ms provides the best balance of high efficiency and good viability.
Protocol 2: Assessing Cell Viability with Propidium Iodide (PI) Staining
Objective: To quantify cell death following POPA delivery using flow cytometry.
Methodology:
-
Cell Harvest: At 24 or 48 hours post-delivery, collect cells from each experimental condition (including a non-treated control). For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with 1X PBS to remove media components.
-
Staining: Resuspend the cell pellet in 100-200 µL of cold 1X PBS. Add Propidium Iodide (PI) to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate on ice, protected from light, for 5-15 minutes. Do not wash after this step.
-
Analysis: Analyze immediately on a flow cytometer. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, so it only stains dead cells with compromised membranes.[20]
-
Gating:
-
Use your unstained and untreated control to set the baseline fluorescence gates.
-
Quantify the percentage of cells that are PI-positive (dead) in each of your samples.
-
References
-
BTX Online. (2019, March 28). Improving Cell Viability During Transfection. [Link]
-
Lentacker, I., De Cock, I., Deckers, R., De Smedt, S. C., & Lentacker, C. (2014). Ultrasound-Mediated Drug Delivery: Sonoporation Mechanisms, Biophysics, and Critical Factors. BioMed Research International. [Link]
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Li, Y., Wan, Y., Liu, C., & Zhang, D. (2020). Sonoporation: Underlying Mechanisms and Applications in Cellular Regulation. ScienceOpen. [Link]
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Lauer, A., & Juckem, L. (2019). Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells. Methods in Molecular Biology. [Link]
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GenScript. DNA Transfection Troubleshooting. [Link]
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Sirsi, S. R., & Borden, M. A. (2014). Mechanisms of microbubble-facilitated sonoporation for drug and gene delivery. Journal of Controlled Release. [Link]
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Postema, M., & Gilja, O. H. (2011). Sonoporation: Concept and Mechanisms. Ultrasound in Medicine & Biology. [Link]
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Schultz, C. W., et al. (2021). Selecting the optimal parameters for sonoporation of pancreatic cancer in a pre-clinical model. Cancer Biology & Therapy. [Link]
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Patsnap Synapse. (2025, April 29). Troubleshooting Low Transfection Rates in Primary Cells. [Link]
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Ruzgys, P., et al. (2024). Effects of buffer composition and plasmid toxicity on electroporation-based non-viral gene delivery in mammalian cells using bursts of nanosecond and microsecond pulses. Bioelectrochemistry. [Link]
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Elmquist, A., & Langel, Ü. (2005). Cell-penetrating peptides: mechanisms and applications. Current Opinion in Pharmacology. [Link]
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Sherba, J. J., et al. (2020). The effects of electroporation buffer composition on cell viability and electro-transfection efficiency. Scientific Reports. [Link]
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Schultz, C. W., et al. (2021). Selecting the optimal parameters for sonoporation of pancreatic cancer in a pre-clinical model. PubMed. [Link]
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SignaGen Laboratories. Troubleshooting Tips. [Link]
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ResearchGate. Sonoporation mechanisms for therapeutic delivery. [Link]
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Henriques, S. T., & Castanho, M. A. (2011). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals. [Link]
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Lee, Y., et al. (2017). Optimization of ultrasound parameters for microbubble-nanoliposome complex-mediated delivery. Journal of Korean Medical Science. [Link]
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ResearchGate. Optimization of in vitro sonotransfection parameters. [Link]
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Sherba, J. J., et al. (2020). The effects of electroporation buffer composition on cell viability and electro-transfection efficiency. OUCI. [Link]
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Bio-Rad. Simple and Rapid Optimization With Maximum Transfection Efficiency and Cell Viability in Mammalian Cell Lines. [Link]
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Patsnap Eureka. (2025, August 21). Electroporation Buffer Composition: Ion Strength And Conductivity Tests. [Link]
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Luo, L., et al. (2013). [Optimization of acoustic parameters of microbubble-enhanced ultrasound sonoporation for augmenting tumor cell permeability in vivo]. Nan Fang Yi Ke Da Xue Xue Bao. [Link]
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BTX Online. EXCLUSIVE COMPENDIUM: OPTIMIZING AN ELECTROPORATION PROTOCOL. [Link]
-
Bio-Rad. Optimizing Electroporation Conditions for High-Efficiency mRNA Transfection of CD8+ T Cells. [Link]
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Biocompare. (2013, December 23). Key Considerations for Electroporation Optimization. [Link]
-
Procell. (2025, February 18). Common Issues in Cell Transfection. [Link]
-
Kourou, K., et al. (2017). A Flow Cytometric Method to Determine Transfection Efficiency. Bio-protocol. [Link]
-
ResearchGate. Buffer Composition Influences Electroporation Efficiency and Cell Viability. [Link]
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Bechara, C., & Sagan, S. (2013). Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. Journal of Cellular and Molecular Medicine. [Link]
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Wikipedia. Cell-penetrating peptide. [Link]
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Semantic Scholar. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. [Link]
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Technology Networks. (2020, February 5). 6 Tips for Optimal Transfection. [Link]
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Szabó, G. T., et al. (2022). Approaches for evaluation of novel CPP-based cargo delivery systems. Frontiers in Molecular Biosciences. [Link]
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Lin, C., et al. (2021). Enhancing Cell Viability and Efficiency of Plasmid DNA Electrotransfer Through Reducing Plasma Membrane Permeabilization. Technology in Cancer Research & Treatment. [Link]
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Kos, B., & Miklavčič, D. (2022). The electropermeome: cellular response to electroporation. Slovenian Medical Journal. [Link]
-
ResearchGate. Cell Death Due To Electroporation – A Review. [Link]
-
ResearchGate. Cell viability 48 h post transfection. [Link]
-
Napotnik, T. B., et al. (2023). Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays. International Journal of Molecular Sciences. [Link]
-
Frontiers. Approaches for evaluation of novel CPP-based cargo delivery systems. [Link]
-
Zhao, X., et al. (2022). Nanostructured Materials for Intracellular Cargo Delivery. Accounts of Chemical Research. [Link]
-
Dove Medical Press. (2026, January 7). Extracellular Vesicles as Emerging Drug Delivery Platforms in Triple-Negative Breast Cancer: A Systematic Review. [Link]
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Jo, W., et al. (2020). Overview and Update on Methods for Cargo Loading into Extracellular Vesicles. Pharmaceutics. [Link]
Sources
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Technical Support Center: Quantifying POPA in Complex Lipid Mixtures
Welcome to the technical support guide for the quantification of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) in complex lipid mixtures. This resource is designed for researchers, scientists, and drug development professionals who are navigating the analytical challenges associated with this important signaling lipid. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of POPA Quantification
This compound (POPA) is a specific molecular species of phosphatidic acid (PA), a low-abundance anionic phospholipid that acts as a critical signaling molecule and a key intermediate in lipid metabolism.[1][2] Accurate quantification of POPA is essential for understanding its role in cellular processes like membrane trafficking, cell growth, and signal transduction.[2][3] However, its quantification is notoriously difficult due to several intrinsic properties:
-
Low Abundance and Rapid Turnover: POPA exists at very low concentrations relative to major structural lipids and is rapidly metabolized, making its detection and accurate measurement a significant challenge.[2]
-
Chemical Instability: The phosphate headgroup makes it prone to degradation and artificial generation during sample handling and extraction.
-
Structural Complexity: The presence of numerous isomers (sharing the same mass) and isobars (having very similar masses) in biological samples complicates its unambiguous identification and quantification.[4][5][6]
This guide provides practical, field-proven advice to overcome these hurdles.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Sample Preparation and Lipid Extraction
Question: I'm observing low and inconsistent recovery of POPA in my samples. What's causing this and how can I improve it?
Answer: Low and variable recovery of POPA is a frequent issue that typically originates from the lipid extraction step. The anionic and polar nature of POPA requires specific optimization of extraction protocols that differ from those used for more abundant, neutral lipids.
The Science Behind the Solution: Standard lipid extraction methods like the Folch or Bligh-Dyer procedures are optimized for bulk lipids.[7] However, for anionic lipids like PA, the recovery can be poor because they may remain in the aqueous phase or get trapped at the interface, especially at neutral pH. To improve recovery, the extraction solvent system must be modified to ensure that POPA partitions effectively into the organic phase.
Troubleshooting & Recommendations:
-
Acidify Your Extraction: The most critical modification is the acidification of your solvent system. Adding a mild acid (e.g., 0.1 M HCl) to the aqueous phase of a Bligh-Dyer extraction protonates the phosphate headgroup of POPA, neutralizing its negative charge.[8][9] This increased hydrophobicity significantly enhances its partitioning into the chloroform layer, boosting recovery by more than 15-fold in some cases.[9]
-
Compare Extraction Methods: No single method is perfect for all sample types. It's advisable to compare different established protocols.
-
Modified Bligh & Dyer: As described above, this is a robust starting point.[9]
-
Methyl-tert-butyl ether (MTBE) Extraction: This method offers a less toxic alternative to chloroform and can provide good recovery for a broad range of lipids.
-
1-Butanol Extraction: This method is particularly effective for extracting highly polar lysophospholipids and can also be efficient for POPA.[7]
-
-
Optimize Solvent Ratios: For plant tissues, a single-extraction method using a polar solvent mixture of chloroform, isopropanol, methanol, and water has shown improved recovery of phosphatidic acid.[10][11]
Question: I suspect that POPA is being artificially generated during my sample preparation. How can I prevent this?
Answer: This is a critical and often overlooked problem. The primary culprit for artificial POPA generation is the enzyme Phospholipase D (PLD).[12][13] PLD hydrolyzes abundant phospholipids like phosphatidylcholine (PC) to generate PA, and its activity can be triggered during sample collection and processing, leading to falsely elevated POPA levels.[13][14]
The Science Behind the Solution: PLD is activated by various cellular stresses, including mechanical disruption and exposure to organic solvents like methanol, which can be present in extraction buffers.[12] The transphosphatidylation activity of PLD in the presence of primary alcohols (like methanol) can also lead to the formation of phosphatidylmethanol, further complicating the lipid profile.[12] Therefore, immediate and effective inactivation of PLD is paramount.
Troubleshooting & Recommendations:
-
Rapid Quenching with Hot Isopropanol: The most effective way to halt enzymatic activity is to immediately quench the biological sample in pre-heated isopropanol (e.g., 75°C).[10][11] This denatures enzymes like PLD on contact.
-
Avoid or Minimize Methanol in Initial Steps: Since methanol can act as a substrate for PLD's transphosphatidylation activity, it is best to use an extraction protocol that avoids it in the initial quenching step.[12]
-
Use of PLD Inhibitors: While quenching is the primary method, in some experimental setups, the inclusion of PLD inhibitors during cell lysis or tissue homogenization can provide an additional layer of protection.
-
Work Quickly and on Ice: Minimize the time between sample collection and enzyme inactivation. Keeping samples on ice will slow down enzymatic processes, but it is not a substitute for proper quenching.
Part 2: Chromatographic Separation
Question: I'm struggling to separate POPA from other lipids with the same mass (isomers). How can I improve my chromatographic resolution?
Answer: Resolving POPA (PA 16:0/18:1) from its isomers is a significant analytical challenge. The most common isomers include PA 18:1/16:0 (differing in the fatty acid position on the glycerol backbone, known as sn-positional isomers) and PA 18:0/16:1 (differing in the position of the double bond). Standard reversed-phase chromatography often fails to separate these species.
The Science Behind the Solution: Effective separation relies on exploiting subtle differences in the physicochemical properties of the isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reversed-phase LC for this purpose. HILIC separates compounds based on their polarity, and the subtle differences in the headgroup presentation of PA isomers can be sufficient for separation on a suitable HILIC stationary phase.[9]
Troubleshooting & Recommendations:
-
Employ HILIC: A silica-based HILIC column is an excellent choice for separating polar lipid classes and can provide resolution of PA species.[9]
-
Optimize Mobile Phase Composition:
-
pH: The pH of the mobile phase is a critical factor influencing the retention and peak shape of acidic lipids.[15] Experiment with different pH values around the pKa of the phosphate group.
-
Additives: The use of additives like ammonium formate in the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer.[15]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that has demonstrated success in separating phosphoinositide regioisomers and can be a viable, albeit less common, alternative for resolving challenging lipid isomers.[16]
-
Advanced MS Techniques: When chromatography alone is insufficient, advanced mass spectrometry techniques like ion mobility spectrometry or fragmentation methods like Ultraviolet Photodissociation (UVPD) can help distinguish isomers based on their shape or fragmentation patterns.[4][5]
Part 3: Mass Spectrometry and Quantification
Question: How do I choose an appropriate internal standard for accurate POPA quantification?
Answer: The choice of internal standard (IS) is arguably the most critical factor for achieving accurate and precise quantification. An ideal internal standard should mimic the chemical and physical behavior of the analyte (POPA) as closely as possible.[17][18]
The Science Behind the Solution: The purpose of an internal standard is to correct for variations at every stage of the analysis, including extraction efficiency, sample loss during preparation, injection volume variability, and ionization suppression in the mass spectrometer.[17][19] By adding a known amount of the IS to the sample at the very beginning of the workflow, the ratio of the analyte signal to the IS signal is used for quantification, which normalizes for these variations.[20][21]
Troubleshooting & Recommendations:
-
The Gold Standard: Stable Isotope-Labeled POPA: The best possible internal standard is a stable isotope-labeled version of the analyte itself (e.g., POPA-d5 or ¹³C-POPA). This IS has nearly identical chemical properties and chromatographic retention time but is distinguishable by its mass in the MS.
-
Structurally Similar Lipid Standard: If a labeled POPA standard is unavailable or cost-prohibitive, the next best option is a PA species that is not naturally present in your sample. A common choice is a PA with odd-chain fatty acids, such as PA 17:0/17:0.[22] This will have similar extraction and ionization properties to POPA.
-
Placement of the Internal Standard: Add the internal standard as early as possible in your sample preparation workflow to account for the maximum number of potential error sources.[17] It should be added to every sample, standard, and blank at the exact same concentration.[19]
Question: My signal-to-noise ratio for POPA is very low. How can I improve sensitivity?
Answer: Low signal intensity is a common problem given the low natural abundance of POPA. This can be addressed by optimizing both the sample preparation and the mass spectrometer settings.[23][24]
The Science Behind the Solution: Mass spectrometry sensitivity is dependent on the efficiency of ionization and the reduction of chemical noise. Phosphatidic acid ionizes very well in negative electrospray ionization (ESI) mode, producing a prominent [M-H]⁻ ion.[8] Optimizing the MS to detect this specific ion while minimizing background interference is key.
Troubleshooting & Recommendations:
-
Use Negative Ion Mode: Ensure your mass spectrometer is operating in negative ESI mode for POPA detection.
-
Optimize MS Parameters:
-
Source Conditions: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for a POPA standard.[23][24]
-
Collision Energy: If using MS/MS, optimize the collision energy to achieve the most intense and specific fragment ions for POPA. Common fragments include the neutral loss of the fatty acyl chains or the carboxylate anions of palmitic acid (m/z 255.2) and oleic acid (m/z 281.2).[9]
-
-
Minimize Ion Suppression: Co-eluting, high-abundance lipids (like PC) can suppress the ionization of low-abundance species like POPA.
-
Improve Chromatography: Better chromatographic separation (as discussed above) is the best way to reduce ion suppression.[8]
-
Sample Dilution: While it may seem counterintuitive, sometimes diluting the sample can reduce the concentration of interfering lipids, thereby improving the ionization efficiency of POPA and leading to a better signal-to-noise ratio.
-
-
Instrument Maintenance: Ensure your mass spectrometer is properly calibrated and cleaned. A contaminated ion source or mass analyzer can significantly degrade performance.[23]
Detailed Experimental Protocols
Protocol 1: Acidified Bligh-Dyer Extraction for Enhanced POPA Recovery
This protocol is adapted for enhanced recovery of anionic phospholipids from cultured cells or tissue homogenates.
-
Preparation:
-
Prepare a solution of 0.1 M Hydrochloric Acid (HCl).
-
Ensure you have high-purity, LC-MS grade Chloroform (CHCl₃) and Methanol (MeOH).
-
Prepare your internal standard (IS) stock solution (e.g., 10 µg/mL of PA 17:0/17:0 in MeOH).
-
-
Extraction Steps:
-
To your sample (e.g., 100 µL of cell lysate or tissue homogenate), add the predetermined amount of internal standard.
-
Add 375 µL of a 1:2 (v/v) mixture of CHCl₃:MeOH. Vortex vigorously for 1 minute.
-
Add 125 µL of CHCl₃. Vortex for 30 seconds.
-
Add 125 µL of 0.1 M HCl. Vortex for 30 seconds. This step is crucial for acidifying the mixture.[8][9]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
You will see two distinct phases. Carefully collect the lower organic phase (chloroform layer) using a glass syringe, avoiding the protein disk at the interface.
-
Transfer the organic phase to a new glass tube.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of your initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Workflow for POPA Quantification
Caption: End-to-end workflow for robust POPA quantification.
The Problem of Isobaric Interference
Caption: Isobaric species challenge MS1-level quantification.
References
-
Shiva, S., et al. (2018). An efficient modified method for plant leaf lipid extraction results in improved recovery of phosphatidic acid. Lipids, 53(4), 447-455. [Link]
-
Liu, X., et al. (2012). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 24(12), 5595-5598. [Link]
-
Vu, H.S., et al. (2018). An efficient modified method for plant leaf lipid extraction results in improved recovery of phosphatidic acid. ResearchGate. [Link]
-
Rana, P., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7645. [Link]
-
Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652-659. [Link]
-
D'Amico, F., et al. (2020). HILIC-ESI-MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops. Journal of Mass Spectrometry, 55(11), e4618. [Link]
-
Heiles, S., et al. (2022). Mass Spectrometry Imaging Techniques Enabling Visualization of Lipid Isomers in Biological Tissues. Analytical Chemistry, 94(12), 4935-4944. [Link]
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Pasilis, S.P., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Journal of the American Society for Mass Spectrometry, 34(7), 1358-1365. [Link]
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Williams, P.E., et al. (2017). Discrimination of isobaric and isomeric lipids in complex mixtures by combining ultra-high pressure liquid chromatography with collision and ozone-induced dissociation. Analytica Chimica Acta, 981, 69-78. [Link]
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Al-Sari, N., et al. (2023). Examples of isobaric and isomeric lipid species in LIPID MAPS. ResearchGate. [Link]
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Rütters, H., et al. (2000). The persistent memory effect of triethylamine in the analysis of phospholipids by liquid chromatography/mass spectrometry. ResearchGate. [Link]
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Choi, J., et al. (2017). Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. Analytical Biochemistry, 527, 26-28. [Link]
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Lin, Y.H., et al. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3-Phosphocholine Products in Uremic Patients by LC-ESI/MS. Molecules, 27(15), 4786. [Link]
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Frohman, M.A. (2016). Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods. Methods in Molecular Biology, 1422, 149-158. [Link]
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Imae, R., et al. (2022). Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers. Nature Communications, 13(1), 2603. [Link]
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GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog. [Link]
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Lin, Y.H., et al. (2023). Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1687, 463694. [Link]
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Ivanova, P.T., et al. (2009). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Methods in Molecular Biology, 579, 247-283. [Link]
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Chae, K., et al. (2012). Enzymatic measurement of phosphatidic acid in cultured cells. Journal of Lipid Research, 53(7), 1436-1444. [Link]
-
Liebisch, G., et al. (2012). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Journal of Chromatography B, 883-884, 104-110. [Link]
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Húsková, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Analytical Chemistry, 2020, 8878519. [Link]
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Zhang, Y., et al. (2016). Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods. ResearchGate. [Link]
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SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. [Link]
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Ganesan, R., et al. (2013). Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation. Journal of Biological Chemistry, 288(28), 20264-20277. [Link]
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Wikipedia. (n.d.). Internal standard. Wikipedia. [Link]
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MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]
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Kassas, N., et al. (2020). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Bio-protocol, 10(18), e3761. [Link]
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Húsková, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Semantic Scholar. [Link]
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Taylor, P.J. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. MSACL. [Link]
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Le Bizec, B., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3290. [Link]
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Drechsler, A., et al. (2016). New Insights into Self-Organization of a Model Lipid Mixture and Quantification of Its Adsorption on Spherical Polymer Particles. ResearchGate. [Link]
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Sercombe, L., et al. (2015). Challenges in the Physical Characterization of Lipid Nanoparticles. Pharmaceutics, 7(3), 305-325. [Link]
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Alonso, D., et al. (2011). Absence of fluid-ordered/fluid-disordered phase coexistence in ceramide/POPC mixtures containing cholesterol. Biophysical Journal, 101(9), 2219-2228. [Link]
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Javanmardi, S., et al. (2020). Optimum Surfactant Concentration for Preparation of Amiodarone Loaded Solid Lipid Nanoparticles: Theoretical Estimation Versus Experimental Results by Box-Behnken Design. Pharmaceutical and Biomedical Research, 6(1), 58-69. [Link]
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Technical Support Center: Mastering the Phase Behavior of POPA in Mixed Lipid Systems
Welcome to the technical support center for controlling the phase behavior of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) in mixed lipid systems. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this anionic phospholipid. Here, you will find field-proven insights and troubleshooting guidance to ensure the success of your experiments.
The Critical Role of POPA's Headgroup
The behavior of POPA is largely dictated by its phosphomonoester headgroup. Unlike the phosphodiester headgroups found in many other phospholipids, POPA's headgroup can be deprotonated twice. This unique characteristic makes its charge state highly sensitive to the local environment, particularly pH.[1][2] The pKa for the second deprotonation is near physiological pH, meaning subtle shifts in pH can significantly alter the net charge of the POPA headgroup and, consequently, its interactions within a lipid bilayer.[1][2] This "electrostatic/hydrogen-bond switch" is a key determinant of POPA's interaction with other lipids and proteins.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges encountered when working with POPA in mixed lipid systems.
Q1: My POPA-containing liposomes are aggregating. What could be the cause and how can I fix it?
A1: Aggregation in POPA-containing liposomes is a common issue often linked to the electrostatic interactions of the phosphatidic acid headgroup. Here are the primary causes and solutions:
-
Divalent Cations: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can bridge the negatively charged headgroups of adjacent POPA molecules, leading to vesicle aggregation and fusion.[3] The binding of calcium to phosphatidic acid is pH-dependent.[4] At physiological and acidic pH, one calcium ion can bind two phosphatidic acid molecules, effectively cross-linking vesicles.[4]
-
Solution: Chelate any contaminating divalent cations by adding EDTA to your hydration buffer. If your experimental design requires the presence of divalent cations, consider reducing their concentration or adjusting the pH to modulate the interaction.
-
-
Low Surface Charge: At low pH, the POPA headgroup is less charged, reducing the electrostatic repulsion between vesicles and making them more prone to aggregation.
-
Solution: Increase the pH of your buffer to be well above the pKa of the second deprotonation of the phosphatidic acid headgroup (around pH 8.0) to ensure a higher negative surface charge and enhanced colloidal stability.
-
-
High Lipid Concentration: At high concentrations, the probability of vesicle collision and subsequent aggregation increases.
-
Solution: Prepare your liposomes at a lower lipid concentration.
-
Q2: I'm observing unexpected phase separation in my mixed lipid system containing POPA. Why is this happening?
A2: Phase separation in mixed lipid systems is a complex phenomenon driven by differences in the physicochemical properties of the constituent lipids. With POPA, the following factors are often at play:
-
Headgroup Interactions: The charge state of the POPA headgroup significantly influences its miscibility with other lipids. At a pH where POPA is highly charged, strong electrostatic repulsions can drive its segregation from neutral or zwitterionic lipids like phosphatidylcholine (PC).
-
Acyl Chain Mismatch: POPA has a saturated palmitoyl chain and an unsaturated oleoyl chain. When mixed with lipids that have two saturated chains (like DPPC) or two unsaturated chains, the packing mismatch can lead to the formation of distinct lipid domains.
-
Influence of Other Molecules: The presence of cholesterol or membrane-associated proteins can also modulate lipid-lipid interactions and induce or prevent phase separation.
Q3: Why is the transition temperature (Tm) of my POPA-containing membrane different from what I expected?
A3: The main phase transition temperature (Tm) of a lipid bilayer is a sensitive indicator of its composition and environment. For POPA-containing systems, several factors can shift the Tm:
-
pH: The protonation state of the POPA headgroup affects intermolecular hydrogen bonding and electrostatic interactions, thereby altering the energy required for the gel-to-liquid crystalline phase transition.
-
Ionic Strength: The presence of ions in the buffer can screen the charges on the POPA headgroups, influencing lipid packing and, consequently, the Tm.
-
Presence of Other Lipids: The acyl chain length and saturation of co-lipids will influence the overall packing and van der Waals interactions within the bilayer, leading to a shift in the Tm. For instance, mixing POPA with a lipid that has a higher Tm will likely result in a mixed bilayer with an intermediate Tm.
| Lipid | Main Phase Transition Temperature (Tm) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | -2 °C |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 41 °C |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | -17 °C |
| This compound (POPA) | 28 °C |
| 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) | 65 °C |
| 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) | -4 °C |
Data sourced from Avanti Polar Lipids.[5]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental hurdles encountered when working with POPA.
Guide 1: Issues with Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[6][7] However, several issues can arise, particularly with POPA-containing formulations.
Problem: The dried lipid film is difficult to hydrate, or the resulting suspension contains large aggregates.
This is a frequent challenge, often stemming from incomplete removal of the organic solvent or improper hydration conditions.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thin-film hydration of POPA-containing lipids.
Guide 2: Challenges During Liposome Extrusion
Extrusion is a common method to produce unilamellar vesicles of a defined size.[10] However, POPA-containing mixtures can sometimes be difficult to extrude.
Problem: High resistance during extrusion or significant sample loss.
This can be due to the physicochemical properties of the lipid mixture or issues with the extrusion setup.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the extrusion of POPA-containing liposomes.
Experimental Protocols
Here we provide detailed protocols for key experimental techniques used in the study of POPA-containing lipid systems.
Protocol 1: Preparation of POPA-Containing LUVs by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., POPC and POPA at a specific molar ratio) in an organic solvent, typically a 2:1 (v/v) mixture of chloroform and methanol.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The volume of the buffer should result in a final lipid concentration of 10-20 mg/mL.
-
Ensure the temperature of the hydration buffer is above the main phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.[6][9]
-
Agitate the flask by gentle vortexing or swirling until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[13] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.
-
-
Extrusion:
-
Set up a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs of a relatively uniform size distribution.[14]
-
Protocol 2: Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution of particles in suspension.[15]
-
Sample Preparation:
-
Dilute a small aliquot of the LUV suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Place the sample in a clean cuvette and insert it into the instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves acquiring multiple runs and averaging the results.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). The PDI provides an indication of the width of the size distribution. A PDI below 0.2 is generally considered indicative of a monodisperse sample.
-
Protocol 3: Assessment of Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid systems by measuring the heat changes that occur as the temperature is varied.[16][17][18]
-
Sample Preparation:
-
Accurately transfer a known amount of the liposome suspension (typically 10-20 µL) into a DSC sample pan.
-
Seal the pan hermetically to prevent evaporation during the experiment.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Scan:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.
-
Perform both heating and cooling scans to check for thermal hysteresis.
-
-
Data Analysis:
-
The phase transition will appear as a peak in the DSC thermogram.
-
The temperature at the peak maximum is the main phase transition temperature (Tm).
-
The area under the peak is proportional to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.
-
References
- Current time information in Wroclaw, PL. (n.d.). Google.
- Fluorescence Resonance Energy Transfer between Lipid Probes Detects Nanoscopic Heterogeneity in the Plasma Membrane of Live Cells. (n.d.). NIH.
- [Acid-sensitive liposomes prepared with poly(ethylene glycol)-POPA derivatives]. (n.d.). PubMed.
- Use of Forster's resonance energy transfer microscopy to study lipid rafts. (n.d.). ScienceDirect.
- Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry. (n.d.). PMC - NIH.
- Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. (2021, March 26). HORIBA.
- Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. (n.d.). PubMed.
- Fluorescence resonance energy transfer in living cells reveals dynamic membrane changes in the initiation of B cell signaling. (n.d.). PNAS.
- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. (n.d.). Technology Networks.
- Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. (n.d.). ACS Publications.
- Impact of different conditions on phosphatidic acid (PA) protonation... (n.d.). ResearchGate.
- Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. (n.d.). Semantic Scholar.
- Effect of Calcium and Phosphatidic Acid Binding on the C2 Domain of PKCα As Studied by Fourier Transform Infrared Spectroscopy. (n.d.). ACS Publications.
- FRET in Membrane Biophysics: An Overview. (n.d.). Frontiers.
- Liposome Characterization by DLS. (n.d.). AWS.
- liposomes-synthesis-and-DLS-size-characterization. (n.d.). Inside Therapeutics.
- Interaction of phosphatidic acid and phosphatidylserine with the Ca2+-ATPase of sarcoplasmic reticulum and the mechanism of inhibition. (n.d.). PMC - NIH.
- Effects of Vesicle Size and Shape on Static and Dynamic Light Scattering Measurements. (n.d.). Taylor & Francis Online.
- Vesicle sizing: Number distributions by dynamic light scattering. (n.d.). PMC - NIH.
- Phosphatidic acid binding to human neutrophils: effects on tyrosine kinase-regulated intracellular Ca2+ mobilization. (n.d.). PubMed.
- Can someone advise on why hydration dose not occur in my samples? (2013, August 3). ResearchGate.
- Why my lipid vesicles missing during extrusion? (2021, September 2). ResearchGate.
- Tabulated GP and ΔGP values of POPA lipid with varying concentration of Mn, Ca, Mg and metal mixtures. (n.d.). ResearchGate.
- PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES. (n.d.). PubMed Central.
- Fluorescence Resonance Energy Transfer (FRET). (2014, October 23). YouTube.
- Liposome Preparation. (n.d.). Avanti Research™ - Merck Millipore.
- Monitoring Phosphatidic Acid Formation in Intact Phosphatidylcholine Bilayers upon Phospholipase D Catalysis. (n.d.). PMC.
- The molecular recognition of phosphatidic acid by an amphipathic helix in Opi1. (n.d.). PMC.
- Issues with thin film hydration of lipids. (2023, May 17). Reddit.
- Putting the pH into phosphatidic acid signaling. (2011, December 2). PMC - PubMed Central - NIH.
- Preparation of Oriented, Fully Hydrated Lipid Samples for Structure Determination Using X-Ray Scattering. (n.d.). SpringerLink.
- Difficulties in liposomes extrusion? (2018, November 15). ResearchGate.
- Molecular details of the POPA lipids binding sites The upper and lower... (n.d.). ResearchGate.
- Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers. (n.d.). Biophysical Journal.
- Liposome Preparation. (n.d.). Avanti Research™ - Sigma-Aldrich.
- Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). CDMO.
- An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- The Elucidation of the Molecular Mechanism of the Extrusion Process. (n.d.). MDPI.
- 12 Extrusion Defects and Troubleshooting. (n.d.). Elastron.
- Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (n.d.). MDPI.
- Coarse-Grained Molecular Dynamics Simulations of Phase Transitions in Mixed Lipid Systems Containing LPA, DOPA, and DOPE Lipids. (n.d.). NIH.
- On the Mechanism of Bilayer Separation by Extrusion, or Why Your LUVs Are Not Really Unilamellar. (n.d.). PMC - NIH.
- Phosphatidic Acid: An Electrostatic/Hydrogen-Bond Switch? (2025, August 10). ResearchGate.
- Preferential electrostatic interactions of phosphatidic acid with arginines. (2024, January 1). R Discovery.
- Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. (n.d.). PubMed.
- Liposome preparation and evaluation. (n.d.). Slideshare.
- Dipole Potential of Monolayers with Biologically Relevant Lipid Compositions. (2024, December 11). PubMed.
- Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Research.
- Typical DSC thermograms of lipid suspensions. A, POPE: POPC:POPS. B,... (n.d.). ResearchGate.
- Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (n.d.). MDPI.
- Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. (n.d.). International Union of Crystallography.
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Technical Support Center: Overcoming Challenges in POPA Synthesis and Purification
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Welcome to the technical support center for Pyridyl-Oxo-Pentan-Amide (POPA) synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical synthesis and purification workflows. As POPA represents a class of molecules with a core structure featuring a pyridine ring, a ketone, and an amide functional group, the principles and troubleshooting steps discussed here are broadly applicable to analogous structures.
This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address common challenges encountered in the laboratory.
I. Synthesis of POPA: Troubleshooting Guide
The synthesis of a representative POPA molecule, such as 5-oxo-5-(pyridin-2-yl)pentanamide, typically involves two key stages: the formation of the carbon skeleton (often via acylation or a cross-coupling reaction to form the pyridyl ketone) and the subsequent amide bond formation. Each stage presents unique challenges.
Frequently Asked Questions (FAQs): POPA Synthesis
Q1: My acylation/cross-coupling reaction to form the pyridyl ketone precursor is low-yielding or failing. What are the likely causes?
A1: Low yields in forming the pyridyl ketone moiety are common and often stem from the unique electronic properties of the pyridine ring, especially when the substitution is at the 2-position. The nitrogen atom can coordinate to metal catalysts, and the ring itself can be a challenging nucleophile or electrophile in cross-coupling reactions.[1][2]
Common Causes & Solutions:
-
Inhibition of Metal Catalysts: The lone pair of electrons on the pyridine nitrogen can coordinate to and deactivate the transition metal catalysts (e.g., Palladium, Nickel) often used in cross-coupling reactions.[1][2]
-
Poor Reactivity of Pyridyl Organometallics: 2-pyridyl boron reagents, commonly used in Suzuki-Miyaura cross-coupling, are known for their instability and poor reactivity.[1][2]
-
Solution: Explore alternative coupling partners, such as pyridyl sulfinates, which have shown promise in palladium-catalyzed cross-coupling reactions with aryl halides.[5] Alternatively, consider a different synthetic route that avoids the use of sensitive 2-pyridyl organometallics.
-
-
Side Reactions: The reaction conditions for acylation might not be optimal, leading to side reactions. For instance, in Friedel-Crafts acylation, the pyridine nitrogen can be acylated, deactivating the ring towards the desired C-acylation.
-
Solution: Protect the pyridine nitrogen prior to acylation, for example, by forming the N-oxide.[6] Subsequent deprotection will yield the desired product.
-
Q2: I am struggling with the amide bond formation step. Despite using standard coupling reagents, the reaction is incomplete. Why is this happening?
A2: Amide bond formation can be deceptively complex. While numerous coupling reagents are available, challenges can arise from substrate-specific issues like steric hindrance, electronic effects, and competing acid-base reactions.
Common Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is used in insufficient amounts or is not potent enough for your specific substrate, activation will be incomplete.[7]
-
Solution: Increase the equivalents of the coupling reagent (e.g., HATU, EDC) to 1.2-1.5 equivalents. Ensure your reagents are anhydrous, as water can hydrolyze the activated intermediate.[7]
-
-
Amine Deactivation: Amines are basic and can be protonated by the carboxylic acid, rendering them non-nucleophilic.[7][8]
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to scavenge any protons and ensure the amine remains in its free, nucleophilic form.[7]
-
-
Steric Hindrance: Bulky groups near the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[7]
-
Solution: For sterically hindered substrates, consider converting the carboxylic acid to a more reactive acyl fluoride in situ, which can then react with the amine.[7]
-
-
Low Nucleophilicity of the Amine: If the amine being used is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish.
Table 1: Troubleshooting Amide Coupling Reactions
| Issue | Potential Cause | Recommended Action |
| Low or No Product | Incomplete carboxylic acid activation | Increase equivalents of coupling reagent (e.g., HATU, EDC)[7] |
| Amine deactivation by protonation | Add a non-nucleophilic base like DIPEA[7] | |
| Presence of water | Use anhydrous solvents and reagents[7] | |
| Steric hindrance | Convert carboxylic acid to acyl fluoride in situ[7] | |
| Significant Side Reactions | Racemization | Use additives like HOBt or OxymaPure; lower reaction temperature[7] |
| Undesired side products | Optimize reaction conditions (solvent, temperature, base)[7] |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[7]
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[7]
II. Purification of POPA: Troubleshooting Guide
The purification of POPA compounds can be challenging due to their polarity, arising from the presence of the pyridine ring and the amide group. This often leads to issues with common purification techniques like silica gel chromatography.
Frequently Asked Questions (FAQs): POPA Purification
Q3: My POPA compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I improve this?
A3: The basic nature of the pyridine nitrogen and the polar amide group in POPA can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery.
Common Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic pyridine moiety interacts strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to the eluent. This will compete with your compound for the active sites on the silica, reducing streaking.[10]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to normal-phase chromatography.[11] HILIC uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[11]
-
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound's polarity.
-
Solution: Systematically screen different solvent systems. For polar compounds like POPA, a gradient of dichloromethane/methanol or ethyl acetate/methanol might be effective.[10]
-
Q4: I am losing a significant amount of my POPA product during column chromatography. What are the alternative purification methods?
A4: Product loss on silica gel is a common issue for polar, basic compounds. If chromatography is proving problematic, other purification techniques should be considered.
Alternative Purification Methods:
-
Recrystallization: This is often the method of choice for purifying solid amides.[12] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.[13][14][15][16]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a powerful purification technique.[17][18] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[17] Adding a modifier like trifluoroacetic acid (TFA) or formic acid can help to achieve sharp peaks.[10]
-
Ion-Exchange Chromatography: Given the basic nature of the pyridine ring, cation-exchange chromatography can be an effective purification strategy. The compound will bind to the column, and impurities can be washed away. The desired product is then eluted by changing the pH or ionic strength of the mobile phase.[17]
Table 2: Comparison of Purification Techniques for POPA
| Technique | Advantages | Disadvantages | Best For |
| Normal-Phase Chromatography | Widely available, inexpensive columns.[10] | Prone to streaking and product loss for basic compounds. | Less polar POPA analogues. |
| Reversed-Phase Chromatography | Excellent for polar compounds.[17][18] | Can be more expensive; removal of water from fractions can be time-consuming. | Water-soluble POPA compounds and impurities. |
| HILIC | Good for very polar compounds that are not retained in reversed-phase.[11] | Can have different selectivity compared to other methods.[11] | Highly polar POPA derivatives. |
| Recrystallization | Can provide very pure material; scalable.[13][19] | Requires the compound to be a solid; finding a suitable solvent can be trial-and-error. | Solid POPA compounds with moderate to high purity. |
| Ion-Exchange Chromatography | Highly selective for charged or ionizable compounds.[17] | Can require specific buffer systems. | POPA compounds where the basicity of the pyridine can be exploited. |
Q5: My purified POPA compound appears to be degrading over time or during the workup. What could be the cause?
A5: Amides are generally stable, but they can undergo hydrolysis under certain conditions, especially in the presence of strong acids or bases and heat.[20][21][22][23][24]
Common Causes & Solutions:
-
Acid- or Base-Catalyzed Hydrolysis: Prolonged exposure to acidic or basic aqueous solutions during workup or purification can lead to the hydrolysis of the amide bond, breaking it down into a carboxylic acid and an amine.[20][21][22][23][24]
-
Solution: Minimize the time your compound spends in strongly acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and at a low temperature. Neutralize the solution as soon as possible.
-
-
Thermal Decomposition: While generally stable, prolonged heating of your compound, for example, during solvent removal, could potentially lead to degradation.
-
Solution: Use a rotary evaporator at a moderate temperature and pressure to remove solvents. For final drying, a vacuum oven at a mild temperature is preferable to high heat.
-
Visualization of Workflows
General Synthesis and Purification Workflow for POPA
Caption: A decision tree for troubleshooting the purification of POPA compounds.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]
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Jung, S., Lee, H., Moon, Y., Jung, H. Y., & Hong, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis, 9(11), 9891-9896. Retrieved from [Link]
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Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]
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Jung, S., Lee, H., Moon, Y., Jung, H. Y., & Hong, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. IBS Publications Repository. Retrieved from [Link]
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Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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Green, N. J., & Paterson, A. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from [Link]
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Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
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Green, N. J., & Paterson, A. J. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]
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Kim, J., Lee, S., Kim, H., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
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Wang, C., Li, C., & Zhang, A. (2017). Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications, 53(5), 957-960. Retrieved from [Link]
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ResearchGate. (n.d.). Acylation of pyridine‐N‐oxides. Retrieved from [Link]
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BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
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ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
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Unknown. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
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Mohammadi, A., & Carr, P. W. (2021). Preparation of two amide bonded stationary phases and comparative evaluation under mixed-mode chromatography. Journal of Separation Science, 44(9), 1858-1868. Retrieved from [Link]
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Hu, J., Wang, G., & Li, S. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3356. Retrieved from [Link]
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Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]
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Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
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Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
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Al-Zuhair, S., El-Naas, M. H., & Al-Hassani, S. (2023). Purification, Structural Characterization, and Antibacterial Evaluation of Poly-γ-Glutamic Acid from Bacillus subtilis. Polymers, 15(15), 3288. Retrieved from [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
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The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]
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Hu, J., Wang, G., & Li, S. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. Retrieved from [Link]
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Zhang, Y., Wang, Z., & Wang, Y. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(17-18), 2733-2740. Retrieved from [Link]
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ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]
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Lee, S., Kim, H., & Lee, J. (2022). Upgrading of Wash Oil through Reduction of Nitrogen-Containing Compounds. Processes, 10(12), 2538. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
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Reeves, J. T., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic Letters, 17(1), 142-145. Retrieved from [Link]
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CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of pentanamide. Retrieved from [Link]
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Hasell, T., & Cooper, A. I. (2016). A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages. Chemistry of Materials, 28(1), 15-28. Retrieved from [Link]
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ResearchGate. (2025, August 5). Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. Retrieved from [Link]
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Vicic, D. A., & Jones, W. D. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 8(1), 32. Retrieved from [Link]
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Zhang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(15), 4983. Retrieved from [Link]
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Al-Ghanim, A. M., & Al-Obaid, A. M. (2020). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PLoS ONE, 15(1), e0227142. Retrieved from [Link]
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McKay, M. J., & Schramma, K. R. (2022). Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis. Angewandte Chemie International Edition, 61(1), e202112345. Retrieved from [Link]
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Optimizing storage conditions for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Welcome to the technical support guide for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), also known as PA(16:0/18:1). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are built on a foundation of scientific integrity. POPA is a pivotal anionic phospholipid in cell signaling and membrane biophysics, acting as a biosynthetic precursor and a signaling molecule that influences membrane structure and protein function.[1][2][3] Its unique properties, however, necessitate careful handling to ensure experimental success. This guide is structured to address common challenges and questions in a direct, Q&A format.
Part 1: Frequently Asked Questions on Storage & Stability
Q1: I've just received my POPA shipment. What is the absolute best way to store it for long-term use?
A1: Proper storage from day one is critical to preserving the integrity of POPA. For long-term stability (up to 4 years), POPA should be stored at -20°C.[4] It is typically shipped as either a solid powder or in a chloroform solution.
-
If received as a powder: Unsaturated lipids like POPA are susceptible to degradation. The oleic acid chain contains a double bond, which is a prime target for oxidation, and the ester linkages can hydrolyze if exposed to moisture.[5][6] While saturated lipids are stable as powders, it is best practice to dissolve unsaturated lipids in a high-purity organic solvent, such as chloroform, immediately upon receipt.[6][7] This minimizes exposure to air and moisture. Store the resulting solution under an inert atmosphere (argon or nitrogen) in a glass vial with a Teflon-lined cap at -20°C.[6]
-
If received in chloroform: Ensure the vial is tightly sealed and store it at -20°C.[4] The manufacturer has already taken the necessary steps to provide a stable solution.
Q2: Why is the oleoyl chain in POPA a concern for stability?
A2: The oleoyl chain is a monounsaturated (18:1) fatty acid. The presence of the double bond makes it chemically reactive and prone to oxidation.[8][9] This process, known as lipid peroxidation, can be initiated by oxygen, light, or metal contaminants and leads to the formation of lipid peroxides and other byproducts. These oxidized species can alter the physical properties of your membranes (e.g., fluidity) and introduce artifacts into your biological assays.[5][9] Therefore, protecting POPA from oxidative stress by storing it under an inert gas and in the dark is a crucial step.
Q3: My vial of solid POPA was left on the bench for a few hours before I put it in the freezer. Is it still good?
A3: While brief exposure to ambient temperature is unlikely to cause significant immediate degradation, the primary risk is moisture condensation. When a cold vial is opened in a warmer, humid environment, water can condense on the solid lipid.[10] This moisture can lead to hydrolysis of the ester bonds that link the fatty acids to the glycerol backbone, breaking down POPA into lysophosphatidic acid and free fatty acids.[6][11] To prevent this, always allow the container to warm to room temperature before opening it .[7][10] If you suspect moisture exposure, it is best to use the lipid for non-critical applications or validate its purity via thin-layer chromatography (TLC) before use in a sensitive assay.
Part 2: Solution Preparation & Handling Guide
Q4: What is the recommended solvent for making a POPA stock solution? I'm having trouble getting it to dissolve.
A4: The recommended solvent for POPA is chloroform.[4][12] A stock solution of 5 mg/mL is readily achievable.[4] For some applications, a mixture of chloroform and methanol can also be used to ensure complete dissolution, a common practice for many phospholipids.[13]
If you are experiencing solubility issues, ensure your solvent is of high purity and anhydrous. The presence of water can hinder the dissolution of lipids in nonpolar organic solvents. Gentle vortexing or sonication can aid dissolution, but avoid excessive heating which could accelerate degradation.[10]
Crucial Handling Note: Never use plastic pipette tips or plastic containers (like Eppendorf tubes) when handling organic solutions of lipids.[6][7] Plasticizers can leach from the plastic into the solvent, contaminating your lipid stock. Always use glass, stainless steel, or Teflon-lined equipment.[6]
Q5: I need to prepare an aqueous suspension of POPA for my liposome experiment. What's the best way to do this?
A5: Direct dissolution of POPA in aqueous buffers is not feasible due to its amphipathic nature.[13] The standard and most reliable method is the thin-film hydration technique .[14][15]
-
Aliquot Stock Solution: In a clean, round-bottom glass flask, add the desired amount of POPA stock solution (e.g., in chloroform).
-
Solvent Evaporation: Remove the organic solvent under a gentle stream of inert gas (nitrogen or argon) while rotating the flask. This creates a thin, uniform lipid film on the inner surface. For complete solvent removal, place the flask under a high vacuum for at least 1-2 hours.[13][15]
-
Pre-Hydration Warming: The phase transition temperature (Tm) of POPA, where it changes from a gel-like state to a fluid liquid-crystalline state, is 28°C.[16] It is critical to perform the hydration step above this temperature to ensure proper vesicle formation.[14] Gently warm both your dried lipid film and the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above 28°C (e.g., 37-40°C).
-
Hydration: Add the pre-warmed aqueous buffer to the flask containing the lipid film.[14]
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking. This allows the lipid film to swell and form multilamellar vesicles (MLVs).[15] This initial suspension will likely appear milky.[17]
-
Downsizing (Optional but Recommended): For many applications, a more uniform vesicle size is required. The MLV suspension can be downsized by sonication or, more commonly, by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs). Ensure the extrusion device is also maintained at a temperature above the lipid's Tm.
Q6: Can I store the aqueous POPA liposome suspension?
A6: It is strongly recommended to use aqueous preparations of POPA immediately. Storing phospholipids in an aqueous environment for extended periods significantly increases the risk of hydrolysis.[6][18] If you must store it, keep it at 4°C for no more than a day, but be aware that the vesicle size distribution and lipid integrity may change. Never freeze aqueous liposome suspensions unless you have included appropriate cryoprotectants, as the formation of ice crystals can rupture the vesicles.
Part 3: Troubleshooting Experimental Issues
Q7: My liposome solution is very cloudy/milky even after extrusion. What went wrong?
A7: A cloudy or milky appearance after extrusion suggests the presence of large, multilamellar vesicles or lipid aggregates that were not successfully downsized.[17] Here are the common causes and solutions:
-
Extrusion Below Tm: The most frequent error is performing the extrusion at a temperature below the lipid's phase transition temperature (Tm = 28°C for POPA).[16] Below the Tm, the lipid bilayer is in a rigid gel phase and cannot easily pass through the filter pores, leading to filter clogging and incomplete downsizing. Solution: Ensure your extruder and lipid suspension are maintained at a temperature comfortably above 28°C throughout the process.
-
Poorly Hydrated Lipid Film: If the initial hydration was incomplete, lipid aggregates might persist. Solution: During the hydration step, ensure vigorous enough agitation (vortexing) to lift the entire lipid film off the glass surface. Allowing the suspension to hydrate for 30-60 minutes can improve results.[14]
-
Lipid Concentration Too High: Very high lipid concentrations can lead to aggregation. Solution: Try preparing a more dilute suspension. If high concentrations are necessary, you may need to perform more extrusion cycles (e.g., 11-21 passes) to achieve a homogenous population of vesicles.
Q8: I'm seeing inconsistent results in my cell signaling assays. Could my POPA be the problem?
A8: Absolutely. Inconsistent results are often traced back to lipid degradation. POPA is a signaling molecule, and its degradation products (lysophosphatidic acid and free fatty acids) are also biologically active and can interfere with your experiments.[1][19]
-
Check for Oxidation: If you have been storing your POPA improperly (e.g., in air, not under inert gas), oxidation is a likely culprit.[5] Oxidized lipids can have different signaling properties or even induce cellular toxicity, leading to high variability.
-
Check for Hydrolysis: If stock solutions were handled improperly (allowing moisture ingress) or aqueous suspensions were stored for too long, hydrolysis may have occurred.[6][10]
Solution: Prepare a fresh stock solution from a new vial of POPA, strictly following the handling guidelines outlined in this document. If problems persist, consider running a quality control check on your lipid using TLC to confirm its purity before use.
Data Summary & Workflow
Table 1: Storage and Handling Parameters for POPA
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Ensures long-term stability by slowing chemical degradation processes.[4][18][20] |
| Form (Long-Term) | In an organic solvent (e.g., chloroform) | Protects against oxidation and hydrolysis, which are risks for unsaturated lipids stored as powders.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the unsaturated oleoyl chain.[6] |
| Container | Glass vial with Teflon-lined cap | Avoids leaching of contaminants from plastic containers into organic solvents.[6][7] |
| Aqueous Suspension | Prepare fresh; use immediately | Minimizes hydrolysis of ester bonds in the presence of water.[6][18] |
| Hydration Temperature | >28°C (above Tm) | Ensures the lipid is in the fluid phase for proper liposome formation and extrusion.[14][16] |
Diagram: POPA Handling & Liposome Preparation Workflow
This diagram outlines the critical decision points from receiving the product to its final use in an experiment, emphasizing steps to maintain lipid integrity.
Caption: POPA Handling & Preparation Workflow
References
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- Oxidation of Unsaturated Fatty Acids | Biochemistry Notes.PharmaXChange.info.
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylglycerol sodium salt, Phosph
- Oxidation of unsaturated phospholipids in membrane bilayer mixtures is accompanied by membrane fluidity changes.
- 16:0-18:1 PA | 169437-35-8.Avanti Polar Lipids.
- Unsaturation in the Fatty Acids of Phospholipids Drastically Alters the Structure and Toxicity of Insulin Aggregates Grown in Their Presence.
- 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA.Cayman Chemical.
- Metabolism of Lipids → Oxidation of Unsaturated F
- Personal protective equipment for handling 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE.Benchchem.
- PRODUCT INFORMATION - 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt).Biokom.
- 1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium)-SDS.MedChemExpress.
- Phosphatidic acid: an emerging versatile class of cellular medi
- Phosphatidic Acid: Structure, Functions, and Analysis Methods.
- Phosphatidic acid in membrane rearrangements.
- Name the products of mild hydrolysis of the lipids with dilute NaOH.brainly.com.
- improving the solubility of 1-Palmitoyl-sn- glycero-3-phosphocholine for in vitro assays.BenchChem.
- The dynamic regulatory network of phosph
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosph
- 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA | CAS 62600-81-1.Biomol.
- Can anyone help with liposome preparation?
- Liposome Prepar
- Phase Transition Temperatures for Glycerophospholipids.Avanti Research.
- Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds.MDPI.
- 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphatidic acid.
- Methods of Liposomes Preparation: Formation and Control Factors.PubMed Central.
- Storage & Handling of Lipids.
- Storage and handling of Avanti Research lipids.Avanti Polar Lipids.
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Technical Support Center: Reducing Variability in Experiments with POPA Liposomes
As a Senior Application Scientist, I've frequently observed that variability in liposome experiments often stems from a few critical, and sometimes overlooked, physicochemical properties of the lipids themselves. This guide is structured to provide not just procedural steps, but the underlying rationale to empower you, the researcher, to proactively control for variability. We will focus on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a common phosphatidic acid, and address the most frequent challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the high-level questions that often arise before and during POPA liposome experiments.
Q1: What are the most critical properties of POPA that I should be aware of?
A1: The single most important property of POPA is its ionizable phosphate headgroup. This group has a primary pKa around 3.5-4.0 and a secondary pKa around 8.0. This means that between a pH of ~4 and ~8, the POPA molecule carries a net negative charge of -1.[1] At pH values below 4, the headgroup becomes protonated and loses its negative charge, while at pH values above 8, it can become further deprotonated to carry a -2 charge. This pH-dependent charge is the primary driver of colloidal stability; changes in pH will directly impact vesicle aggregation.[1][2] Additionally, POPA has a cone-like molecular shape which can induce negative curvature in the lipid bilayer, a factor that can influence membrane fusion and fission events.[1][3]
Q2: Why are my POPA liposome batches inconsistent in size?
A2: Inconsistent sizing is one of the most common issues and usually points to variability in the preparation method, particularly the hydration and extrusion steps. Key factors include:
-
Incomplete Hydration: The temperature of the hydration buffer must be significantly above the gel-to-liquid crystalline phase transition temperature (Tc or Tm) of POPA to ensure the lipid film is fully mobile and hydrates evenly.
-
Extrusion Technique: Inconsistent pressure, rate of extrusion, or an insufficient number of passes through the extruder membrane can all lead to a broad and variable size distribution.[4] It is also critical to maintain the temperature of the extrusion apparatus above the lipid's Tc.
-
Lipid Concentration: Very high lipid concentrations (>20 mg/mL) can increase viscosity and make manual extrusion difficult and inconsistent.[4]
Q3: How should I store my POPA lipid stock and prepared liposomes?
A3: Proper storage is crucial to prevent chemical degradation.
-
POPA Stock (in organic solvent): POPA contains an unsaturated oleoyl chain, which is susceptible to oxidation.[5] The stock solution (typically in chloroform) should be stored in a glass vial with a Teflon-lined cap at -20°C.[5] It's good practice to overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen. Aliquoting the stock can prevent repeated warming and cooling of the main supply.[5]
-
Prepared Liposomes (aqueous suspension): For short-term use, liposomes should be stored at 4-8°C.[6] Do not freeze aqueous liposome suspensions. The formation of ice crystals can fracture the vesicles, leading to leakage of encapsulated contents and changes in size distribution. Long-term storage often requires specialized techniques like freeze-drying with cryoprotectants.[6][7]
Q4: Can I include cholesterol in my POPA liposome formulation?
A4: Yes, and it is often recommended. Cholesterol acts as a "fluidity buffer" in lipid bilayers. It inserts into the membrane and increases the packing density of the phospholipids, which has several benefits:
-
Reduces Leakage: It decreases the permeability of the bilayer to encapsulated water-soluble molecules.
-
Enhances Stability: It increases the mechanical rigidity and stability of the liposomes.[8][9][10]
-
Modulates Size: The inclusion of cholesterol can lead to the formation of larger, more stable vesicles.[8][9] A common and effective molar ratio for many formulations is a phospholipid to cholesterol ratio of approximately 2:1 (e.g., 70:30 mol%).[11][12]
Part 2: Troubleshooting Guide: From Aggregation to Leakage
This section provides a deeper dive into specific problems, their root causes, and actionable solutions.
Issue 1: My POPA Liposomes are Aggregating and Precipitating
Aggregation is the most common failure mode for POPA liposomes and is almost always related to surface charge neutralization.
Below is a diagnostic flowchart to help you pinpoint the cause of aggregation.
Caption: Troubleshooting flowchart for POPA liposome aggregation.
-
Cause A: Low pH (Acidic Conditions)
-
Mechanism: The phosphate headgroup of POPA has a pKa around 3.5-4.0. As the pH of the surrounding buffer drops towards this value, the phosphate group becomes protonated (PO₄⁻ → PO₄H). This neutralizes the negative surface charge that is essential for electrostatic repulsion between vesicles. Without this repulsion, the liposomes will aggregate via van der Waals forces.[1]
-
Solution: Ensure your hydration and experimental buffers have a stable pH between 7.0 and 8.0. Phosphate-buffered saline (PBS) or HEPES at pH 7.4 are excellent choices. Be mindful of acidic compounds you may be encapsulating, as they could lower the internal or external pH.
-
-
Cause B: Presence of Divalent Cations (Ca²⁺, Mg²⁺)
-
Mechanism: Divalent cations are potent inducers of aggregation for negatively charged liposomes.[13] They act in two ways: 1) Charge neutralization by binding to the phosphate headgroup, and 2) Inter-vesicle "bridging," where a single cation simultaneously interacts with two separate liposomes, physically pulling them together.[14] This effect is far stronger than simple charge screening from monovalent ions.
-
Solution: Unless your experiment specifically requires them, avoid using buffers containing Ca²⁺ or Mg²⁺. If their presence is unavoidable, you may need to modify the liposome surface with a polymer like PEG to provide steric (physical) stabilization rather than relying solely on electrostatic repulsion.
-
-
Cause C: High Ionic Strength
-
Mechanism: While less potent than divalent cations, high concentrations of monovalent salts (e.g., >300-500 mM NaCl) can also induce aggregation.[15] The high concentration of ions "screens" the surface charge of the liposomes, effectively shrinking the electrostatic double layer (Debye length) that surrounds each vesicle and preventing them from "feeling" each other's repulsive charge until they are very close.
-
Solution: Whenever possible, work at physiological ionic strength (~150 mM). If high salt is required for your application, consider strategies to increase steric hindrance, such as incorporating PEG-lipids into your formulation.
-
Issue 2: My Liposome Size is Correct, but My Encapsulated Compound is Leaking Out
Liposome leakage indicates a compromise in bilayer integrity.
-
Cause A: Improper Storage Temperature
-
Mechanism: Storing liposomes at elevated temperatures (e.g., room temperature or higher) increases the fluidity and kinetic energy of the lipid bilayer, making it more permeable.[6][16] Conversely, freezing can cause physical fractures in the membrane.[6]
-
Solution: Store prepared liposomes at 4-8°C and use them within a few days for best results. For longer-term storage, specialized freeze-drying protocols are necessary.[6][16]
-
-
Cause B: Chemical Degradation of Lipids
-
Mechanism: POPA is susceptible to two main forms of chemical degradation:
-
Hydrolysis: The ester bonds linking the fatty acid tails to the glycerol backbone can be hydrolyzed, especially at acidic or basic pH, creating lysophospholipids.[17] These single-tailed lipids act like detergents and can disrupt the bilayer structure, creating pores.
-
Oxidation: The double bond in the oleoyl (18:1) chain is a prime target for oxidation by dissolved oxygen or reactive oxygen species. Oxidized lipids can change shape and disrupt the tight packing of the bilayer, increasing permeability.
-
-
Solution: Always prepare liposomes in high-purity water and buffers. When preparing the lipid film, use an inert gas (argon or nitrogen) to evaporate the organic solvent. Store the final liposome suspension in a tightly sealed vial in the dark to minimize light-induced oxidation.
-
-
Cause C: Absence of Cholesterol
-
Mechanism: A bilayer made of only POPA, especially above its phase transition temperature, can be highly fluid and permeable. Cholesterol fills the gaps between phospholipid molecules, increasing the packing density and decreasing the passive diffusion of encapsulated molecules across the bilayer.[10][11]
-
Solution: Incorporate 20-40 mol% cholesterol into your formulation to increase membrane rigidity and reduce leakage.[8][9]
-
Part 3: Protocols and Data
Standardized Protocol: POPA Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol is designed to produce Large Unilamellar Vesicles (LUVs) with a defined size and is a reliable method for achieving batch-to-batch consistency.[18][19][20][21]
Caption: Workflow for preparing POPA LUVs.
-
Lipid Dissolution:
-
In a clean glass round-bottom flask, add the desired amounts of POPA and other lipids (e.g., cholesterol) from their stock solutions in organic solvent (typically chloroform or a chloroform:methanol mixture).
-
Ensure the final mixture is a clear, single-phase solution. This is critical for a homogenous lipid film.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 30-40°C).
-
Apply a gentle vacuum to evaporate the solvent. The goal is to create a thin, even film of lipid on the inner surface of the flask.
-
-
High-Vacuum Drying:
-
Once the film appears dry, place the flask on a high-vacuum pump for at least 2-4 hours (overnight is ideal) to remove all residual organic solvent.[18] This step is crucial, as residual solvent can affect the stability and permeability of the final liposomes.
-
-
Hydration:
-
Warm your aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature well above the phase transition temperature (Tm) of all lipids in the mixture. For POPA, which has unsaturated chains, hydrating at room temperature is often sufficient, but for mixtures with saturated lipids, you must be above the highest Tm.
-
Add the warm buffer to the flask containing the dry lipid film. If you are encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask vigorously (e.g., by vortexing) until all the lipid film is suspended in the buffer. The suspension will appear milky and opaque. This initial suspension consists of large, multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble a liposome extruder (e.g., a mini-extruder) with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Ensure the extruder block is heated to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the extruder syringes.
-
Force the suspension through the membrane into the opposing syringe. This is one pass.
-
Repeat this process for an odd number of passes (e.g., 11 or 21). An odd number ensures the final sample is in the opposite syringe from where it started, promoting homogeneity.[4]
-
After extrusion, the liposome suspension should appear significantly less opaque, possibly translucent, indicating a reduction in particle size.
-
-
Characterization:
Quantitative Data Tables
This table illustrates the expected trend in zeta potential for a negatively charged liposome like POPA as a function of environmental pH. Absolute values will vary with lipid composition and ionic strength.
| Buffer pH | Predominant POPA Headgroup State | Expected Zeta Potential (mV) | Colloidal Stability Prediction |
| 3.0 | Protonated (Neutral) | ~ 0 mV | Very Low (High Aggregation Risk) |
| 5.5 | Partially Deprotonated | -15 to -25 mV | Moderate |
| 7.4 | Fully Deprotonated (-1 charge) | < -30 mV | High (Stable Suspension) |
| 9.0 | Partially Deprotonated (-2 charge) | < -40 mV | Very High |
Data compiled based on the principles described in references.[26][27][28][29][30][31]
This table summarizes the general effects of storage temperature on the physical stability and leakage of liposomes.
| Storage Temp. | Primary Risk Factor(s) | Expected Outcome | Recommendation |
| -80°C / -20°C | Ice Crystal Formation | Vesicle fracture, massive leakage upon thawing. | Avoid. Only viable with cryoprotectants.[6][7] |
| 4°C | Slow Hydrolysis/Oxidation | Minimal leakage over short periods (days).[16] | Recommended for short-term storage (1-7 days). |
| 25°C (Room Temp) | Increased Bilayer Fluidity & Permeability | Moderate to high leakage over hours to days. | Not recommended for storage. |
| > 37°C | Accelerated Degradation & High Permeability | Rapid leakage and chemical breakdown. | For experimental use only, not for storage. |
Data compiled based on the principles described in references.[6][16][32]
References
-
Akhtar, S., et al. (2018). Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior. PMC. Available at: [Link]
-
Al-Bawab, A., et al. (2018). CF leakage rates of PC liposomes with trapped CF in DMSO/sucrose solutions at different subzero temperatures. ResearchGate. Available at: [Link]
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Bailey, A. L., & Cullis, P. R. (2001). Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid. Biophysical Journal. Available at: [Link]
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Bhattacharya, S., et al. (2018). Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures. PLoS One. Available at: [Link]
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Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology. Available at: [Link]
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Abo-El-Sooud, K., et al. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. MDPI. Available at: [Link]
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Pápai, M., et al. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. MDPI. Available at: [Link]
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Tenchov, R., et al. (2021). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. PMC. Available at: [Link]
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van den Berg, F. H., et al. (2018). Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures. PubMed. Available at: [Link]
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Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. Available at: [Link]
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Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. Available at: [Link]
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Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Springer Link. Available at: [Link]
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Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed. Available at: [Link]
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Bodade, S. S., et al. (2023). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of Vitamin B12. MDPI. Available at: [Link]
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Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Available at: [Link]
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Demetzos, C., et al. (2006). The effect of pH on the zeta potential values of arsonoliposomes. ResearchGate. Available at: [Link]
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Ohki, S., et al. (1982). Sodium-induced aggregation of phosphatidic acid and mixed phospholipid vesicles. Biochimica et Biophysica Acta. Available at: [Link]
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Nir, S., et al. (1990). Divalent cation-induced lipid mixing between phosphatidylserine liposomes studied by stopped-flow fluorescence measurements: effects of temperature, comparison of barium and calcium, and perturbation by DPX. PubMed. Available at: [Link]
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Zhang, H. (2016). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. R Discovery. Available at: [Link]
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Queen's University Belfast. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Queen's University Belfast Research Portal. Available at: [Link]
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Jain, R. (2023). Why liposome size not consistant in Malvern zeta sizer nano ZS? ResearchGate. Available at: [Link]
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Miatto, F. M., et al. (2018). Study on the in situ aggregation of liposomes with negatively charged phospholipids for use as injectable depot formulation. PubMed. Available at: [Link]
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Kostarelos, K., et al. (1996). The effect of monovalent and divalent cations on sterically stabilized phospholipid vesicles (liposomes). University of Manchester Research Explorer. Available at: [Link]
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Bentz, J., & Nir, S. (1981). Fusogenic capacities of divalent cations and effect of liposome size. PubMed. Available at: [Link]
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Massari, S., & Colonna, R. (1982). Chemically induced phase separation in mixed vesicles containing phosphatidic acid. Optical study. ACS Publications. Available at: [Link]
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AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. Available at: [Link]
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Liu, C. H., & Yu, S. Y. (2010). Effect of pH and concentration on the particle size and zeta potential of the lecithin nanoparticles. ResearchGate. Available at: [Link]
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Smith, M. C., et al. (2017). Zeta potential: a case study of cationic, anionic, and neutral liposomes. ResearchGate. Available at: [Link]
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Paasonen, L., et al. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). PMC. Available at: [Link]
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Jang, Y., et al. (2018). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. Available at: [Link]
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Surianarayanan, R., et al. (2016). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods. Available at: [Link]
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Al-Jamal, W. T., et al. (2013). Effect of divalent cations on percentage of fusion between liposomes. ResearchGate. Available at: [Link]
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Avanti Polar Lipids. (n.d.). How Do I Determine The Size Of My Liposomes? Available at: [Link]
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ResearchGate. (2013). What's the best way to store an unsaturated phospholipid in an aqueous solution? Available at: [Link]
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ResearchGate. (2024). Phospholipids storage conditions? Available at: [Link]
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Mayer, L. D., et al. (1986). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Biochimica et Biophysica Acta. Available at: [Link]
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University of Illinois Urbana-Champaign. (n.d.). Identifying the Role of Phospholipase D1 and Phosphatidic Acid in Exocytosis. Available at: [Link]
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Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Available at: [Link]
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Leonenko, Z., et al. (2007). Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers. Biophysical Journal. Available at: [Link]
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Mitchell Lab. (2023). Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery. Available at: [Link]
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Samaridou, E., & Heyes, J. (2022). The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. PMC. Available at: [Link]
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ResearchGate. (n.d.). Impact of lipid phase transition temperature on formation and delivery. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating Protein Interactions with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
In the intricate landscape of cellular signaling, the transient and specific interactions between proteins and lipids are fundamental to a vast array of physiological processes. Among the myriad of lipid second messengers, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a specific molecular species of phosphatidic acid (PA), has emerged as a critical regulator of protein localization and function. This guide provides an in-depth comparison of key methodologies for validating protein-POPA interactions, offering researchers, scientists, and drug development professionals a comprehensive toolkit to rigorously interrogate these crucial molecular events. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of POPA against other relevant phospholipids.
The Significance of POPA in Cellular Signaling
Phosphatidic acid is a deceptively simple phospholipid, yet its unique physicochemical properties make it a potent signaling molecule. With its small, negatively charged headgroup and conical shape, PA can induce negative membrane curvature and create localized anionic surfaces that recruit and activate a diverse range of proteins.[1] The specific acyl chain composition of PA, such as the 16:0 palmitoyl and 18:1 oleoyl chains of POPA, further influences the biophysical properties of the membrane and can confer specificity to protein interactions.[1]
One of the well-characterized roles of PA is in the Ras-Raf-MEK-ERK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. Specifically, PA has been shown to directly interact with the Raf-1 kinase, mediating its recruitment to the cell membrane, a critical step in its activation.[2][3] Understanding the nuances of this and other protein-POPA interactions is paramount for deciphering complex signaling networks and identifying potential therapeutic targets.
A Comparative Overview of Validation Techniques
The validation of a protein-POPA interaction requires a multi-faceted approach, progressing from initial screening to quantitative biophysical characterization. The choice of assay depends on the research question, the purity and quantity of the protein of interest, and the desired level of detail.
| Technique | Principle | Type of Data | Throughput | Key Advantages | Considerations |
| Protein-Lipid Overlay Assay | Protein binding to lipids spotted on a membrane | Qualitative | High | Simple, rapid screening of multiple lipids | Non-physiological lipid presentation; prone to false positives |
| Liposome Co-sedimentation Assay | Co-precipitation of a protein with lipid vesicles | Semi-quantitative | Medium | More physiological lipid presentation in a bilayer | Requires ultracentrifugation; can be affected by protein aggregation |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon protein binding to a lipid-coated sensor | Quantitative (K_d, k_on, k_off) | Low to Medium | Real-time, label-free kinetics and affinity | Requires specialized equipment; surface chemistry can be challenging |
| Microscale Thermophoresis (MST) | Change in molecular movement in a temperature gradient upon binding | Quantitative (K_d) | High | Low sample consumption; tolerant of complex buffers | Requires fluorescent labeling of one partner (in most cases) |
Experimental Workflows and Protocols
Here, we provide detailed protocols for the most common and robust methods for validating protein-POPA interactions. These protocols are designed to be self-validating by including critical controls.
Initial Screening: The Protein-Lipid Overlay Assay
This technique provides a rapid qualitative assessment of a protein's ability to bind to a panel of lipids, including POPA and relevant controls.
Caption: Workflow for the Protein-Lipid Overlay Assay.
Detailed Protocol:
-
Lipid Preparation: Dissolve POPA, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) as a negative control, and other lipids of interest in a suitable organic solvent (e.g., chloroform).
-
Membrane Spotting: Carefully spot 1-2 µL of each lipid solution in a dilution series (e.g., 100, 50, 25, 12.5 pmol) onto a nitrocellulose membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., TBS with 0.1% Tween-20 (TBST) and 3% fatty-acid-free Bovine Serum Albumin (BSA)).
-
Protein Incubation: Incubate the membrane overnight at 4°C with your purified, epitope-tagged protein of interest (e.g., 1-5 µg/mL in blocking buffer).
-
Washing: Wash the membrane extensively with TBST (3 x 10 minutes) to remove unbound protein.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the epitope tag for 1 hour at room temperature, followed by washing. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: After final washes, detect the bound protein using an enhanced chemiluminescence (ECL) substrate.
Causality and Controls: The use of serial dilutions helps to assess the relative affinity of the interaction. POPS is a common negative control as it is also an anionic phospholipid but has a different headgroup structure. A protein known to bind POPA can be used as a positive control, while an irrelevant protein should be used as a negative control to ensure specificity.
Semi-Quantitative Analysis: Liposome Co-sedimentation Assay
This assay provides a more physiologically relevant context by presenting lipids in a bilayer. It allows for a semi-quantitative assessment of protein binding.
Caption: Workflow of the Liposome Co-sedimentation Assay.
Detailed Protocol:
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform. For example, a control liposome of 100% 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and a test liposome of 80% POPC and 20% POPA.
-
Dry the lipid mixture to a thin film under a stream of nitrogen and then under vacuum for at least 1 hour.
-
Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.
-
Generate large unilamellar vesicles (LUVs) by extruding the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[4]
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix your purified protein (e.g., 1 µM final concentration) with the prepared liposomes (e.g., 0.5 mM final lipid concentration) in a total volume of 100 µL.
-
Incubate at room temperature for 30 minutes.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.
-
-
Analysis:
-
Carefully collect the supernatant (containing unbound protein).
-
Wash the pellet gently with buffer and resuspend it in an equal volume of buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the distribution of the protein.
-
Causality and Controls: The inclusion of liposomes lacking POPA (e.g., 100% POPC) is a critical negative control to demonstrate that the interaction is specific to the presence of POPA and not just a non-specific association with the lipid bilayer. A sample with protein but no liposomes should also be run to ensure the protein does not pellet on its own.
Comparative Data Example:
A liposome co-sedimentation assay was performed to compare the binding of α-Synuclein-N-terminus (α-Syn-N) to liposomes containing different species of phosphatidic acid, including POPA (16:0/18:1-PA).
| Liposome Composition | Relative Binding of α-Syn-N (%) |
| Control (POPC/Cholesterol) | ~10 |
| 16:0/16:0-PA | ~40 |
| 16:0/18:1-PA (POPA) | ~60 |
| 18:1/18:1-PA | ~80 |
| 18:0/18:0-PA | ~30 |
Data adapted from a study on α-Syn-N binding to various PA species. The study showed that α-Syn-N preferentially binds to PA species with at least one unsaturated acyl chain, with 18:1/18:1-PA showing the strongest binding in this particular experiment.
Quantitative Biophysical Characterization
For a definitive validation and to obtain quantitative binding parameters, biophysical techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are invaluable.
SPR provides real-time, label-free measurement of binding kinetics (k_on, k_off) and affinity (K_d).
Caption: General workflow for an SPR-based protein-lipid interaction assay.
Detailed Protocol:
-
Liposome Preparation: Prepare LUVs containing POPA (e.g., 20% POPA in POPC) as described for the co-sedimentation assay.
-
Surface Immobilization:
-
Equilibrate a Biacore L1 sensor chip with running buffer (e.g., HBS-P+).
-
Inject the POPA-containing liposomes over the sensor surface to allow for their capture via hydrophobic interactions.
-
Inject a blocking agent like BSA to block any non-specific binding sites.
-
-
Binding Analysis:
-
Inject a series of concentrations of your purified protein over the immobilized liposomes.
-
Include a buffer-only injection as a blank.
-
After each protein injection, regenerate the surface with a mild regeneration solution (e.g., a short pulse of NaOH) to remove the bound protein.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (with no liposomes or control liposomes) from the active flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).[5]
-
Causality and Controls: The use of a reference flow cell is crucial to correct for bulk refractive index changes and non-specific binding. Comparing the binding to POPA-containing liposomes with control liposomes (e.g., 100% POPC or POPC/POPS) on different flow cells allows for a direct assessment of specificity.
MST measures the change in the movement of molecules in a microscopic temperature gradient upon binding, providing a rapid and sensitive method to determine binding affinity.[6]
Caption: Workflow for a Microscale Thermophoresis experiment.
Detailed Protocol:
-
Protein Labeling: Label your purified protein with a fluorescent dye (e.g., NHS-ester dye for primary amines) according to the manufacturer's instructions.
-
Sample Preparation:
-
Prepare a serial dilution of POPA-containing liposomes in a suitable buffer.
-
Mix a constant concentration of the labeled protein with each dilution of the liposomes.
-
-
Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence changes.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand (liposome) concentration.
-
The resulting binding curve is fitted to a K_d model to determine the binding affinity.[7]
-
Causality and Controls: It is crucial to perform control experiments to ensure that the observed thermophoretic changes are due to specific binding. This includes titrating the labeled protein with liposomes lacking POPA and ensuring that the labeling process does not affect the protein's activity.
Case Study: Raf-1 Interaction with Phosphatidic Acid
The recruitment of the Raf-1 kinase to the cell membrane is a critical step in the activation of the MAPK pathway. While it was initially thought that this recruitment was solely mediated by the interaction with Ras-GTP, subsequent studies have revealed a crucial role for direct binding to phosphatidic acid.[1][2][8]
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A Tale of Two Lipids: A Senior Application Scientist's Guide to POPA and DOPC in Model Membrane Studies
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Dr. Evelyn Reed, Senior Application Scientist Subject: Comparative Analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Model Membrane Research
Introduction: The Fundamental Choice in Reconstituting Biological Membranes
In the intricate world of membrane biophysics and drug discovery, the choice of lipids to construct model membranes is a critical decision that dictates the physiological relevance and experimental outcomes of our studies. Among the vast arsenal of available phospholipids, two molecules frequently take center stage: this compound (POPA) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). While both are mainstays in the formation of liposomes, nanodiscs, and supported lipid bilayers, their subtle yet profound structural differences give rise to vastly different biophysical properties. This guide provides an in-depth comparison of POPA and DOPC, moving beyond a simple catalog of their characteristics to elucidate the causal relationships between their molecular architecture and their behavior in model membranes. Our objective is to empower researchers to make informed decisions in the design of their experimental systems.
At a Glance: Key Physicochemical and Structural Differences
The primary distinctions between POPA and DOPC lie in their headgroup and acyl chain composition. POPA, a phosphatidic acid (PA), possesses a simple phosphate headgroup that is anionic at physiological pH. In contrast, DOPC, a phosphatidylcholine (PC), features a larger, zwitterionic phosphocholine headgroup.[1] Furthermore, the acyl chain composition differs: POPA typically has a saturated palmitoyl (16:0) chain at the sn-1 position and an unsaturated oleoyl (18:1) chain at the sn-2 position, while DOPC contains two unsaturated oleoyl (18:1) chains. These differences are not trivial; they are the root cause of the divergent behaviors we observe in membrane dynamics, protein interactions, and overall membrane architecture.
| Property | POPA (this compound) | DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) |
| Headgroup | Phosphate | Phosphocholine |
| Charge (at pH 7.4) | Anionic (-1 to -2) | Zwitterionic (neutral) |
| Acyl Chain 1 (sn-1) | Palmitic Acid (16:0) | Oleic Acid (18:1) |
| Acyl Chain 2 (sn-2) | Oleic Acid (18:1) | Oleic Acid (18:1) |
| Molecular Shape | Cone | Cylinder |
| Influence on Curvature | Promotes negative curvature | Forms relatively flat bilayers |
The Influence of Molecular Architecture on Membrane Properties
The distinct molecular geometries of POPA and DOPC have profound implications for the physical properties of the membranes they form.
Membrane Curvature: A Tale of Two Shapes
The small, negatively charged headgroup of POPA relative to its two acyl chains gives it a "cone" shape. This molecular geometry is a key determinant of membrane curvature.[2] In a lipid bilayer, POPA molecules tend to induce negative curvature, a property crucial for biological processes such as vesicle formation and membrane fusion.[2] This propensity to support curved structures is a direct consequence of the steric demands of its small headgroup.
In stark contrast, the larger phosphocholine headgroup of DOPC balances the cross-sectional area of its acyl chains, resulting in a more "cylindrical" molecular shape. Consequently, DOPC readily self-assembles into relatively flat, stable lamellar bilayers.[2][3] This makes DOPC an excellent choice for studies requiring a well-defined, planar membrane surface.
Caption: Molecular shape comparison of POPA and DOPC and their influence on membrane curvature.
Surface Charge and Electrostatics: The Anionic Advantage of POPA
At physiological pH, the phosphate headgroup of POPA carries a net negative charge. This anionic nature creates a negative surface potential on POPA-containing membranes, which is a critical factor in the interaction with positively charged molecules, including proteins and peptides.[1][4] The electrostatic attraction between the negatively charged POPA and cationic residues on proteins can drive protein recruitment to the membrane surface.[1]
Conversely, the zwitterionic phosphocholine headgroup of DOPC results in a net neutral charge at physiological pH.[4] This neutrality minimizes non-specific electrostatic interactions, making DOPC-based membranes ideal for studying specific binding events that are not primarily driven by charge.
Comparative Performance in Key Experimental Systems
The fundamental differences between POPA and DOPC manifest in their behavior in various experimental setups.
Interaction with Membrane Proteins: A Case Study with the Nicotinic Acetylcholine Receptor (nAChR)
A compelling example of the differential effects of POPA and DOPC is seen in studies with the nicotinic acetylcholine receptor (nAChR). Research has shown that anionic lipids like phosphatidic acid are crucial for maintaining the functional resting state of the nAChR.[5] Molecular dynamics simulations have revealed that in the presence of the nAChR, POPA forms a distinct lipid domain around the protein, a phenomenon not observed with POPC (a close structural analog of DOPC).[1][5] This suggests that POPA may play a role in stabilizing the receptor's conformation. Furthermore, the nAChR has been shown to be more effective at ordering the acyl chains of PA lipids compared to PC lipids, indicating a stronger interaction.[1] This highlights the importance of choosing the appropriate lipid to maintain the native structure and function of reconstituted membrane proteins.
Caption: Workflow for the preparation of small unilamellar vesicles (SUVs) by extrusion.
Protocol: Langmuir-Blodgett Trough for Monolayer Analysis
The Langmuir-Blodgett trough technique allows for the study of lipid monolayers at the air-water interface, providing insights into lipid packing and phase behavior. [6]
-
Trough Preparation: Thoroughly clean the Langmuir trough with a suitable solvent (e.g., chloroform followed by ethanol) and fill it with ultrapure water as the subphase. [7]2. Monolayer Formation: Prepare a solution of the lipid (POPA or DOPC) in a volatile solvent like chloroform (e.g., 1 mg/mL). Carefully deposit a known volume of the lipid solution onto the air-water interface using a microsyringe. [8]Allow the solvent to evaporate completely.
-
Isotherm Measurement: Compress the monolayer at a constant rate using the movable barriers of the trough while simultaneously measuring the surface pressure with a Wilhelmy plate. [8]4. Data Analysis: Plot the surface pressure as a function of the mean molecular area to obtain a pressure-area isotherm. The isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse pressure.
Conclusion: Making an Informed Choice for Your Research
The selection between POPA and DOPC is not a matter of one being superior to the other, but rather a strategic decision based on the specific research question.
-
Choose POPA when:
-
Investigating the role of negative membrane curvature.
-
Studying interactions with positively charged proteins or peptides.
-
Reconstituting proteins that require an anionic lipid environment for stability and function.
-
-
Choose DOPC when:
-
A stable, planar bilayer is desired.
-
Minimizing non-specific electrostatic interactions is crucial.
-
Studying the biophysical properties of a neutral, fluid membrane.
-
By understanding the fundamental principles that govern the behavior of these two lipids, researchers can design more robust and physiologically relevant model membrane systems, ultimately accelerating the pace of discovery in membrane science and drug development.
References
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Angelova, M. I., & Dimitrov, D. S. (1986). Liposome electroformation. Faraday Discuss. Chem. Soc., 81, 303-311. [Link]
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Bigay, J., & Antonny, B. (2012). Curvature, lipid packing, and electrostatics of membrane organelles: defining cellular territories for proteins. Developmental cell, 23(5), 886-895. [Link]
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Dickey, A. N., & Faller, R. (2008). Behavioral differences between phosphatidic acid and phosphatidylcholine in the presence of the nicotinic acetylcholine receptor. Biophysical journal, 95(12), 5637-5647. [Link]
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van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews Molecular cell biology, 9(2), 112-124. [Link]
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Szczes, A., & Bryjak, M. (2016). Zeta potential and surface charge of DPPC and DOPC liposomes in the presence of PLC enzyme. Journal of Liposome Research, 26(4), 305-313. [Link]
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Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(1), 91-145. [Link]
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Sprong, H., van der Sluijs, P., & van Meer, G. (2001). How proteins move lipids and lipids move proteins. Nature reviews Molecular cell biology, 2(7), 504-513. [Link]
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Marsh, D. (2013). CRC handbook of lipid bilayers. CRC press. [Link]
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daCosta, C. J., Baenziger, J. E. (2013). A distinct structural and functional role for phosphatidic acid in the regulation of the nicotinic acetylcholine receptor. Journal of Biological Chemistry, 288(2), 1235-1244. [Link]
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BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. [Link]
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Nima Technology. (n.d.). Langmuir-Blodgett Troughs Operating Manual. [Link]
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A Comparative Guide to 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) in Cell Signaling
For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid signaling, understanding the nuanced roles of specific phospholipid species is paramount. This guide provides an in-depth, objective comparison of two key anionic phospholipids: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS). While both are integral components of cellular membranes, their distinct head groups confer unique signaling capabilities, influencing a multitude of cellular processes.
Introduction: The Significance of Anionic Phospholipids in Cellular Communication
Anionic phospholipids, such as phosphatidic acid (PA) and phosphatidylserine (PS), are no longer considered mere structural components of the lipid bilayer. They are now recognized as critical second messengers that recruit and activate a host of downstream effector proteins, thereby regulating fundamental cellular activities from proliferation and survival to metabolism and membrane trafficking.[1][2] The specific acyl chain composition of these lipids, in this case, a saturated palmitoyl (16:0) chain at the sn-1 position and an unsaturated oleoyl (18:1) chain at the sn-2 position, can further modulate their signaling efficacy and protein interactions.[3]
This guide will dissect the individual and comparative roles of POPA and POPS in key signaling pathways, supported by experimental data, and provide detailed protocols for their investigation.
Structural and Biophysical Distinctions
At a fundamental level, the signaling divergence between POPA and POPS originates from their distinct head groups.
| Feature | This compound (POPA) | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) |
| Head Group | Phosphate | Phosphoserine |
| Net Charge (at physiological pH) | -1 to -2 | -1 |
| Molecular Shape | Cone-shaped (induces negative membrane curvature) | Cylindrical |
| Key Structural Feature | Small, highly negatively charged head group | Zwitterionic head group with a net negative charge |
The small, highly charged head group of POPA gives it a cone-like molecular shape, which can induce negative curvature in lipid membranes, a property implicated in membrane fission and fusion events.[2] In contrast, the larger phosphoserine head group of POPS results in a more cylindrical shape.
Differential Roles in Key Signaling Pathways
While both POPA and POPS are involved in numerous signaling cascades, their mechanisms of action and primary targets often differ.
The mTOR Signaling Pathway: A Key Role for POPA
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[4] Phosphatidic acid is a well-established activator of the mTOR complex 1 (mTORC1).[5][6]
Mechanism of POPA-mediated mTORC1 Activation:
-
Direct Binding: POPA has been shown to directly interact with the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to its activation.[5][6] This interaction is thought to displace inhibitory proteins and promote the binding of downstream effectors.[7]
-
Indirect Activation: Some studies suggest that exogenously added PA may be metabolized to lysophosphatidic acid (LPA), which then activates mTORC1 through the ERK signaling pathway.[8]
-
Acyl Chain Specificity: The potency of PA in activating mTOR can be influenced by its acyl chain composition. For instance, soy-derived PA, which is rich in unsaturated fatty acids, has been shown to be a more potent activator of mTOR signaling than egg-derived PA.[6] This suggests that the specific structure of POPA, with its oleoyl chain, is likely a key determinant of its mTOR-regulating activity.
POPS is not recognized as a direct activator of the mTOR pathway.
Diagram of POPA-mediated mTORC1 Activation:
Caption: POPA directly activates mTORC1, leading to downstream signaling for cell growth.
The Akt/PKB Signaling Pathway: A Critical Role for POPS
The serine/threonine kinase Akt (also known as Protein Kinase B) is a crucial node in signaling pathways that govern cell survival, growth, and metabolism.[9] Phosphatidylserine is a critical modulator of Akt activation.[10][11]
Mechanism of POPS-mediated Akt Activation:
-
Enhanced PIP3 Binding: POPS promotes the binding of Akt to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[10][11]
-
Conformational Changes: The interaction with POPS induces conformational changes in Akt, facilitating its phosphorylation at key residues (Thr308 and Ser473) by upstream kinases like PDK1 and mTORC2, leading to its full activation.[10][11]
While PA is the precursor for the synthesis of other phospholipids, it does not directly activate Akt in the same manner as PS.[2]
Diagram of POPS-mediated Akt Activation:
Caption: POPS facilitates the activation of Akt at the cell membrane, promoting cell survival.
Protein Kinase C (PKC) Activation: A Synergistic Role for POPS
Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a wide array of signaling pathways, including cell proliferation, differentiation, and apoptosis.[12] The activation of conventional and novel PKC isoforms is dependent on the presence of diacylglycerol (DAG) and anionic phospholipids, with phosphatidylserine being a key cofactor.[13]
Mechanism of POPS in PKC Activation:
-
Cofactor for Membrane Translocation: POPS acts as a crucial cofactor for the translocation of PKC from the cytosol to the cell membrane, where it can be activated by DAG.[14]
-
Allosteric Regulation: The binding of POPS to the C2 domain of conventional PKCs is an important allosteric event that primes the enzyme for activation.[14]
While POPA is also an anionic phospholipid, the primary and most well-characterized phospholipid cofactor for PKC activation is PS.
Comparative Experimental Data
Direct quantitative comparisons of the binding affinities of POPA and POPS to a wide range of signaling proteins are not extensively available in the literature. However, some studies provide valuable insights.
| Protein Target | Interacting Lipid | Reported Effect | Reference |
| Tim-3 | POPA | More potent ligand than POPS in promoting Tim-3 binding to vesicles. | [10] |
| Tim-4 | POPA | More potent ligand than POPS in promoting Tim-4 binding to vesicles. | [10] |
| mTOR | POPA | Direct binding to the FRB domain, leading to activation. | [5][6] |
| Akt | POPS | Promotes binding to PIP3 and facilitates phosphorylation-mediated activation. | [10][11] |
| PKCα | POPS | Enhances PKCα-C2 domain binding to lipid vesicles. | [14] |
Experimental Protocols for Investigating POPA and POPS Signaling
To dissect the specific roles of POPA and POPS in cell signaling, a combination of in vitro and cell-based assays is essential.
In Vitro Lipid-Protein Interaction Assays
These assays are crucial for determining the direct binding of a protein of interest to POPA or POPS.
A. Lipid-Protein Overlay Assay (Dot Blot)
This qualitative assay provides a rapid screen for lipid-binding proteins.
-
Lipid Spotting: Dissolve POPA and POPS in a suitable organic solvent (e.g., chloroform/methanol mixture) to a concentration of 1 mg/mL. Spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.
-
Blocking: Block the membrane with a solution of 3% (w/v) fat-free bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Protein Incubation: Incubate the membrane with a solution of the purified protein of interest (e.g., 1-5 µg/mL in TBST with 1% BSA) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the bound protein using a specific primary antibody against the protein or an epitope tag, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.
B. Liposome Co-sedimentation Assay
This quantitative assay determines the fraction of a protein that binds to liposomes containing POPA or POPS.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by drying a lipid film of the desired composition (e.g., a background of POPC with varying mole percentages of POPA or POPS) under a stream of nitrogen, followed by hydration in a suitable buffer and sonication or extrusion.
-
Binding Reaction: Incubate the purified protein with the prepared liposomes at room temperature for 30 minutes.
-
Sedimentation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes to pellet the liposomes and any bound protein.
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of bound and unbound protein.
Diagram of Liposome Co-sedimentation Assay Workflow:
Caption: Workflow for the liposome co-sedimentation assay.
Cell-Based Signaling Assays
These assays are essential to validate the findings from in vitro studies in a physiological context.
A. Western Blot Analysis of Pathway Activation
This is a standard method to assess the phosphorylation status of key signaling proteins downstream of POPA or POPS.
-
Cell Culture and Treatment: Culture cells of interest to an appropriate confluency. Treat the cells with exogenous POPA or POPS liposomes, or stimulate a pathway known to produce these lipids endogenously.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-S6K1 and total S6K1 for the mTOR pathway; phospho-Akt and total Akt for the Akt pathway).
-
Detection and Quantification: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Lipidomics Analysis by Mass Spectrometry
This powerful technique allows for the quantification of endogenous levels of POPA and POPS in response to cellular stimulation.
-
Lipid Extraction: After cell treatment, quench the metabolism and extract the total lipids using a modified Bligh-Dyer or Folch method.
-
Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS). Use a targeted approach with known standards for POPA and POPS to ensure accurate quantification.
-
Data Analysis: Process the raw data to identify and quantify the specific lipid species. Normalize the data to an internal standard and the total amount of protein or lipid phosphate.
Conclusion and Future Perspectives
The available evidence strongly indicates that POPA and POPS, while structurally similar, play distinct and critical roles in cell signaling. POPA is a key activator of the mTOR pathway, directly engaging with the mTORC1 complex. In contrast, POPS is an essential cofactor for the activation of the Akt and PKC signaling cascades.
The field would greatly benefit from more direct comparative studies that quantify the binding affinities of POPA and POPS to a broader range of protein targets. Furthermore, elucidating how the specific 1-palmitoyl-2-oleoyl acyl chain composition of these lipids fine-tunes their signaling functions remains an important area for future investigation. A deeper understanding of the differential signaling by these specific lipid species will undoubtedly open new avenues for therapeutic intervention in diseases where these pathways are dysregulated, such as cancer and metabolic disorders.
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- Inhibition of the mTOR pathway decreased the lipid accumulation induced... (n.d.).
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The Discerning Lipid: A Guide to the Functional Divergence of POPA and Other Phosphatidic Acids
For the discerning researcher in cellular biology and drug development, the term 'phosphatidic acid' (PA) is often used as a monolith. However, this simple phospholipid is a diverse class of molecules, with individual species exhibiting unique functional repertoires. The specific composition of the fatty acid chains esterified to the glycerol backbone dictates the molecule's shape, charge presentation, and its subsequent interactions within the cellular milieu. This guide provides an in-depth comparison of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a prevalent monounsaturated PA species, with other phosphatidic acids, focusing on the functional consequences of their structural differences. Supported by experimental data, we will explore how these subtle variations influence protein recruitment, membrane dynamics, and enzymatic regulation.
The Structural Nuance: Why Acyl Chain Composition Matters
Phosphatidic acid is structurally defined by a glycerol backbone, a phosphate headgroup, and two fatty acyl chains.[1] Its small, anionic headgroup and the cone-like shape imparted by its bulky acyl chains allow it to induce negative membrane curvature, a property crucial for processes like vesicle formation.[1][2] However, the identity of these acyl chains—their length and degree of saturation—creates a spectrum of PA "flavors," each with a distinct biophysical personality.
-
Saturated PAs , such as Dipalmitoyl PA (DPPA, 16:0/16:0), have straight, tightly packing acyl chains, leading to more ordered, rigid membrane domains.
-
Monounsaturated PAs , like POPA (16:0/18:1), possess a kink in one chain, disrupting tight packing and increasing membrane fluidity.
-
Polyunsaturated PAs , such as Stearoyl-arachidonoyl PA (SAPA, 18:0/20:4), have multiple kinks, leading to a more disordered and fluid membrane environment.
These structural differences are not trivial; they are the basis for the specific recognition and differential function of PA species in the cell.
Differential Protein Recruitment: A Tale of Two Chains
One of the most critical functions of signaling PA is to recruit and activate cytosolic proteins at the membrane interface. This interaction is highly dependent on the ability of a protein's PA-binding domain (PABD) to recognize not just the phosphate headgroup but also the surrounding lipid environment, which is profoundly shaped by the PA acyl chains.
The Case of mTOR: A Preference for Saturation
The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth and metabolism, and its activation is known to be PA-dependent.[3] However, not all PAs are equal in their ability to engage mTOR. A flotation assay comparing the binding of the mTOR FRB domain to liposomes containing different PA species revealed a stark preference.
A 2021 study by Wnętrzak et al. demonstrated that the FRB domain of mTOR robustly binds to liposomes containing 10 mol% of the saturated DPPA (16:0/16:0). In stark contrast, under the same conditions, negligible binding was observed for liposomes containing the monounsaturated POPA (16:0/18:1) or the polyunsaturated SAPA (18:0/20:4).[4][5] This suggests that the ordered membrane environment created by saturated acyl chains is a critical determinant for mTOR recruitment.[4]
Interestingly, the introduction of cholesterol, a known modulator of membrane fluidity, dramatically altered these interactions. The presence of 35 mol% cholesterol significantly increased the binding of the FRB domain to POPA and SAPA-containing liposomes, while it decreased binding to DPPA.[4] This highlights a complex interplay where the membrane context, influenced by both PA species and other lipids like cholesterol, fine-tunes protein recruitment.
Table 1: Relative Binding of mTOR FRB Domain to Different PA Species
| PA Species (Acyl Chains) | Composition | Cholesterol Presence | Relative Binding |
| DPPA | Di-saturated (16:0/16:0) | No | Strong |
| POPA | Monounsaturated (16:0/18:1) | No | Negligible |
| SAPA | Polyunsaturated (18:0/20:4) | No | Weak |
| DPPA | Di-saturated (16:0/16:0) | Yes (35 mol%) | Decreased |
| POPA | Monounsaturated (16:0/18:1) | Yes (35 mol%) | Increased |
| SAPA | Polyunsaturated (18:0/20:4) | Yes (35 mol%) | Increased |
| Data synthesized from Wnętrzak et al., 2021.[4] |
Other PA-Binding Proteins: A Spectrum of Specificity
This acyl chain-based selectivity is not unique to mTOR. Numerous proteins exhibit preferences for different PA species. For instance:
-
Phosphoglycerate Mutase 1 (PGAM1): This enzyme preferentially binds to PAs containing saturated (SFA) and/or monounsaturated fatty acids (MUFA), such as DPPA (16:0/16:0) and POPA (16:0/18:1), over those with polyunsaturated fatty acids (PUFA).[6]
-
ABSCISIC ACID INSENSITIVE 1 (ABI1): This plant protein phosphatase 2C shows binding to di-unsaturated di18:1-PA but not to the saturated di16:0-PA.[1]
-
Opi1: The yeast transcriptional repressor contains an amphipathic helix that selectively binds PA, and this interaction is sensitive to the lipid acyl chain composition, providing a mechanism to regulate membrane biogenesis.[7]
This body of evidence firmly establishes that the identity of the acyl chains is a key determinant in the digital "on/off" binding of many proteins, with POPA's monounsaturated nature placing it in a distinct functional category from its fully saturated or polyunsaturated counterparts.
Modulation of Enzyme Activity: The Substrate Matters
Phosphatidic acid is not only a docking site for proteins but also a critical substrate and regulator for a host of lipid-metabolizing enzymes. The efficiency of these enzymes can be profoundly influenced by the physical presentation of their PA substrate, which is again tied to the acyl chain structure.
The Case of Phosphatidic Acid Phosphatases (PAPs)
Lipins (in mammals) and Pah1 (in yeast) are key PAP enzymes that convert PA to diacylglycerol (DAG), a crucial step that diverts lipids from membrane synthesis towards storage as triacylglycerols.[2] A 2015 study by Ryu et al. investigated the substrate specificity of LIPIN2.
Using an in vitro assay with various PA species, the researchers found that LIPIN2 has a clear preference for unsaturated PAs. The enzyme showed the highest activity towards fully unsaturated PAs (18:1/18:1-PA and 18:2/18:2-PA). Its activity was moderate towards partially unsaturated PAs like POPA (16:0/18:1-PA). Crucially, fully saturated PAs, such as 16:0/16:0-PA and 18:0/18:0-PA, were highly disfavored substrates, showing only about 1% of the activity observed with 18:1/18:1-PA.[8]
This demonstrates a critical functional difference: the conversion of PA to DAG, a key metabolic branch point, is significantly more efficient for unsaturated species like POPA compared to saturated species. This suggests that saturated PAs are more likely to persist in membranes, potentially prolonging their specific signaling outputs.
Impact on Membrane Dynamics and Cellular Signaling
The biophysical properties dictated by PA's acyl chains have profound consequences for membrane architecture and the downstream signaling pathways that emanate from these membranes.
Membrane Curvature and Trafficking
The cone shape of PA induces negative curvature, promoting membrane budding and fission, essential steps in vesicle trafficking.[1][2] While this is a general property of PAs, the degree of acyl chain unsaturation influences the packing of lipids. The kink in POPA's oleoyl chain creates packing defects in the membrane, which can facilitate the insertion of proteins with amphipathic helices that are involved in membrane remodeling.[7] In contrast, the highly ordered domains formed by saturated PAs would present a different physical environment for such machinery. PA generated by phospholipase D (PLD) has been implicated in regulating exocytosis and synaptic vesicle trafficking, processes highly dependent on membrane fusion and fission.[2]
Cellular Signaling and Lipotoxicity
In a cellular context, an accumulation of specific PA species can have dramatic consequences. Multiple studies have now linked the accumulation of saturated PAs to cellular stress and disease phenotypes.
-
Vascular Calcification: The accumulation of fully saturated PAs, such as 1,2-distearoyl-PA (18:0/18:0-PA), has been shown to mediate saturated fatty acid-induced lipotoxicity and vascular calcification in vascular smooth muscle cells.[8][9]
-
Glucolipotoxicity in Hepatocytes: In liver cells, the overproduction of saturated PAs, driven by an excess of both glucose and saturated fatty acids, leads to the activation of the mTORC1 pathway and a subsequent integrated stress response, contributing to glucolipotoxicity.[3]
These findings paint a picture where saturated PAs can act as potent drivers of lipotoxic signaling. POPA, with its monounsaturated chain, would not be expected to induce the same level of membrane rigidity and stress, placing it in a functionally distinct and less pathogenic signaling category under conditions of metabolic overload.
Experimental Protocols
To empower researchers to investigate these functional differences, we provide a standardized protocol for a liposome co-sedimentation assay, a robust method for comparing the binding of a protein of interest to different PA species.
Protocol: Liposome Co-sedimentation Assay
Objective: To determine the relative binding affinity of a protein to large unilamellar vesicles (LUVs) containing different PA species (e.g., POPA vs. DPPA).
Materials:
-
Phospholipids in chloroform: POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), POPA, DPPA.
-
Purified protein of interest.
-
Extrusion Buffer: 25 mM HEPES, pH 7.4, 150 mM KCl.
-
Binding Buffer: 25 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT.
-
Lipid extruder with 100 nm polycarbonate membranes.
-
Ultracentrifuge with appropriate rotor.
-
SDS-PAGE and Coomassie staining or Western blotting reagents.
Methodology:
-
Liposome Preparation: a. In a glass vial, mix POPC and the desired PA species (e.g., POPA or DPPA) in chloroform at a 9:1 molar ratio. Prepare a control liposome formulation with 100% POPC. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour. c. Rehydrate the lipid film in Extrusion Buffer to a final lipid concentration of 2 mM. Vortex vigorously to form multilamellar vesicles (MLVs). d. Subject the MLV suspension to 5 freeze-thaw cycles using liquid nitrogen and a warm water bath. e. Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.
-
Binding Reaction: a. In a microcentrifuge tube, combine a fixed amount of your purified protein (e.g., 2-5 µM) with a fixed concentration of liposomes (e.g., 1 mM). b. Prepare parallel reactions for each liposome formulation (POPC control, POPC/POPA, POPC/DPPA). c. Incubate the reactions at room temperature for 30 minutes with gentle agitation.
-
Co-sedimentation: a. Centrifuge the samples in an ultracentrifuge at 100,000 x g for 30 minutes at 4°C to pellet the liposomes. b. Carefully collect the supernatant (S), which contains the unbound protein. c. Wash the pellet once with Binding Buffer and centrifuge again under the same conditions. d. Resuspend the final pellet (P), containing the liposome-bound protein, in an equal volume of SDS-PAGE sample buffer as the supernatant fraction.
-
Analysis: a. Run equal volumes of the supernatant (S) and pellet (P) fractions on an SDS-PAGE gel. b. Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against your protein of interest. c. Quantify the band intensities using densitometry software (e.g., ImageJ). The percentage of bound protein can be calculated as: (Intensity_Pellet / (Intensity_Pellet + Intensity_Supernatant)) * 100.
Visualizing the Concepts
Diagrams can help clarify the complex relationships discussed. Below are Graphviz representations of the key concepts.
Caption: Differential mTOR binding to PA species.
Caption: Substrate preference of LIPIN phosphatase.
Conclusion
The evidence presented in this guide clearly demonstrates that phosphatidic acid is not a single entity but a family of functionally diverse signaling lipids. The specific acyl chain composition of a PA molecule, such as the 16:0 and 18:1 chains of POPA, is a primary determinant of its biological activity. POPA's monounsaturated nature distinguishes it from fully saturated PAs in its interactions with key regulatory proteins like mTOR, its efficiency as a substrate for metabolic enzymes like LIPIN, and its role in cellular signaling pathways, steering clear of the lipotoxic effects associated with saturated PA species. For researchers and drug developers, appreciating this functional divergence is paramount. Targeting the synthesis or interaction of specific PA species, rather than the entire PA pool, offers a more nuanced and potentially more effective strategy for therapeutic intervention.
References
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- Kim, J. H., et al. (2022). Phosphatidic Acid Signaling and Function in Nuclei. The Plant Journal.
- Claypool, S. M. (2015). Phosphatidic Acid and Cardiolipin Coordinate Mitochondrial Dynamics. Trends in Cell Biology.
- Subramanian, K., et al. (2019). Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications. Frontiers in Cell and Developmental Biology.
- Wang, X., et al. (2021). Schematic representation of phosphatidic acid (PA) and binding protein.
- Hofbauer, H. F., et al. (2018). The molecular recognition of phosphatidic acid by an amphipathic helix in Opi1. Journal of Cell Biology.
- Stucchi, R., et al. (2019). Phospholipase D1‐induced phosphatidic acid at the plasma membrane promotes a late stage of large dense‐core vesicle exocytosis in PC12 cells. Traffic.
- Wnętrzak, A., et al. (2021). Selectivity of mTOR-Phosphatidic Acid Interactions Is Driven by Acyl Chain Structure and Cholesterol.
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- Wnętrzak, A., et al. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. Membranes.
- Seo, J., et al. (2020). Saturated fatty acid- and/or monounsaturated fatty acid-containing-phosphatidic acids selectively interact with and activate phosphoglycerate mutase 1. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Wnętrzak, A., et al. (2021). Selectivity of mTOR-Phosphatidic Acid Interactions Is Driven by Acyl Chain Structure and Cholesterol. MDPI.
- Kassas, N., et al. (2017). Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. Journal of Biological Chemistry.
- Lee, J. H., et al. (2015). Saturated phosphatidic acids mediate saturated fatty acid-induced vascular calcification and lipotoxicity.
- Zhang, C., et al. (2022). Saturated Phosphatidic Acids Induce mTORC1-Driven Integrated Stress Response Contributing to Glucolipotoxicity in Hepatocytes.
- Talabi, O. T., et al. (2023). COMPARATIVE ANALYSIS OF PAPAIN ENZYME ACTIVITY IN DIFFERENT PARTS OF CARICA PAPAYA. BIMA Journal of Science and Technology.
- Ryu, D., et al. (2015). Saturated phosphatidic acids mediate saturated fatty acid–induced vascular calcification and lipotoxicity.
- Cholewa, G., et al. (2023). COMPARATIVE ANALYSIS OF PAPAIN ENZYME ACTIVITY IN DIFFERENT PARTS OF CARICA PAPAYA. BIMA Journal of Science and Technology.
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A Senior Application Scientist's Guide to Utilizing 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) as a Lipid Standard
<
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accuracy and reliability of quantitative analysis are paramount. Phosphatidic acid (PA) is a low-abundance but critically important phospholipid, acting as both a key intermediate in the biosynthesis of other glycerophospholipids and as a vital signaling molecule in its own right.[1][2][3] Its involvement in fundamental cellular processes, including cell growth, proliferation, and stress responses, makes its precise quantification essential.[1][2][4] This guide provides an in-depth, objective comparison of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) as a lipid standard, its performance against alternatives, and detailed experimental protocols to ensure robust and reproducible results.
The Critical Role of Internal Standards in Lipidomics
Quantitative lipid analysis, particularly using mass spectrometry (MS), is susceptible to variations that can compromise accuracy. These variations arise from multiple stages of the analytical workflow, including sample extraction efficiency, instrument response fluctuations, and, most notably, matrix effects.[5][6] The matrix effect refers to the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the sample matrix.[6][7]
To correct for these variables, the use of an internal standard (IS) is a non-negotiable aspect of good laboratory practice.[5][8] An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer, often through stable isotope labeling.[6] It is added to the sample at a known concentration at the very beginning of the sample preparation process.[8] By monitoring the ratio of the analyte signal to the IS signal, variations introduced during the workflow can be normalized, leading to accurate quantification.[6]
This compound (POPA): A Profile
This compound, commonly known as POPA or PA(16:0/18:1), is a naturally occurring phosphatidic acid species.[9][10] It contains a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position of the glycerol backbone.[9][11][12] This specific acyl chain composition makes it a representative and physiologically relevant choice for a PA standard in many biological systems.[13]
Physicochemical Properties of POPA (Sodium Salt):
| Property | Value | Source |
| Molecular Formula | C37H70O8PNa | [14][15] |
| Molecular Weight | 696.91 g/mol | [14][15] |
| Purity | >99% (TLC) | [14][15] |
| Form | Powder | [15] |
| Storage Temperature | -20°C | [9][14][15] |
| Solubility | Chloroform | [9] |
Data sourced from Avanti Polar Lipids and Cayman Chemical product information.[9][14][15]
Comparative Analysis: POPA vs. Alternative Phosphatidic Acid Standards
The selection of an appropriate internal standard is a critical decision in analytical method development. While POPA is a widely used standard, other PA species can also be employed. The optimal choice often depends on the specific PA species being quantified and the biological matrix.
| Standard | Acyl Chain Composition | Rationale for Use | Potential Considerations |
| POPA (16:0/18:1 PA) | Saturated/Monounsaturated | Highly abundant and physiologically relevant in many cell types. Good representation of a common class of PAs. | May be present endogenously at low levels in some samples, requiring careful blank analysis. |
| DSPA (18:0/18:0 PA) | Di-Saturated | Provides a standard for fully saturated PA species. Its distinct mass can be advantageous. | May not accurately reflect the ionization behavior of unsaturated species due to differences in hydrophobicity and structure. |
| DOP A (18:1/18:1 PA) | Di-Monounsaturated | Useful for studies focusing on monounsaturated PA species. | Similar to DSPA, may not be the ideal mimic for PAs with different degrees of saturation. |
| Odd-Chain PAs (e.g., 17:0/17:0 PA) | Di-Odd Chain | Not naturally present in most biological systems, making it an excellent choice to avoid interference with endogenous PAs.[16] | May have different chromatographic retention and ionization efficiency compared to even-chained endogenous PAs. |
| Stable Isotope-Labeled POPA (e.g., d31-POPA) | Labeled 16:0/18:1 PA | The "gold standard" internal standard. Chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects.[17] | Higher cost compared to non-labeled standards. |
Expert Insight: The choice between these standards hinges on the principle of "like-for-like" correction. For broad profiling of PA species, a standard like POPA or an odd-chain PA provides a good balance of representation and practicality. However, for the most accurate quantification of a specific PA, such as endogenous POPA, its stable isotope-labeled counterpart is unequivocally the superior choice.
Experimental Workflows and Protocols
Achieving reliable quantification of phosphatidic acid requires meticulous attention to detail at each stage of the experimental process. Below are key workflows and a detailed protocol for the quantification of PA species in a cell culture sample using POPA as an internal standard.
Logical Workflow for PA Quantification
Caption: Workflow for PA quantification using an internal standard.
Detailed Protocol: Quantification of PA in Cultured Cells using LC-MS/MS
This protocol is adapted from established methods for phospholipid analysis.[16][18][19]
1. Materials and Reagents:
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
Phosphate-buffered saline (PBS).
-
Methanol (LC-MS grade).
-
Chloroform (LC-MS grade).
-
0.1 M Hydrochloric Acid (HCl).
-
This compound (POPA) internal standard solution (e.g., 1 mg/mL in chloroform).
-
LC-MS grade water, acetonitrile, isopropanol, and formic acid.
-
Ammonium formate.
2. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer): a. Harvest cultured cells (e.g., 1-5 million cells) by centrifugation. Wash the cell pellet with ice-cold PBS. b. Resuspend the cell pellet in 800 µL of a 1:1 (v/v) mixture of ice-cold 0.1 M HCl and methanol.[18] The acidic condition is crucial for efficient extraction of anionic lipids like PA.[18][20] c. Add a known amount of POPA internal standard (e.g., 10 µL of a 10 µg/mL working solution). The amount should be within the linear range of the instrument and comparable to the expected analyte concentration. d. Vortex the mixture for 1 minute. e. Add 2.5 mL of methanol and 2.5 mL of chloroform. Incubate for 60 minutes with shaking at room temperature.[18] f. Add 2.5 mL of chloroform and 2.5 mL of water to induce phase separation. Vortex thoroughly. g. Centrifuge at 2,000 x g for 10 minutes to separate the phases. h. Carefully collect the lower organic phase into a new glass tube. i. Dry the lipid extract under a gentle stream of nitrogen. j. Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis: a. Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar lipids like PA.[18]
- Mobile Phase A: Acetonitrile:Isopropanol (50:50, v/v) with 10 mM ammonium formate and 0.5% formic acid.
- Mobile Phase B: Water with 10 mM ammonium formate and 0.5% formic acid.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the lipids. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode. The phosphate group of PA is readily deprotonated, leading to high sensitivity in negative ion mode.[18]
- Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for targeted quantification. For POPA (m/z 673.5 as [M-H]⁻), a characteristic transition would be the loss of the palmitic acid (m/z 255.2) or oleic acid (m/z 281.2) neutral loss.
4. Data Analysis and Quantification: a. Integrate the peak areas for the endogenous PA species and the POPA internal standard. b. Calculate the response ratio (Peak Area of Analyte / Peak Area of IS). c. Prepare a calibration curve using known concentrations of a PA standard (can be POPA if not used as the IS, or another PA standard) spiked with a constant concentration of the IS. d. Plot the response ratio against the concentration of the calibrant. e. Determine the concentration of the endogenous PA species in the sample by interpolating its response ratio on the calibration curve.
Phosphatidic Acid in Cellular Signaling
Phosphatidic acid is not merely a structural component or metabolic precursor; it is a potent signaling lipid.[1][2] Its cellular levels are tightly regulated and can increase rapidly in response to various stimuli.[1] PA exerts its signaling functions by binding to and modulating the activity of a diverse array of target proteins.[1][4] One of the most well-characterized roles of PA is in the activation of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth and proliferation.[2][4]
Caption: Simplified overview of a key phosphatidic acid signaling pathway.
Conclusion
The accurate quantification of phosphatidic acid is indispensable for advancing our understanding of lipid metabolism and cellular signaling. This compound (POPA) serves as an excellent and physiologically relevant standard for this purpose. Its utility is maximized when incorporated into a well-validated analytical method that includes robust extraction procedures and sensitive LC-MS/MS detection. While alternative standards have their place, particularly odd-chain and stable isotope-labeled variants, POPA remains a cornerstone for reliable PA quantification in a wide range of research and development applications. By adhering to the principles and protocols outlined in this guide, researchers can achieve the high degree of accuracy and reproducibility required for meaningful scientific discovery.
References
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Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research, 45(3), 250-278. [Link]
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Foster, D. A. (2013). Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 31-36. [Link]
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Metware Biotechnology. (n.d.). Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. MetwareBio. [Link]
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Han, X., & Jiang, X. (2014). A review of shotgun lipidomics: Real-time, high-throughput, and quantitative analysis of lipids. Journal of Lipid Research, 55(5), 779-795. [Link]
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Han, X., & Gross, R. W. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 36(6), 693–714. [Link]
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Franke, A. A., Custer, L. J., & Tanaka, Y. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science, 7(7), 1205–1214. [Link]
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Vu, H. S., Shiva, S., Roth, M. R., & Welti, R. (2018). An efficient modified method for plant leaf lipid extraction results in improved recovery of phosphatidic acid. Lipids, 53(2), 231-238. [Link]
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Liebisch, G., et al. (2020). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research, 61(5), 639-657. [Link]
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D'Orazi, D., et al. (2020). HILIC-ESI-MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops. Journal of Mass Spectrometry, 55(11), e4629. [Link]
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Vitaceae. (n.d.). This compound. Vitaceae. [Link]
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Liu, D., et al. (2012). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 24(12), 5597-5599. [Link]
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Tanguy, E., et al. (2019). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Current Protocols in Cell Biology, 85(1), e93. [Link]
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Wang, T., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 54(12), 3534-3539. [Link]
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Creative Biostructure. (n.d.). 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphatidic acid(Lipo-459). Creative Biostructure. [Link]
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Triebl, A., et al. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Journal of Chromatography A, 1347, 104-110. [Link]
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Green-Church, K. B., et al. (2008). Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin. Ophthalmic Research, 40(2), 64-75. [Link]
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Aoyagi, K., et al. (2025). A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. Biochemical and Biophysical Research Communications, 794, 153074. [Link]
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Triebl, A., et al. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. ResearchGate. [Link]
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Ejsing, C. S., et al. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols, 3(4), 101738. [Link]
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The Reproducibility Challenge: A Comparative Guide to POPA-Based Experimental Results in Protein Interaction Analysis
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data on protein interactions is paramount. As a Senior Application Scientist, this guide provides an in-depth, objective comparison of Photo-affinity-based Protein Array (POPA) technology with established alternatives, focusing on the critical aspect of experimental reproducibility. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The identification and characterization of protein-protein interactions (PPIs) are fundamental to understanding cellular processes and are crucial for the discovery and development of new therapeutics.[1][2] A variety of techniques have been developed to study these interactions, each with its own set of advantages and limitations.[3] Among these, Photo-affinity-based Protein Array (POPA) has emerged as a powerful tool for unbiased, high-throughput screening of protein interactions directly in a cellular context.[4] However, as with any high-throughput technology, ensuring the reproducibility of experimental results is a significant challenge that must be addressed to generate trustworthy and actionable data.[5][6]
This guide will dissect the POPA workflow, highlighting critical steps that influence reproducibility. We will then compare POPA with two widely used label-free technologies for studying biomolecular interactions: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Understanding POPA: Covalent Capture for Unbiased Discovery
POPA is a chemoproteomics strategy that utilizes photo-affinity labeling to covalently capture interacting proteins from complex biological samples, such as cell lysates.[4] The core of this technique lies in the use of a "bait" molecule (e.g., a small molecule drug candidate) that is modified with a photoreactive group and a tag for enrichment. Upon exposure to UV light, the photoreactive group forms a covalent bond with nearby proteins, effectively "trapping" the interaction partners. These covalently captured proteins can then be identified and quantified using mass spectrometry.
The POPA Experimental Workflow: A Step-by-Step Protocol with an Emphasis on Reproducibility
The reproducibility of a POPA experiment is contingent on meticulous execution and control of several key steps. Below is a detailed protocol, explaining the rationale behind each stage.
1. Probe Design and Synthesis:
-
Rationale: The design of the photo-affinity probe is critical. It must retain the biological activity of the parent molecule while incorporating a photoreactive group (e.g., diazirine, benzophenone) and an affinity tag (e.g., biotin, clickable alkyne) without sterically hindering the interaction.[1] The choice of the photoreactive group influences the efficiency and specificity of crosslinking.[7]
-
Protocol:
-
Synthesize the photo-affinity probe with a photoreactive moiety and an affinity handle.
-
Validate the probe's biological activity in a relevant functional assay to ensure it mimics the parent compound.
-
Characterize the probe thoroughly using analytical techniques (e.g., NMR, mass spectrometry) to confirm its identity and purity.
-
2. Cell Culture and Treatment:
-
Rationale: Consistent cell culture conditions are paramount for reproducibility. Factors such as cell density, passage number, and growth media composition can significantly impact the proteome and, consequently, the interaction landscape.
-
Protocol:
-
Culture cells under standardized conditions (e.g., 37°C, 5% CO2).
-
Ensure cells are in the logarithmic growth phase and at a consistent density before treatment.
-
Treat cells with the photo-affinity probe at a predetermined optimal concentration and for a specific duration. Include vehicle-treated and parent compound competition controls.
-
3. UV Crosslinking:
-
Rationale: The UV irradiation step activates the photoreactive group, leading to covalent bond formation. The wavelength, energy, and duration of UV exposure must be precisely controlled to ensure efficient crosslinking without causing significant cellular damage or non-specific interactions.
-
Protocol:
-
After incubation, wash the cells to remove unbound probe.
-
Irradiate the cells with UV light (typically 365 nm for diazirines) on ice for a fixed duration and at a specific energy output.
-
4. Cell Lysis and Protein Extraction:
-
Rationale: The choice of lysis buffer can influence the extraction of different protein compartments and the stability of protein complexes. A consistent and efficient lysis procedure is crucial for obtaining a representative proteome.[8]
-
Protocol:
-
Lyse the cells using a pre-chilled lysis buffer containing protease and phosphatase inhibitors.
-
Ensure complete lysis by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standardized assay (e.g., BCA assay).
-
5. Affinity Purification of Crosslinked Proteins:
-
Rationale: The affinity tag on the probe allows for the selective enrichment of crosslinked proteins. The choice of affinity resin and the washing conditions are critical for minimizing non-specific binding and ensuring high recovery of specific interactors.
-
Protocol:
-
Incubate the protein lysate with an appropriate affinity resin (e.g., streptavidin beads for biotinylated probes).
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
6. Sample Preparation for Mass Spectrometry:
-
Rationale: Proper sample preparation, including protein digestion and peptide cleanup, is essential for obtaining high-quality mass spectrometry data.
-
Protocol:
-
Perform in-solution or on-bead digestion of the eluted proteins using trypsin.
-
Desalt and concentrate the resulting peptides using a C18 solid-phase extraction method.
-
7. Mass Spectrometry Analysis and Data Interpretation:
-
Rationale: The use of a high-resolution mass spectrometer and standardized data analysis pipelines are crucial for the accurate identification and quantification of proteins.
-
Protocol:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a robust search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins against a relevant protein database.
-
Perform statistical analysis to identify proteins that are significantly enriched in the probe-treated samples compared to controls.
-
Comparative Analysis: POPA vs. Label-Free Alternatives
While POPA offers the unique advantage of covalently capturing interactions in a cellular context, other well-established techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide real-time, label-free analysis of biomolecular interactions.[9][10]
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[9] This technique allows for the determination of binding kinetics (association and dissociation rates) and affinity.[11]
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[10] Binding of an analyte to the biosensor tip causes a shift in the interference pattern, which is proportional to the number of bound molecules.
Head-to-Head Comparison: Reproducibility and Performance
| Feature | Photo-affinity-based Protein Array (POPA) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Covalent capture of interacting proteins via photo-crosslinking in a cellular environment. | Measures changes in refractive index upon binding to a sensor surface in a fluidic system.[9] | Measures changes in light interference upon binding to a biosensor tip in a microplate format.[10] |
| Reproducibility | Highly dependent on precise control of multiple experimental steps (probe synthesis, cell handling, UV exposure, etc.).[5][6] | Generally high reproducibility due to the use of a continuous flow system and precise fluidics.[9] | Good reproducibility, but can be influenced by factors like tip hydration and sample viscosity in the "dip and read" format.[9] |
| Throughput | High-throughput for unbiased screening of the entire proteome. | Moderate throughput, with multi-channel instruments available. | High-throughput, with the ability to analyze up to 96 samples in parallel.[12] |
| Sample Type | Complex biological samples (e.g., cell lysates, tissues). | Requires purified samples to avoid clogging of the microfluidics. | Tolerant of crude and unpurified samples, including cell lysates and supernatants.[12][13] |
| Information | Identifies potential interaction partners in a native-like environment. | Provides real-time kinetic data (kon, koff) and affinity (KD).[11] | Provides real-time kinetic data (kon, koff) and affinity (KD). |
| Strengths | Unbiased discovery of novel interactions; captures transient and weak interactions; in-cell analysis. | High sensitivity and accuracy for kinetic measurements; well-established technology.[11] | High throughput; ease of use; tolerance for crude samples.[12] |
| Limitations | Indirect readout (mass spectrometry); potential for non-specific crosslinking; technically demanding. | Requires purified proteins; potential for mass transport limitations. | Lower sensitivity compared to SPR for small molecules; less precise kinetic data for very fast or slow interactions.[13] |
Visualizing the Workflows
POPA Experimental Workflow
Caption: The POPA experimental workflow, from probe incubation in live cells to protein identification by mass spectrometry.
Comparative Workflow Logic
Caption: Logical relationship showing how POPA is often used for initial discovery, with SPR/BLI used for subsequent validation and detailed kinetic characterization.
Conclusion: A Multi-faceted Approach to Ensure Reproducibility and Confidence
Ensuring the reproducibility of experimental results is the bedrock of scientific integrity. For complex techniques like POPA, this requires a deep understanding of the experimental variables and a commitment to rigorous protocol standardization. While POPA provides an unparalleled window into the cellular interactome, its findings should be regarded as high-quality hypotheses that warrant further validation.
References
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- Microarray experiments and factors which affect their reliability - PMC - PubMed Central. (2015, September 3).
- Photoaffinity labeling in activity-based protein profiling - PubMed. (n.d.).
- High-Throughput Phosphotyrosine Protein Complexes Screening by Photoaffinity-Engineered Protein Scaffold-Based Forward-Phase Protein Array - PubMed. (2019, August 6).
- Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC - PubMed Central. (2017, June 24).
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- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed. (n.d.).
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Control experiments for studying POPA-mediated signaling
A Comparison Guide to Control Experiments for Studying POPA-Mediated Signaling
For researchers, scientists, and drug development professionals venturing into the precise world of photo-controlled signaling, Photo-operated Potentiation of Acid (POPA) systems offer unparalleled spatiotemporal control over cellular acidification. By releasing protons upon light stimulation, POPA enables the targeted activation of acid-sensing pathways. However, the elegance of this tool demands an equally sophisticated set of controls to ensure that observed biological effects are unequivocally linked to POPA-mediated proton release and not experimental artifacts.
This guide provides a comprehensive framework for designing self-validating experiments to study POPA-mediated signaling. Moving beyond a simple checklist, we delve into the causality behind each control, empowering researchers to build robust, interpretable, and publishable datasets.
The Core Principle: Deconstructing the System
A POPA experiment consists of three core components: the POPA molecule, the light stimulus, and the biological system under investigation. A rigorous experimental design must isolate the contribution of each component to the final observed effect. Failure to do so can lead to misinterpretation, attributing outcomes to specific proton signaling when they may arise from phototoxicity, off-target molecular effects, or vehicle-induced artifacts.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: The POPA-mediated signaling cascade.
A Tiered Approach to Controls: From Foundational to Definitive
We advocate for a multi-level control strategy. Each tier addresses a different potential source of artifact, progressively building a case for the specific action of POPA-mediated proton release.
Tier 1: The Essential Controls for Artifact Disambiguation
These controls are non-negotiable and should be performed for every POPA experiment. Their purpose is to isolate the effects of the light and the chemical compound independently.
| Control Group | Description | Primary Question Answered | Potential Artifact Identified |
| Light Alone | The biological system is illuminated with the same light protocol (wavelength, intensity, duration) used for the experimental group, but in the absence of the POPA molecule. | Does the light stimulus itself cause the observed effect? | Phototoxicity, activation of endogenous light-sensitive molecules.[1][2] |
| POPA Alone (Dark Control) | The biological system is treated with the POPA molecule at the experimental concentration but is not exposed to the light stimulus. | Does the POPA molecule have any biological effect in its inactive state? | Off-target pharmacology, toxicity of the compound. |
| Vehicle Control | The biological system is treated with the solvent used to dissolve POPA (e.g., DMSO) and subjected to the light stimulus. | Does the vehicle for the compound contribute to the observed effect? | Vehicle-induced toxicity or biological activity. |
These foundational controls allow for the initial validation of the primary experimental observation, as summarized in the decision-making workflow below.
Tier 2: Validating the Mechanism of Action - The Proton Connection
Once artifacts from light and the inactive compound are ruled out, the next critical step is to prove that the observed effect is indeed mediated by a decrease in pH.
1. Direct Measurement of Intracellular pH (pHi)
The most direct way to validate POPA's action is to measure the light-induced change in intracellular pH. This confirms that the tool is functioning as expected in your system.
Featured Protocol: BCECF-AM Fluorescence Microscopy
The pH-sensitive dye BCECF-AM is a reliable tool for measuring pHi.[3] It exhibits a pH-dependent excitation spectrum, allowing for ratiometric imaging that corrects for variations in dye loading and cell thickness.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells on poly-lysine coated glass-bottom dishes to achieve 60-80% confluency.
-
Dye Loading: Prepare a loading solution with 2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM) in a suitable buffer (e.g., Earle's balanced salt solution). Incubate cells with the loading solution for a designated time (e.g., 30 minutes) at 37°C.
-
Imaging Setup: Use a fluorescence microscope equipped with filters for ratiometric imaging (e.g., excitations at ~490 nm and ~440 nm, with emission at ~535 nm).[3] Maintain bulb intensity and exposure times low to minimize phototoxicity.[3]
-
Baseline Measurement: Acquire baseline fluorescence ratio images before POPA application or light stimulation.
-
POPA Application & Stimulation: Add POPA to the cells. After a brief incubation, stimulate with the appropriate wavelength of light while continuously acquiring ratio images.
-
Calibration: At the end of each experiment, perform an in situ calibration.[3] Use calibration buffers of known pH values containing the protonophore nigericin to equilibrate the intracellular and extracellular pH.[3][4] This allows the conversion of fluorescence ratios to absolute pHi values.
2. Pharmacological Mimicry with Protonophores
To demonstrate that a generic intracellular acidification can replicate the effect observed with POPA, use a classical protonophore. Protonophores are compounds that transport protons across lipid membranes, effectively acidifying the cytoplasm.[5][6]
-
Recommended Agent: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or 2,4-dinitrophenol (DNP) are widely used protonophores.[6][7]
| Experimental Group | Treatment | Expected Outcome if Hypothesis is Correct |
| Primary Experiment | POPA + Light | Biological Effect "X" is observed. |
| Mimicry Control | Protonophore (e.g., CCCP) | Biological Effect "X" is observed. |
| Negative Control | Vehicle | No biological effect. |
Tier 3: Probing Downstream Pathway Specificity
The final layer of validation involves confirming the specific molecular pathway through which the proton signal is transduced. This is crucial for making precise mechanistic claims. For instance, if the hypothesis is that POPA-induced acidification activates Acid-Sensing Ion Channels (ASICs)[8][9], this link must be experimentally verified.
1. Pharmacological Inhibition
Use specific inhibitors of the hypothesized downstream target. If the inhibitor blocks the effect of POPA + Light, it provides strong evidence for the involvement of that target.
-
Example - Targeting ASICs: Acid-sensing ion channels are common targets of proton signaling.[8][10][11] A variety of inhibitors are available.
-
PcTx1: A potent and highly specific blocker of homomeric ASIC1a channels.[9][11][12]
-
APETx2: A selective inhibitor for ASIC3-containing channels.[9][10][11][12]
-
Amiloride: A non-selective blocker of ASICs, but useful as a general tool.[8][9][11] Note that amiloride can have paradoxical potentiating effects on ASIC3 under certain conditions.[13][14]
-
NSAIDs: Drugs like ibuprofen and diclofenac can also inhibit ASIC activity at therapeutic concentrations.[10][11]
-
2. Genetic Knockdown (siRNA/shRNA)
For greater specificity, use RNA interference to reduce the expression of the target protein. A successful knockdown that prevents the POPA-mediated effect is a powerful validation of the proposed pathway.
Featured Protocol: siRNA Transfection for Target Knockdown
This protocol provides a general framework for transiently knocking down a target protein like ASIC1a in cultured cells.[15][16][17][18][19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells 24 hours before transfection to achieve 30-70% confluency on the day of the experiment.[15][18][19]
-
Complex Formation:
-
Separately dilute your target-specific siRNA and a non-targeting (scramble) control siRNA in serum-free medium (e.g., Opti-MEM).
-
Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in a separate tube of serum-free medium.
-
Combine the diluted siRNA and diluted reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.[18][19]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in their culture wells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the target protein's turnover rate.[19]
-
Validation & Experiment:
-
Before running the POPA experiment, validate the knockdown efficiency in a parallel set of cells using qRT-PCR (for mRNA levels) or Western Blot (for protein levels).[15]
-
Perform the POPA + Light experiment on the cells treated with target siRNA and scramble control siRNA. The absence of the effect in the knockdown group compared to the control group validates the target's role.
-
Summary: A Guide to Rigorous Interpretation
By systematically applying these tiered controls, researchers can build a robust and compelling narrative. The data generated will not only demonstrate a biological effect but will also provide a self-validating story that withstands scientific scrutiny. This methodical approach is the cornerstone of credible research in the field of photopharmacology and optogenetics.[20][21][22][23]
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A Protocol for Measurement of Intracellular pH. (2014). Journal of Visualized Experiments. [Link]
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Parry, J. M. (1986). Phototoxicity testing in vitro: evaluation of mammalian cell culture techniques. Food and Chemical Toxicology. [Link]
-
Cell Culture Phototoxicity Test. (2024). Springer Nature Experiments. [Link]
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Al-Oanzi, Z. H., & Al-Mohanna, F. (2019). Basics on the use of acid-sensing ion channels' inhibitors as therapeutics. Neural Regeneration Research. [Link]
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Xiong, Z. G., Pignataro, G., Li, M., Chang, S. Y., & Simon, R. P. (2008). Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases. Current Opinion in Pharmacology. [Link]
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What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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Baron, A., & Lingueglia, E. (2008). Peptides inhibitors of acid-sensing ion channels. Journal of Peptide Science. [Link]
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Lin, C. Y., & Beall, M. J. (2009). Knockdown of Target Genes by siRNA In Vitro. Methods in Molecular Biology. [Link]
-
Barral, D. C., & Seabra, M. C. (2014). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Journal of Visualized Experiments. [Link]
-
Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024). Journal of Smooth Muscle Research. [Link]
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Hasanbegović, H. (2024). Optimising Optogenetics: 5 Proven Tips for Better Experimental Control. Scientifica. [Link]
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Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024). ResearchGate. [Link]
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Xiong, Z. G., Pignataro, G., Li, M., Chang, S. Y., & Simon, R. P. (2008). Acid-sensing ion channels (ASICs) as pharmacological targets for neurodegenerative diseases. Current Opinion in Pharmacology. [Link]
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siRNA Transfection Protocol. (2012). YouTube. [Link]
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In Vitro and In Vivo Phototoxicity Testing. (n.d.). Charles River Laboratories. [Link]
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Assessment of Phototoxicity Using In Vitro Methods. (2017). YouTube. [Link]
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In Vitro Phototoxicity Testing Part 1: Methodological Overview. (2023). YouTube. [Link]
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Flow Cytometric Measurement of Intracellular pH. (2018). ResearchGate. [Link]
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Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry. (2022). a4cell. [Link]
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Neuroscience: Modeling the Brain on Acid. (2018). Current Biology. [Link]
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Optical Control of Phosphatidic Acid Signaling. (2021). ACS Central Science. [Link]
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ASIC1a-Dependent Potentiation of Acid-Sensing Ion Channel Currents by Cyanide. (2024). bioRxiv. [Link]
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Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. (2021). Frontiers in Molecular Neuroscience. [Link]
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Hoffman, C. A., Williams, J. B., & Freeman, D. M. (2021). Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. Frontiers in Molecular Neuroscience. [Link]
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A Comparative Guide to the Influence of Phosphatidic Acid and Sphingolipids on Membrane Domains
For researchers, scientists, and drug development professionals navigating the intricate world of cellular membranes, understanding the nuanced roles of different lipid species is paramount. This guide provides an in-depth, objective comparison of how two critical classes of lipids, phosphatidic acid (POPA) and sphingolipids, differentially modulate the formation and function of membrane domains. By synthesizing experimental data and established methodologies, we aim to equip you with the foundational knowledge to inform your research and experimental design.
Introduction to Membrane Domains
Cellular membranes are not homogenous structures; they are dynamic mosaics of lipids and proteins that laterally segregate into specialized microdomains. These domains, often referred to as "lipid rafts," are platforms for cellular signaling, protein trafficking, and membrane budding and fusion events.[1][2] The formation and stability of these domains are critically dependent on the unique biophysical properties of their constituent lipids. Among the vast array of membrane lipids, phosphatidic acid and sphingolipids play pivotal, yet distinct, roles in shaping the membrane landscape.
Phosphatidic Acid (POPA): The Conical Modulator of Curvature and Signaling
Phosphatidic acid is the simplest glycerophospholipid, yet it wields significant influence over membrane architecture and cellular signaling.[3] Its small, negatively charged headgroup and often unsaturated acyl chains give it a conical shape, a key determinant of its function.[4]
Biophysical Effects on Membranes:
-
Induction of Negative Curvature: The cone-like geometry of POPA energetically favors the formation of curved membranes.[3][4] Accumulation of POPA in one leaflet of the bilayer can induce negative curvature, a critical step in processes like vesicle budding and fission.[3][4]
-
Membrane Fluidity and Packing Defects: The presence of unsaturated acyl chains in many POPA species can increase membrane fluidity. However, localized high concentrations of POPA can also lead to packing defects in the lipid bilayer, creating sites for protein recruitment.[5]
-
Divalent Cation-Mediated Domain Formation: POPA can bind divalent cations like Ca2+, leading to the formation of distinct POPA-rich domains. This interaction can neutralize the negative charge of POPA and promote lateral segregation.[6]
Role in Cellular Signaling:
POPA is a crucial second messenger that recruits and activates a multitude of proteins, influencing pathways that control cell growth, proliferation, and membrane trafficking.[5][7] Its localized production by enzymes like phospholipase D (PLD) creates transient signaling hubs.
Sphingolipids: The Architects of Ordered Domains
Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone.[8][9] In stark contrast to the conical POPA, sphingolipids, particularly sphingomyelin and glycosphingolipids, possess a more cylindrical shape with long, saturated acyl chains.[8][10] This structure is fundamental to their role in forming ordered membrane domains.
Biophysical Effects on Membranes:
-
Formation of Liquid-Ordered (Lo) Phases: The saturated acyl chains of sphingolipids allow for tight packing with cholesterol, leading to the formation of liquid-ordered (Lo) domains, the basis of lipid rafts.[11][12] These domains are thicker and less fluid than the surrounding liquid-disordered (Ld) phase.
-
Increased Membrane Thickness and Reduced Fluidity: The tight packing within sphingolipid-rich domains results in increased bilayer thickness and decreased lateral diffusion of both lipids and proteins.[8]
-
Platform for Protein Association: Lipid rafts serve as platforms to concentrate or exclude specific proteins, thereby facilitating or inhibiting signaling cascades.[13][14] Many raft-associated proteins are post-translationally modified with saturated acyl chains that favor their partitioning into these ordered domains.[10]
Role in Cellular Signaling:
Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are potent signaling molecules involved in a wide array of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[9][13][15] The sphingolipid signaling pathway is a complex network that regulates the balance between cell survival and death.[9]
Head-to-Head Comparison: POPA vs. Sphingolipids
| Feature | Phosphatidic Acid (POPA) | Sphingolipids |
| Molecular Shape | Conical | Cylindrical |
| Primary Effect on Membrane | Induces negative curvature | Promotes formation of ordered domains (rafts) |
| Influence on Fluidity | Generally increases fluidity (if unsaturated) | Decreases fluidity within domains |
| Domain Type | Transient, often ion-mediated domains | Stable, liquid-ordered (Lo) phases |
| Key Interacting Partner | Divalent cations (e.g., Ca2+) | Cholesterol |
| Primary Signaling Role | Second messenger, protein recruitment | Second messengers and structural components of signaling platforms |
| Associated Cellular Processes | Membrane budding, fission, trafficking | Signal transduction, protein sorting, cell-cell recognition |
Visualizing the Pathways and Workflows
Signaling Pathways
The signaling roles of POPA and sphingolipids are initiated through distinct enzymatic pathways, leading to diverse cellular outcomes.
Caption: Signaling pathways of POPA and sphingolipids.
Experimental Workflow: Investigating Lipid Domain Formation
A common workflow to study the effects of lipids on membrane domains involves the use of model membrane systems and advanced microscopy techniques.
Caption: Workflow for studying lipid domain formation.
Experimental Protocols
Protocol 1: Giant Unilamellar Vesicle (GUV) Formation by Electroformation
GUVs are a powerful tool for visualizing lipid domain formation in a simplified, cell-free system.[16]
Materials:
-
Lipid mixture in chloroform (e.g., DOPC with either POPA or sphingomyelin and cholesterol, including a fluorescent lipid probe).
-
Indium Tin Oxide (ITO)-coated glass slides.
-
Vesicle preparation chamber.
-
Function generator.
-
Sucrose solution (e.g., 200 mM).
Procedure:
-
Clean the ITO-coated glass slides thoroughly.
-
Deposit a small volume (5-10 µL) of the lipid/chloroform mixture onto the conductive side of one ITO slide and spread evenly.
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 1 hour to remove all solvent.
-
Assemble the chamber by placing a silicone or Teflon spacer on top of the dried lipid film and adding the sucrose solution.
-
Place the second ITO slide on top, conductive side down, to create a sealed chamber.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipids.
-
Gently harvest the GUVs from the chamber for microscopic observation.[16][17]
Protocol 2: Atomic Force Microscopy (AFM) of Supported Lipid Bilayers
AFM provides high-resolution topographical images of membrane domains and can probe their mechanical properties.[18][19]
Materials:
-
Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition.
-
Freshly cleaved mica discs.
-
AFM instrument with a liquid cell.
-
Imaging buffer (e.g., PBS or HEPES-buffered saline).
Procedure:
-
Prepare SUVs or LUVs by sonication or extrusion of a multilamellar vesicle suspension.[12]
-
Place a freshly cleaved mica disc in the AFM liquid cell.
-
Add the vesicle suspension to the mica surface and incubate for 30-60 minutes to allow for vesicle fusion and formation of a supported lipid bilayer (SLB).
-
Gently rinse the SLB with imaging buffer to remove any unfused vesicles.
-
Mount the liquid cell in the AFM and allow the system to equilibrate thermally.
-
Image the SLB in tapping or contact mode. Lipid domains will appear as regions of different height and mechanical properties.[12][19] For example, sphingomyelin/cholesterol-rich rafts are typically thicker than the surrounding disordered phase.[18]
Protocol 3: Lipid Monolayer Assay
This assay is useful for studying the interaction of proteins with specific lipid headgroups at an air-water interface.[20][21]
Materials:
-
Teflon block with wells.
-
Lipid mixture in chloroform/methanol.
-
Buffer solution.
-
Hamilton syringe.
-
Protein of interest.
Procedure:
-
Fill the wells of the Teflon block with buffer.
-
Using a Hamilton syringe, carefully apply a small volume (e.g., 1 µL) of the lipid mixture onto the surface of the buffer in each well.[20][22]
-
Allow the solvent to evaporate (approximately 10-15 minutes), leaving a lipid monolayer at the air-water interface.[21][22]
-
Inject the protein of interest into the buffer beneath the monolayer.
-
Incubate to allow for protein-lipid interaction.
-
The interaction can be assessed by various methods, including surface pressure measurements or by placing an EM grid on the monolayer to visualize protein binding.[20][21]
Conclusion
Both phosphatidic acid and sphingolipids are indispensable players in the dynamic organization of cellular membranes. While sphingolipids are the primary drivers for the formation of stable, ordered lipid rafts that serve as signaling platforms, POPA acts as a potent modulator of membrane curvature and a transient signaling hub. Understanding their distinct biophysical properties and cellular roles is crucial for dissecting complex membrane-associated processes and for the rational design of therapeutic interventions that target these pathways. The experimental approaches detailed in this guide provide a robust framework for investigating the fascinating interplay of these lipids in shaping the cellular landscape.
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The Anionic Edge: A Comparative Guide to 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) in Membrane Reconstitution
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of membrane protein reconstitution, the choice of phospholipid is paramount. It is the immediate environment that dictates the structure, stability, and ultimately, the function of the reconstituted protein. While zwitterionic phospholipids like POPC have long been the workhorses of the field, the unique properties of anionic lipids, particularly 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), offer distinct advantages for a variety of applications. This guide provides a comprehensive comparison of POPA with other common phospholipids, supported by experimental insights and detailed protocols to empower researchers in making informed decisions for their reconstitution experiments.
The Critical Role of the Phospholipid Headgroup: A Physicochemical Comparison
The defining feature of a phospholipid lies in its headgroup, which dictates the surface charge and interaction potential of the reconstituted membrane. POPA, a phosphatidic acid, presents a simple yet powerful phosphate headgroup that imparts a net negative charge at physiological pH.[1] This contrasts with the zwitterionic nature of phosphatidylcholines (PC) and phosphatidylethanolamines (PE), and the single negative charge of phosphatidylserines (PS).
dot graph "Phospholipid_Headgroup_Comparison" { rankdir="LR"; node [shape=record, style=filled, fontname="Arial", fontsize=10];
subgraph "cluster_POPA" { label="POPA (Phosphatidic Acid)"; bgcolor="#F1F3F4"; POPA [label="{Phosphate|-CH2-CH(O-CO-R2)-CH2-O-PO3^2- |Glycerol Backbone & Acyl Chains}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_POPC" { label="POPC (Phosphatidylcholine)"; bgcolor="#F1F3F4"; POPC [label="{Choline|-CH2-CH(O-CO-R2)-CH2-O-PO2(-)-O-(CH2)2-N(CH3)3^+ |Glycerol Backbone & Acyl Chains}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_POPE" { label="POPE (Phosphatylethanolamine)"; bgcolor="#F1F3F4"; POPE [label="{Ethanolamine|-CH2-CH(O-CO-R2)-CH2-O-PO2(-)-O-(CH2)2-NH3^+ |Glycerol Backbone & Acyl Chains}", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_POPS" { label="POPS (Phosphatidylserine)"; bgcolor="#F1F3F4"; POPS [label="{Serine|-CH2-CH(O-CO-R2)-CH2-O-PO2(-)-O-CH2-CH(NH3^+)-COO^- |Glycerol Backbone & Acyl Chains}", fillcolor="#34A853", fontcolor="#FFFFFF"]; } } Figure 1. Comparison of the headgroup structures of POPA, POPC, POPE, and POPS.
This fundamental difference in charge has profound implications for membrane properties and protein interactions. The table below summarizes the key physicochemical properties of these phospholipids.
| Property | This compound (POPA) | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) |
| Headgroup | Phosphate | Phosphocholine | Phosphoethanolamine | Phosphoserine |
| Net Charge (pH 7.4) | -1 to -2[2][3] | 0 (Zwitterionic)[4] | 0 (Zwitterionic)[4] | -1[5] |
| Acyl Chains | 16:0, 18:1 | 16:0, 18:1 | 16:0, 18:1 | 16:0, 18:1 |
| Phase Transition Temp. (Tm) | 28°C[6] | -2°C[6] | 25°C | 14°C[7] |
| Molecular Shape | Cone[2] | Cylindrical | Cone | Cylindrical |
Table 1. Physicochemical Properties of POPA and Other Common Phospholipids.
The negative charge of POPA can be crucial for the reconstitution of membrane proteins with positively charged domains, facilitating proper orientation and stability through electrostatic interactions.[8] Furthermore, the conical shape of POPA can induce negative curvature strain in the membrane, which is thought to be important for the function of certain membrane proteins and for processes like membrane fusion and fission.[2]
Experimental Performance in Membrane Reconstitution
The theoretical advantages of POPA's physicochemical properties translate into tangible benefits in experimental settings. The choice of lipid can significantly impact the stability, oligomerization, and function of the reconstituted protein.
Enhancing Protein Stability and Function
The presence of anionic lipids like POPA in the reconstitution membrane can be critical for maintaining the native conformation and activity of many membrane proteins. For instance, studies on G-protein coupled receptors (GPCRs) have shown that a negatively charged lipid environment can be essential for their stability and ligand-binding capabilities.[9] The electrostatic interactions between the anionic headgroups of POPA and positively charged residues on the intracellular loops of GPCRs can help to stabilize the receptor in a functional conformation.
Similarly, the activity of many ion channels is modulated by the lipid environment.[10] The negative surface charge provided by POPA can influence the local ion concentration near the channel pore and affect the gating mechanism. For example, the presence of anionic lipids has been shown to be crucial for the function of certain potassium channels.[11]
Directing Protein Orientation
For many membrane proteins, their function is vectorial, meaning it depends on their orientation within the membrane. The asymmetric charge distribution of many membrane proteins can be exploited to achieve a preferential orientation during reconstitution. By using liposomes with a defined surface charge, such as those made with POPA, it is possible to direct the insertion of the protein in a specific orientation through electrostatic steering.[8] This is particularly advantageous for functional assays where a uniform population of correctly oriented proteins is required.
Modulating Oligomerization
The oligomeric state of a membrane protein is often linked to its function. The lipid environment can play a significant role in mediating protein-protein interactions within the membrane.[12] The presence of specific lipids, including anionic lipids like POPA, can either promote or inhibit oligomerization. While direct comparative studies on POPA's effect on oligomerization are emerging, the principle of lipid-mediated modulation of protein complexes is well-established.[13]
Experimental Protocols
To facilitate the application of these principles, we provide detailed protocols for the preparation of POPA-containing liposomes and their use in membrane protein reconstitution.
Protocol 1: Preparation of POPA-Containing Unilamellar Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size and lipid composition.
Materials:
-
This compound (POPA) and other desired phospholipids (e.g., POPC) in chloroform
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: In a clean round-bottom flask, mix the desired amounts of POPA and other phospholipids from their chloroform stocks.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
Hydration: Add the hydration buffer, pre-warmed to a temperature above the phase transition temperature of all lipids in the mixture, to the lipid film. For POPA-containing mixtures, ensure the temperature is above 28°C.[6]
-
Agitate the flask by vortexing or gentle swirling to hydrate the lipid film, forming multilamellar vesicles (MLVs). The suspension will appear milky.
-
Freeze-Thaw Cycles: To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-7 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane.
-
Pass the MLV suspension through the extruder 11-21 times to generate unilamellar vesicles of a uniform size. The resulting liposome suspension should be translucent.
-
Store the prepared liposomes at 4°C under an inert atmosphere (argon or nitrogen) to prevent lipid oxidation.
dot graph "Liposome_Preparation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start: Phospholipids in Chloroform", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; film [label="Lipid Film Formation\n(Rotary Evaporation)"]; hydration [label="Hydration with Buffer\n(Above Tm)"]; mlv [label="Multilamellar Vesicles (MLVs)"]; freeze_thaw [label="Freeze-Thaw Cycles"]; extrusion [label="Extrusion\n(e.g., 100 nm membrane)"]; luv [label="Unilamellar Vesicles (LUVs)"]; end [label="End: Homogeneous Liposome Suspension", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> film; film -> hydration; hydration -> mlv; mlv -> freeze_thaw; freeze_thaw -> extrusion; extrusion -> luv; luv -> end; } Figure 2. Workflow for the preparation of unilamellar liposomes by extrusion.
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into POPA-Containing Liposomes
This protocol describes a general method for incorporating a purified, detergent-solubilized membrane protein into pre-formed liposomes.
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM, OG)
-
Pre-formed POPA-containing liposomes (from Protocol 1)
-
Detergent removal system (e.g., Bio-Beads SM-2)
-
Reconstitution buffer (same as hydration buffer)
-
End-over-end rotator
-
Ultracentrifuge
Procedure:
-
Detergent Destabilization of Liposomes: Add a small amount of detergent to the pre-formed liposome suspension to partially destabilize the vesicles. The optimal detergent concentration needs to be empirically determined but should be below the critical micelle concentration (CMC).
-
Protein Insertion: Add the purified membrane protein to the destabilized liposomes at the desired protein-to-lipid ratio (e.g., 1:100 to 1:1000 w/w).
-
Incubate the mixture for 30-60 minutes at a temperature above the lipid Tm with gentle agitation to facilitate protein insertion.
-
Detergent Removal: Add adsorbent beads (e.g., Bio-Beads) to the mixture to remove the detergent. The amount of beads and incubation time will depend on the detergent used and should be optimized.[14]
-
Incubate on an end-over-end rotator for several hours to overnight at 4°C.
-
Proteoliposome Purification: Separate the proteoliposomes from the adsorbent beads.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).
-
Resuspend the proteoliposome pellet in fresh reconstitution buffer to remove any unincorporated protein and residual detergent.
Functional Assays for Reconstituted Membrane Proteins
The ultimate validation of a successful reconstitution is the demonstration of protein function. The choice of functional assay will depend on the specific protein of interest.
GPCR Functional Assay: Ligand Binding
For GPCRs, a common functional assay is to measure ligand binding to the reconstituted receptor. This can be achieved using radiolabeled ligands or fluorescently labeled ligands.[15][16]
dot graph "GPCR_Ligand_Binding_Assay" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start: Reconstituted GPCR in Proteoliposomes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate with Labeled Ligand"]; separation [label="Separate Bound from Unbound Ligand\n(e.g., Filtration, Centrifugation)"]; detection [label="Quantify Bound Ligand\n(e.g., Scintillation Counting, Fluorescence)"]; end [label="End: Determine Binding Affinity (Kd) and Capacity (Bmax)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> incubation; incubation -> separation; separation -> detection; detection -> end; } Figure 3. Workflow for a GPCR ligand binding assay.
Ion Channel Functional Assay: Planar Lipid Bilayer Electrophysiology
For ion channels, the gold standard for functional characterization is electrophysiology using a planar lipid bilayer system. This technique allows for the measurement of single-channel currents and provides detailed information about channel conductance, ion selectivity, and gating properties.[17][18]
Conclusion
The selection of the appropriate phospholipid is a critical determinant for the successful reconstitution of functional membrane proteins. While zwitterionic lipids remain valuable tools, the unique anionic properties of this compound (POPA) offer significant advantages for a wide range of applications. Its ability to enhance protein stability, direct orientation, and potentially modulate oligomerization makes it an invaluable component in the toolkit of any researcher working with membrane proteins. By understanding the physicochemical principles and employing robust experimental protocols, scientists can harness the power of POPA to unlock new insights into the structure and function of these vital cellular components.
References
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Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Methods in Molecular Biology. [Link]
-
Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers. The Korean Journal of Parasitology. [Link]
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Biophysical Characterization of Membrane Proteins in Nanodiscs. Methods in Enzymology. [Link]
-
Lipid Bilayer Composition Can Influence the Orientation of Proteorhodopsin in Artificial Membranes. Biophysical Journal. [Link]
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RECONSTITUTION OF G-PROTEIN COUPLED RECEPTORS (GPCRS) INTO GIANT LIPOSOME ARRAY. MicroTAS 2011. [Link]
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Effect of POPA and POPG on the binding of Tim proteins to POPC/POPS... ResearchGate. [Link]
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Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study. Biophysical Journal. [Link]
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Cell-Free Assay of G-Protein-Coupled Receptors Using Fluorescence Polarization. Journal of Biomolecular Screening. [Link]
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Uncovering the intimate relationship between lipids, cholesterol and GPCR activation. Current Opinion in Structural Biology. [Link]
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Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior. Biophysical Journal. [Link]
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How do I reconstitute a membrane protein into liposomes? ResearchGate. [Link]
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Structural and Functional Modulation of Ion Channels by Specific Lipids: from Model Systems to Cell Membranes. ResearchGate. [Link]
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Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]
-
Dynamic membrane protein topological switching upon changes in phospholipid environment. Nature Communications. [Link]
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Assembling the puzzle: Oligomerization of α-pore forming proteins in membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
An efficient method for detecting membrane protein oligomerization and complex using 05SAR-PAGE. Electrophoresis. [Link]
-
Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments. The Journal of Physical Chemistry B. [Link]
-
Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study. PLOS ONE. [Link]
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- 5. Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Differential Influence of POPA on Membrane Protein Function
For researchers, scientists, and drug development professionals navigating the intricate world of lipid-protein interactions, understanding the nuanced effects of specific phospholipids is paramount. This guide provides a comparative analysis of the influence of 1-palmolyl-2-oleoyl-sn-glycero-3-phosphate (POPA) on different classes of membrane proteins. Moving beyond a generic overview, we will delve into the specific molecular mechanisms and provide the experimental frameworks necessary to validate these findings in your own research.
Introduction to POPA: A Bioactive Lipid with Profound Influence
POPA is a specific molecular species of phosphatidic acid (PA), a deceptively simple glycerophospholipid that plays a multifaceted role in cellular signaling.[1] While a minor component of the total cellular lipid landscape, its rapid and localized synthesis and degradation in response to stimuli position it as a critical second messenger.[1] The unique physicochemical properties of POPA, including its cone-shaped structure and anionic headgroup, allow it to exert significant influence on the structure and function of membrane-embedded proteins. This guide will explore and compare the distinct ways in which POPA modulates the activity of three major classes of membrane proteins: G-protein coupled receptors (GPCRs), ion channels, and membrane-associated enzymes.
Comparative Analysis of POPA's Influence
The interaction of POPA with membrane proteins is not a one-size-fits-all phenomenon. The specific architecture and functional requirements of each protein class dictate the nature and outcome of this lipid-protein interplay.
G-Protein Coupled Receptors (GPCRs): An Emerging Role for POPA as a Direct Agonist
GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[2] While traditionally activated by soluble ligands, there is growing evidence that lipids, including phosphatidic acid, can act as direct agonists.[2][3]
Mechanism of Action:
Phosphatidic acid has been shown to bind to GPCRs and induce downstream signaling, particularly the activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[3][4] This activation is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[3][4] The proposed mechanism involves POPA binding to the receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein, initiating the signaling cascade.[5]
Experimental Evidence:
Studies have demonstrated that various molecular species of PA can stimulate p42/p44 MAPK in HEK 293 cells at low nanomolar concentrations, a potency that is significantly higher than that of the related lipid agonist, lysophosphatidic acid (LPA).[3][4] This suggests that PA may act as a high-potency agonist at a distinct receptor or allosterically modulate an existing receptor to enhance its signaling output.[4]
While direct binding affinity (Kd) values for POPA with specific GPCRs are not extensively documented in readily available literature, the potent biological activity observed in the nanomolar range suggests a high-affinity interaction.
Ion Channels: Allosteric Modulation of Gating and Permeation
Ion channels are critical for maintaining electrochemical gradients and generating electrical signals in excitable cells. Their function is exquisitely sensitive to the surrounding lipid environment.
Mechanism of Action:
POPA influences ion channel activity through two primary mechanisms:
-
Non-specific Electrostatic Effects: The negatively charged headgroup of POPA contributes to the surface charge of the membrane, which can locally alter the transmembrane voltage sensed by the channel's voltage-sensing domains.[2][6]
-
Specific Allosteric Interactions: The phosphate headgroup of POPA can directly interact with specific amino acid residues on the channel protein, often positively charged residues like arginine, to stabilize certain conformational states (e.g., open or closed).[2][6]
Experimental Evidence: The Case of Voltage-Gated Potassium (Kv) Channels
A compelling example of POPA's influence is its effect on Kv channels. Studies using reconstitution of Kv channels into planar lipid bilayers have shown that the inclusion of POPA in the inner leaflet of the membrane causes a significant rightward shift in the channel's activation curve.[2][6] This indicates that a more depolarized membrane potential is required to open the channel, suggesting that POPA stabilizes the closed conformation of the voltage sensor.[2][6] This effect is specific to phosphatidic acid and is dependent on a particular arginine residue within the voltage sensor.[2][6]
In contrast, POPA's effect on ATP-sensitive potassium (KATP) channels, while also stimulatory, presents with different kinetic fingerprints compared to other anionic phospholipids like phosphatidylinositols.[7][8] While it increases channel activity and reduces ATP inhibition, it uniquely decreases the mean open time of the channel.[7][8]
Membrane-Associated Enzymes: Direct Activation and Modulation of Kinetic Parameters
Many key cellular enzymes are peripherally or integrally associated with membranes, where their activity is often dependent on the lipid composition.
Mechanism of Action:
POPA can modulate enzyme activity through several mechanisms:
-
Direct Binding and Allosteric Activation: POPA can bind to specific sites on the enzyme, inducing conformational changes that enhance its catalytic activity.
-
Altering Substrate Presentation: By modifying the physical properties of the membrane, such as curvature and surface charge, POPA can influence the accessibility of membrane-embedded substrates to the enzyme's active site.
-
Recruitment to the Membrane: POPA can act as a membrane anchor, recruiting cytosolic enzymes to their site of action.
Experimental Evidence: The Case of Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various signaling pathways. The activity of conventional and novel PKC isoforms is dependent on diacylglycerol (DAG) and anionic phospholipids. While phosphatidylserine (PS) is the most well-known anionic lipid activator of PKC, phosphatidic acid has also been shown to modulate its activity.[9]
The mechanism involves the potentiation of PKC activity by influencing the lipid bilayer structure.[9] The presence of POPA can alter the headgroup spacing of other phospholipids in the membrane, creating a more favorable environment for PKC binding and activation.[9] The effect of POPA on PKC activity can be biphasic, with stimulation at lower concentrations and inhibition at higher concentrations, highlighting the complexity of these interactions.
Furthermore, phosphatidic acid has been shown to directly activate and modulate the kinetics of other enzymes like phospholipase C-β1 (PLC-β1) and type I phosphatidylinositol 4-phosphate 5-kinase.[10] For PLC-β1, PA potentiates its stimulation by Gαq, demonstrating a role in integrating signals from both heterotrimeric and monomeric G-proteins.[10] In the case of phosphatidylinositol 4-phosphate 5-kinase, PA alters the enzyme's affinity for its substrate.
Quantitative Comparison of POPA's Influence
| Membrane Protein Class | Specific Example | Observed Effect of POPA/PA | Quantitative Data | Mechanism of Action |
| G-Protein Coupled Receptors (GPCRs) | Endogenous receptors in HEK 293 cells | Agonistic activity, stimulation of p42/p44 MAPK pathway | EC50 in the low nanomolar range for PA species[3][4] | Direct binding and activation of a Gi/o-coupled receptor.[3][4] |
| Ion Channels | Voltage-gated potassium (Kv) channel | Inhibition of channel opening (stabilization of closed state) | ~50 mV rightward shift in the midpoint of the activation curve with intracellular POPA[2][6] | Specific interaction with the voltage sensor.[2][6] |
| ATP-sensitive potassium (KATP) channel | Increased channel activity, decreased mean open time | Mean open time decreased from 12.2 ms to 3.3 ms with PA[7][8] | Allosteric modulation of channel gating.[7][8] | |
| Membrane-Associated Enzymes | Protein Kinase C (PKC) | Biphasic modulation of activity | Dependent on lipid composition and concentration | Alteration of membrane bilayer structure and headgroup spacing.[9] |
| Phospholipase C-β1 (PLC-β1) | Stimulation and potentiation of Gαq activation | - | Direct binding and allosteric modulation.[10] |
Experimental Protocols
To empower researchers to investigate the influence of POPA on their membrane protein of interest, we provide the following detailed protocols.
Protocol 1: Liposome Reconstitution Assay
This protocol allows for the study of membrane proteins in a controlled lipid environment.
Materials:
-
Purified membrane protein of interest
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
-
Chloroform
-
Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM))
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Bio-Beads SM-2
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, mix POPC and POPA in chloroform at the desired molar ratio (e.g., 9:1 POPC:POPA). A control with 100% POPC should also be prepared.
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
Lipid Film Hydration:
-
Hydrate the lipid film with reconstitution buffer containing detergent to a final lipid concentration of 10-20 mg/mL. The detergent concentration should be above its critical micelle concentration (CMC).
-
Vortex vigorously and sonicate briefly in a bath sonicator to form mixed micelles.
-
-
Protein Incorporation:
-
Add the purified membrane protein to the lipid/detergent mixture at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate the mixture on ice for 30 minutes with gentle agitation.
-
-
Detergent Removal and Liposome Formation:
-
Add Bio-Beads to the mixture (approximately 20 mg of Bio-Beads per 1 mg of detergent) to remove the detergent.
-
Incubate at 4°C with gentle rotation for at least 4 hours (overnight is often preferred).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.
-
-
Functional Assay:
-
The resulting proteoliposomes can now be used in various functional assays, such as ion flux assays for channels or enzymatic activity assays.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Lipid-Protein Interaction
SPR is a powerful technique for quantifying the binding affinity and kinetics of protein-lipid interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Liposomes (prepared as in Protocol 1, without protein)
-
Purified protein of interest
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., 20 mM NaOH)
Procedure:
-
Chip Preparation:
-
Dock the L1 sensor chip in the SPR instrument.
-
Perform a conditioning step with the running buffer.
-
-
Liposome Capture:
-
Inject the liposome suspension (both control and POPA-containing) over the sensor chip surface at a low flow rate (e.g., 2 µL/min). The liposomes will spontaneously fuse to form a lipid bilayer on the chip surface.
-
Inject a solution of NaOH to remove any loosely bound vesicles and stabilize the bilayer.
-
-
Protein Binding Analysis:
-
Inject a series of concentrations of the purified protein over the captured lipid bilayer.
-
Monitor the change in the resonance angle (measured in Response Units, RU) in real-time. The association phase occurs during protein injection, and the dissociation phase occurs during the subsequent flow of running buffer.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound protein from the lipid surface, preparing it for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing the Impact of POPA
To better understand the complex interplay between POPA and membrane proteins, we can visualize the signaling pathways and experimental workflows.
Sources
- 1. Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of agonism at G-protein coupled receptors by phosphatidic acid and lysophosphatidic acid in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion permeation through a voltage- sensitive gating pore in brain sodium channels having voltage sensor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of rhodopsin with the G-protein, transducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric modulation of integral protein activity by differential stress in asymmetric membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of adenylyl cyclase activity in rat striatal homogenate by dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Important Role of Asparagines in Coupling the Pore and Votage-Sensor Domain in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidic acid regulates signal output by G protein coupled receptors through direct interaction with phospholipase C-beta(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Anionic Lipids: Benchmarking POPA in Functional Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular membranes and lipid-based drug delivery systems, the choice of anionic phospholipids can dramatically influence functional outcomes. While phosphatidylcholines often form the neutral scaffold of lipid bilayers, the inclusion of anionic lipids is critical for modulating membrane properties, mediating protein interactions, and facilitating key biological events. Among these, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) presents a simple yet potent option. This guide provides a comprehensive, data-driven comparison of POPA against other commonly used anionic lipids—1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), and cardiolipin—in the context of critical functional assays.
The Anionic Arsenal: A Physicochemical Overview
Anionic lipids, though often minor components, wield significant influence over membrane electrostatics, curvature, and protein recruitment.[1] Their negatively charged headgroups are pivotal in a vast array of cellular processes, from signaling and membrane trafficking to cell division and viral fusion.[2][3] The choice of anionic lipid can therefore be a critical determinant in the design of functional liposomes and other lipid-based nanoparticles.
Here, we compare the structural and physical properties of POPA with three other widely used anionic lipids. POPA, a phosphatidic acid, is the simplest glycerophospholipid and a key intermediate in the biosynthesis of other phospholipids.[4] POPG is a common constituent of bacterial membranes and is often used to mimic them in research settings.[5] POPS is a crucial signaling lipid in eukaryotic cells, particularly known for its role in apoptosis.[6] Cardiolipin is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it plays a vital role in cellular energy metabolism.[7]
Table 1: Physicochemical Properties of Selected Anionic Lipids
| Lipid | Abbreviation | Molecular Weight ( g/mol ) | Headgroup | Net Charge (at pH 7.4) |
| This compound | POPA | 674.93 | Phosphate | -1 to -2 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | POPG | 749.03 | Phosphoglycerol | -1 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | POPS | 788.04 | Phosphoserine | -1 |
| Cardiolipin (tetraoleoyl) | TOCL | 1449.9 | Diphosphatidylglycerol | -2 |
Note: The charge on POPA can vary depending on the pKa of its phosphate headgroup, which is influenced by the local environment.
Functional Showdown: POPA in Action
To provide a clear performance benchmark, we will now delve into a comparative analysis of POPA in two fundamental functional assays: protein-lipid interactions and membrane fusion.
Protein-Lipid Interactions: A Tale of Specificity and Affinity
The interaction of proteins with lipid membranes is fundamental to cellular signaling and function. Anionic lipids are key players in recruiting and anchoring proteins to the membrane surface, often through electrostatic interactions. However, the specific headgroup structure also plays a crucial role in determining binding affinity and specificity.
A study comparing the binding of T-cell immunoglobulin and mucin domain (Tim) proteins to vesicles containing different anionic lipids provides valuable quantitative insights. While both POPA and POPG are anionic, they exhibit distinct effects on the binding of Tim proteins.
Table 2: Comparative Binding of Tim Proteins to Anionic Lipid-Containing Vesicles
| Anionic Lipid Composition (in POPC vesicles) | Tim Protein | EC50 of Ca²⁺ for Binding (µM) |
| 30% POPS | Tim3 | ~250 |
| 10% POPA + 20% POPS | Tim3 | ~100 |
| 10% POPG + 20% POPS | Tim3 | ~200 |
| 30% POPS | Tim4 | ~150 |
| 10% POPA + 20% POPS | Tim4 | ~100 |
| 10% POPG + 20% POPS | Tim4 | ~150 |
Data adapted from a study on Tim protein binding to anionic lipid vesicles. The EC50 represents the concentration of Ca²⁺ required for half-maximal binding, with a lower EC50 indicating a stronger interaction.
These results demonstrate that even small amounts of POPA can significantly enhance the binding of Tim3 and Tim4 to membranes, more so than POPG. This suggests that the smaller, more accessible phosphate headgroup of POPA may facilitate more favorable interactions with these proteins.
Furthermore, molecular dynamics simulations have shown that POPA lipids exhibit a stronger and closer aggregation around the voltage-sensing domain of a Kv channel compared to POPG lipids, despite both having a net negative charge. This preferential aggregation of POPA around the protein's arginine residues highlights the importance of headgroup size and charge density in mediating specific protein-lipid interactions.
In contrast, studies comparing phosphatidic acid (the headgroup of POPA) with phosphatidylserine (POPS) have revealed that a net negative charge alone is not sufficient to dictate functional interactions. For instance, the nicotinic acetylcholine receptor is stabilized in a functional conformation by phosphatidic acid but not by phosphatidylserine, indicating a high degree of specificity in lipid-protein interactions that extends beyond simple electrostatics.
When comparing POPA's precursor, phosphatidic acid, with cardiolipin in the context of mitochondrial dynamics, their roles are distinct and sometimes opposing. Cardiolipin is known to promote both mitochondrial division and inner membrane fusion, while phosphatidic acid can inhibit division and stimulate outer membrane fusion.[4][7][8][9] This functional divergence underscores the specialized roles these anionic lipids play in complex biological processes.
Experimental Workflow: Protein-Lipid Binding Assay (Fluorescence Anisotropy)
This protocol outlines a fluorescence anisotropy-based assay to quantify the binding affinity of a protein to liposomes containing different anionic lipids.
Caption: Workflow for determining protein-lipid binding affinity using fluorescence anisotropy.
Membrane Fusion: The Role of Anionic Lipids in Bilayer Merger
Membrane fusion is a fundamental process in biology, essential for events like neurotransmitter release, viral entry, and intracellular trafficking. Anionic lipids are known to play a significant role in facilitating membrane fusion, often by creating localized negative curvature or by interacting with fusogenic proteins.
While direct quantitative comparisons of POPA with other anionic lipids in fusion assays are less common in the literature, we can infer their potential roles based on their physicochemical properties and studies on related lipids. The small headgroup of POPA, which can lead to a cone-like molecular shape, is thought to promote negative membrane curvature, a key intermediate in the fusion process.[10][11]
A FRET (Förster Resonance Energy Transfer)-based lipid mixing assay is a standard method to monitor membrane fusion between liposome populations. In this assay, one population of liposomes is labeled with both a donor and an acceptor fluorophore (e.g., NBD-PE and Rhodamine-PE), leading to quenched fluorescence. Fusion with an unlabeled liposome population results in the dilution of the fluorophores, leading to an increase in the donor's fluorescence signal.
Experimental Workflow: FRET-Based Liposome Fusion Assay
This protocol describes a typical FRET-based assay to measure the kinetics of liposome fusion.
Caption: Workflow for a FRET-based liposome fusion assay.
Methodologies in Detail
To ensure the reproducibility and integrity of the presented comparisons, detailed protocols for liposome preparation and the key functional assays are provided below.
Liposome Preparation by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be sized down to large unilamellar vesicles (LUVs) by extrusion.[2][3][12]
Materials:
-
Lipids (POPA, POPG, POPS, Cardiolipin, POPC) in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
In a clean round-bottom flask, combine the desired lipids in chloroform to achieve the target molar ratios.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer (pre-warmed to above the phase transition temperature of the lipids) and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles (optional, but can improve lamellarity).
-
Extrude the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 times) using a mini-extruder. This will generate large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
-
Store the prepared liposomes at 4°C and use within a few days for optimal results.
FRET-Based Membrane Fusion Assay Protocol
This assay monitors the mixing of lipid membranes between two populations of liposomes.[13][14]
Materials:
-
Labeled liposomes (containing a FRET pair, e.g., 1% NBD-PE and 1% Rhodamine-PE)
-
Unlabeled liposomes
-
Fluorometer with temperature control and stirring capabilities
-
Triton X-100 solution (10% w/v)
Protocol:
-
In a fluorescence cuvette, add the unlabeled liposomes to the desired final concentration in a suitable buffer.
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate.
-
Set the excitation wavelength for the donor fluorophore (e.g., 465 nm for NBD) and the emission wavelength for the donor (e.g., 530 nm for NBD).
-
Record a baseline fluorescence signal.
-
Inject the labeled liposomes into the cuvette (typically at a 1:9 or 1:4 ratio of labeled to unlabeled liposomes) and immediately start recording the fluorescence intensity over time.
-
After the fusion reaction has reached a plateau, inject a small volume of Triton X-100 solution to completely disrupt the liposomes and achieve maximum dequenching. This represents 100% lipid mixing.
-
The percentage of fusion at any given time point can be calculated using the following formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 Where:
-
F_t is the fluorescence at time t
-
F_0 is the initial fluorescence
-
F_max is the maximum fluorescence after adding Triton X-100
-
Fluorescence Anisotropy Protein-Lipid Binding Assay Protocol
This technique measures the change in the rotational diffusion of a fluorescently labeled protein upon binding to larger liposomes.[15][16][17]
Materials:
-
Fluorescently labeled protein of interest
-
Liposomes with varying concentrations of the anionic lipid to be tested
-
Fluorometer equipped with polarizers
Protocol:
-
Prepare a series of dilutions of the liposome suspension in a suitable binding buffer.
-
In a multi-well plate or a series of cuvettes, add a fixed concentration of the fluorescently labeled protein.
-
Add increasing concentrations of the liposome suspensions to the wells/cuvettes.
-
Incubate the samples at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence anisotropy of each sample using the fluorometer. The excitation and emission wavelengths should be set appropriately for the fluorophore used.
-
Plot the change in fluorescence anisotropy as a function of the liposome concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Conclusion: Selecting the Right Anionic Tool for the Job
This guide has provided a comparative overview of POPA against other common anionic lipids in key functional assays. The available data suggests that POPA, with its simple and small headgroup, can offer distinct advantages in specific contexts, such as enhancing the binding of certain proteins to membranes. While more direct, quantitative comparisons in a wider range of functional assays are needed for a complete picture, the evidence presented here underscores the importance of considering the unique physicochemical properties of each anionic lipid when designing lipid-based systems for research and therapeutic applications. The choice between POPA, POPG, POPS, and cardiolipin will ultimately depend on the specific functional requirements of the system under investigation, and empirical testing remains crucial for optimal formulation development.
References
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Yeung, T., & Grinstein, S. (2007). Anionic lipids and the maintenance of membrane electrostatics in eukaryotes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(9), 1153–1163. [Link]
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van den Bogaart, G., Meyenberg, K., Risselada, H. J., Amin, H., Willig, K. I., Hubrich, B. E., Dier, M., Hell, S. W., Grubmüller, H., Diederichsen, U., & Jahn, R. (2011). Membrane protein sequestering by ionic protein-lipid clamps. Nature, 479(7374), 552–555. [Link]
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Bigay, J., & Antonny, B. (2012). Curvature, lipid packing, and electrostatics of membrane organelles: defining cellular territories in a lipid model. Developmental cell, 23(5), 886–895. [Link]
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ResearchGate. (n.d.). Liposomes preparation v1. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]
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Sparks, D. L., & Courtemanche, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Membranes, 11(6), 449. [Link]
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Pucadyil, T. J., & Chattopadhyay, A. (2006). FRET-based assay for deducing the GUV membrane composition after fusion. Biophysical journal, 91(7), 2697–2705. [Link]
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Liu, T., Tucker, J. A., & Chapman, E. R. (2017). A practical guide for fast implementation of SNARE-mediated liposome fusion. Methods in molecular biology (Clifton, N.J.), 1632, 113–124. [Link]
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ResearchGate. (n.d.). POPG lipids show weaker aggregation around VSD compared to POPA lipids.... Retrieved from [Link]
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daCosta, C. J., Baenziger, J. E. (2009). Phosphatidic acid and phosphatidylserine have distinct structural and functional interactions with the nicotinic acetylcholine receptor. Journal of Biological Chemistry, 284(21), 14197-14206. [Link]
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A Researcher's Comparative Guide to Validating the Role of POPA in the Apoptosis Signaling Pathway
For researchers, scientists, and drug development professionals, the rigorous validation of a protein's function within a specific cellular pathway is a cornerstone of impactful research. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate the role of a hypothetical, newly discovered protein—Protein of Putative Apoptosis (POPA)—in the intricate signaling network of programmed cell death. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust research strategy.
The Challenge: Placing a Novel Protein in a Well-Established Pathway
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The apoptotic signaling network is complex, primarily divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[1][2][3][4][5] Both pathways converge on a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.[4] The B-cell lymphoma 2 (Bcl-2) family of proteins acts as a critical regulator of the intrinsic pathway, maintaining a delicate balance between pro- and anti-apoptotic members.[6][7]
Our central question is: Does POPA play a regulatory or executional role in apoptosis, and if so, through which mechanisms? To answer this, we will employ a multi-pronged approach, comparing and contrasting various techniques to build a compelling narrative of POPA's function.
Visualizing the Landscape: The Apoptosis Pathway and Our Investigative Workflow
To contextualize our investigation, we first visualize the known apoptosis signaling cascade and our proposed experimental workflow.
The Apoptosis Signaling Pathway with Hypothetical POPA Integration
The following diagram illustrates the canonical intrinsic and extrinsic apoptosis pathways, with our protein of interest, POPA, hypothetically positioned at a key regulatory juncture.
Caption: A simplified diagram of the apoptosis signaling pathways, indicating potential points of interaction for our hypothetical protein, POPA.
A Multi-Step Workflow for Validating POPA's Role
Our experimental strategy is designed to be iterative and self-validating. We will begin by identifying POPA's binding partners and then functionally test the significance of these interactions.
Caption: A logical workflow for identifying and validating the function of POPA in apoptosis.
Comparative Analysis of Core Methodologies
We will employ a combination of techniques to probe POPA's function. Each method provides a unique piece of the puzzle, and their collective results will offer a comprehensive understanding.
| Methodology | Primary Question Answered | Strengths | Limitations | Alternative/Complementary Approaches |
| Co-Immunoprecipitation (Co-IP) | Who does POPA interact with in the cell? | Identifies physiologically relevant interactions in a cellular context.[8][9][10][11][12] | May miss transient or weak interactions. Can have non-specific binding. | Yeast Two-Hybrid (Y2H), Affinity Purification-Mass Spectrometry (AP-MS).[13] |
| siRNA-mediated Knockdown | What is the functional consequence of reducing POPA levels? | Relatively simple and rapid method for loss-of-function studies.[14][15][16][17][18] | Off-target effects are possible. Knockdown is transient and may be incomplete. | CRISPR/Cas9-mediated knockout for permanent gene disruption. |
| Caspase Activity Assay | Does POPA affect the core apoptotic machinery? | Quantitative and sensitive measure of the execution phase of apoptosis.[19][20][21][22] | Measures a specific downstream event; does not reveal the mechanism of POPA's action. | Western blot for cleaved caspase-3. |
| TUNEL Assay | Does loss of POPA affect the final stages of apoptosis? | In situ detection of apoptosis at the single-cell level.[23][24][25][26][27] | Can also label necrotic cells; requires careful interpretation and controls. | Annexin V staining for early apoptotic events. |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in our workflow.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify POPA Interacting Proteins
This protocol is designed to capture POPA and its binding partners from cell lysates.[8][12]
-
Cell Culture and Lysis:
-
Culture human cancer cells (e.g., HeLa or Jurkat) to 80-90% confluency.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-POPA antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the eluted proteins by SDS-PAGE.
-
Analyze the gel by Coomassie staining or proceed to Western blotting to confirm the pulldown of POPA and known interactors.
-
For identification of novel interactors, excise unique protein bands and subject them to in-gel digestion and subsequent analysis by LC-MS/MS.
-
Protocol 2: siRNA-Mediated Knockdown of POPA
This protocol describes how to reduce POPA expression to assess its functional role in apoptosis.[14][17][18]
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two different siRNAs targeting POPA and a non-targeting control siRNA.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest a subset of the cells to validate the knockdown efficiency of POPA by Western blotting and qRT-PCR.
-
-
Induction of Apoptosis:
-
Treat the remaining cells with a known apoptotic stimulus (e.g., staurosporine or TNF-α) for a predetermined time.
-
Proceed with downstream functional assays such as Caspase Activity Assays and TUNEL assays.
-
Protocol 3: Fluorometric Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.[19][20][21][22]
-
Lysate Preparation:
-
After inducing apoptosis in control and POPA-knockdown cells, lyse the cells in a buffer provided with a commercial caspase activity assay kit.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction mixture to the lysates and incubate at 37°C, protected from light.
-
-
Detection:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity.
-
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24][25][26][27]
-
Sample Preparation:
-
Culture cells on coverslips and treat as described in the siRNA protocol.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP followed by an Alexa Fluor-conjugated anti-BrdU antibody).
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Visualization:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Conclusion: Synthesizing a Coherent Model of POPA Function
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BCL-2 Protein Family Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy. (2019). Methods in Molecular Biology. [Link]
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Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). BenchSci. [Link]
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Diagram of intrinsic and extrinsic pathways of apoptosis. (n.d.). ResearchGate. [Link]
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BCL-2 Protein Family Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy. (2019). SpringerLink. [Link]
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Extrinsic & Intrinsic Apoptosis Pathways Diagram. (n.d.). SciSpace. [Link]
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Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]
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TUNEL Apoptosis Assay (TUNEL) For Research Use Only. (n.d.). Cell Biologics Inc.[Link]
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Intrinsic and Extrinsic Pathway of Apoptosis. (n.d.). Slideshare. [Link]
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Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. (2006). Nucleic Acids Research. [Link]
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Exploring the Role of BCL2 Interactome in Cancer: A Protein/Residue Interaction Network Analysis. (2023). MDPI. [Link]
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Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. (2006). Oxford Academic. [Link]
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Correlating In Vitro and In Vivo Effects of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: A Comparative Guide for Researchers
In the landscape of immunomodulatory lipids, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPG) has emerged as a molecule of significant interest for researchers in immunology, virology, and drug development. As a key component of pulmonary surfactant, its physiological roles extend beyond maintaining lung mechanics to actively participating in the innate immune response. This guide provides an in-depth comparison of the in vitro and in vivo effects of POPG, offering experimental data and protocols to aid researchers in harnessing its therapeutic potential. We will explore its mechanism of action, compare its efficacy with other relevant phospholipids, and provide a framework for translating in vitro findings to in vivo models.
The Dichotomy of POPG: From Benchtop to Biological Systems
POPG is an anionic phospholipid that has demonstrated potent anti-inflammatory and antiviral properties.[1][2][3] Its primary mechanism of action involves the modulation of Toll-like Receptor (TLR) signaling, a critical pathway in the innate immune system's response to pathogens.[2][4] Understanding the correlation between its effects in controlled in vitro environments and complex in vivo systems is paramount for its development as a therapeutic agent.
In Vitro Efficacy of POPG: A Mechanistic Deep Dive
In vitro studies have been instrumental in elucidating the molecular mechanisms underlying POPG's immunomodulatory effects. The primary targets of POPG are the TLRs, particularly TLR4, TLR2/1, TLR2/6, and TLR3.[2][4]
Anti-Inflammatory Activity:
POPG effectively inhibits the inflammatory cascade initiated by TLR agonists like lipopolysaccharide (LPS) for TLR4, Pam3CysK4 for TLR2/1, and MALP2 for TLR2/6.[2][4] This inhibition is achieved by preventing the formation of the multi-protein signaling platforms necessary for TLR activation.[4] Specifically, POPG has been shown to bind to the TLR4 co-receptors CD14 and MD2, thereby disrupting the LPS-binding sites and preventing downstream signaling.[5][6]
The tangible outcome of this inhibition is a significant reduction in the production of pro-inflammatory cytokines. For instance, in human primary alveolar macrophages, treatment with POPG (200µg/ml) markedly attenuated LPS-induced TNF-α production.[2]
Antiviral Activity:
POPG exhibits broad-spectrum antiviral activity against respiratory viruses such as Respiratory Syncytial Virus (RSV) and Influenza A virus.[1][7][8] Its antiviral mechanism is primarily based on its ability to directly bind to viral particles, thereby blocking their attachment to host cells.[1] In vitro studies using HEp-2 cells have shown that POPG can reduce RSV plaque formation by a factor of over 10,000 at a concentration of 200 µg/ml.[1]
Comparative In Vitro Analysis: POPG vs. Alternatives
To contextualize the efficacy of POPG, it is essential to compare it with other phospholipids. Phosphatidylinositol (PI) is another anionic phospholipid found in pulmonary surfactant that exhibits similar anti-inflammatory and antiviral properties.[1][2] Both POPG and PI have been shown to inhibit TLR signaling and reduce inflammatory cytokine production.[2] In contrast, neutral phospholipids like dipalmitoylphosphatidylcholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), despite being major components of surfactant, do not exhibit the same level of immunomodulatory activity.[1][2]
| Compound | Target | In Vitro Model | Concentration | Observed Effect | Reference |
| POPG | TLR4 | Human Alveolar Macrophages | 200 µg/ml | Marked attenuation of LPS-induced TNF-α production | [2] |
| PI | TLR4 | Human Alveolar Macrophages | 200 µg/ml | Marked attenuation of LPS-induced TNF-α production | [2] |
| DPPC | TLR4 | Human Alveolar Macrophages | 200 µg/ml | No significant effect on LPS-induced TNF-α production | [2] |
| POPG | RSV | HEp-2 Cells | 200 µg/ml | >10,000-fold reduction in viral plaque formation | [1] |
| PI | RSV | HEp-2 Cells | 200 µg/ml | >1,000-fold reduction in viral plaque formation | [1] |
| DPPC | RSV | HEp-2 Cells | - | No inhibition of viral plaque formation | [1] |
| POPC | RSV | HEp-2 Cells | - | No inhibition of viral plaque formation | [1] |
Visualizing the Mechanism: POPG's Interaction with the TLR4 Signaling Pathway
To comprehend the inhibitory action of POPG, it is crucial to visualize its intervention in the TLR4 signaling cascade.
Caption: POPG inhibits TLR4 signaling by binding to co-receptors CD14 and MD-2.
Translating to In Vivo Models: Bridging the Gap
The promising in vitro results of POPG have been successfully translated into various in vivo models of inflammation and infection, demonstrating its therapeutic potential.
Anti-Inflammatory Effects in Vivo:
In a mouse model of LPS-induced lung injury, intratracheal administration of POPG was shown to significantly reduce the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).[2] This corroborates the in vitro findings and highlights the potential of POPG as a treatment for inflammatory lung conditions.
Antiviral Efficacy in Vivo:
In a mouse model of RSV infection, intranasal administration of POPG resulted in a 1,000-fold reduction in viral replication in the lungs.[1] Histopathological analysis revealed a significant reduction in bronchial epithelial damage, alveolar wall thickening, and inflammatory cell infiltration in the lungs of POPG-treated mice.[1] Similarly, in a mouse model of Influenza A virus (H1N1) infection, POPG treatment suppressed viral replication and markedly reduced the inflammatory response to the virus.[8]
| Model | Compound | Dosage/Administration | Observed Effect | Reference |
| LPS-induced lung injury (mouse) | POPG | Intratracheal | 50-80% reduction in pro-inflammatory cytokines in BALF | [2] |
| RSV infection (mouse) | POPG | Intranasal | 1,000-fold reduction in viral replication in the lungs | [1] |
| Influenza A (H1N1) infection (mouse) | POPG | 3 mg, Intranasal | Suppression of viral replication and inflammation | [8] |
Experimental Protocols: A Guide for Practical Application
To facilitate the replication and extension of these findings, we provide detailed protocols for key in vitro and in vivo experiments.
In Vitro TLR4 Activation Assay
This protocol describes a method to assess the inhibitory effect of POPG on LPS-induced TLR4 activation in macrophages.
Workflow Diagram:
Caption: Workflow for in vitro assessment of POPG's anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Liposome Preparation: Prepare liposomes of POPG, PI (positive control), and DPPC (negative control) by the thin-film hydration method.[9][10] Briefly, dissolve the lipid in chloroform, evaporate the solvent to form a thin film, and hydrate the film with sterile PBS with vortexing.
-
Pre-treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired concentrations of POPG, PI, or DPPC liposomes (e.g., 200 µg/ml). Incubate for 1 hour.
-
Stimulation: Add LPS (from E. coli O111:B4) to the wells at a final concentration of 10 ng/ml.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11][12][13]
In Vivo Mouse Model of RSV Infection
This protocol outlines the procedure for evaluating the antiviral efficacy of POPG in a BALB/c mouse model of RSV infection.
Workflow Diagram:
Caption: Workflow for in vivo evaluation of POPG's antiviral efficacy.
Step-by-Step Methodology:
-
Animals: Use 6-8 week old female BALB/c mice. Acclimatize the animals for at least one week before the experiment.
-
POPG Administration: Prepare a sterile suspension of POPG liposomes in PBS. Lightly anesthetize the mice and administer 50 µl of the POPG suspension (e.g., containing 3 mg of POPG) or PBS (vehicle control) intranasally.
-
RSV Infection: One hour after POPG administration, infect the mice intranasally with a sublethal dose of RSV (e.g., 1 x 10^6 PFU) in a volume of 50 µl.
-
Monitoring: Monitor the mice daily for weight loss and clinical signs of illness.
-
Sample Collection: On day 5 post-infection, euthanize the mice. Collect the lungs for viral titer determination and histopathological analysis.
-
Viral Titer: Homogenize the lung tissue and determine the viral titer using a plaque assay on HEp-2 cells.
-
Histopathology: Fix the other lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation and pathology.
Conclusion: The Path Forward for POPG Research
The compelling in vitro and in vivo data presented in this guide underscore the significant potential of POPG as a novel anti-inflammatory and antiviral agent. Its ability to specifically target and inhibit TLR signaling pathways provides a strong mechanistic basis for its therapeutic effects. The clear correlation between the in vitro inhibition of cytokine production and viral replication and the in vivo amelioration of inflammation and infection highlights the translational promise of this anionic phospholipid.
For researchers and drug development professionals, POPG offers a unique opportunity to explore a naturally occurring, non-immunogenic molecule with a well-defined mechanism of action. The experimental protocols provided herein serve as a foundation for further investigation into its therapeutic applications, optimization of delivery systems, and exploration of its efficacy in a broader range of inflammatory and infectious diseases. As we continue to unravel the complexities of the immune system, molecules like POPG that bridge the gap between basic research and clinical application will undoubtedly play a pivotal role in the future of medicine.
References
-
Numata, M., et al. (2020). The anti-inflammatory and antiviral properties of anionic pulmonary surfactant phospholipids. Immunological Reviews, 295(1), 223-239. [Link]
-
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Safety Operating Guide
A Guide to the Proper Disposal of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
The toxicological properties of many research-specific lipids like POPA are not fully characterized.[1][2][3] Therefore, it is imperative to handle this compound with the prudence afforded to all chemicals of unknown toxicity.[1][2][3]
Hazard Assessment and Initial Safety Precautions
Before commencing any disposal procedures, a thorough risk assessment is essential. Although many phospholipids are not classified as hazardous substances under the Globally Harmonized System (GHS), it is crucial to treat them as potentially harmful until proven otherwise.[4][5] The primary rationale behind this cautious approach is the lack of comprehensive toxicological data for many specialized research chemicals.[3][6]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling POPA waste. This includes, but is not limited to:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.[7]
-
-
Ventilation: Handle all waste materials in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential aerosols.[8]
-
Spill Management: Have a spill kit readily accessible. In the event of a spill, avoid generating dust.[9] The spilled material should be collected using appropriate absorbent materials and placed in a sealed container for disposal.[8]
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[10][11] Do not mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10]
Table 1: Waste Segregation Guidelines for POPA
| Waste Type | Description | Disposal Container |
| Unused or Expired POPA | Pure, solid POPA. | Labeled "Hazardous Chemical Waste (Solid)" container. |
| Contaminated Labware (Plastic) | Pipette tips, centrifuge tubes, etc. | Labeled "Hazardous Chemical Waste (Solid)" container or a designated sharps container.[10] |
| Contaminated Labware (Glass) | Vials, beakers, etc. | Labeled "Hazardous Chemical Waste (Glass Waste)" container. Do not rinse in the laboratory sink.[10] |
| Liquid Waste Solutions | Solutions containing POPA. | Labeled "Hazardous Chemical Waste (Liquid)" container. Must be compatible and sealed.[10] |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Labeled "Hazardous Chemical Waste (Solid)" container.[10] |
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the disposal of POPA, ensuring safety and regulatory compliance at each stage.
Step 1: Initial Assessment
-
Contamination Check: Determine if the POPA waste is mixed with other hazardous substances. If so, the entire mixture must be treated as hazardous waste in accordance with the regulations for the most hazardous component.
-
Quantity Evaluation: Assess the volume of waste. Small, research-generated quantities may have different handling procedures than bulk quantities.
Step 2: Waste Collection and Storage
-
Container Selection: Use a chemically compatible, leak-proof container for waste collection.[11] For solid waste, the original container is often suitable if it is in good condition. For liquid waste, ensure the container can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate," and the date accumulation started.[10]
-
Segregation: Do not mix POPA waste with other waste streams unless permitted by your institution's waste management guidelines.[11]
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the disposal of all POPA waste through a licensed and reputable professional waste disposal service.[7] These services are equipped to handle chemical waste in accordance with local, regional, and national regulations.
-
Prohibited Disposal Methods:
-
Do NOT pour down the drain: Phospholipids and other chemical waste can interfere with wastewater treatment processes.[12]
-
Do NOT dispose of with regular trash: Even if a substance is not officially classified as hazardous, it is not best practice to dispose of laboratory chemicals in the municipal waste stream.[4]
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of POPA.
Caption: Workflow for the safe disposal of POPA waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA)
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA). As Senior Application Scientists, our goal is to empower you with not just the products for your research, but also the critical knowledge to handle them safely and effectively. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of proactive safety and experimental integrity in your laboratory.
Hazard Assessment: Understanding POPA
This compound is a phospholipid used in the generation of micelles, liposomes, and other artificial membranes[1]. While many phospholipids are not classified as hazardous substances under the Globally Harmonized System (GHS), it is a cornerstone of good laboratory practice to treat all chemicals with a degree of caution[2][3]. The primary risks associated with powdered lipid compounds like POPA stem from potential irritation upon contact with skin, eyes, and the respiratory tract[4][5].
Similar phosphatidic acid compounds are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled[4][5]. Therefore, the protocols outlined below are designed to mitigate these risks through a comprehensive personal protective equipment (PPE) strategy, adhering to guidelines set forth by occupational safety bodies like OSHA[6].
Core Protective Measures: Your First Line of Defense
The consistent use of fundamental PPE is non-negotiable when handling POPA in any form. This baseline ensemble protects against incidental contact and contamination during routine procedures.
-
Body Protection: A standard, clean laboratory coat should be worn and kept fully fastened. This protects your skin and personal clothing from potential contamination[2].
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their resistance to a broad range of chemicals and their provision of adequate dexterity for fine laboratory work[2][7]. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after any suspected contact with the compound[2].
-
Eye Protection: Safety glasses with side shields are required to protect against accidental splashes or airborne particles that may be generated during handling[2].
Operational Protocols: Integrating Safety into Your Workflow
The level of PPE required can change based on the specific procedure being performed. Here, we detail step-by-step guidance for common laboratory tasks involving POPA, explaining the rationale behind each safety measure.
Initial Receipt and Storage
Upon receiving POPA, it should be stored at -20°C in a dry environment to ensure its stability, which can be four years or more under these conditions[2][8].
Procedure:
-
Verify the container is intact upon arrival.
-
Wear your core PPE (lab coat, gloves, safety glasses).
-
Transfer the container to a designated -20°C freezer. No respiratory protection is typically needed at this stage as the container is sealed.
Weighing the Solid Compound
Handling POPA in its powdered form presents the highest risk of generating airborne particles. Therefore, enhanced respiratory protection and careful handling techniques are crucial.
Procedure:
-
Before opening, allow the container to warm completely to room temperature. This critical step prevents atmospheric moisture from condensing inside the container, which could lead to hydrolysis of the lipid[2].
-
Don your core PPE. Add a disposable dust mask or, for larger quantities or in poorly ventilated areas, work within a chemical fume hood[2][9].
-
Perform the weighing procedure in a designated clean area away from high-traffic zones to minimize air currents.
-
Use a clean spatula and weigh paper, taking care to minimize the creation of dust[2].
-
Once the desired amount is weighed, securely close the main container and promptly return it to -20°C storage.
-
Dispose of the weigh paper and any contaminated materials (e.g., pipette tips, gloves) in a designated chemical waste container[2].
Preparing Solutions and Handling
Once in solution, the risk of inhalation is significantly reduced, but the risk of splashes remains.
Procedure:
-
Conduct all solution preparation within a chemical fume hood or a well-ventilated area to minimize exposure to solvent vapors.
-
Wear the core PPE ensemble (lab coat, nitrile gloves, safety glasses). If there is a significant risk of splashing, such as when sonicating or vortexing, upgrade eye protection to chemical splash goggles or use a face shield in addition to safety glasses[7].
-
When dissolving the lipid, add the solvent slowly to the solid to prevent splashing.
-
All unused solutions should be collected in a properly labeled, sealed waste container for chemical waste. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office[2].
PPE Selection Framework
To ensure the appropriate level of protection, a simple risk assessment should be performed before any task. The following diagram illustrates a logical workflow for selecting the correct PPE when working with POPA.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
